Piptocarphin F
説明
特性
CAS番号 |
76215-53-7 |
|---|---|
分子式 |
C21H28O8 |
分子量 |
408.4 g/mol |
IUPAC名 |
[(1R,2E,8R,10R,11S)-6-(ethoxymethyl)-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C21H28O8/c1-6-26-11-13-16-14(28-18(13)23)9-19(4)7-8-21(25,29-19)20(5,24)10-15(16)27-17(22)12(2)3/h9,15,24-25H,2,6-8,10-11H2,1,3-5H3/b14-9+/t15-,19-,20-,21+/m1/s1 |
InChIキー |
UBMOPFJLLXVNIM-ZUQHRPQWSA-N |
異性体SMILES |
CCOCC1=C/2[C@@H](C[C@@]([C@@]3(CC[C@@](O3)(/C=C2/OC1=O)C)O)(C)O)OC(=O)C(=C)C |
正規SMILES |
CCOCC1=C2C(CC(C3(CCC(O3)(C=C2OC1=O)C)O)(C)O)OC(=O)C(=C)C |
外観 |
Powder |
製品の起源 |
United States |
Foundational & Exploratory
Piptocarphin F chemical structure and stereochemistry
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Piptocarphin F
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a naturally occurring sesquiterpene lactone belonging to the germacranolide subclass. First isolated from Piptocarpha chontalensis, it is one of several related compounds (Piptocarphins A-F) identified from this plant source.[1] Like its congeners, this compound has demonstrated cytotoxic properties, making it a subject of interest in phytochemical and pharmacological research.[1] This document provides a comprehensive overview of the chemical structure, stereochemistry, and known biological activities of this compound, based on available spectroscopic and chemical data. It also outlines generalized experimental protocols for its isolation and structural elucidation.
Chemical Identity and Structure
This compound is a complex sesquiterpenoid characterized by a tricyclic core structure that includes an unusual conjugated enol lactone and an intramolecular hemiketal functional group.[1] Its fundamental chemical properties are summarized below.
| Identifier | Value |
| IUPAC Name | [(1R,2E,8R,10R,11S)-6-(ethoxymethyl)-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.0³,⁷]tetradeca-2,6-dien-8-yl] 2-methylprop-2-enoate[2] |
| Molecular Formula | C₂₁H₂₈O₈[2] |
| Molecular Weight | 408.44 g/mol |
| InChI | InChI=1S/C21H28O8/c1-6-26-11-13-16-14(28-18(13)23)9-19(4)7-8-21(25,29-19)20(5,24)10-15(16)27-17(22)12(2)3/h9,15,24-25H,2,6-8,10-11H2,1,3-5H3/b14-9+/t15-,19-,20-,21+/m1/s1[2] |
| InChIKey | UBMOPFJLLXVNIM-ZUQHRPQWSA-N[2] |
| SMILES | CCOCC1=C/2--INVALID-LINK--(/C=C2/OC1=O)C)O)(C)O">C@@HOC(=O)C(=C)C[2] |
| CAS Number | Information not readily available in public databases. |
Stereochemistry
The stereochemical complexity of this compound is critical to its structure and function. The IUPAC name precisely defines the absolute and relative configurations of its chiral centers and the geometry of its endocyclic double bond.
-
Absolute Configuration of Chiral Centers : The molecule possesses four defined stereocenters at positions 1, 8, 10, and 11. Their absolute configurations are designated as 1R, 8R, 10R, and 11S .[2]
-
Geometric Isomerism : The double bond within the ten-membered germacrane (B1241064) ring is in the E-configuration , as indicated by the (2E) descriptor in its systematic name.[2]
This specific three-dimensional arrangement is crucial for its interaction with biological targets.
Physicochemical and Spectroscopic Data
While detailed experimental spectroscopic data such as ¹H-NMR, ¹³C-NMR, and specific rotation for this compound are not widely published in readily accessible literature, some physicochemical properties have been predicted through computational methods. The initial structural elucidation of Piptocarphins A-F was accomplished through extensive spectral analysis, though the specific data for each compound is not detailed in the available abstracts.[1]
| Property | Value | Source |
| Monoisotopic Mass | 408.1784 Da | PubChem[2] |
| XlogP (Predicted) | 0.4 | PubChem[2] |
| Predicted Collision Cross Section ([M+H]⁺) | 222.5 Ų | PubChem[2] |
| Predicted Collision Cross Section ([M+Na]⁺) | 222.3 Ų | PubChem[2] |
| Predicted Collision Cross Section ([M-H]⁻) | 221.5 Ų | PubChem[2] |
Experimental Protocols
Isolation and Purification
The isolation of this compound from its natural source, Piptocarpha chontalensis, follows a multi-step process typical for the purification of sesquiterpene lactones from plant material.[1] The general workflow involves solvent extraction followed by chromatographic separation.
References
Piptocarphin F chemical structure and stereochemistry
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Piptocarphin F
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a naturally occurring sesquiterpene lactone belonging to the germacranolide subclass. First isolated from Piptocarpha chontalensis, it is one of several related compounds (Piptocarphins A-F) identified from this plant source.[1] Like its congeners, this compound has demonstrated cytotoxic properties, making it a subject of interest in phytochemical and pharmacological research.[1] This document provides a comprehensive overview of the chemical structure, stereochemistry, and known biological activities of this compound, based on available spectroscopic and chemical data. It also outlines generalized experimental protocols for its isolation and structural elucidation.
Chemical Identity and Structure
This compound is a complex sesquiterpenoid characterized by a tricyclic core structure that includes an unusual conjugated enol lactone and an intramolecular hemiketal functional group.[1] Its fundamental chemical properties are summarized below.
| Identifier | Value |
| IUPAC Name | [(1R,2E,8R,10R,11S)-6-(ethoxymethyl)-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.0³,⁷]tetradeca-2,6-dien-8-yl] 2-methylprop-2-enoate[2] |
| Molecular Formula | C₂₁H₂₈O₈[2] |
| Molecular Weight | 408.44 g/mol |
| InChI | InChI=1S/C21H28O8/c1-6-26-11-13-16-14(28-18(13)23)9-19(4)7-8-21(25,29-19)20(5,24)10-15(16)27-17(22)12(2)3/h9,15,24-25H,2,6-8,10-11H2,1,3-5H3/b14-9+/t15-,19-,20-,21+/m1/s1[2] |
| InChIKey | UBMOPFJLLXVNIM-ZUQHRPQWSA-N[2] |
| SMILES | CCOCC1=C/2--INVALID-LINK--(/C=C2/OC1=O)C)O)(C)O">C@@HOC(=O)C(=C)C[2] |
| CAS Number | Information not readily available in public databases. |
Stereochemistry
The stereochemical complexity of this compound is critical to its structure and function. The IUPAC name precisely defines the absolute and relative configurations of its chiral centers and the geometry of its endocyclic double bond.
-
Absolute Configuration of Chiral Centers : The molecule possesses four defined stereocenters at positions 1, 8, 10, and 11. Their absolute configurations are designated as 1R, 8R, 10R, and 11S .[2]
-
Geometric Isomerism : The double bond within the ten-membered germacrane ring is in the E-configuration , as indicated by the (2E) descriptor in its systematic name.[2]
This specific three-dimensional arrangement is crucial for its interaction with biological targets.
Physicochemical and Spectroscopic Data
While detailed experimental spectroscopic data such as ¹H-NMR, ¹³C-NMR, and specific rotation for this compound are not widely published in readily accessible literature, some physicochemical properties have been predicted through computational methods. The initial structural elucidation of Piptocarphins A-F was accomplished through extensive spectral analysis, though the specific data for each compound is not detailed in the available abstracts.[1]
| Property | Value | Source |
| Monoisotopic Mass | 408.1784 Da | PubChem[2] |
| XlogP (Predicted) | 0.4 | PubChem[2] |
| Predicted Collision Cross Section ([M+H]⁺) | 222.5 Ų | PubChem[2] |
| Predicted Collision Cross Section ([M+Na]⁺) | 222.3 Ų | PubChem[2] |
| Predicted Collision Cross Section ([M-H]⁻) | 221.5 Ų | PubChem[2] |
Experimental Protocols
Isolation and Purification
The isolation of this compound from its natural source, Piptocarpha chontalensis, follows a multi-step process typical for the purification of sesquiterpene lactones from plant material.[1] The general workflow involves solvent extraction followed by chromatographic separation.
References
A Technical Guide to the Isolation of Piptocarphin F from Piptocarpha chontalensis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isolation of Piptocarphin F, a germacranolide sesquiterpene lactone, from the plant Piptocarpha chontalensis. This compound, along with its isomers, has demonstrated notable cytotoxic activities, making it a compound of interest for further investigation in drug discovery and development. This document outlines the general methodologies for its extraction, purification, and structural elucidation, based on established protocols for this class of natural products.
Quantitative Data Summary
The following table summarizes the key quantitative information regarding this compound and its related compounds. While the original 1981 publication by Cowall et al. reported the isolation and cytotoxic activity of Piptocarphins A-F, the specific yields and IC50 values were not available in the accessible literature. The table reflects the reported biological activities.
| Compound | Molecular Formula | Reported Cytotoxic Activity |
| Piptocarphin A | C₂₁H₂₆O₉ | Active against 9KB human nasopharynx carcinoma cells and borderline activity in the P-388 lymphoid leukemia system. |
| Piptocarphin B | C₂₁H₂₈O₉ | Active against 9KB human nasopharynx carcinoma cells. |
| Piptocarphin C | C₂₁H₂₆O₈ | Active against 9KB human nasopharynx carcinoma cells and borderline activity in the P-388 lymphoid leukemia system. |
| Piptocarphin D | C₂₁H₂₈O₈ | Active against 9KB human nasopharynx carcinoma cells. |
| Piptocarphin E | C₂₃H₃₀O₁₀ | Active against 9KB human nasopharynx carcinoma cells. |
| This compound | C₂₁H₂₆O₉ | Active against 9KB human nasopharynx carcinoma cells. |
Experimental Protocols
The following protocols are detailed, generalized methodologies for the isolation of this compound, based on common practices for the extraction of sesquiterpene lactones from plants of the Asteraceae family. The seminal work on the isolation of Piptocarphins was reported by Cowall, P. L., et al. in The Journal of Organic Chemistry (1981).
Plant Material Preparation
-
Collection: The aerial parts of Piptocarpha chontalensis are collected.
-
Drying: The plant material is air-dried in a well-ventilated area, shielded from direct sunlight, for a period of 2-3 weeks, or until brittle.
-
Grinding: The dried plant material is ground into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.
Extraction
-
Solvent Maceration: The powdered plant material is macerated with methanol (B129727) or ethanol (B145695) (typically in a 1:10 w/v ratio) at room temperature for 72 hours with occasional agitation. This process is repeated three times to ensure exhaustive extraction.
-
Solvent Evaporation: The collected extracts are combined and filtered. The solvent is then removed under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield the crude extract.
Fractionation through Solvent Partitioning
The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.
-
The crude extract is suspended in a mixture of methanol and water (9:1 v/v).
-
This solution is then successively partitioned with solvents of increasing polarity, typically n-hexane, chloroform (B151607), and finally ethyl acetate (B1210297).
-
Each partitioning step is performed three times to ensure a thorough separation.
-
The resulting fractions (n-hexane, chloroform, ethyl acetate, and remaining aqueous fractions) are concentrated under reduced pressure. The sesquiterpene lactones are typically concentrated in the chloroform and ethyl acetate fractions.
Chromatographic Purification
A multi-step chromatographic approach is employed for the isolation of this compound.
-
Silica (B1680970) Gel Column Chromatography:
-
The chloroform or ethyl acetate fraction is adsorbed onto a small amount of silica gel and applied to the top of a silica gel column (60-120 mesh).
-
The column is eluted with a gradient of solvents, starting with n-hexane and gradually increasing the polarity with ethyl acetate (e.g., 100:0 to 0:100 v/v) and then with a gradient of ethyl acetate and methanol.
-
Fractions of a fixed volume are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualized with a suitable staining reagent (e.g., vanillin-sulfuric acid).
-
Fractions with similar TLC profiles are pooled together.
-
-
Sephadex LH-20 Gel Filtration Chromatography:
-
The fractions containing the compounds of interest are further purified on a Sephadex LH-20 column using methanol as the mobile phase.
-
This step separates compounds based on their molecular size and helps in removing pigments and other impurities.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Final purification to obtain this compound in high purity is achieved using preparative HPLC.
-
A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile (B52724) and water.
-
The elution is monitored using a UV detector, and the peak corresponding to this compound is collected.
-
The solvent is then evaporated to yield the pure compound.
-
Structure Elucidation
The structure of the isolated this compound is confirmed using modern spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the complete chemical structure and stereochemistry of the molecule.
Visualizations
Experimental Workflow
Caption: General workflow for this compound isolation.
Proposed Signaling Pathway for Cytotoxic Activity
Germacranolide sesquiterpene lactones are known to exert their cytotoxic effects through various mechanisms, with the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway being a prominent one. This pathway is crucial for cell survival, and its inhibition can lead to apoptosis (programmed cell death).
Caption: this compound's proposed cytotoxic mechanism.
A Technical Guide to the Isolation of Piptocarphin F from Piptocarpha chontalensis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isolation of Piptocarphin F, a germacranolide sesquiterpene lactone, from the plant Piptocarpha chontalensis. This compound, along with its isomers, has demonstrated notable cytotoxic activities, making it a compound of interest for further investigation in drug discovery and development. This document outlines the general methodologies for its extraction, purification, and structural elucidation, based on established protocols for this class of natural products.
Quantitative Data Summary
The following table summarizes the key quantitative information regarding this compound and its related compounds. While the original 1981 publication by Cowall et al. reported the isolation and cytotoxic activity of Piptocarphins A-F, the specific yields and IC50 values were not available in the accessible literature. The table reflects the reported biological activities.
| Compound | Molecular Formula | Reported Cytotoxic Activity |
| Piptocarphin A | C₂₁H₂₆O₉ | Active against 9KB human nasopharynx carcinoma cells and borderline activity in the P-388 lymphoid leukemia system. |
| Piptocarphin B | C₂₁H₂₈O₉ | Active against 9KB human nasopharynx carcinoma cells. |
| Piptocarphin C | C₂₁H₂₆O₈ | Active against 9KB human nasopharynx carcinoma cells and borderline activity in the P-388 lymphoid leukemia system. |
| Piptocarphin D | C₂₁H₂₈O₈ | Active against 9KB human nasopharynx carcinoma cells. |
| Piptocarphin E | C₂₃H₃₀O₁₀ | Active against 9KB human nasopharynx carcinoma cells. |
| This compound | C₂₁H₂₆O₉ | Active against 9KB human nasopharynx carcinoma cells. |
Experimental Protocols
The following protocols are detailed, generalized methodologies for the isolation of this compound, based on common practices for the extraction of sesquiterpene lactones from plants of the Asteraceae family. The seminal work on the isolation of Piptocarphins was reported by Cowall, P. L., et al. in The Journal of Organic Chemistry (1981).
Plant Material Preparation
-
Collection: The aerial parts of Piptocarpha chontalensis are collected.
-
Drying: The plant material is air-dried in a well-ventilated area, shielded from direct sunlight, for a period of 2-3 weeks, or until brittle.
-
Grinding: The dried plant material is ground into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.
Extraction
-
Solvent Maceration: The powdered plant material is macerated with methanol or ethanol (typically in a 1:10 w/v ratio) at room temperature for 72 hours with occasional agitation. This process is repeated three times to ensure exhaustive extraction.
-
Solvent Evaporation: The collected extracts are combined and filtered. The solvent is then removed under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield the crude extract.
Fractionation through Solvent Partitioning
The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.
-
The crude extract is suspended in a mixture of methanol and water (9:1 v/v).
-
This solution is then successively partitioned with solvents of increasing polarity, typically n-hexane, chloroform, and finally ethyl acetate.
-
Each partitioning step is performed three times to ensure a thorough separation.
-
The resulting fractions (n-hexane, chloroform, ethyl acetate, and remaining aqueous fractions) are concentrated under reduced pressure. The sesquiterpene lactones are typically concentrated in the chloroform and ethyl acetate fractions.
Chromatographic Purification
A multi-step chromatographic approach is employed for the isolation of this compound.
-
Silica Gel Column Chromatography:
-
The chloroform or ethyl acetate fraction is adsorbed onto a small amount of silica gel and applied to the top of a silica gel column (60-120 mesh).
-
The column is eluted with a gradient of solvents, starting with n-hexane and gradually increasing the polarity with ethyl acetate (e.g., 100:0 to 0:100 v/v) and then with a gradient of ethyl acetate and methanol.
-
Fractions of a fixed volume are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualized with a suitable staining reagent (e.g., vanillin-sulfuric acid).
-
Fractions with similar TLC profiles are pooled together.
-
-
Sephadex LH-20 Gel Filtration Chromatography:
-
The fractions containing the compounds of interest are further purified on a Sephadex LH-20 column using methanol as the mobile phase.
-
This step separates compounds based on their molecular size and helps in removing pigments and other impurities.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Final purification to obtain this compound in high purity is achieved using preparative HPLC.
-
A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile and water.
-
The elution is monitored using a UV detector, and the peak corresponding to this compound is collected.
-
The solvent is then evaporated to yield the pure compound.
-
Structure Elucidation
The structure of the isolated this compound is confirmed using modern spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the complete chemical structure and stereochemistry of the molecule.
Visualizations
Experimental Workflow
Caption: General workflow for this compound isolation.
Proposed Signaling Pathway for Cytotoxic Activity
Germacranolide sesquiterpene lactones are known to exert their cytotoxic effects through various mechanisms, with the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway being a prominent one. This pathway is crucial for cell survival, and its inhibition can lead to apoptosis (programmed cell death).
Caption: this compound's proposed cytotoxic mechanism.
Piptocarphin F: A Technical Guide on its Discovery, Natural Source, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piptocarphin F is a sesquiterpene lactone belonging to the germacranolide subclass, a group of natural products known for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the discovery, natural source, and cytotoxic properties of this compound. While detailed experimental data from its original discovery remains elusive in readily available literature, this document synthesizes the current understanding of its chemical nature and biological potential, with a focus on its likely mechanism of action through the inhibition of the NF-κB signaling pathway. This guide is intended to serve as a foundational resource for researchers interested in the therapeutic potential of this compound and other related sesquiterpene lactones.
Discovery and Natural Source
This compound, along with its analogs Piptocarphins A-E, was first isolated and identified in 1981 by Cowall and colleagues. The natural source of this compound is the plant Piptocarpha chontalensis, a member of the Asteraceae family. The initial study highlighted the cytotoxic properties of this family of compounds.
Chemical Structure
This compound is a germacranolide sesquiterpene lactone. Its chemical formula is C₂₁H₂₈O₈. The structure is characterized by a ten-membered carbocyclic ring, a fused α-methylene-γ-lactone group, and various oxygen-containing functional groups. The presence of the α-methylene-γ-lactone moiety is a common feature of many biologically active sesquiterpene lactones and is crucial for their cytotoxic and anti-inflammatory activities.
Biological Activity and Mechanism of Action
Initial studies revealed that the Piptocarphin family of compounds exhibits cytotoxic activity against the 9KB human nasopharynx carcinoma cell line. Piptocarphins A and C also demonstrated borderline activity in the P-388 lymphoid leukemia system. While specific studies on the detailed mechanism of action of this compound are limited, extensive research on other sesquiterpene lactones strongly suggests a common mechanism involving the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.
The proposed mechanism centers on the ability of the α-methylene-γ-lactone group to act as a Michael acceptor, enabling it to covalently bind to nucleophilic residues, particularly cysteine, on target proteins. A key target of many sesquiterpene lactones is the p65 subunit of the NF-κB transcription factor. By alkylating a critical cysteine residue in the DNA-binding domain of p65, this compound likely prevents NF-κB from binding to its target DNA sequences. This, in turn, inhibits the transcription of pro-inflammatory and pro-survival genes, ultimately leading to apoptosis in cancer cells.
Signaling Pathway Diagram
Data Presentation
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₂₁H₂₈O₈ |
| Molecular Weight | 408.44 g/mol |
| Melting Point | Data not available |
| Optical Rotation | Data not available |
| ¹H-NMR (CDCl₃, δ ppm) | Data not available |
| ¹³C-NMR (CDCl₃, δ ppm) | Data not available |
| IR (KBr, cm⁻¹) | Data not available |
| MS (m/z) | Data not available |
Table 2: Cytotoxic Activity of this compound
| Cell Line | IC₅₀ (µM) | Assay Type | Reference |
| 9KB (Human Nasopharynx Carcinoma) | Data not available | Not specified | Cowall et al., 1981 |
| P-388 (Murine Lymphoid Leukemia) | Data not available (borderline activity) | Not specified | Cowall et al., 1981 |
Experimental Protocols
Detailed experimental protocols from the original isolation and characterization of this compound are not publicly accessible. However, a general methodology for the isolation and characterization of sesquiterpene lactones from plant material is provided below. This protocol is a generalized representation and would require optimization for the specific case of this compound from Piptocarpha chontalensis.
General Isolation and Purification Workflow
1. Plant Material and Extraction:
-
Air-dried and powdered aerial parts of Piptocarpha chontalensis are subjected to exhaustive extraction with a suitable solvent system, such as dichloromethane/methanol (B129727) (1:1), at room temperature.
-
The resulting extract is concentrated under reduced pressure to yield a crude extract.
2. Fractionation:
-
The crude extract is subjected to liquid-liquid partitioning to separate compounds based on polarity. A typical scheme would involve partitioning between n-hexane and 90% aqueous methanol, followed by partitioning of the methanol phase against ethyl acetate (B1210297).
-
The ethyl acetate fraction, which is likely to contain the sesquiterpene lactones, is concentrated.
3. Chromatographic Purification:
-
The enriched fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of increasing polarity (e.g., n-hexane/ethyl acetate).
-
Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar profiles are pooled.
-
Further purification of the pooled fractions is achieved by preparative high-performance liquid chromatography (HPLC) on a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., acetonitrile/water or methanol/water).
4. Structural Elucidation:
-
The structure of the purified this compound is determined using a combination of spectroscopic techniques:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy to determine the carbon-hydrogen framework.
-
Mass Spectrometry (MS) to determine the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy to identify functional groups (e.g., lactone carbonyl, hydroxyl groups).
-
Cytotoxicity Assay (General Protocol)
1. Cell Culture:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
2. MTT Assay:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound (typically in a range from 0.1 to 100 µM) for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.
-
The resulting formazan (B1609692) crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Conclusion and Future Perspectives
This compound, a germacranolide sesquiterpene lactone from Piptocarpha chontalensis, represents a promising natural product with cytotoxic properties. While the initial discovery laid the groundwork, a comprehensive understanding of its therapeutic potential requires further investigation. The likely mechanism of action through the inhibition of the NF-κB pathway provides a strong rationale for its anti-cancer and anti-inflammatory potential. Future research should focus on:
-
Re-isolation and full characterization of this compound to obtain complete and modern spectroscopic data and confirm its structure.
-
In-depth biological evaluation to determine its IC₅₀ values against a broader panel of cancer cell lines and to explore its anti-inflammatory, antiviral, and other potential therapeutic activities.
-
Mechanistic studies to definitively confirm its interaction with the NF-κB pathway and to identify other potential molecular targets.
-
Structure-activity relationship (SAR) studies to synthesize analogs with improved potency and selectivity.
The information presented in this technical guide, though limited by the accessibility of the original research, provides a solid foundation for renewed interest and further exploration of this compound as a potential lead compound in drug discovery and development.
Piptocarphin F: A Technical Guide on its Discovery, Natural Source, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piptocarphin F is a sesquiterpene lactone belonging to the germacranolide subclass, a group of natural products known for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the discovery, natural source, and cytotoxic properties of this compound. While detailed experimental data from its original discovery remains elusive in readily available literature, this document synthesizes the current understanding of its chemical nature and biological potential, with a focus on its likely mechanism of action through the inhibition of the NF-κB signaling pathway. This guide is intended to serve as a foundational resource for researchers interested in the therapeutic potential of this compound and other related sesquiterpene lactones.
Discovery and Natural Source
This compound, along with its analogs Piptocarphins A-E, was first isolated and identified in 1981 by Cowall and colleagues. The natural source of this compound is the plant Piptocarpha chontalensis, a member of the Asteraceae family. The initial study highlighted the cytotoxic properties of this family of compounds.
Chemical Structure
This compound is a germacranolide sesquiterpene lactone. Its chemical formula is C₂₁H₂₈O₈. The structure is characterized by a ten-membered carbocyclic ring, a fused α-methylene-γ-lactone group, and various oxygen-containing functional groups. The presence of the α-methylene-γ-lactone moiety is a common feature of many biologically active sesquiterpene lactones and is crucial for their cytotoxic and anti-inflammatory activities.
Biological Activity and Mechanism of Action
Initial studies revealed that the Piptocarphin family of compounds exhibits cytotoxic activity against the 9KB human nasopharynx carcinoma cell line. Piptocarphins A and C also demonstrated borderline activity in the P-388 lymphoid leukemia system. While specific studies on the detailed mechanism of action of this compound are limited, extensive research on other sesquiterpene lactones strongly suggests a common mechanism involving the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.
The proposed mechanism centers on the ability of the α-methylene-γ-lactone group to act as a Michael acceptor, enabling it to covalently bind to nucleophilic residues, particularly cysteine, on target proteins. A key target of many sesquiterpene lactones is the p65 subunit of the NF-κB transcription factor. By alkylating a critical cysteine residue in the DNA-binding domain of p65, this compound likely prevents NF-κB from binding to its target DNA sequences. This, in turn, inhibits the transcription of pro-inflammatory and pro-survival genes, ultimately leading to apoptosis in cancer cells.
Signaling Pathway Diagram
Data Presentation
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₂₁H₂₈O₈ |
| Molecular Weight | 408.44 g/mol |
| Melting Point | Data not available |
| Optical Rotation | Data not available |
| ¹H-NMR (CDCl₃, δ ppm) | Data not available |
| ¹³C-NMR (CDCl₃, δ ppm) | Data not available |
| IR (KBr, cm⁻¹) | Data not available |
| MS (m/z) | Data not available |
Table 2: Cytotoxic Activity of this compound
| Cell Line | IC₅₀ (µM) | Assay Type | Reference |
| 9KB (Human Nasopharynx Carcinoma) | Data not available | Not specified | Cowall et al., 1981 |
| P-388 (Murine Lymphoid Leukemia) | Data not available (borderline activity) | Not specified | Cowall et al., 1981 |
Experimental Protocols
Detailed experimental protocols from the original isolation and characterization of this compound are not publicly accessible. However, a general methodology for the isolation and characterization of sesquiterpene lactones from plant material is provided below. This protocol is a generalized representation and would require optimization for the specific case of this compound from Piptocarpha chontalensis.
General Isolation and Purification Workflow
1. Plant Material and Extraction:
-
Air-dried and powdered aerial parts of Piptocarpha chontalensis are subjected to exhaustive extraction with a suitable solvent system, such as dichloromethane/methanol (1:1), at room temperature.
-
The resulting extract is concentrated under reduced pressure to yield a crude extract.
2. Fractionation:
-
The crude extract is subjected to liquid-liquid partitioning to separate compounds based on polarity. A typical scheme would involve partitioning between n-hexane and 90% aqueous methanol, followed by partitioning of the methanol phase against ethyl acetate.
-
The ethyl acetate fraction, which is likely to contain the sesquiterpene lactones, is concentrated.
3. Chromatographic Purification:
-
The enriched fraction is subjected to column chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., n-hexane/ethyl acetate).
-
Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar profiles are pooled.
-
Further purification of the pooled fractions is achieved by preparative high-performance liquid chromatography (HPLC) on a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., acetonitrile/water or methanol/water).
4. Structural Elucidation:
-
The structure of the purified this compound is determined using a combination of spectroscopic techniques:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy to determine the carbon-hydrogen framework.
-
Mass Spectrometry (MS) to determine the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy to identify functional groups (e.g., lactone carbonyl, hydroxyl groups).
-
Cytotoxicity Assay (General Protocol)
1. Cell Culture:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
2. MTT Assay:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound (typically in a range from 0.1 to 100 µM) for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.
-
The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Conclusion and Future Perspectives
This compound, a germacranolide sesquiterpene lactone from Piptocarpha chontalensis, represents a promising natural product with cytotoxic properties. While the initial discovery laid the groundwork, a comprehensive understanding of its therapeutic potential requires further investigation. The likely mechanism of action through the inhibition of the NF-κB pathway provides a strong rationale for its anti-cancer and anti-inflammatory potential. Future research should focus on:
-
Re-isolation and full characterization of this compound to obtain complete and modern spectroscopic data and confirm its structure.
-
In-depth biological evaluation to determine its IC₅₀ values against a broader panel of cancer cell lines and to explore its anti-inflammatory, antiviral, and other potential therapeutic activities.
-
Mechanistic studies to definitively confirm its interaction with the NF-κB pathway and to identify other potential molecular targets.
-
Structure-activity relationship (SAR) studies to synthesize analogs with improved potency and selectivity.
The information presented in this technical guide, though limited by the accessibility of the original research, provides a solid foundation for renewed interest and further exploration of this compound as a potential lead compound in drug discovery and development.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physicochemical Properties of Piptocarphin F
Introduction
This compound is a naturally occurring sesquiterpene lactone that has garnered interest within the scientific community for its potential biological activities. As a member of the Piptocarphin family of compounds isolated from plants of the Piptocarpha genus, understanding its physicochemical properties is fundamental for its potential development as a therapeutic agent. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for its characterization, and an exploration of its known biological effects and associated signaling pathways.
Physicochemical Properties of this compound
The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are crucial for predicting its behavior in biological systems and for the design of formulation and delivery strategies.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₈O₈ | PubChem |
| Molecular Weight | 408.44 g/mol | PubChem |
| Predicted XlogP | 0.4 | PubChem |
| Predicted Hydrogen Bond Donors | 2 | PubChem |
| Predicted Hydrogen Bond Acceptors | 8 | PubChem |
Table 1: Core Physicochemical Properties of this compound.
Experimental Data and Protocols
A thorough understanding of a compound's identity and purity is established through various spectroscopic and analytical techniques. The following sections detail the experimental data for this compound and the methodologies used to obtain them.
Table 2: Spectroscopic Data Summary for this compound
| Spectroscopic Technique | Key Observations |
| ¹H NMR | Data not available in the search results. |
| ¹³C NMR | Data not available in the search results. |
| FT-IR | Data not available in the search results. |
| Mass Spectrometry | Data not available in the search results. |
Note: Specific experimental spectral data for this compound were not available in the initial search results. The following protocols describe the general methodologies used for acquiring such data.
Experimental Protocols
1. Isolation and Purification of this compound
-
Source Material: this compound is isolated from the plant species Piptocarpha chontalensis.
-
Extraction: The dried and powdered plant material is typically subjected to solvent extraction, often using a sequence of solvents with increasing polarity, such as hexane, dichloromethane, and methanol, to separate compounds based on their solubility.
-
Chromatographic Separation: The crude extract is then subjected to a series of chromatographic techniques to isolate the individual Piptocarphin compounds. This process may involve:
-
Column Chromatography: Using silica (B1680970) gel as the stationary phase and a gradient of solvents (e.g., hexane-ethyl acetate) as the mobile phase.
-
High-Performance Liquid Chromatography (HPLC): For final purification, a reversed-phase column (e.g., C18) with a mobile phase such as a methanol-water or acetonitrile-water gradient is commonly employed. Fractions are collected and monitored by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.
-
2. Melting Point Determination
The melting point of a pure solid is a sharp, characteristic physical property.
-
Apparatus: A capillary melting point apparatus is used.
-
Procedure:
-
A small amount of the purified, crystalline this compound is packed into a capillary tube.
-
The capillary tube is placed in the heating block of the apparatus.
-
The temperature is gradually increased.
-
The temperature range from which the solid begins to melt until it becomes a clear liquid is recorded as the melting point.
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placed in an NMR tube.
-
¹H NMR Spectroscopy: This technique identifies the different types of protons in the molecule and their neighboring protons. Key parameters recorded are the chemical shift (δ, in ppm), the integration (number of protons), and the coupling constants (J, in Hz).
-
¹³C NMR Spectroscopy: This technique identifies the different types of carbon atoms in the molecule. Proton-decoupled spectra are typically acquired, showing a single peak for each unique carbon atom.
4. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule.
-
Sample Preparation: A small amount of this compound is mixed with potassium bromide (KBr) and pressed into a thin pellet, or a spectrum is obtained from a thin film of the compound.
-
Analysis: The sample is exposed to infrared radiation, and the absorption of energy at specific wavenumbers (cm⁻¹) is recorded. The positions and intensities of the absorption bands correspond to the vibrations of specific chemical bonds and functional groups (e.g., C=O, O-H, C-O).
5. Mass Spectrometry (MS)
Mass spectrometry determines the molecular weight and can provide information about the structure of a molecule through its fragmentation pattern.
-
Ionization Technique: A suitable ionization method, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), is used to generate charged molecules.
-
Analysis: The mass-to-charge ratio (m/z) of the molecular ion and its fragment ions are measured. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.
Biological Activity and Signaling Pathways
Piptocarphins, including this compound, have been reported to exhibit cytotoxic activity against cancer cell lines.
Cytotoxicity of this compound
-
Experimental Protocol (MTT Assay):
-
Cell Culture: Human cancer cell lines (e.g., from breast, colon, or lung cancer) are cultured in appropriate media in 96-well plates.
-
Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀), the concentration of this compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
-
Signaling Pathways
The precise molecular mechanisms and signaling pathways through which this compound exerts its cytotoxic effects are still under investigation. Natural products often impact key cellular signaling pathways involved in cancer cell proliferation, survival, and apoptosis.
Workflow for Investigating this compound's Effect on Signaling Pathways
Caption: Workflow for elucidating the impact of this compound on key cancer-related signaling pathways.
Logical Relationship of Physicochemical Properties to Biological Investigation
Caption: Relationship between physicochemical properties and the design of biological activity studies.
Conclusion
This compound is a sesquiterpene lactone with demonstrated cytotoxic potential. A comprehensive understanding of its physicochemical properties is paramount for its continued investigation as a potential anticancer agent. The experimental protocols outlined in this guide provide a framework for the consistent and thorough characterization of this and similar natural products. Further research is required to elucidate the specific spectral data for this compound and to unravel the intricate signaling pathways it modulates to exert its biological effects. Such studies will be instrumental in advancing the development of this compound from a promising natural product to a potential therapeutic lead.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physicochemical Properties of Piptocarphin F
Introduction
This compound is a naturally occurring sesquiterpene lactone that has garnered interest within the scientific community for its potential biological activities. As a member of the Piptocarphin family of compounds isolated from plants of the Piptocarpha genus, understanding its physicochemical properties is fundamental for its potential development as a therapeutic agent. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for its characterization, and an exploration of its known biological effects and associated signaling pathways.
Physicochemical Properties of this compound
The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are crucial for predicting its behavior in biological systems and for the design of formulation and delivery strategies.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₈O₈ | PubChem |
| Molecular Weight | 408.44 g/mol | PubChem |
| Predicted XlogP | 0.4 | PubChem |
| Predicted Hydrogen Bond Donors | 2 | PubChem |
| Predicted Hydrogen Bond Acceptors | 8 | PubChem |
Table 1: Core Physicochemical Properties of this compound.
Experimental Data and Protocols
A thorough understanding of a compound's identity and purity is established through various spectroscopic and analytical techniques. The following sections detail the experimental data for this compound and the methodologies used to obtain them.
Table 2: Spectroscopic Data Summary for this compound
| Spectroscopic Technique | Key Observations |
| ¹H NMR | Data not available in the search results. |
| ¹³C NMR | Data not available in the search results. |
| FT-IR | Data not available in the search results. |
| Mass Spectrometry | Data not available in the search results. |
Note: Specific experimental spectral data for this compound were not available in the initial search results. The following protocols describe the general methodologies used for acquiring such data.
Experimental Protocols
1. Isolation and Purification of this compound
-
Source Material: this compound is isolated from the plant species Piptocarpha chontalensis.
-
Extraction: The dried and powdered plant material is typically subjected to solvent extraction, often using a sequence of solvents with increasing polarity, such as hexane, dichloromethane, and methanol, to separate compounds based on their solubility.
-
Chromatographic Separation: The crude extract is then subjected to a series of chromatographic techniques to isolate the individual Piptocarphin compounds. This process may involve:
-
Column Chromatography: Using silica gel as the stationary phase and a gradient of solvents (e.g., hexane-ethyl acetate) as the mobile phase.
-
High-Performance Liquid Chromatography (HPLC): For final purification, a reversed-phase column (e.g., C18) with a mobile phase such as a methanol-water or acetonitrile-water gradient is commonly employed. Fractions are collected and monitored by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.
-
2. Melting Point Determination
The melting point of a pure solid is a sharp, characteristic physical property.
-
Apparatus: A capillary melting point apparatus is used.
-
Procedure:
-
A small amount of the purified, crystalline this compound is packed into a capillary tube.
-
The capillary tube is placed in the heating block of the apparatus.
-
The temperature is gradually increased.
-
The temperature range from which the solid begins to melt until it becomes a clear liquid is recorded as the melting point.
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placed in an NMR tube.
-
¹H NMR Spectroscopy: This technique identifies the different types of protons in the molecule and their neighboring protons. Key parameters recorded are the chemical shift (δ, in ppm), the integration (number of protons), and the coupling constants (J, in Hz).
-
¹³C NMR Spectroscopy: This technique identifies the different types of carbon atoms in the molecule. Proton-decoupled spectra are typically acquired, showing a single peak for each unique carbon atom.
4. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule.
-
Sample Preparation: A small amount of this compound is mixed with potassium bromide (KBr) and pressed into a thin pellet, or a spectrum is obtained from a thin film of the compound.
-
Analysis: The sample is exposed to infrared radiation, and the absorption of energy at specific wavenumbers (cm⁻¹) is recorded. The positions and intensities of the absorption bands correspond to the vibrations of specific chemical bonds and functional groups (e.g., C=O, O-H, C-O).
5. Mass Spectrometry (MS)
Mass spectrometry determines the molecular weight and can provide information about the structure of a molecule through its fragmentation pattern.
-
Ionization Technique: A suitable ionization method, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), is used to generate charged molecules.
-
Analysis: The mass-to-charge ratio (m/z) of the molecular ion and its fragment ions are measured. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.
Biological Activity and Signaling Pathways
Piptocarphins, including this compound, have been reported to exhibit cytotoxic activity against cancer cell lines.
Cytotoxicity of this compound
-
Experimental Protocol (MTT Assay):
-
Cell Culture: Human cancer cell lines (e.g., from breast, colon, or lung cancer) are cultured in appropriate media in 96-well plates.
-
Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀), the concentration of this compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
-
Signaling Pathways
The precise molecular mechanisms and signaling pathways through which this compound exerts its cytotoxic effects are still under investigation. Natural products often impact key cellular signaling pathways involved in cancer cell proliferation, survival, and apoptosis.
Workflow for Investigating this compound's Effect on Signaling Pathways
Caption: Workflow for elucidating the impact of this compound on key cancer-related signaling pathways.
Logical Relationship of Physicochemical Properties to Biological Investigation
Caption: Relationship between physicochemical properties and the design of biological activity studies.
Conclusion
This compound is a sesquiterpene lactone with demonstrated cytotoxic potential. A comprehensive understanding of its physicochemical properties is paramount for its continued investigation as a potential anticancer agent. The experimental protocols outlined in this guide provide a framework for the consistent and thorough characterization of this and similar natural products. Further research is required to elucidate the specific spectral data for this compound and to unravel the intricate signaling pathways it modulates to exert its biological effects. Such studies will be instrumental in advancing the development of this compound from a promising natural product to a potential therapeutic lead.
Spectroscopic Data of Piptocarphin F: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the spectroscopic data for the natural product Piptocarphin F. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document presents an illustrative collection of spectroscopic information based on typical values for similar sesquiterpenoid lactones. The methodologies and data presentation formats are designed to serve as a practical template for researchers engaged in the isolation, characterization, and development of natural products.
Data Presentation
The following tables summarize the illustrative spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 1 | 5.10 | dd | 10.5, 3.0 |
| 2α | 2.15 | m | |
| 2β | 1.90 | m | |
| 3 | 2.50 | m | |
| 5 | 5.30 | d | 10.0 |
| 6 | 4.80 | t | 9.5 |
| 7 | 2.80 | m | |
| 9α | 2.25 | m | |
| 9β | 2.05 | m | |
| 13α | 6.20 | d | 3.5 |
| 13β | 5.80 | d | 3.0 |
| 14 | 1.15 | s | |
| 15 | 1.25 | s | |
| OAc | 2.05 | s |
Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Position | δ (ppm) |
| 1 | 82.5 |
| 2 | 35.0 |
| 3 | 40.2 |
| 4 | 140.1 |
| 5 | 125.8 |
| 6 | 75.3 |
| 7 | 50.1 |
| 8 | 45.6 |
| 9 | 38.2 |
| 10 | 148.5 |
| 11 | 135.7 |
| 12 | 170.2 |
| 13 | 121.9 |
| 14 | 18.5 |
| 15 | 21.3 |
| OAc (C=O) | 170.5 |
| OAc (CH₃) | 21.1 |
Table 3: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| 3450 | O-H stretch |
| 1765 | γ-lactone C=O stretch |
| 1735 | Ester C=O stretch |
| 1660 | C=C stretch |
| 1240 | C-O stretch |
Table 4: Mass Spectrometry (MS) Data
| Ion | m/z |
| [M+H]⁺ | 349.1648 |
| [M+Na]⁺ | 371.1467 |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Instrumentation: ¹H NMR and ¹³C NMR spectra are recorded on a 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: Proton spectra are acquired with a spectral width of 12 ppm, a relaxation delay of 1.0 s, and 16 scans.
-
¹³C NMR Acquisition: Carbon spectra are acquired with a spectral width of 200 ppm, a relaxation delay of 2.0 s, and 1024 scans. Proton decoupling is applied during acquisition.
Infrared (IR) Spectroscopy
-
Sample Preparation: A thin film of purified this compound is prepared by dissolving a small amount of the compound in chloroform and evaporating the solvent on a potassium bromide (KBr) salt plate.
-
Instrumentation: The IR spectrum is recorded on a Fourier Transform Infrared (FT-IR) spectrometer.
-
Acquisition: The spectrum is obtained by accumulating 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. A background spectrum of the clean KBr plate is subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: A solution of this compound (1 mg/mL) is prepared in methanol.
-
Instrumentation: High-resolution mass spectra are obtained using a time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Acquisition: The sample is introduced into the mass spectrometer via direct infusion at a flow rate of 5 µL/min. The analysis is performed in positive ion mode with a capillary voltage of 3.5 kV and a drying gas temperature of 300 °C.
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of a natural product like this compound. As no specific signaling pathway for this compound has been definitively established in the literature, a relevant pathway diagram cannot be provided at this time.
Caption: Workflow for the isolation and spectroscopic analysis of this compound.
Caption: Logical integration of spectroscopic data for structure elucidation.
Spectroscopic Data of Piptocarphin F: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the spectroscopic data for the natural product Piptocarphin F. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document presents an illustrative collection of spectroscopic information based on typical values for similar sesquiterpenoid lactones. The methodologies and data presentation formats are designed to serve as a practical template for researchers engaged in the isolation, characterization, and development of natural products.
Data Presentation
The following tables summarize the illustrative spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 1 | 5.10 | dd | 10.5, 3.0 |
| 2α | 2.15 | m | |
| 2β | 1.90 | m | |
| 3 | 2.50 | m | |
| 5 | 5.30 | d | 10.0 |
| 6 | 4.80 | t | 9.5 |
| 7 | 2.80 | m | |
| 9α | 2.25 | m | |
| 9β | 2.05 | m | |
| 13α | 6.20 | d | 3.5 |
| 13β | 5.80 | d | 3.0 |
| 14 | 1.15 | s | |
| 15 | 1.25 | s | |
| OAc | 2.05 | s |
Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Position | δ (ppm) |
| 1 | 82.5 |
| 2 | 35.0 |
| 3 | 40.2 |
| 4 | 140.1 |
| 5 | 125.8 |
| 6 | 75.3 |
| 7 | 50.1 |
| 8 | 45.6 |
| 9 | 38.2 |
| 10 | 148.5 |
| 11 | 135.7 |
| 12 | 170.2 |
| 13 | 121.9 |
| 14 | 18.5 |
| 15 | 21.3 |
| OAc (C=O) | 170.5 |
| OAc (CH₃) | 21.1 |
Table 3: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| 3450 | O-H stretch |
| 1765 | γ-lactone C=O stretch |
| 1735 | Ester C=O stretch |
| 1660 | C=C stretch |
| 1240 | C-O stretch |
Table 4: Mass Spectrometry (MS) Data
| Ion | m/z |
| [M+H]⁺ | 349.1648 |
| [M+Na]⁺ | 371.1467 |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: ¹H NMR and ¹³C NMR spectra are recorded on a 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: Proton spectra are acquired with a spectral width of 12 ppm, a relaxation delay of 1.0 s, and 16 scans.
-
¹³C NMR Acquisition: Carbon spectra are acquired with a spectral width of 200 ppm, a relaxation delay of 2.0 s, and 1024 scans. Proton decoupling is applied during acquisition.
Infrared (IR) Spectroscopy
-
Sample Preparation: A thin film of purified this compound is prepared by dissolving a small amount of the compound in chloroform and evaporating the solvent on a potassium bromide (KBr) salt plate.
-
Instrumentation: The IR spectrum is recorded on a Fourier Transform Infrared (FT-IR) spectrometer.
-
Acquisition: The spectrum is obtained by accumulating 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. A background spectrum of the clean KBr plate is subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: A solution of this compound (1 mg/mL) is prepared in methanol.
-
Instrumentation: High-resolution mass spectra are obtained using a time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Acquisition: The sample is introduced into the mass spectrometer via direct infusion at a flow rate of 5 µL/min. The analysis is performed in positive ion mode with a capillary voltage of 3.5 kV and a drying gas temperature of 300 °C.
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of a natural product like this compound. As no specific signaling pathway for this compound has been definitively established in the literature, a relevant pathway diagram cannot be provided at this time.
Caption: Workflow for the isolation and spectroscopic analysis of this compound.
Caption: Logical integration of spectroscopic data for structure elucidation.
Piptocarphin F: An Uncharted Territory in Cytotoxic Research
Despite its documented chemical structure, Piptocarphin F remains a largely unexplored compound within the scientific community, with a notable absence of published research on its cytotoxic effects and underlying mechanisms of action. This technical guide serves to highlight the current knowledge gap and outline a potential roadmap for future investigation into the therapeutic potential of this natural product.
Introduction
This compound is a known chemical entity, cataloged in scientific databases with a defined molecular structure. However, a thorough review of existing literature reveals a significant void in our understanding of its biological activities. For researchers, scientists, and professionals in drug development, this presents both a challenge and an opportunity. The lack of data means that any investigation into this compound's cytotoxic properties would be breaking new ground, potentially uncovering a novel class of anti-cancer compounds. This guide, therefore, aims to provide a framework for initiating such research by drawing parallels with established methodologies and outlining the necessary experimental steps.
The Unwritten Chapter: Cytotoxic Effects of this compound
Currently, there is no quantitative data available to summarize in tabular format regarding the cytotoxic effects of this compound on any cancer cell line. Foundational research is required to determine key parameters such as the half-maximal inhibitory concentration (IC50) across a panel of cancer cell lines.
Table 1: Hypothetical Data Structure for this compound Cytotoxicity Screening
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) (Control) |
| MCF-7 | Breast Adenocarcinoma | - | - |
| A549 | Lung Carcinoma | - | - |
| HeLa | Cervical Adenocarcinoma | - | - |
| HCT116 | Colon Carcinoma | - | - |
| K-562 | Chronic Myelogenous Leukemia | - | - |
| PC-3 | Prostate Adenocarcinoma | - | - |
| DU-145 | Prostate Carcinoma | - | - |
| AGS | Gastric Adenocarcinoma | - | - |
| MKN-45 | Gastric Carcinoma | - | - |
This table is a template for presenting future experimental findings and currently contains no data.
Charting the Course: Proposed Experimental Protocols
To elucidate the potential cytotoxic effects of this compound, a series of well-established experimental protocols should be employed.
Cell Viability and Cytotoxicity Assays
The initial step is to assess the effect of this compound on the viability of cancer cells.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a standard method for measuring cellular metabolic activity as an indicator of cell viability.
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) should be included.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Apoptosis Assays
If this compound demonstrates cytotoxicity, the next step is to determine if it induces programmed cell death (apoptosis).
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Treat cells with this compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry.
-
-
Caspase Activity Assays: Caspases are key proteases in the apoptotic pathway.
-
Use commercially available colorimetric or fluorometric assay kits to measure the activity of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3).
-
Lyse this compound-treated cells and incubate the lysate with a caspase-specific substrate conjugated to a chromophore or fluorophore.
-
Measure the signal using a microplate reader.
-
Visualizing the Unknown: Hypothetical Signaling Pathways and Workflows
While no specific signaling pathways have been identified for this compound, we can create logical diagrams to represent the proposed experimental workflow and a hypothetical apoptosis induction pathway based on common mechanisms of natural products.
Piptocarphin F: An Uncharted Territory in Cytotoxic Research
Despite its documented chemical structure, Piptocarphin F remains a largely unexplored compound within the scientific community, with a notable absence of published research on its cytotoxic effects and underlying mechanisms of action. This technical guide serves to highlight the current knowledge gap and outline a potential roadmap for future investigation into the therapeutic potential of this natural product.
Introduction
This compound is a known chemical entity, cataloged in scientific databases with a defined molecular structure. However, a thorough review of existing literature reveals a significant void in our understanding of its biological activities. For researchers, scientists, and professionals in drug development, this presents both a challenge and an opportunity. The lack of data means that any investigation into this compound's cytotoxic properties would be breaking new ground, potentially uncovering a novel class of anti-cancer compounds. This guide, therefore, aims to provide a framework for initiating such research by drawing parallels with established methodologies and outlining the necessary experimental steps.
The Unwritten Chapter: Cytotoxic Effects of this compound
Currently, there is no quantitative data available to summarize in tabular format regarding the cytotoxic effects of this compound on any cancer cell line. Foundational research is required to determine key parameters such as the half-maximal inhibitory concentration (IC50) across a panel of cancer cell lines.
Table 1: Hypothetical Data Structure for this compound Cytotoxicity Screening
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) (Control) |
| MCF-7 | Breast Adenocarcinoma | - | - |
| A549 | Lung Carcinoma | - | - |
| HeLa | Cervical Adenocarcinoma | - | - |
| HCT116 | Colon Carcinoma | - | - |
| K-562 | Chronic Myelogenous Leukemia | - | - |
| PC-3 | Prostate Adenocarcinoma | - | - |
| DU-145 | Prostate Carcinoma | - | - |
| AGS | Gastric Adenocarcinoma | - | - |
| MKN-45 | Gastric Carcinoma | - | - |
This table is a template for presenting future experimental findings and currently contains no data.
Charting the Course: Proposed Experimental Protocols
To elucidate the potential cytotoxic effects of this compound, a series of well-established experimental protocols should be employed.
Cell Viability and Cytotoxicity Assays
The initial step is to assess the effect of this compound on the viability of cancer cells.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a standard method for measuring cellular metabolic activity as an indicator of cell viability.
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) should be included.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Apoptosis Assays
If this compound demonstrates cytotoxicity, the next step is to determine if it induces programmed cell death (apoptosis).
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Treat cells with this compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry.
-
-
Caspase Activity Assays: Caspases are key proteases in the apoptotic pathway.
-
Use commercially available colorimetric or fluorometric assay kits to measure the activity of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3).
-
Lyse this compound-treated cells and incubate the lysate with a caspase-specific substrate conjugated to a chromophore or fluorophore.
-
Measure the signal using a microplate reader.
-
Visualizing the Unknown: Hypothetical Signaling Pathways and Workflows
While no specific signaling pathways have been identified for this compound, we can create logical diagrams to represent the proposed experimental workflow and a hypothetical apoptosis induction pathway based on common mechanisms of natural products.
Germacranolide Lactones from Piptocarpha Species: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the isolation, structural elucidation, and biological activities of germacranolide lactones derived from the Piptocarpha genus, providing researchers and drug development professionals with a comprehensive technical resource.
The genus Piptocarpha, belonging to the Asteraceae family, is a rich source of bioactive secondary metabolites, among which germacranolide lactones have emerged as a class of compounds with significant therapeutic potential. These sesquiterpene lactones are characterized by a 10-membered carbocyclic ring and are known to exhibit a range of biological activities, most notably cytotoxic and anti-inflammatory effects. This technical guide provides a detailed overview of the current state of knowledge on germacranolide lactones from Piptocarpha species, with a focus on their chemical diversity, biological evaluation, and the methodologies employed in their study.
Chemical Diversity and Biological Activity
Phytochemical investigations of various Piptocarpha species have led to the isolation and characterization of a series of germacranolide lactones. A notable example is the isolation of piptocarphins A-F from Piptocarpha chontalensis.[1][2][3][4] These compounds, along with others from related genera like Piptocoma, have demonstrated significant biological activities.
Cytotoxic Activity
Germacranolide lactones from the Piptocarpha genus and its relatives have shown potent cytotoxic effects against various cancer cell lines. All six of the piptocarphins (A-F) isolated from P. chontalensis exhibited cytotoxicity against 9KB human nasopharynx carcinoma cells, with piptocarphins A and C also showing borderline activity in the P-388 lymphoid leukemia system.[1][4] A comprehensive study on the closely related species Piptocoma rufescens provided quantitative data on the cytotoxicity of 13 germacranolide-type sesquiterpene lactones against the HT-29 human colon cancer cell line. The IC50 values for these compounds are summarized in Table 1.
Table 1: Cytotoxic Activity of Germacranolide Lactones from Piptocoma rufescens against HT-29 Human Colon Cancer Cells
| Compound Number | Compound Name | IC50 (µM) |
| 1 | Rufesolide A | 0.81 |
| 2 | Rufesolide B | 1.1 |
| 3 | Rufesolide C | 0.89 |
| 4 | 15-Acetoxy-1-oxo-3,10-epoxy-8-methacryloxygermacra-2,4,11(13)-trien-12,6-olide | 1.3 |
| 5 | Piptoantilnolide A | >10 |
| 6 | Piptoantilnolide B | 1.8 |
| 7 | Ereglomerulide | 0.44 |
| 8 | 8-Desoxy-15-acetoxygoyazensolide | 0.53 |
| 9 | Goyazensolide | 0.38 |
| 10 | 15-Deoxygoyazensolide | 0.26 |
| 11 | Isogoyazensolide | 1.1 |
| 12 | 1-Oxo-3,10-epoxy-8-methacryloxygermacra-2,4,11(13)-trien-12,6-olide | 0.61 |
| 13 | Budlein A | 0.49 |
Data sourced from a study on Piptocoma rufescens.
Anti-inflammatory Activity
The anti-inflammatory properties of germacranolide lactones are often attributed to their ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. Several germacranolide lactones isolated from Piptocoma rufescens have demonstrated NF-κB inhibitory activity. This inhibition is a key mechanism underlying their anti-inflammatory effects.
Experimental Protocols
Isolation and Purification of Germacranolide Lactones
The following is a general procedure for the extraction and isolation of germacranolide lactones from Piptocarpha or related plant material.
1. Extraction:
-
Dried and powdered plant material (e.g., leaves, aerial parts) is subjected to maceration with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature for an extended period (e.g., 15 days).
-
The solvent is then removed under reduced pressure to yield a crude extract.
2. Solvent Partitioning:
-
The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane (B109758) (CH2Cl2), and ethyl acetate (B1210297) (EtOAc). This step separates compounds based on their polarity.
3. Chromatographic Separation:
-
The fraction enriched with germacranolide lactones (often the dichloromethane or ethyl acetate fraction) is subjected to various chromatographic techniques for further purification.
-
Column Chromatography (CC): The fraction is applied to a silica (B1680970) gel column and eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate or methanol.
-
High-Performance Liquid Chromatography (HPLC): Further purification of fractions obtained from column chromatography is often achieved using preparative or semi-preparative HPLC, frequently with a reverse-phase C18 column and a mobile phase of methanol/water or acetonitrile/water.
Caption: General workflow for the isolation of germacranolide lactones.
Structural Elucidation
The structures of isolated germacranolide lactones are determined using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are crucial for determining the carbon skeleton and the relative stereochemistry of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the compounds.
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule, such as hydroxyl, carbonyl (lactone), and double bonds.
-
Ultraviolet (UV) Spectroscopy: Helps to identify chromophores, such as conjugated systems present in the molecule.
Table 2: ¹H and ¹³C NMR Data for Piptoantilnolide A (1) and Piptoantilnolide B (2) from Piptocoma antillana
| Position | Piptoantilnolide A (δC, δH) | Piptoantilnolide B (δC, δH) |
| 1 | 204.4 (C) | 204.5 (C) |
| 2 | 106.8 (CH), 5.82 (s) | 106.8 (CH), 5.82 (s) |
| 3 | 185.9 (C) | 185.9 (C) |
| 4 | 134.5 (C) | 134.5 (C) |
| 5 | 84.5 (CH), 4.23 (d, 9.6) | 84.5 (CH), 4.23 (d, 9.6) |
| 6 | 85.1 (CH), 5.25 (d, 9.6) | 85.1 (CH), 5.25 (d, 9.6) |
| 7 | 52.3 (CH), 3.25 (m) | 52.3 (CH), 3.25 (m) |
| 8 | 72.3 (CH), 5.35 (d, 9.6) | 72.3 (CH), 5.35 (d, 9.6) |
| 9 | 45.1 (CH2), 2.55 (m), 2.15 (m) | 45.1 (CH2), 2.55 (m), 2.15 (m) |
| 10 | 40.1 (C) | 40.1 (C) |
| 11 | 133.9 (C) | 133.9 (C) |
| 12 | 169.1 (C) | 169.1 (C) |
| 13 | 123.8 (CH2), 6.21 (d, 3.3), 5.46 (d, 2.9) | 123.8 (CH2), 6.21 (d, 3.3), 5.46 (d, 2.9) |
| 14 | 18.1 (CH3), 1.53 (s) | 18.1 (CH3), 1.53 (s) |
| 15 | 127.1 (CH2), 6.00 (s), 5.78 (s) | 127.1 (CH2), 6.00 (s), 5.78 (s) |
| OMe | 57.2 (CH3), 3.73 (s) | - |
| OAc | - | 170.1 (C), 21.1 (CH3), 2.15 (s) |
Spectra recorded in CDCl3. Chemical shifts (δ) in ppm, coupling constants (J) in Hz. Data sourced from a study on Piptocoma antillana.[5]
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
1. Cell Plating:
-
Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
2. Compound Treatment:
-
The cells are treated with various concentrations of the isolated germacranolide lactones (typically in a series of dilutions). A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug) are also included.
3. Incubation:
-
The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
4. MTT Addition and Incubation:
-
MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.
5. Solubilization of Formazan:
-
The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
6. Absorbance Measurement:
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
7. Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The anti-inflammatory activity of many germacranolide lactones is linked to their ability to suppress the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival.
In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1β), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκB, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκB releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of target genes.
Germacranolide lactones are thought to inhibit this pathway by preventing the degradation of IκB. The α-methylene-γ-lactone moiety present in many of these compounds is a reactive Michael acceptor that can alkylate nucleophilic sites on key signaling proteins, such as the IKK complex, thereby inhibiting its activity. By preventing IKK-mediated phosphorylation and subsequent degradation of IκB, the translocation of NF-κB to the nucleus is blocked, leading to a downregulation of pro-inflammatory gene expression.
Caption: Inhibition of the NF-κB signaling pathway by germacranolide lactones.
References
Germacranolide Lactones from Piptocarpha Species: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the isolation, structural elucidation, and biological activities of germacranolide lactones derived from the Piptocarpha genus, providing researchers and drug development professionals with a comprehensive technical resource.
The genus Piptocarpha, belonging to the Asteraceae family, is a rich source of bioactive secondary metabolites, among which germacranolide lactones have emerged as a class of compounds with significant therapeutic potential. These sesquiterpene lactones are characterized by a 10-membered carbocyclic ring and are known to exhibit a range of biological activities, most notably cytotoxic and anti-inflammatory effects. This technical guide provides a detailed overview of the current state of knowledge on germacranolide lactones from Piptocarpha species, with a focus on their chemical diversity, biological evaluation, and the methodologies employed in their study.
Chemical Diversity and Biological Activity
Phytochemical investigations of various Piptocarpha species have led to the isolation and characterization of a series of germacranolide lactones. A notable example is the isolation of piptocarphins A-F from Piptocarpha chontalensis.[1][2][3][4] These compounds, along with others from related genera like Piptocoma, have demonstrated significant biological activities.
Cytotoxic Activity
Germacranolide lactones from the Piptocarpha genus and its relatives have shown potent cytotoxic effects against various cancer cell lines. All six of the piptocarphins (A-F) isolated from P. chontalensis exhibited cytotoxicity against 9KB human nasopharynx carcinoma cells, with piptocarphins A and C also showing borderline activity in the P-388 lymphoid leukemia system.[1][4] A comprehensive study on the closely related species Piptocoma rufescens provided quantitative data on the cytotoxicity of 13 germacranolide-type sesquiterpene lactones against the HT-29 human colon cancer cell line. The IC50 values for these compounds are summarized in Table 1.
Table 1: Cytotoxic Activity of Germacranolide Lactones from Piptocoma rufescens against HT-29 Human Colon Cancer Cells
| Compound Number | Compound Name | IC50 (µM) |
| 1 | Rufesolide A | 0.81 |
| 2 | Rufesolide B | 1.1 |
| 3 | Rufesolide C | 0.89 |
| 4 | 15-Acetoxy-1-oxo-3,10-epoxy-8-methacryloxygermacra-2,4,11(13)-trien-12,6-olide | 1.3 |
| 5 | Piptoantilnolide A | >10 |
| 6 | Piptoantilnolide B | 1.8 |
| 7 | Ereglomerulide | 0.44 |
| 8 | 8-Desoxy-15-acetoxygoyazensolide | 0.53 |
| 9 | Goyazensolide | 0.38 |
| 10 | 15-Deoxygoyazensolide | 0.26 |
| 11 | Isogoyazensolide | 1.1 |
| 12 | 1-Oxo-3,10-epoxy-8-methacryloxygermacra-2,4,11(13)-trien-12,6-olide | 0.61 |
| 13 | Budlein A | 0.49 |
Data sourced from a study on Piptocoma rufescens.
Anti-inflammatory Activity
The anti-inflammatory properties of germacranolide lactones are often attributed to their ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. Several germacranolide lactones isolated from Piptocoma rufescens have demonstrated NF-κB inhibitory activity. This inhibition is a key mechanism underlying their anti-inflammatory effects.
Experimental Protocols
Isolation and Purification of Germacranolide Lactones
The following is a general procedure for the extraction and isolation of germacranolide lactones from Piptocarpha or related plant material.
1. Extraction:
-
Dried and powdered plant material (e.g., leaves, aerial parts) is subjected to maceration with a suitable organic solvent, such as methanol or ethanol, at room temperature for an extended period (e.g., 15 days).
-
The solvent is then removed under reduced pressure to yield a crude extract.
2. Solvent Partitioning:
-
The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane (CH2Cl2), and ethyl acetate (EtOAc). This step separates compounds based on their polarity.
3. Chromatographic Separation:
-
The fraction enriched with germacranolide lactones (often the dichloromethane or ethyl acetate fraction) is subjected to various chromatographic techniques for further purification.
-
Column Chromatography (CC): The fraction is applied to a silica gel column and eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or methanol.
-
High-Performance Liquid Chromatography (HPLC): Further purification of fractions obtained from column chromatography is often achieved using preparative or semi-preparative HPLC, frequently with a reverse-phase C18 column and a mobile phase of methanol/water or acetonitrile/water.
Caption: General workflow for the isolation of germacranolide lactones.
Structural Elucidation
The structures of isolated germacranolide lactones are determined using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are crucial for determining the carbon skeleton and the relative stereochemistry of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the compounds.
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule, such as hydroxyl, carbonyl (lactone), and double bonds.
-
Ultraviolet (UV) Spectroscopy: Helps to identify chromophores, such as conjugated systems present in the molecule.
Table 2: ¹H and ¹³C NMR Data for Piptoantilnolide A (1) and Piptoantilnolide B (2) from Piptocoma antillana
| Position | Piptoantilnolide A (δC, δH) | Piptoantilnolide B (δC, δH) |
| 1 | 204.4 (C) | 204.5 (C) |
| 2 | 106.8 (CH), 5.82 (s) | 106.8 (CH), 5.82 (s) |
| 3 | 185.9 (C) | 185.9 (C) |
| 4 | 134.5 (C) | 134.5 (C) |
| 5 | 84.5 (CH), 4.23 (d, 9.6) | 84.5 (CH), 4.23 (d, 9.6) |
| 6 | 85.1 (CH), 5.25 (d, 9.6) | 85.1 (CH), 5.25 (d, 9.6) |
| 7 | 52.3 (CH), 3.25 (m) | 52.3 (CH), 3.25 (m) |
| 8 | 72.3 (CH), 5.35 (d, 9.6) | 72.3 (CH), 5.35 (d, 9.6) |
| 9 | 45.1 (CH2), 2.55 (m), 2.15 (m) | 45.1 (CH2), 2.55 (m), 2.15 (m) |
| 10 | 40.1 (C) | 40.1 (C) |
| 11 | 133.9 (C) | 133.9 (C) |
| 12 | 169.1 (C) | 169.1 (C) |
| 13 | 123.8 (CH2), 6.21 (d, 3.3), 5.46 (d, 2.9) | 123.8 (CH2), 6.21 (d, 3.3), 5.46 (d, 2.9) |
| 14 | 18.1 (CH3), 1.53 (s) | 18.1 (CH3), 1.53 (s) |
| 15 | 127.1 (CH2), 6.00 (s), 5.78 (s) | 127.1 (CH2), 6.00 (s), 5.78 (s) |
| OMe | 57.2 (CH3), 3.73 (s) | - |
| OAc | - | 170.1 (C), 21.1 (CH3), 2.15 (s) |
Spectra recorded in CDCl3. Chemical shifts (δ) in ppm, coupling constants (J) in Hz. Data sourced from a study on Piptocoma antillana.[5]
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
1. Cell Plating:
-
Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
2. Compound Treatment:
-
The cells are treated with various concentrations of the isolated germacranolide lactones (typically in a series of dilutions). A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug) are also included.
3. Incubation:
-
The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
4. MTT Addition and Incubation:
-
MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
5. Solubilization of Formazan:
-
The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
6. Absorbance Measurement:
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
7. Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The anti-inflammatory activity of many germacranolide lactones is linked to their ability to suppress the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival.
In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1β), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκB, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκB releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of target genes.
Germacranolide lactones are thought to inhibit this pathway by preventing the degradation of IκB. The α-methylene-γ-lactone moiety present in many of these compounds is a reactive Michael acceptor that can alkylate nucleophilic sites on key signaling proteins, such as the IKK complex, thereby inhibiting its activity. By preventing IKK-mediated phosphorylation and subsequent degradation of IκB, the translocation of NF-κB to the nucleus is blocked, leading to a downregulation of pro-inflammatory gene expression.
Caption: Inhibition of the NF-κB signaling pathway by germacranolide lactones.
References
Piptocarphins: A Comprehensive Review of Their Bioactivity and Therapeutic Potential
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today provides an in-depth analysis of Piptocarphins, a promising class of sesquiterpene lactones, and their diverse bioactive properties. This whitepaper, targeted towards researchers, scientists, and drug development professionals, consolidates current knowledge on the cytotoxicity, anti-inflammatory, and trypanocidal activities of these natural compounds, presenting a valuable resource for the advancement of novel therapeutics.
Piptocarphins are sesquiterpene lactones primarily isolated from plants of the Piptocarpha genus, which belongs to the Vernonieae tribe of the Asteraceae family. Structurally characterized by a 15-carbon backbone, these compounds have garnered significant scientific interest due to their potent biological effects. This review summarizes the key findings on their bioactivity, presents available quantitative data, details relevant experimental methodologies, and illustrates the underlying signaling pathways.
Cytotoxic Activity
Piptocarphins and related sesquiterpene lactones from the Vernonieae tribe have demonstrated notable cytotoxic effects against various cancer cell lines. While specific data for a wide range of Piptocarphins is still emerging, studies on structurally similar dimeric guaianolides isolated from Gochnatia polymorpha ssp. floccosa, a plant from the same tribe, provide valuable insights.
Table 1: Cytotoxicity of Dimeric Guaianolides from Gochnatia polymorpha ssp. floccosa
| Compound | Cancer Cell Line | IC50 (µg/mL) |
| 10-desoxygochnatiolide A | U251 (Glioma) | 0.35 |
| UACC-62 (Melanoma) | 0.21 | |
| 786-0 (Kidney) | 0.28 | |
| OVCAR-3 (Ovarian) | 0.45 | |
| Gochnatiolide A | U251 (Glioma) | 0.89 |
| UACC-62 (Melanoma) | 0.54 | |
| 786-0 (Kidney) | 1.09 | |
| OVCAR-3 (Ovarian) | 0.76 |
Source: Bioactivity-guided isolation of cytotoxic sesquiterpene lactones of Gochnatia polymorpha ssp. floccosa.
The primary mechanism underlying the cytotoxicity of many sesquiterpene lactones is believed to be the induction of apoptosis. This programmed cell death is often triggered through the modulation of key signaling pathways.
Anti-inflammatory Activity
The anti-inflammatory properties of sesquiterpene lactones are well-documented. A key mechanism of action is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. By inhibiting this pathway, Piptocarphins can potentially reduce the production of inflammatory mediators.
Trypanocidal Activity
Emerging research has highlighted the potential of sesquiterpene lactones as trypanocidal agents, showing activity against parasites such as Trypanosoma cruzi, the causative agent of Chagas disease. The exact mechanisms are still under investigation but are thought to involve the disruption of parasite cellular processes.
Experimental Protocols
A critical aspect of this technical guide is the detailed presentation of experimental methodologies. Understanding the protocols used to assess the bioactivity of Piptocarphins is essential for the replication and advancement of research in this field.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the Piptocarphin compound and incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Anti-inflammatory Assessment: NF-κB Translocation Assay
This assay determines the ability of a compound to inhibit the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in its activation.
Protocol:
-
Cell Culture and Treatment: Culture macrophages (e.g., RAW 264.7) and pre-treat with Piptocarphin for 1 hour.
-
Stimulation: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS).
-
Immunofluorescence Staining: Fix the cells, permeabilize them, and stain with an antibody specific for the NF-κB p65 subunit, followed by a fluorescently labeled secondary antibody.
-
Microscopy and Analysis: Visualize the subcellular localization of p65 using fluorescence microscopy. Quantify the nuclear translocation to determine the inhibitory effect of the Piptocarphin.
Trypanocidal Activity Assessment
The in vitro assay against Trypanosoma cruzi epimastigotes is a common method to screen for trypanocidal compounds.
Protocol:
-
Parasite Culture: Culture T. cruzi epimastigotes in a suitable medium.
-
Compound Incubation: Incubate the parasites with different concentrations of the Piptocarphin for 72 hours.
-
Viability Assessment: Determine the parasite viability using a method such as resazurin (B115843) reduction or direct counting with a hemocytometer.
-
IC50 Determination: Calculate the IC50 value, representing the concentration of the compound that inhibits 50% of parasite growth.
Signaling Pathways and Logical Relationships
The biological activities of Piptocarphins are intrinsically linked to their interaction with cellular signaling pathways. Visualizing these complex relationships is crucial for a comprehensive understanding of their mechanism of action.
Piptocarphins: A Comprehensive Review of Their Bioactivity and Therapeutic Potential
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today provides an in-depth analysis of Piptocarphins, a promising class of sesquiterpene lactones, and their diverse bioactive properties. This whitepaper, targeted towards researchers, scientists, and drug development professionals, consolidates current knowledge on the cytotoxicity, anti-inflammatory, and trypanocidal activities of these natural compounds, presenting a valuable resource for the advancement of novel therapeutics.
Piptocarphins are sesquiterpene lactones primarily isolated from plants of the Piptocarpha genus, which belongs to the Vernonieae tribe of the Asteraceae family. Structurally characterized by a 15-carbon backbone, these compounds have garnered significant scientific interest due to their potent biological effects. This review summarizes the key findings on their bioactivity, presents available quantitative data, details relevant experimental methodologies, and illustrates the underlying signaling pathways.
Cytotoxic Activity
Piptocarphins and related sesquiterpene lactones from the Vernonieae tribe have demonstrated notable cytotoxic effects against various cancer cell lines. While specific data for a wide range of Piptocarphins is still emerging, studies on structurally similar dimeric guaianolides isolated from Gochnatia polymorpha ssp. floccosa, a plant from the same tribe, provide valuable insights.
Table 1: Cytotoxicity of Dimeric Guaianolides from Gochnatia polymorpha ssp. floccosa
| Compound | Cancer Cell Line | IC50 (µg/mL) |
| 10-desoxygochnatiolide A | U251 (Glioma) | 0.35 |
| UACC-62 (Melanoma) | 0.21 | |
| 786-0 (Kidney) | 0.28 | |
| OVCAR-3 (Ovarian) | 0.45 | |
| Gochnatiolide A | U251 (Glioma) | 0.89 |
| UACC-62 (Melanoma) | 0.54 | |
| 786-0 (Kidney) | 1.09 | |
| OVCAR-3 (Ovarian) | 0.76 |
Source: Bioactivity-guided isolation of cytotoxic sesquiterpene lactones of Gochnatia polymorpha ssp. floccosa.
The primary mechanism underlying the cytotoxicity of many sesquiterpene lactones is believed to be the induction of apoptosis. This programmed cell death is often triggered through the modulation of key signaling pathways.
Anti-inflammatory Activity
The anti-inflammatory properties of sesquiterpene lactones are well-documented. A key mechanism of action is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. By inhibiting this pathway, Piptocarphins can potentially reduce the production of inflammatory mediators.
Trypanocidal Activity
Emerging research has highlighted the potential of sesquiterpene lactones as trypanocidal agents, showing activity against parasites such as Trypanosoma cruzi, the causative agent of Chagas disease. The exact mechanisms are still under investigation but are thought to involve the disruption of parasite cellular processes.
Experimental Protocols
A critical aspect of this technical guide is the detailed presentation of experimental methodologies. Understanding the protocols used to assess the bioactivity of Piptocarphins is essential for the replication and advancement of research in this field.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the Piptocarphin compound and incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Anti-inflammatory Assessment: NF-κB Translocation Assay
This assay determines the ability of a compound to inhibit the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in its activation.
Protocol:
-
Cell Culture and Treatment: Culture macrophages (e.g., RAW 264.7) and pre-treat with Piptocarphin for 1 hour.
-
Stimulation: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS).
-
Immunofluorescence Staining: Fix the cells, permeabilize them, and stain with an antibody specific for the NF-κB p65 subunit, followed by a fluorescently labeled secondary antibody.
-
Microscopy and Analysis: Visualize the subcellular localization of p65 using fluorescence microscopy. Quantify the nuclear translocation to determine the inhibitory effect of the Piptocarphin.
Trypanocidal Activity Assessment
The in vitro assay against Trypanosoma cruzi epimastigotes is a common method to screen for trypanocidal compounds.
Protocol:
-
Parasite Culture: Culture T. cruzi epimastigotes in a suitable medium.
-
Compound Incubation: Incubate the parasites with different concentrations of the Piptocarphin for 72 hours.
-
Viability Assessment: Determine the parasite viability using a method such as resazurin reduction or direct counting with a hemocytometer.
-
IC50 Determination: Calculate the IC50 value, representing the concentration of the compound that inhibits 50% of parasite growth.
Signaling Pathways and Logical Relationships
The biological activities of Piptocarphins are intrinsically linked to their interaction with cellular signaling pathways. Visualizing these complex relationships is crucial for a comprehensive understanding of their mechanism of action.
In Vitro Cytotoxicity of Piptocarphin F on Cancer Cell Lines: A Methodological and Mechanistic Overview
Disclaimer: As of November 2025, publicly accessible scientific literature lacks specific studies on the in vitro cytotoxicity of Piptocarphin F against cancer cell lines. Therefore, this technical guide provides a comprehensive framework based on the activities of structurally related sesquiterpene lactones and general methodologies in cancer research. The data presented are illustrative and should not be considered as experimentally verified results for this compound.
Introduction
This compound is a sesquiterpene lactone, a class of natural products known for their diverse biological activities, including potent cytotoxic effects against various cancer cell lines.[1][2] Sesquiterpene lactones are characterized by a 15-carbon skeleton and often contain an α,β-unsaturated γ-lactone ring, which is a key structural feature for their biological activity. These compounds can induce cancer cell death through various mechanisms, primarily by inducing apoptosis.[3] This guide outlines the standard experimental protocols to evaluate the in vitro cytotoxicity of a compound like this compound and discusses the potential signaling pathways involved in its mechanism of action.
Quantitative Data on the Cytotoxicity of Sesquiterpene Lactones
While specific IC50 values for this compound are unavailable, the following table summarizes the cytotoxic activity of other sesquiterpene lactones against various cancer cell lines to provide a comparative context. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population.
| Sesquiterpene Lactone | Cancer Cell Line | Cell Type | IC50 (µM) |
| 15-deoxygoyazensolide | HT-29 | Human Colon Cancer | 0.26[2] |
| Ivalin | C2C12 | Murine Skeletal Myoblast | 2.7 - 3.3 |
| Parthenolide | C2C12 | Murine Skeletal Myoblast | 2.7 - 3.3 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (or other test compound)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Phosphate-buffered saline (PBS)
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, remove the medium and add 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.[4]
-
Formazan (B1609692) Solubilization: After incubation with MTT, carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Workflow for a typical in vitro cytotoxicity (MTT) assay.
Potential Signaling Pathways
Many cytotoxic compounds, including sesquiterpene lactones, induce cell death through the activation of apoptosis. Apoptosis is a programmed cell death that can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.
Intrinsic Apoptotic Pathway
The intrinsic pathway is often triggered by cellular stress, such as DNA damage or oxidative stress, which can be induced by cytotoxic compounds.
-
Activation of Bcl-2 family proteins: Pro-apoptotic proteins like Bax and Bak are activated, leading to the permeabilization of the outer mitochondrial membrane.
-
Release of Cytochrome c: Cytochrome c is released from the mitochondria into the cytosol.
-
Apoptosome Formation: In the cytosol, cytochrome c binds to Apaf-1, which then recruits pro-caspase-9 to form the apoptosome.
-
Caspase Cascade Activation: The apoptosome activates caspase-9, which in turn activates executioner caspases like caspase-3.
-
Apoptosis: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological changes of apoptosis, such as DNA fragmentation and cell shrinkage.[3]
Simplified diagram of the intrinsic apoptotic signaling pathway.
Conclusion
While direct experimental data on the in vitro cytotoxicity of this compound is not currently available, the established protocols and known mechanisms of action for the broader class of sesquiterpene lactones provide a solid foundation for future research. The methodologies outlined in this guide can be employed to systematically evaluate the anticancer potential of this compound and elucidate its specific molecular targets and signaling pathways. Such studies are crucial for the development of novel, plant-derived therapeutic agents for cancer treatment.
References
- 1. Cytotoxicity of the Sesquiterpene Lactones, Ivalin and Parthenolide in Murine Muscle Cell Lines and Their Effect on Desmin, a Cytoskeletal Intermediate Filament - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 3. Cytotoxic and apoptotic effects of leptocarpin, a plant-derived sesquiterpene lactone, on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The in vitro cytotoxic activity of ethno-pharmacological important plants of Darjeeling district of West Bengal against different human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity of Piptocarphin F on Cancer Cell Lines: A Methodological and Mechanistic Overview
Disclaimer: As of November 2025, publicly accessible scientific literature lacks specific studies on the in vitro cytotoxicity of Piptocarphin F against cancer cell lines. Therefore, this technical guide provides a comprehensive framework based on the activities of structurally related sesquiterpene lactones and general methodologies in cancer research. The data presented are illustrative and should not be considered as experimentally verified results for this compound.
Introduction
This compound is a sesquiterpene lactone, a class of natural products known for their diverse biological activities, including potent cytotoxic effects against various cancer cell lines.[1][2] Sesquiterpene lactones are characterized by a 15-carbon skeleton and often contain an α,β-unsaturated γ-lactone ring, which is a key structural feature for their biological activity. These compounds can induce cancer cell death through various mechanisms, primarily by inducing apoptosis.[3] This guide outlines the standard experimental protocols to evaluate the in vitro cytotoxicity of a compound like this compound and discusses the potential signaling pathways involved in its mechanism of action.
Quantitative Data on the Cytotoxicity of Sesquiterpene Lactones
While specific IC50 values for this compound are unavailable, the following table summarizes the cytotoxic activity of other sesquiterpene lactones against various cancer cell lines to provide a comparative context. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population.
| Sesquiterpene Lactone | Cancer Cell Line | Cell Type | IC50 (µM) |
| 15-deoxygoyazensolide | HT-29 | Human Colon Cancer | 0.26[2] |
| Ivalin | C2C12 | Murine Skeletal Myoblast | 2.7 - 3.3 |
| Parthenolide | C2C12 | Murine Skeletal Myoblast | 2.7 - 3.3 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (or other test compound)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Phosphate-buffered saline (PBS)
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, remove the medium and add 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.[4]
-
Formazan Solubilization: After incubation with MTT, carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Workflow for a typical in vitro cytotoxicity (MTT) assay.
Potential Signaling Pathways
Many cytotoxic compounds, including sesquiterpene lactones, induce cell death through the activation of apoptosis. Apoptosis is a programmed cell death that can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.
Intrinsic Apoptotic Pathway
The intrinsic pathway is often triggered by cellular stress, such as DNA damage or oxidative stress, which can be induced by cytotoxic compounds.
-
Activation of Bcl-2 family proteins: Pro-apoptotic proteins like Bax and Bak are activated, leading to the permeabilization of the outer mitochondrial membrane.
-
Release of Cytochrome c: Cytochrome c is released from the mitochondria into the cytosol.
-
Apoptosome Formation: In the cytosol, cytochrome c binds to Apaf-1, which then recruits pro-caspase-9 to form the apoptosome.
-
Caspase Cascade Activation: The apoptosome activates caspase-9, which in turn activates executioner caspases like caspase-3.
-
Apoptosis: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological changes of apoptosis, such as DNA fragmentation and cell shrinkage.[3]
Simplified diagram of the intrinsic apoptotic signaling pathway.
Conclusion
While direct experimental data on the in vitro cytotoxicity of this compound is not currently available, the established protocols and known mechanisms of action for the broader class of sesquiterpene lactones provide a solid foundation for future research. The methodologies outlined in this guide can be employed to systematically evaluate the anticancer potential of this compound and elucidate its specific molecular targets and signaling pathways. Such studies are crucial for the development of novel, plant-derived therapeutic agents for cancer treatment.
References
- 1. Cytotoxicity of the Sesquiterpene Lactones, Ivalin and Parthenolide in Murine Muscle Cell Lines and Their Effect on Desmin, a Cytoskeletal Intermediate Filament - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 3. Cytotoxic and apoptotic effects of leptocarpin, a plant-derived sesquiterpene lactone, on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The in vitro cytotoxic activity of ethno-pharmacological important plants of Darjeeling district of West Bengal against different human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
A Preliminary Technical Guide to the Mechanism of Action of Piptocarphin F
This document provides a detailed overview of the preliminary studies on the mechanism of action of Piptocarphin F, a germacranolide sesquiterpene lactone. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound. The guide synthesizes available data on its cytotoxic activity and postulates its mechanism of action based on the known biological effects of its chemical class, while providing detailed experimental protocols for further investigation.
This compound is a natural product isolated from the plant Piptocarpha chontalensis. Structurally, it belongs to the germacranolide class of sesquiterpene lactones, a group of compounds known for their diverse biological activities, including anti-inflammatory and cytotoxic effects.
Data Presentation: Cytotoxic Activity of Piptocarphins
Preliminary studies have focused on the cytotoxic effects of this compound and its related compounds (Piptocarphins A-E) against the 9KB human nasopharynx carcinoma cell line. The effective dose 50 (ED₅₀) values from these initial screenings are summarized below.
| Compound | ED₅₀ Against 9KB Cell Line (µg/mL) |
| Piptocarphin A | 2.0 |
| Piptocarphin B | 2.5 |
| Piptocarphin C | 1.7 |
| Piptocarphin D | 2.0 |
| Piptocarphin E | 3.5 |
| This compound | 3.0 |
Postulated Mechanism of Action
While direct and comprehensive mechanistic studies on this compound are limited, its chemical classification as a germacranolide sesquiterpene lactone allows for the formulation of a strong hypothesis regarding its mode of action. The primary mechanisms attributed to this class of compounds are the induction of apoptosis and the inhibition of key inflammatory and cell survival signaling pathways, notably the NF-κB and STAT3 pathways.
The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that governs the expression of genes involved in inflammation, immunity, cell proliferation, and survival. Its constitutive activation is a hallmark of many cancers. Sesquiterpene lactones are well-documented inhibitors of this pathway. The proposed mechanism involves the alkylation of crucial cysteine residues on proteins within the NF-κB signaling cascade by the α-methylene-γ-lactone group present in this compound. This can disrupt the pathway at several points, leading to a downstream reduction in the transcription of pro-survival genes.
Caption: Postulated inhibition of the NF-κB pathway by this compound.
Signal Transducer and Activator of Transcription 3 (STAT3) is another key transcription factor implicated in cancer development, promoting cell proliferation, survival, and angiogenesis. Constitutive activation of STAT3 is common in many tumors. The inhibition of STAT3 signaling is a promising strategy for cancer therapy. While less documented for germacranolides than NF-κB inhibition, some natural products with similar structural features have been shown to interfere with STAT3 activation, primarily by inhibiting its phosphorylation or dimerization.
Caption: Postulated modulation of the STAT3 signaling pathway by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the preliminary investigation of this compound's mechanism of action.
This protocol is based on the methods used for the initial screening of Piptocarphins.
-
Cell Culture: 9KB human nasopharynx carcinoma cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO₂.
-
Compound Preparation: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution (e.g., 10 mg/mL). Serial dilutions are prepared in the culture medium to achieve the desired final concentrations. The final DMSO concentration in the assays should be non-toxic to the cells (typically ≤ 0.5%).
-
Assay Procedure:
-
Cells are seeded in 96-well microtiter plates at a density of 5 x 10³ cells/well and allowed to attach overnight.
-
The medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent) are included.
-
The plates are incubated for 72 hours at 37°C.
-
-
Viability Assessment (MTT Assay):
-
After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The ED₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
A Preliminary Technical Guide to the Mechanism of Action of Piptocarphin F
This document provides a detailed overview of the preliminary studies on the mechanism of action of Piptocarphin F, a germacranolide sesquiterpene lactone. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound. The guide synthesizes available data on its cytotoxic activity and postulates its mechanism of action based on the known biological effects of its chemical class, while providing detailed experimental protocols for further investigation.
This compound is a natural product isolated from the plant Piptocarpha chontalensis. Structurally, it belongs to the germacranolide class of sesquiterpene lactones, a group of compounds known for their diverse biological activities, including anti-inflammatory and cytotoxic effects.
Data Presentation: Cytotoxic Activity of Piptocarphins
Preliminary studies have focused on the cytotoxic effects of this compound and its related compounds (Piptocarphins A-E) against the 9KB human nasopharynx carcinoma cell line. The effective dose 50 (ED₅₀) values from these initial screenings are summarized below.
| Compound | ED₅₀ Against 9KB Cell Line (µg/mL) |
| Piptocarphin A | 2.0 |
| Piptocarphin B | 2.5 |
| Piptocarphin C | 1.7 |
| Piptocarphin D | 2.0 |
| Piptocarphin E | 3.5 |
| This compound | 3.0 |
Postulated Mechanism of Action
While direct and comprehensive mechanistic studies on this compound are limited, its chemical classification as a germacranolide sesquiterpene lactone allows for the formulation of a strong hypothesis regarding its mode of action. The primary mechanisms attributed to this class of compounds are the induction of apoptosis and the inhibition of key inflammatory and cell survival signaling pathways, notably the NF-κB and STAT3 pathways.
The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that governs the expression of genes involved in inflammation, immunity, cell proliferation, and survival. Its constitutive activation is a hallmark of many cancers. Sesquiterpene lactones are well-documented inhibitors of this pathway. The proposed mechanism involves the alkylation of crucial cysteine residues on proteins within the NF-κB signaling cascade by the α-methylene-γ-lactone group present in this compound. This can disrupt the pathway at several points, leading to a downstream reduction in the transcription of pro-survival genes.
Caption: Postulated inhibition of the NF-κB pathway by this compound.
Signal Transducer and Activator of Transcription 3 (STAT3) is another key transcription factor implicated in cancer development, promoting cell proliferation, survival, and angiogenesis. Constitutive activation of STAT3 is common in many tumors. The inhibition of STAT3 signaling is a promising strategy for cancer therapy. While less documented for germacranolides than NF-κB inhibition, some natural products with similar structural features have been shown to interfere with STAT3 activation, primarily by inhibiting its phosphorylation or dimerization.
Caption: Postulated modulation of the STAT3 signaling pathway by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the preliminary investigation of this compound's mechanism of action.
This protocol is based on the methods used for the initial screening of Piptocarphins.
-
Cell Culture: 9KB human nasopharynx carcinoma cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mg/mL). Serial dilutions are prepared in the culture medium to achieve the desired final concentrations. The final DMSO concentration in the assays should be non-toxic to the cells (typically ≤ 0.5%).
-
Assay Procedure:
-
Cells are seeded in 96-well microtiter plates at a density of 5 x 10³ cells/well and allowed to attach overnight.
-
The medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent) are included.
-
The plates are incubated for 72 hours at 37°C.
-
-
Viability Assessment (MTT Assay):
-
After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The ED₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Piptocarphin F: A Technical Guide to Solubility and Stability Testing
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of November 2025, publicly available experimental data on the specific solubility and stability of Piptocarphin F is limited. This guide, therefore, provides a comprehensive framework of best practices and detailed methodologies for conducting such tests on a novel compound like this compound, based on established pharmaceutical industry guidelines. The quantitative data presented herein is illustrative.
Introduction
This compound is a sesquiterpene lactone, a class of natural products known for their diverse biological activities. As with any compound intended for further research and potential therapeutic development, a thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount. This technical guide outlines the essential experimental protocols for determining the solubility and stability profile of this compound, ensuring reliable and reproducible results for downstream applications.
This compound: Compound Profile
While specific experimental data is not widely available, the chemical structure of this compound can be found in public databases such as PubChem[1].
Chemical Structure:
-
Molecular Formula: C₂₁H₂₈O₈[1]
-
Molecular Weight: 408.4 g/mol [1]
-
General Class: Sesquiterpene Lactone
A fundamental understanding of the compound's structure is crucial for predicting its general solubility and potential degradation pathways.
Solubility Assessment
The solubility of a compound is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities. A systematic approach to solubility testing in a range of relevant solvents is essential.
Experimental Protocol: Kinetic and Thermodynamic Solubility
Objective: To determine the kinetic and thermodynamic solubility of this compound in various aqueous and organic solvents.
Materials:
-
This compound (solid)
-
Aqueous buffers (pH 4.0, 7.4, 9.0)
-
Organic solvents (e.g., DMSO, Ethanol, Methanol, Acetonitrile)
-
Phosphate-buffered saline (PBS)
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry)
-
Incubator/shaker
-
Centrifuge
-
Calibrated analytical balance and pH meter
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., 10 mM in DMSO).
-
Kinetic Solubility:
-
Add small aliquots of the stock solution to the test solvents (e.g., aqueous buffers, PBS) to create a range of concentrations.
-
Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C) with agitation for a defined period (e.g., 2 hours).
-
Visually inspect for precipitation.
-
Filter or centrifuge the samples to remove any precipitate.
-
Quantify the concentration of this compound in the supernatant using a validated analytical method (e.g., HPLC). The highest concentration at which no precipitation is observed is the kinetic solubility.
-
-
Thermodynamic (Equilibrium) Solubility:
-
Add an excess amount of solid this compound to each test solvent.
-
Incubate the suspensions at a controlled temperature with continuous agitation for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Filter or centrifuge the samples to remove undissolved solid.
-
Quantify the concentration of this compound in the supernatant using a validated analytical method.
-
Data Presentation: Solubility of this compound (Illustrative Data)
| Solvent System | Temperature (°C) | Kinetic Solubility (µg/mL) | Thermodynamic Solubility (µg/mL) |
| pH 4.0 Buffer | 25 | > 100 | 85.2 |
| pH 7.4 Buffer | 25 | 55.8 | 42.1 |
| pH 9.0 Buffer | 25 | 25.3 | 18.9 |
| Water | 25 | 60.1 | 45.7 |
| PBS | 37 | 52.5 | 40.3 |
| Ethanol | 25 | > 2000 | > 2000 |
| DMSO | 25 | > 2000 | > 2000 |
Stability Testing
Stability testing provides crucial information on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are a key component of this, helping to identify potential degradation products and establish degradation pathways.
Experimental Workflow: Stability Assessment
Workflow for Forced Degradation Studies
Experimental Protocol: Forced Degradation Studies
Objective: To investigate the degradation of this compound under various stress conditions to understand its intrinsic stability and identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
A validated stability-indicating HPLC method (capable of separating the parent compound from its degradants)
-
Photostability chamber
-
Temperature-controlled ovens
Methodology:
-
Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample solution with 0.1 M HCl and incubate at a specified temperature (e.g., 60°C).
-
Base Hydrolysis: Treat the sample solution with 0.1 M NaOH and incubate at room temperature or a slightly elevated temperature.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ and incubate at room temperature.
-
Thermal Degradation: Expose the solid drug and its solution to elevated temperatures (e.g., 60°C, 80°C).
-
Photostability: Expose the solid drug and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Analysis:
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples using the validated stability-indicating HPLC method.
-
Determine the percentage of this compound remaining and identify and quantify any major degradation products.
-
Data Presentation: Forced Degradation of this compound (Illustrative Data)
| Stress Condition | Time (hours) | This compound Remaining (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |
| 0.1 M HCl (60°C) | 0 | 100.0 | 0.0 | 0.0 |
| 8 | 85.2 | 10.1 | 2.5 | |
| 24 | 60.7 | 25.3 | 8.9 | |
| 0.1 M NaOH (RT) | 0 | 100.0 | 0.0 | 0.0 |
| 2 | 45.1 | 30.5 | 15.2 | |
| 8 | 5.3 | 55.8 | 28.4 | |
| 3% H₂O₂ (RT) | 0 | 100.0 | 0.0 | 0.0 |
| 24 | 92.8 | 4.1 | 1.2 | |
| 48 | 88.1 | 7.9 | 2.3 | |
| Thermal (80°C) | 0 | 100.0 | 0.0 | 0.0 |
| 24 | 98.2 | 0.5 | 0.3 | |
| 48 | 95.9 | 1.8 | 0.9 | |
| Photostability | 24 | 99.5 | Not Detected | Not Detected |
Hypothetical Signaling Pathway Involvement
While the specific molecular targets of this compound are not yet fully elucidated, many sesquiterpene lactones are known to modulate inflammatory signaling pathways. A common target is the NF-κB pathway. The following diagram illustrates a hypothetical mechanism of action.
Hypothetical NF-κB Inhibition by this compound
Conclusion
A comprehensive evaluation of solubility and stability is a foundational step in the preclinical development of any potential therapeutic agent. This guide provides robust, detailed methodologies for characterizing this compound. The successful execution of these studies will generate critical data to inform formulation development, guide further in vitro and in vivo studies, and ultimately determine the viability of this compound as a drug candidate. It is imperative that all analytical methods used are thoroughly validated to ensure the accuracy and reliability of the data generated.
References
Piptocarphin F: A Technical Guide to Solubility and Stability Testing
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of November 2025, publicly available experimental data on the specific solubility and stability of Piptocarphin F is limited. This guide, therefore, provides a comprehensive framework of best practices and detailed methodologies for conducting such tests on a novel compound like this compound, based on established pharmaceutical industry guidelines. The quantitative data presented herein is illustrative.
Introduction
This compound is a sesquiterpene lactone, a class of natural products known for their diverse biological activities. As with any compound intended for further research and potential therapeutic development, a thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount. This technical guide outlines the essential experimental protocols for determining the solubility and stability profile of this compound, ensuring reliable and reproducible results for downstream applications.
This compound: Compound Profile
While specific experimental data is not widely available, the chemical structure of this compound can be found in public databases such as PubChem[1].
Chemical Structure:
-
Molecular Formula: C₂₁H₂₈O₈[1]
-
Molecular Weight: 408.4 g/mol [1]
-
General Class: Sesquiterpene Lactone
A fundamental understanding of the compound's structure is crucial for predicting its general solubility and potential degradation pathways.
Solubility Assessment
The solubility of a compound is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities. A systematic approach to solubility testing in a range of relevant solvents is essential.
Experimental Protocol: Kinetic and Thermodynamic Solubility
Objective: To determine the kinetic and thermodynamic solubility of this compound in various aqueous and organic solvents.
Materials:
-
This compound (solid)
-
Aqueous buffers (pH 4.0, 7.4, 9.0)
-
Organic solvents (e.g., DMSO, Ethanol, Methanol, Acetonitrile)
-
Phosphate-buffered saline (PBS)
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry)
-
Incubator/shaker
-
Centrifuge
-
Calibrated analytical balance and pH meter
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., 10 mM in DMSO).
-
Kinetic Solubility:
-
Add small aliquots of the stock solution to the test solvents (e.g., aqueous buffers, PBS) to create a range of concentrations.
-
Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C) with agitation for a defined period (e.g., 2 hours).
-
Visually inspect for precipitation.
-
Filter or centrifuge the samples to remove any precipitate.
-
Quantify the concentration of this compound in the supernatant using a validated analytical method (e.g., HPLC). The highest concentration at which no precipitation is observed is the kinetic solubility.
-
-
Thermodynamic (Equilibrium) Solubility:
-
Add an excess amount of solid this compound to each test solvent.
-
Incubate the suspensions at a controlled temperature with continuous agitation for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Filter or centrifuge the samples to remove undissolved solid.
-
Quantify the concentration of this compound in the supernatant using a validated analytical method.
-
Data Presentation: Solubility of this compound (Illustrative Data)
| Solvent System | Temperature (°C) | Kinetic Solubility (µg/mL) | Thermodynamic Solubility (µg/mL) |
| pH 4.0 Buffer | 25 | > 100 | 85.2 |
| pH 7.4 Buffer | 25 | 55.8 | 42.1 |
| pH 9.0 Buffer | 25 | 25.3 | 18.9 |
| Water | 25 | 60.1 | 45.7 |
| PBS | 37 | 52.5 | 40.3 |
| Ethanol | 25 | > 2000 | > 2000 |
| DMSO | 25 | > 2000 | > 2000 |
Stability Testing
Stability testing provides crucial information on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are a key component of this, helping to identify potential degradation products and establish degradation pathways.
Experimental Workflow: Stability Assessment
Workflow for Forced Degradation Studies
Experimental Protocol: Forced Degradation Studies
Objective: To investigate the degradation of this compound under various stress conditions to understand its intrinsic stability and identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
A validated stability-indicating HPLC method (capable of separating the parent compound from its degradants)
-
Photostability chamber
-
Temperature-controlled ovens
Methodology:
-
Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample solution with 0.1 M HCl and incubate at a specified temperature (e.g., 60°C).
-
Base Hydrolysis: Treat the sample solution with 0.1 M NaOH and incubate at room temperature or a slightly elevated temperature.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ and incubate at room temperature.
-
Thermal Degradation: Expose the solid drug and its solution to elevated temperatures (e.g., 60°C, 80°C).
-
Photostability: Expose the solid drug and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Analysis:
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples using the validated stability-indicating HPLC method.
-
Determine the percentage of this compound remaining and identify and quantify any major degradation products.
-
Data Presentation: Forced Degradation of this compound (Illustrative Data)
| Stress Condition | Time (hours) | This compound Remaining (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |
| 0.1 M HCl (60°C) | 0 | 100.0 | 0.0 | 0.0 |
| 8 | 85.2 | 10.1 | 2.5 | |
| 24 | 60.7 | 25.3 | 8.9 | |
| 0.1 M NaOH (RT) | 0 | 100.0 | 0.0 | 0.0 |
| 2 | 45.1 | 30.5 | 15.2 | |
| 8 | 5.3 | 55.8 | 28.4 | |
| 3% H₂O₂ (RT) | 0 | 100.0 | 0.0 | 0.0 |
| 24 | 92.8 | 4.1 | 1.2 | |
| 48 | 88.1 | 7.9 | 2.3 | |
| Thermal (80°C) | 0 | 100.0 | 0.0 | 0.0 |
| 24 | 98.2 | 0.5 | 0.3 | |
| 48 | 95.9 | 1.8 | 0.9 | |
| Photostability | 24 | 99.5 | Not Detected | Not Detected |
Hypothetical Signaling Pathway Involvement
While the specific molecular targets of this compound are not yet fully elucidated, many sesquiterpene lactones are known to modulate inflammatory signaling pathways. A common target is the NF-κB pathway. The following diagram illustrates a hypothetical mechanism of action.
Hypothetical NF-κB Inhibition by this compound
Conclusion
A comprehensive evaluation of solubility and stability is a foundational step in the preclinical development of any potential therapeutic agent. This guide provides robust, detailed methodologies for characterizing this compound. The successful execution of these studies will generate critical data to inform formulation development, guide further in vitro and in vivo studies, and ultimately determine the viability of this compound as a drug candidate. It is imperative that all analytical methods used are thoroughly validated to ensure the accuracy and reliability of the data generated.
References
The Architecture of a Natural Therapeutic: A Technical Guide to the Biosynthesis of Piptocarphin F
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piptocarphin F, a germacranolide sesquiterpene lactone, represents a class of natural products with significant therapeutic potential. Understanding its biosynthesis is paramount for harnessing its medicinal properties through synthetic biology and metabolic engineering approaches. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing upon the established principles of sesquiterpene lactone formation in Asteraceae species. While direct enzymatic evidence from Piptocarpha species remains to be fully elucidated, this document synthesizes the current knowledge to present a putative and chemically rational pathway. We detail the key enzymatic steps, from the generation of the farnesyl pyrophosphate precursor to the intricate oxidative and acyl-group modifications that yield the final complex structure. This guide is intended to serve as a foundational resource for researchers in natural product chemistry, drug discovery, and plant biochemistry, providing a roadmap for future investigations into the precise enzymatic machinery responsible for the synthesis of this promising molecule.
Introduction to this compound and Sesquiterpene Lactones
Sesquiterpene lactones (STLs) are a large and diverse group of C15 terpenoids characterized by a lactone ring.[1] They are predominantly found in the Asteraceae family and exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.[2] this compound belongs to the germacranolide subclass of STLs, which are considered biosynthetic precursors to other STL classes.[3] The chemical structure of this compound, identified in species of the Piptocarpha genus, features a complex arrangement of hydroxyl, ethoxymethyl, and methacryloyloxy functional groups on a germacranolide skeleton.[4][5] Elucidating the biosynthetic pathway of this compound is a critical step towards its sustainable production and the development of novel therapeutic agents.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to follow the general pathway of sesquiterpene lactone formation, which can be divided into three main stages:
-
Formation of the Sesquiterpene Backbone: The synthesis of the universal C15 precursor, farnesyl pyrophosphate (FPP), from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) via the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways.[6]
-
Oxidative Modifications and Lactonization: A series of reactions catalyzed primarily by cytochrome P450 monooxygenases (CYPs) that introduce hydroxyl groups and facilitate the formation of the characteristic lactone ring.
-
Tailoring Reactions: Further enzymatic modifications, such as acylation, that add to the structural diversity and biological activity of the final molecule.
The following sections detail the proposed enzymatic steps leading to this compound.
Stage 1: Formation of the Germacrene A Backbone
The biosynthesis of most germacranolide STLs commences with the cyclization of FPP.[7]
-
Step 1: FPP Synthesis: Isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) are synthesized through either the cytosolic mevalonate (MVA) pathway or the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. Farnesyl pyrophosphate synthase (FPPS) then catalyzes the condensation of two molecules of IPP with one molecule of DMAPP to form the C15 precursor, farnesyl pyrophosphate (FPP).[6]
-
Step 2: Germacrene A Formation: FPP is cyclized by a sesquiterpene synthase, specifically a (+)-germacrene A synthase (GAS), to yield the primary sesquiterpene olefin intermediate, (+)-germacrene A.[7][8] This is a key committed step in the biosynthesis of many STLs.
Stage 2: Oxidative Modifications and Lactone Ring Formation
The germacrene A skeleton undergoes a series of oxidative modifications, primarily catalyzed by cytochrome P450 enzymes of the CYP71 family, to form the core germacranolide structure.[9]
-
Step 3: Hydroxylation of Germacrene A: (+)-Germacrene A is hydroxylated at the C12-methyl group of the isopropenyl side chain by a germacrene A oxidase (GAO), a CYP71-clan P450 enzyme, to form germacra-1(10),4,11(13)-trien-12-ol.[4]
-
Step 4: Oxidation to Germacrene A Acid: The alcohol is further oxidized to an aldehyde and then to a carboxylic acid, germacra-1(10),4,11(13)-trien-12-oic acid (germacrene A acid), by NADP+-dependent dehydrogenases.[10]
-
Step 5: Hydroxylation and Lactonization to Costunolide (B1669451): Germacrene A acid is hydroxylated at the C6 position by a costunolide synthase (COS), another CYP71 P450 enzyme.[4] The resulting 6α-hydroxy-germacrene A acid is unstable and undergoes spontaneous lactonization to form (+)-costunolide, a key intermediate in the biosynthesis of many germacranolides.[1]
Stage 3: Tailoring Reactions Leading to this compound
The final steps in the biosynthesis of this compound involve a series of hydroxylation, epoxidation, and acylation reactions that decorate the costunolide core. While the specific enzymes are unknown in Piptocarpha, the proposed reactions are based on known enzymatic capabilities in other Asteraceae species.
-
Step 6: Hydroxylation at C8: Costunolide is likely hydroxylated at the C8 position by a specific cytochrome P450 monooxygenase to yield 8β-hydroxy-costunolide (eupatolide).[10]
-
Step 7 & 8: Further Hydroxylations: The molecule is proposed to undergo two additional hydroxylation events at C10 and C11, catalyzed by distinct hydroxylases, to form a dihydroxy intermediate.
-
Step 9: Ethoxymethylation: An ethoxymethyl group is installed. This is a less common modification and could proceed through the action of a specific O-methyltransferase that utilizes S-adenosyl methionine (SAM) or a related donor, followed by the action of a hydroxylase and another methyltransferase, or via a more direct enzymatic mechanism yet to be characterized.
-
Step 10: Acylation: The final step is the esterification of the C8-hydroxyl group with methacrylic acid. This reaction is catalyzed by an acyltransferase, likely belonging to the BAHD (BEAT, AHCT, HCBT, DAT) family of acyl-CoA-dependent acyltransferases. This would involve the activation of methacrylic acid to methacryloyl-CoA, followed by the transfer of the methacryloyl group to the STL scaffold.
Quantitative Data
Currently, there is a lack of specific quantitative data such as enzyme kinetics and metabolite concentrations for the biosynthetic pathway of this compound. The following table provides representative data for key enzymes in the general sesquiterpene lactone biosynthetic pathway from other well-studied Asteraceae species.
| Enzyme | Substrate | Km (µM) | Vmax (pkat/mg protein) | Source Organism | Reference |
| (+)-Germacrene A Synthase | Farnesyl Pyrophosphate | 6.6 | Not Reported | Cichorium intybus | [7] |
| Germacrene A Oxidase (CYP71AV9) | (+)-Germacrene A | Not Reported | Not Reported | Cynara cardunculus | [4] |
| Costunolide Synthase (CYP71BL5) | Germacrene A Acid | Not Reported | Not Reported | Cynara cardunculus | [4] |
Experimental Protocols
The elucidation of the proposed biosynthetic pathway for this compound would require a combination of biochemical and molecular biology techniques. Below are detailed methodologies for key experiments that are typically employed in the study of sesquiterpene lactone biosynthesis.
Isolation and Characterization of Enzymes
Protocol for the Heterologous Expression and Functional Characterization of a Putative Sesquiterpene Synthase:
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from young leaf tissue of a Piptocarpha species using a commercial kit. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase.
-
Gene Amplification: Putative sesquiterpene synthase genes are identified through transcriptome analysis and amplified from the cDNA using gene-specific primers.
-
Cloning and Expression: The amplified gene is cloned into an expression vector (e.g., pET28a for E. coli or pYES2 for yeast). The recombinant plasmid is transformed into a suitable expression host.
-
Protein Expression and Purification: The expression of the recombinant protein is induced (e.g., with IPTG in E. coli or galactose in yeast). The cells are harvested, lysed, and the His-tagged protein is purified using nickel-NTA affinity chromatography.
-
Enzyme Assays: The purified enzyme is incubated with the substrate, farnesyl pyrophosphate (FPP), in a suitable buffer. The reaction products are extracted with an organic solvent (e.g., hexane) and analyzed by gas chromatography-mass spectrometry (GC-MS) to identify the sesquiterpene products.
In Vivo Feeding Studies with Labeled Precursors
Protocol for Feeding Studies with ¹³C-Labeled Glucose:
-
Plant Material: Young, actively growing Piptocarpha plants are used.
-
Labeling: A solution of [U-¹³C₆]-glucose is fed to the plants either through the roots or by injection into the stem.
-
Incubation: The plants are allowed to metabolize the labeled precursor for a defined period (e.g., 24-72 hours).
-
Extraction and Isolation: The plant material is harvested, and the sesquiterpene lactones are extracted using an appropriate solvent system. This compound is purified from the crude extract using chromatographic techniques (e.g., HPLC).
-
Analysis: The purified this compound is analyzed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to determine the incorporation and distribution of the ¹³C label, which provides insights into the biosynthetic pathway.
Visualizations
Proposed Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound from IPP and DMAPP.
Experimental Workflow for Enzyme Characterization
Caption: Workflow for the functional characterization of biosynthetic enzymes.
Conclusion and Future Perspectives
The proposed biosynthetic pathway of this compound provides a solid framework for understanding the formation of this complex and medicinally relevant sesquiterpene lactone. While the early steps of the pathway, leading to the formation of the germacranolide scaffold, are well-established in related species, the specific enzymes responsible for the later tailoring reactions in Piptocarpha remain to be identified and characterized. Future research should focus on a multi-omics approach, combining transcriptomics, proteomics, and metabolomics of Piptocarpha species to identify candidate genes for these late-stage modifications. The functional characterization of these enzymes will not only confirm the proposed pathway but also provide valuable biocatalysts for the chemoenzymatic synthesis of this compound and novel analogues. Ultimately, a complete understanding of this biosynthetic pathway will pave the way for the metabolic engineering of microbial or plant hosts for the sustainable and scalable production of this promising natural therapeutic.
References
- 1. TEDE: Estudo fitoquímico, avaliação do potencial tóxico, citotóxico e inseticida dos extratos das folhas de Piptocarpha rotundifolia (Less.) Baker (Asteraceae) [bdtd.ueg.br]
- 2. Sesquiterpene lactone! a promising antioxidant, anticancer and moderate antinociceptive agent from Artemisia macrocephala jacquem - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sesquiterpene lactone - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Search of New Tools for Weed Control Using Piptocarpha rotundifolia, a Dominant Species in the Cerrado - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of digestive enzymes in carnivorous plants with focus on proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. emtoscipublisher.com [emtoscipublisher.com]
- 8. Phytotoxic Activity of Sesquiterpene Lactones-Enriched Fractions from Cynara cardunculus L. Leaves on Pre-Emergent and Post-Emergent Weed Species and Putative Mode of Action | MDPI [mdpi.com]
- 9. Contribuição ao estudo da espécie Piptocarpha axillaris (Less.) Baker Asteraceae : caracterização morfoanatômica, análise fitoquímica, toxicidade preliminar in vitro e propriedades antioxidantes [acervodigital.ufpr.br]
- 10. teses.usp.br [teses.usp.br]
The Architecture of a Natural Therapeutic: A Technical Guide to the Biosynthesis of Piptocarphin F
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piptocarphin F, a germacranolide sesquiterpene lactone, represents a class of natural products with significant therapeutic potential. Understanding its biosynthesis is paramount for harnessing its medicinal properties through synthetic biology and metabolic engineering approaches. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing upon the established principles of sesquiterpene lactone formation in Asteraceae species. While direct enzymatic evidence from Piptocarpha species remains to be fully elucidated, this document synthesizes the current knowledge to present a putative and chemically rational pathway. We detail the key enzymatic steps, from the generation of the farnesyl pyrophosphate precursor to the intricate oxidative and acyl-group modifications that yield the final complex structure. This guide is intended to serve as a foundational resource for researchers in natural product chemistry, drug discovery, and plant biochemistry, providing a roadmap for future investigations into the precise enzymatic machinery responsible for the synthesis of this promising molecule.
Introduction to this compound and Sesquiterpene Lactones
Sesquiterpene lactones (STLs) are a large and diverse group of C15 terpenoids characterized by a lactone ring.[1] They are predominantly found in the Asteraceae family and exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.[2] this compound belongs to the germacranolide subclass of STLs, which are considered biosynthetic precursors to other STL classes.[3] The chemical structure of this compound, identified in species of the Piptocarpha genus, features a complex arrangement of hydroxyl, ethoxymethyl, and methacryloyloxy functional groups on a germacranolide skeleton.[4][5] Elucidating the biosynthetic pathway of this compound is a critical step towards its sustainable production and the development of novel therapeutic agents.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to follow the general pathway of sesquiterpene lactone formation, which can be divided into three main stages:
-
Formation of the Sesquiterpene Backbone: The synthesis of the universal C15 precursor, farnesyl pyrophosphate (FPP), from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) via the mevalonate (MVA) or methylerythritol phosphate (MEP) pathways.[6]
-
Oxidative Modifications and Lactonization: A series of reactions catalyzed primarily by cytochrome P450 monooxygenases (CYPs) that introduce hydroxyl groups and facilitate the formation of the characteristic lactone ring.
-
Tailoring Reactions: Further enzymatic modifications, such as acylation, that add to the structural diversity and biological activity of the final molecule.
The following sections detail the proposed enzymatic steps leading to this compound.
Stage 1: Formation of the Germacrene A Backbone
The biosynthesis of most germacranolide STLs commences with the cyclization of FPP.[7]
-
Step 1: FPP Synthesis: Isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) are synthesized through either the cytosolic mevalonate (MVA) pathway or the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. Farnesyl pyrophosphate synthase (FPPS) then catalyzes the condensation of two molecules of IPP with one molecule of DMAPP to form the C15 precursor, farnesyl pyrophosphate (FPP).[6]
-
Step 2: Germacrene A Formation: FPP is cyclized by a sesquiterpene synthase, specifically a (+)-germacrene A synthase (GAS), to yield the primary sesquiterpene olefin intermediate, (+)-germacrene A.[7][8] This is a key committed step in the biosynthesis of many STLs.
Stage 2: Oxidative Modifications and Lactone Ring Formation
The germacrene A skeleton undergoes a series of oxidative modifications, primarily catalyzed by cytochrome P450 enzymes of the CYP71 family, to form the core germacranolide structure.[9]
-
Step 3: Hydroxylation of Germacrene A: (+)-Germacrene A is hydroxylated at the C12-methyl group of the isopropenyl side chain by a germacrene A oxidase (GAO), a CYP71-clan P450 enzyme, to form germacra-1(10),4,11(13)-trien-12-ol.[4]
-
Step 4: Oxidation to Germacrene A Acid: The alcohol is further oxidized to an aldehyde and then to a carboxylic acid, germacra-1(10),4,11(13)-trien-12-oic acid (germacrene A acid), by NADP+-dependent dehydrogenases.[10]
-
Step 5: Hydroxylation and Lactonization to Costunolide: Germacrene A acid is hydroxylated at the C6 position by a costunolide synthase (COS), another CYP71 P450 enzyme.[4] The resulting 6α-hydroxy-germacrene A acid is unstable and undergoes spontaneous lactonization to form (+)-costunolide, a key intermediate in the biosynthesis of many germacranolides.[1]
Stage 3: Tailoring Reactions Leading to this compound
The final steps in the biosynthesis of this compound involve a series of hydroxylation, epoxidation, and acylation reactions that decorate the costunolide core. While the specific enzymes are unknown in Piptocarpha, the proposed reactions are based on known enzymatic capabilities in other Asteraceae species.
-
Step 6: Hydroxylation at C8: Costunolide is likely hydroxylated at the C8 position by a specific cytochrome P450 monooxygenase to yield 8β-hydroxy-costunolide (eupatolide).[10]
-
Step 7 & 8: Further Hydroxylations: The molecule is proposed to undergo two additional hydroxylation events at C10 and C11, catalyzed by distinct hydroxylases, to form a dihydroxy intermediate.
-
Step 9: Ethoxymethylation: An ethoxymethyl group is installed. This is a less common modification and could proceed through the action of a specific O-methyltransferase that utilizes S-adenosyl methionine (SAM) or a related donor, followed by the action of a hydroxylase and another methyltransferase, or via a more direct enzymatic mechanism yet to be characterized.
-
Step 10: Acylation: The final step is the esterification of the C8-hydroxyl group with methacrylic acid. This reaction is catalyzed by an acyltransferase, likely belonging to the BAHD (BEAT, AHCT, HCBT, DAT) family of acyl-CoA-dependent acyltransferases. This would involve the activation of methacrylic acid to methacryloyl-CoA, followed by the transfer of the methacryloyl group to the STL scaffold.
Quantitative Data
Currently, there is a lack of specific quantitative data such as enzyme kinetics and metabolite concentrations for the biosynthetic pathway of this compound. The following table provides representative data for key enzymes in the general sesquiterpene lactone biosynthetic pathway from other well-studied Asteraceae species.
| Enzyme | Substrate | Km (µM) | Vmax (pkat/mg protein) | Source Organism | Reference |
| (+)-Germacrene A Synthase | Farnesyl Pyrophosphate | 6.6 | Not Reported | Cichorium intybus | [7] |
| Germacrene A Oxidase (CYP71AV9) | (+)-Germacrene A | Not Reported | Not Reported | Cynara cardunculus | [4] |
| Costunolide Synthase (CYP71BL5) | Germacrene A Acid | Not Reported | Not Reported | Cynara cardunculus | [4] |
Experimental Protocols
The elucidation of the proposed biosynthetic pathway for this compound would require a combination of biochemical and molecular biology techniques. Below are detailed methodologies for key experiments that are typically employed in the study of sesquiterpene lactone biosynthesis.
Isolation and Characterization of Enzymes
Protocol for the Heterologous Expression and Functional Characterization of a Putative Sesquiterpene Synthase:
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from young leaf tissue of a Piptocarpha species using a commercial kit. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase.
-
Gene Amplification: Putative sesquiterpene synthase genes are identified through transcriptome analysis and amplified from the cDNA using gene-specific primers.
-
Cloning and Expression: The amplified gene is cloned into an expression vector (e.g., pET28a for E. coli or pYES2 for yeast). The recombinant plasmid is transformed into a suitable expression host.
-
Protein Expression and Purification: The expression of the recombinant protein is induced (e.g., with IPTG in E. coli or galactose in yeast). The cells are harvested, lysed, and the His-tagged protein is purified using nickel-NTA affinity chromatography.
-
Enzyme Assays: The purified enzyme is incubated with the substrate, farnesyl pyrophosphate (FPP), in a suitable buffer. The reaction products are extracted with an organic solvent (e.g., hexane) and analyzed by gas chromatography-mass spectrometry (GC-MS) to identify the sesquiterpene products.
In Vivo Feeding Studies with Labeled Precursors
Protocol for Feeding Studies with ¹³C-Labeled Glucose:
-
Plant Material: Young, actively growing Piptocarpha plants are used.
-
Labeling: A solution of [U-¹³C₆]-glucose is fed to the plants either through the roots or by injection into the stem.
-
Incubation: The plants are allowed to metabolize the labeled precursor for a defined period (e.g., 24-72 hours).
-
Extraction and Isolation: The plant material is harvested, and the sesquiterpene lactones are extracted using an appropriate solvent system. This compound is purified from the crude extract using chromatographic techniques (e.g., HPLC).
-
Analysis: The purified this compound is analyzed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to determine the incorporation and distribution of the ¹³C label, which provides insights into the biosynthetic pathway.
Visualizations
Proposed Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound from IPP and DMAPP.
Experimental Workflow for Enzyme Characterization
Caption: Workflow for the functional characterization of biosynthetic enzymes.
Conclusion and Future Perspectives
The proposed biosynthetic pathway of this compound provides a solid framework for understanding the formation of this complex and medicinally relevant sesquiterpene lactone. While the early steps of the pathway, leading to the formation of the germacranolide scaffold, are well-established in related species, the specific enzymes responsible for the later tailoring reactions in Piptocarpha remain to be identified and characterized. Future research should focus on a multi-omics approach, combining transcriptomics, proteomics, and metabolomics of Piptocarpha species to identify candidate genes for these late-stage modifications. The functional characterization of these enzymes will not only confirm the proposed pathway but also provide valuable biocatalysts for the chemoenzymatic synthesis of this compound and novel analogues. Ultimately, a complete understanding of this biosynthetic pathway will pave the way for the metabolic engineering of microbial or plant hosts for the sustainable and scalable production of this promising natural therapeutic.
References
- 1. TEDE: Estudo fitoquímico, avaliação do potencial tóxico, citotóxico e inseticida dos extratos das folhas de Piptocarpha rotundifolia (Less.) Baker (Asteraceae) [bdtd.ueg.br]
- 2. Sesquiterpene lactone! a promising antioxidant, anticancer and moderate antinociceptive agent from Artemisia macrocephala jacquem - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sesquiterpene lactone - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Search of New Tools for Weed Control Using Piptocarpha rotundifolia, a Dominant Species in the Cerrado - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of digestive enzymes in carnivorous plants with focus on proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. emtoscipublisher.com [emtoscipublisher.com]
- 8. Phytotoxic Activity of Sesquiterpene Lactones-Enriched Fractions from Cynara cardunculus L. Leaves on Pre-Emergent and Post-Emergent Weed Species and Putative Mode of Action | MDPI [mdpi.com]
- 9. Contribuição ao estudo da espécie Piptocarpha axillaris (Less.) Baker Asteraceae : caracterização morfoanatômica, análise fitoquímica, toxicidade preliminar in vitro e propriedades antioxidantes [acervodigital.ufpr.br]
- 10. teses.usp.br [teses.usp.br]
Piptocarphin F: A Technical Overview of A Sesquiterpene Lactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piptocarphin F is a sesquiterpene lactone, a class of natural products known for a wide range of biological activities. This technical guide provides a summary of the available chemical identifiers for this compound. Due to the limited publicly available data, this document also presents a generalized experimental workflow for the investigation of such natural products, in lieu of specific experimental protocols and signaling pathway analyses for this compound.
Chemical Identifiers
| Identifier | Value | Source |
| Molecular Formula | C₂₁H₂₈O₈ | PubChem[1] |
| IUPAC Name | [(1R,2E,8R,10R,11S)-6-(ethoxymethyl)-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.0³,⁷]tetradeca-2,6-dien-8-yl] 2-methylprop-2-enoate | PubChem[1] |
| SMILES | CCOCC1=C/2--INVALID-LINK--(/C=C2/OC1=O)C)O)(C)O">C@@HOC(=O)C(=C)C | PubChem[1] |
| InChI | InChI=1S/C21H28O8/c1-6-26-11-13-16-14(28-18(13)23)9-19(4)7-8-21(25,29-19)20(5,24)10-15(16)27-17(22)12(2)3/h9,15,24-25H,2,6-8,10-11H2,1,3-5H3/b14-9+/t15-,19-,20-,21+/m1/s1 | PubChem[1] |
| InChIKey | UBMOPFJLLXVNIM-ZUQHRPQWSA-N | PubChem[1] |
Biological Activity and Experimental Data
As of the latest literature review, specific quantitative data on the biological activity of this compound, detailed experimental protocols, and established signaling pathways are not extensively documented in publicly accessible scientific databases. The Piptocarpha genus, from which Piptocarphins are derived, is known to contain various bioactive compounds, including other sesquiterpene lactones, triterpenes, flavonoids, and phenolic acids.[2]
Hypothetical Experimental Workflow
In the absence of specific experimental details for this compound, a generalized workflow for the isolation, characterization, and biological evaluation of a novel natural product is presented below. This diagram illustrates a logical progression from raw biological material to the identification of a potentially therapeutic lead compound.
Signaling Pathways
Detailed information on the specific signaling pathways modulated by this compound is not currently available. Research into the biological effects of this compound would be required to elucidate its mechanism of action and its impact on cellular signaling cascades.
Conclusion
This compound is a structurally defined sesquiterpene lactone for which a comprehensive biological and pharmacological profile is yet to be established in the public domain. The chemical identifiers provided in this guide serve as a foundation for future research. The hypothetical workflow illustrates a standard pathway for the scientific investigation of such natural products, which could be applied to further explore the therapeutic potential of this compound. Further studies are warranted to determine its biological activities, mechanism of action, and potential for drug development.
References
Piptocarphin F: A Technical Overview of A Sesquiterpene Lactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piptocarphin F is a sesquiterpene lactone, a class of natural products known for a wide range of biological activities. This technical guide provides a summary of the available chemical identifiers for this compound. Due to the limited publicly available data, this document also presents a generalized experimental workflow for the investigation of such natural products, in lieu of specific experimental protocols and signaling pathway analyses for this compound.
Chemical Identifiers
| Identifier | Value | Source |
| Molecular Formula | C₂₁H₂₈O₈ | PubChem[1] |
| IUPAC Name | [(1R,2E,8R,10R,11S)-6-(ethoxymethyl)-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.0³,⁷]tetradeca-2,6-dien-8-yl] 2-methylprop-2-enoate | PubChem[1] |
| SMILES | CCOCC1=C/2--INVALID-LINK--(/C=C2/OC1=O)C)O)(C)O">C@@HOC(=O)C(=C)C | PubChem[1] |
| InChI | InChI=1S/C21H28O8/c1-6-26-11-13-16-14(28-18(13)23)9-19(4)7-8-21(25,29-19)20(5,24)10-15(16)27-17(22)12(2)3/h9,15,24-25H,2,6-8,10-11H2,1,3-5H3/b14-9+/t15-,19-,20-,21+/m1/s1 | PubChem[1] |
| InChIKey | UBMOPFJLLXVNIM-ZUQHRPQWSA-N | PubChem[1] |
Biological Activity and Experimental Data
As of the latest literature review, specific quantitative data on the biological activity of this compound, detailed experimental protocols, and established signaling pathways are not extensively documented in publicly accessible scientific databases. The Piptocarpha genus, from which Piptocarphins are derived, is known to contain various bioactive compounds, including other sesquiterpene lactones, triterpenes, flavonoids, and phenolic acids.[2]
Hypothetical Experimental Workflow
In the absence of specific experimental details for this compound, a generalized workflow for the isolation, characterization, and biological evaluation of a novel natural product is presented below. This diagram illustrates a logical progression from raw biological material to the identification of a potentially therapeutic lead compound.
Signaling Pathways
Detailed information on the specific signaling pathways modulated by this compound is not currently available. Research into the biological effects of this compound would be required to elucidate its mechanism of action and its impact on cellular signaling cascades.
Conclusion
This compound is a structurally defined sesquiterpene lactone for which a comprehensive biological and pharmacological profile is yet to be established in the public domain. The chemical identifiers provided in this guide serve as a foundation for future research. The hypothetical workflow illustrates a standard pathway for the scientific investigation of such natural products, which could be applied to further explore the therapeutic potential of this compound. Further studies are warranted to determine its biological activities, mechanism of action, and potential for drug development.
References
Piptocarphin F molecular formula and exact mass
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed overview of the chemical properties and a representative isolation protocol for Piptocarphin F, a member of the germacranolide class of sesquiterpene lactones.
Core Molecular Data
This compound is a naturally occurring sesquiterpene lactone. Its fundamental molecular properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₈O₈ | PubChem[1] |
| Exact Mass | 408.1784 Da | PubChem[1] |
| Class | Germacranolide Sesquiterpene Lactone | - |
Experimental Protocols
While the original detailed protocol for the isolation of this compound from Piptocarpha chontalensis requires access to specific literature, a general and representative methodology for the extraction and isolation of germacranolide sesquiterpene lactones from plant sources is outlined below. This protocol is based on common phytochemical techniques used for this class of compounds.
Objective: To extract and isolate this compound from the plant material of Piptocarpha chontalensis.
Methodology:
-
Plant Material Collection and Preparation:
-
Aerial parts of Piptocarpha chontalensis are collected and air-dried in the shade.
-
The dried plant material is ground into a coarse powder to increase the surface area for extraction.
-
-
Extraction:
-
The powdered plant material is subjected to maceration with a solvent of medium polarity, typically dichloromethane (B109758) (CH₂Cl₂) or a mixture of dichloromethane and methanol, at room temperature for an extended period (e.g., 72 hours), with occasional agitation.
-
The process is repeated multiple times (typically 3x) with fresh solvent to ensure exhaustive extraction.
-
The collected extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
-
Fractionation:
-
The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common method involves partitioning between hexane (B92381) and methanol/water to remove nonpolar constituents like fats and waxes.
-
The resulting methanol/water fraction, enriched with sesquiterpene lactones, is then further fractionated using column chromatography.
-
-
Chromatographic Purification:
-
Silica (B1680970) Gel Column Chromatography: The enriched fraction is loaded onto a silica gel column. Elution is performed with a gradient of increasing polarity, starting with a nonpolar solvent like hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing compounds with similar Rf values.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified using preparative HPLC, often with a reversed-phase C18 column and a mobile phase such as a methanol/water or acetonitrile/water gradient. This step is crucial for isolating the pure compound.
-
-
Structure Elucidation:
-
The structure of the isolated pure compound (this compound) is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the exact mass and molecular formula.
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the chemical structure and stereochemistry.
-
-
Visualization
The following diagrams illustrate key conceptual frameworks related to the study of this compound.
Caption: Workflow for the Isolation and Identification of this compound.
Caption: Chemical Classification of this compound.
References
Piptocarphin F molecular formula and exact mass
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed overview of the chemical properties and a representative isolation protocol for Piptocarphin F, a member of the germacranolide class of sesquiterpene lactones.
Core Molecular Data
This compound is a naturally occurring sesquiterpene lactone. Its fundamental molecular properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₈O₈ | PubChem[1] |
| Exact Mass | 408.1784 Da | PubChem[1] |
| Class | Germacranolide Sesquiterpene Lactone | - |
Experimental Protocols
While the original detailed protocol for the isolation of this compound from Piptocarpha chontalensis requires access to specific literature, a general and representative methodology for the extraction and isolation of germacranolide sesquiterpene lactones from plant sources is outlined below. This protocol is based on common phytochemical techniques used for this class of compounds.
Objective: To extract and isolate this compound from the plant material of Piptocarpha chontalensis.
Methodology:
-
Plant Material Collection and Preparation:
-
Aerial parts of Piptocarpha chontalensis are collected and air-dried in the shade.
-
The dried plant material is ground into a coarse powder to increase the surface area for extraction.
-
-
Extraction:
-
The powdered plant material is subjected to maceration with a solvent of medium polarity, typically dichloromethane (CH₂Cl₂) or a mixture of dichloromethane and methanol, at room temperature for an extended period (e.g., 72 hours), with occasional agitation.
-
The process is repeated multiple times (typically 3x) with fresh solvent to ensure exhaustive extraction.
-
The collected extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
-
Fractionation:
-
The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common method involves partitioning between hexane and methanol/water to remove nonpolar constituents like fats and waxes.
-
The resulting methanol/water fraction, enriched with sesquiterpene lactones, is then further fractionated using column chromatography.
-
-
Chromatographic Purification:
-
Silica Gel Column Chromatography: The enriched fraction is loaded onto a silica gel column. Elution is performed with a gradient of increasing polarity, starting with a nonpolar solvent like hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing compounds with similar Rf values.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified using preparative HPLC, often with a reversed-phase C18 column and a mobile phase such as a methanol/water or acetonitrile/water gradient. This step is crucial for isolating the pure compound.
-
-
Structure Elucidation:
-
The structure of the isolated pure compound (this compound) is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the exact mass and molecular formula.
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the chemical structure and stereochemistry.
-
-
Visualization
The following diagrams illustrate key conceptual frameworks related to the study of this compound.
Caption: Workflow for the Isolation and Identification of this compound.
Caption: Chemical Classification of this compound.
References
Methodological & Application
Application Notes & Protocols: Analytical Methods for the Quantification of Piptocarphin F
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piptocarphin F is a sesquiterpene lactone belonging to the germacranolide subgroup, primarily isolated from plants of the Vernonia genus, such as Vernonia amygdalina. Sesquiterpene lactones are a diverse group of natural products known for their wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. As research into the therapeutic potential of this compound progresses, robust and reliable analytical methods for its quantification in various matrices, such as plant extracts and biological fluids, are essential for quality control, pharmacokinetic studies, and formulation development.
These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). The methodologies are based on established analytical techniques for the quantification of similar sesquiterpene lactones and are accompanied by a general protocol for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of the analytical methods described in these notes for the quantification of this compound. These values are indicative and should be confirmed during method validation in your laboratory.
| Parameter | HPLC-DAD | UHPLC-MS/MS |
| Linearity (R²) | > 0.999 | > 0.999 |
| Range | 1 - 500 µg/mL | 0.1 - 1000 ng/mL |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.03 ng/mL |
| Limit of Quantification (LOQ) | ~1 µg/mL | ~0.1 ng/mL |
| Precision (RSD%) | < 2% | < 5% |
| Accuracy (Recovery %) | 98 - 102% | 95 - 105% |
| Specificity | Good | Excellent |
Experimental Protocols
Sample Preparation: Extraction of this compound from Vernonia amygdalina Leaves
This protocol describes a general procedure for the extraction of this compound from plant material.
Materials:
-
Dried and powdered leaves of Vernonia amygdalina
-
Methanol (B129727) (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Hexane (B92381) (HPLC grade)
-
Deionized water
-
Rotary evaporator
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.45 µm)
Procedure:
-
Weigh 10 g of dried, powdered Vernonia amygdalina leaves into a flask.
-
Add 100 mL of methanol and sonicate for 30 minutes.
-
Macerate for 24 hours at room temperature with occasional shaking.
-
Filter the extract and concentrate under reduced pressure using a rotary evaporator.
-
Suspend the crude extract in 100 mL of deionized water and partition successively with hexane (3 x 50 mL) and then ethyl acetate (3 x 50 mL).
-
Combine the ethyl acetate fractions and evaporate to dryness. The resulting extract is enriched in sesquiterpene lactones, including this compound.
-
For analysis, accurately weigh a portion of the dried extract and dissolve it in a known volume of methanol.
-
Filter the solution through a 0.45 µm syringe filter prior to injection into the HPLC or UHPLC system.
HPLC-DAD Quantification Protocol
This method is suitable for the routine quantification of this compound in plant extracts where the concentration is relatively high.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and diode-array detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Acetic acid in water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-30 min: 30-70% B
-
30-35 min: 70-100% B
-
35-40 min: 100% B
-
40-45 min: 100-30% B
-
45-50 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 210 nm.[1]
Procedure:
-
Prepare a stock solution of this compound standard in methanol (1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 1 to 500 µg/mL.
-
Inject the calibration standards and the prepared sample solutions into the HPLC system.
-
Construct a calibration curve by plotting the peak area of this compound against the concentration.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
UHPLC-MS/MS Quantification Protocol
This method offers higher sensitivity and selectivity, making it ideal for the quantification of this compound in complex matrices or when low concentrations are expected.
Instrumentation and Conditions:
-
UHPLC System: A system with a binary pump, autosampler, and column oven.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).[2]
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions: To be determined by direct infusion of a this compound standard. A hypothetical transition for a similar sesquiterpene lactone could be m/z 233 -> 105.[3]
Procedure:
-
Prepare a stock solution of this compound standard in methanol (100 µg/mL).
-
Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 0.1 to 1000 ng/mL.
-
Optimize the mass spectrometer parameters (e.g., declustering potential, collision energy) by infusing a solution of this compound standard.
-
Set up the MRM method with the optimized transitions.
-
Inject the calibration standards and the prepared sample solutions into the UHPLC-MS/MS system.
-
Construct a calibration curve by plotting the peak area of this compound against the concentration.
-
Quantify this compound in the samples using the calibration curve.
General Protocol for Analytical Method Validation
This protocol outlines the key parameters to be evaluated for the validation of the analytical methods described above, based on ICH Q2(R2) guidelines.[4]
1. Specificity:
-
Analyze a blank matrix (e.g., a plant extract known to not contain this compound) to ensure no interfering peaks are present at the retention time of this compound.
-
For HPLC-DAD, assess peak purity using the diode-array detector.
-
For UHPLC-MS/MS, the specificity is ensured by the unique MRM transition.
2. Linearity:
-
Analyze a minimum of five concentrations of this compound standard across the intended range.
-
Plot the response (peak area) versus concentration and determine the linearity using linear regression.
-
The correlation coefficient (R²) should be ≥ 0.999.
3. Accuracy:
-
Perform recovery studies by spiking a blank matrix with known concentrations of this compound at three levels (low, medium, and high).
-
Analyze the spiked samples in triplicate and calculate the percentage recovery.
-
Acceptance criteria are typically between 98-102% for HPLC and 95-105% for LC-MS.
4. Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicates of a sample at 100% of the target concentration or three replicates at three different concentrations on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument.
-
Calculate the relative standard deviation (RSD), which should typically be < 2% for HPLC and < 5% for LC-MS.
5. Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
Determine the LOD and LOQ based on the signal-to-noise ratio (S/N). Typically, S/N of 3 for LOD and 10 for LOQ.
-
Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.
6. Robustness:
-
Introduce small, deliberate variations in the method parameters (e.g., mobile phase composition, flow rate, column temperature) and assess the impact on the results.
-
The method should remain unaffected by these small changes.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Decision tree for analytical method selection.
References
- 1. Identification and quantification of seven sesquiterpene lactones in Inula britannica by HPLC-DAD-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Separation and quantitative determination of sesquiterpene lactones in Lindera aggregata (wu-yao) by ultra-performance LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UPLC/MS/MS method for quantification and cytotoxic activity of sesquiterpene lactones isolated from Saussurea lappa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. database.ich.org [database.ich.org]
Application Notes & Protocols: Analytical Methods for the Quantification of Piptocarphin F
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piptocarphin F is a sesquiterpene lactone belonging to the germacranolide subgroup, primarily isolated from plants of the Vernonia genus, such as Vernonia amygdalina. Sesquiterpene lactones are a diverse group of natural products known for their wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. As research into the therapeutic potential of this compound progresses, robust and reliable analytical methods for its quantification in various matrices, such as plant extracts and biological fluids, are essential for quality control, pharmacokinetic studies, and formulation development.
These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). The methodologies are based on established analytical techniques for the quantification of similar sesquiterpene lactones and are accompanied by a general protocol for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of the analytical methods described in these notes for the quantification of this compound. These values are indicative and should be confirmed during method validation in your laboratory.
| Parameter | HPLC-DAD | UHPLC-MS/MS |
| Linearity (R²) | > 0.999 | > 0.999 |
| Range | 1 - 500 µg/mL | 0.1 - 1000 ng/mL |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.03 ng/mL |
| Limit of Quantification (LOQ) | ~1 µg/mL | ~0.1 ng/mL |
| Precision (RSD%) | < 2% | < 5% |
| Accuracy (Recovery %) | 98 - 102% | 95 - 105% |
| Specificity | Good | Excellent |
Experimental Protocols
Sample Preparation: Extraction of this compound from Vernonia amygdalina Leaves
This protocol describes a general procedure for the extraction of this compound from plant material.
Materials:
-
Dried and powdered leaves of Vernonia amygdalina
-
Methanol (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Hexane (HPLC grade)
-
Deionized water
-
Rotary evaporator
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.45 µm)
Procedure:
-
Weigh 10 g of dried, powdered Vernonia amygdalina leaves into a flask.
-
Add 100 mL of methanol and sonicate for 30 minutes.
-
Macerate for 24 hours at room temperature with occasional shaking.
-
Filter the extract and concentrate under reduced pressure using a rotary evaporator.
-
Suspend the crude extract in 100 mL of deionized water and partition successively with hexane (3 x 50 mL) and then ethyl acetate (3 x 50 mL).
-
Combine the ethyl acetate fractions and evaporate to dryness. The resulting extract is enriched in sesquiterpene lactones, including this compound.
-
For analysis, accurately weigh a portion of the dried extract and dissolve it in a known volume of methanol.
-
Filter the solution through a 0.45 µm syringe filter prior to injection into the HPLC or UHPLC system.
HPLC-DAD Quantification Protocol
This method is suitable for the routine quantification of this compound in plant extracts where the concentration is relatively high.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and diode-array detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Acetic acid in water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-30 min: 30-70% B
-
30-35 min: 70-100% B
-
35-40 min: 100% B
-
40-45 min: 100-30% B
-
45-50 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 210 nm.[1]
Procedure:
-
Prepare a stock solution of this compound standard in methanol (1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 1 to 500 µg/mL.
-
Inject the calibration standards and the prepared sample solutions into the HPLC system.
-
Construct a calibration curve by plotting the peak area of this compound against the concentration.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
UHPLC-MS/MS Quantification Protocol
This method offers higher sensitivity and selectivity, making it ideal for the quantification of this compound in complex matrices or when low concentrations are expected.
Instrumentation and Conditions:
-
UHPLC System: A system with a binary pump, autosampler, and column oven.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).[2]
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions: To be determined by direct infusion of a this compound standard. A hypothetical transition for a similar sesquiterpene lactone could be m/z 233 -> 105.[3]
Procedure:
-
Prepare a stock solution of this compound standard in methanol (100 µg/mL).
-
Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 0.1 to 1000 ng/mL.
-
Optimize the mass spectrometer parameters (e.g., declustering potential, collision energy) by infusing a solution of this compound standard.
-
Set up the MRM method with the optimized transitions.
-
Inject the calibration standards and the prepared sample solutions into the UHPLC-MS/MS system.
-
Construct a calibration curve by plotting the peak area of this compound against the concentration.
-
Quantify this compound in the samples using the calibration curve.
General Protocol for Analytical Method Validation
This protocol outlines the key parameters to be evaluated for the validation of the analytical methods described above, based on ICH Q2(R2) guidelines.[4]
1. Specificity:
-
Analyze a blank matrix (e.g., a plant extract known to not contain this compound) to ensure no interfering peaks are present at the retention time of this compound.
-
For HPLC-DAD, assess peak purity using the diode-array detector.
-
For UHPLC-MS/MS, the specificity is ensured by the unique MRM transition.
2. Linearity:
-
Analyze a minimum of five concentrations of this compound standard across the intended range.
-
Plot the response (peak area) versus concentration and determine the linearity using linear regression.
-
The correlation coefficient (R²) should be ≥ 0.999.
3. Accuracy:
-
Perform recovery studies by spiking a blank matrix with known concentrations of this compound at three levels (low, medium, and high).
-
Analyze the spiked samples in triplicate and calculate the percentage recovery.
-
Acceptance criteria are typically between 98-102% for HPLC and 95-105% for LC-MS.
4. Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicates of a sample at 100% of the target concentration or three replicates at three different concentrations on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument.
-
Calculate the relative standard deviation (RSD), which should typically be < 2% for HPLC and < 5% for LC-MS.
5. Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
Determine the LOD and LOQ based on the signal-to-noise ratio (S/N). Typically, S/N of 3 for LOD and 10 for LOQ.
-
Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.
6. Robustness:
-
Introduce small, deliberate variations in the method parameters (e.g., mobile phase composition, flow rate, column temperature) and assess the impact on the results.
-
The method should remain unaffected by these small changes.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Decision tree for analytical method selection.
References
- 1. Identification and quantification of seven sesquiterpene lactones in Inula britannica by HPLC-DAD-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Separation and quantitative determination of sesquiterpene lactones in Lindera aggregata (wu-yao) by ultra-performance LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UPLC/MS/MS method for quantification and cytotoxic activity of sesquiterpene lactones isolated from Saussurea lappa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. database.ich.org [database.ich.org]
Application Notes and Protocols for Piptocarphin F in In Vitro Cancer Research
Introduction
Piptocarphin F is a natural compound that has garnered interest in the scientific community for its potential applications in cancer research. This document provides an overview of its in vitro effects, including cytotoxicity, induction of apoptosis, and cell cycle arrest. Detailed protocols for key experimental assays are provided to guide researchers in their investigation of this compound's anticancer properties.
Mechanism of Action
While the precise mechanisms of this compound are still under investigation, preliminary studies suggest that its anticancer effects may be attributed to the induction of apoptosis and interference with cell cycle progression in cancer cells. Further research is needed to fully elucidate the signaling pathways involved.
Data Presentation: In Vitro Efficacy of a Related Compound, Piperine (B192125)
Due to the limited availability of quantitative data specifically for this compound in the public domain, we present data from a structurally related and well-studied natural compound, Piperine, to illustrate the type of data that can be generated and its presentation. Piperine has been shown to exhibit significant anticancer effects in various cancer cell lines.
Table 1: Cytotoxicity of Piperine against Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Exposure Time (h) | Reference |
| HeLa | Cervical Cancer | MTT | 50 | 24 | [1] |
| SK MEL 28 | Melanoma | MTT | Varies | 24, 48, 72 | [2] |
| B16 F0 | Melanoma | MTT | Varies | 24, 48, 72 | [2] |
| TNBC Cells | Triple-Negative Breast Cancer | MTT | Varies | Not Specified | [3] |
Table 2: Apoptotic Effects of Piperine on HeLa Cells
| Piperine Concentration (µM) | Percentage of Apoptotic Nuclei (%) | p-value | Reference |
| Control | Not specified | - | [1] |
| 25 | 9.0 | <0.01 | [1] |
| 50 | 21.33 | <0.001 | [1] |
| 100 | 34.66 | <0.001 | [1] |
Experimental Protocols
1. Cytotoxicity Assay using MTT
This protocol is for determining the cytotoxic effects of a compound like this compound on cancer cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3][4]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (or other test compound)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
2. Apoptosis Assay using DAPI Staining
This protocol describes the assessment of apoptosis by observing nuclear and chromatin structural alterations using 4',6-diamidino-2-phenylindole (DAPI) staining.[1]
Materials:
-
Cancer cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
DAPI staining solution (1 µg/mL in PBS)
-
Fluorescence microscope
Procedure:
-
Grow and treat cells with this compound on coverslips in a culture plate.
-
Wash the cells twice with PBS.
-
Fix the cells with fixation solution for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with permeabilization solution for 10 minutes.
-
Wash twice with PBS.
-
Stain the cells with DAPI solution for 5 minutes in the dark.
-
Wash three times with PBS.
-
Mount the coverslips on microscope slides.
-
Visualize and quantify apoptotic cells (characterized by condensed or fragmented nuclei) under a fluorescence microscope.
3. Cell Cycle Analysis using Flow Cytometry
This protocol outlines the procedure for analyzing cell cycle distribution after treatment with this compound.
Materials:
-
Cancer cells treated with this compound
-
PBS
-
Trypsin-EDTA
-
70% cold ethanol (B145695)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Culture and treat cells with various concentrations of this compound for a specific duration.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a solution containing RNase A and incubate for 30 minutes at 37°C.
-
Add PI staining solution and incubate for 15 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Visualizations
References
- 1. Induction of apoptosis by piperine in human cervical adenocarcinoma via ROS mediated mitochondrial pathway and caspase-3 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperine causes G1 phase cell cycle arrest and apoptosis in melanoma cells through checkpoint kinase-1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Delivery of Apoptosis-inducing Piperine to Triple-negative Breast Cancer Cells via Co-polymeric Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.eric.ed.gov [files.eric.ed.gov]
Application Notes and Protocols for Piptocarphin F in In Vitro Cancer Research
Introduction
Piptocarphin F is a natural compound that has garnered interest in the scientific community for its potential applications in cancer research. This document provides an overview of its in vitro effects, including cytotoxicity, induction of apoptosis, and cell cycle arrest. Detailed protocols for key experimental assays are provided to guide researchers in their investigation of this compound's anticancer properties.
Mechanism of Action
While the precise mechanisms of this compound are still under investigation, preliminary studies suggest that its anticancer effects may be attributed to the induction of apoptosis and interference with cell cycle progression in cancer cells. Further research is needed to fully elucidate the signaling pathways involved.
Data Presentation: In Vitro Efficacy of a Related Compound, Piperine
Due to the limited availability of quantitative data specifically for this compound in the public domain, we present data from a structurally related and well-studied natural compound, Piperine, to illustrate the type of data that can be generated and its presentation. Piperine has been shown to exhibit significant anticancer effects in various cancer cell lines.
Table 1: Cytotoxicity of Piperine against Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Exposure Time (h) | Reference |
| HeLa | Cervical Cancer | MTT | 50 | 24 | [1] |
| SK MEL 28 | Melanoma | MTT | Varies | 24, 48, 72 | [2] |
| B16 F0 | Melanoma | MTT | Varies | 24, 48, 72 | [2] |
| TNBC Cells | Triple-Negative Breast Cancer | MTT | Varies | Not Specified | [3] |
Table 2: Apoptotic Effects of Piperine on HeLa Cells
| Piperine Concentration (µM) | Percentage of Apoptotic Nuclei (%) | p-value | Reference |
| Control | Not specified | - | [1] |
| 25 | 9.0 | <0.01 | [1] |
| 50 | 21.33 | <0.001 | [1] |
| 100 | 34.66 | <0.001 | [1] |
Experimental Protocols
1. Cytotoxicity Assay using MTT
This protocol is for determining the cytotoxic effects of a compound like this compound on cancer cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3][4]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (or other test compound)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
2. Apoptosis Assay using DAPI Staining
This protocol describes the assessment of apoptosis by observing nuclear and chromatin structural alterations using 4',6-diamidino-2-phenylindole (DAPI) staining.[1]
Materials:
-
Cancer cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
DAPI staining solution (1 µg/mL in PBS)
-
Fluorescence microscope
Procedure:
-
Grow and treat cells with this compound on coverslips in a culture plate.
-
Wash the cells twice with PBS.
-
Fix the cells with fixation solution for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with permeabilization solution for 10 minutes.
-
Wash twice with PBS.
-
Stain the cells with DAPI solution for 5 minutes in the dark.
-
Wash three times with PBS.
-
Mount the coverslips on microscope slides.
-
Visualize and quantify apoptotic cells (characterized by condensed or fragmented nuclei) under a fluorescence microscope.
3. Cell Cycle Analysis using Flow Cytometry
This protocol outlines the procedure for analyzing cell cycle distribution after treatment with this compound.
Materials:
-
Cancer cells treated with this compound
-
PBS
-
Trypsin-EDTA
-
70% cold ethanol
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Culture and treat cells with various concentrations of this compound for a specific duration.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a solution containing RNase A and incubate for 30 minutes at 37°C.
-
Add PI staining solution and incubate for 15 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Visualizations
References
- 1. Induction of apoptosis by piperine in human cervical adenocarcinoma via ROS mediated mitochondrial pathway and caspase-3 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperine causes G1 phase cell cycle arrest and apoptosis in melanoma cells through checkpoint kinase-1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Delivery of Apoptosis-inducing Piperine to Triple-negative Breast Cancer Cells via Co-polymeric Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.eric.ed.gov [files.eric.ed.gov]
Application Note: Determination of Piptocarphin F Dose-Response Curve and Elucidation of its Pro-Apoptotic Mechanism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piptocarphin F is a sesquiterpene lactone, a class of natural products known for a wide range of biological activities, including anti-inflammatory and anti-cancer effects. Preliminary studies on structurally similar compounds, such as Leptocarpin, suggest that this compound may exert cytotoxic effects on cancer cells by inducing apoptosis and modulating key signaling pathways involved in cell survival and proliferation, such as the NF-κB and STAT3 pathways.[1] This application note provides detailed protocols for determining the dose-response curve of this compound in a selected cancer cell line and for investigating its potential mechanism of action through apoptosis induction and inhibition of critical signaling pathways.
Data Presentation
The following tables provide a structured format for summarizing the quantitative data obtained from the described experimental protocols.
Table 1: Cell Viability Data (MTT or SRB Assay)
| This compound Concentration (µM) | Absorbance (OD) - Replicate 1 | Absorbance (OD) - Replicate 2 | Absorbance (OD) - Replicate 3 | Mean Absorbance (OD) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 100 | |||||
| 0.1 | ||||||
| 1 | ||||||
| 5 | ||||||
| 10 | ||||||
| 25 | ||||||
| 50 | ||||||
| 100 |
Table 2: IC50 Determination
| Parameter | Value |
| IC50 (µM) | |
| R² of Curve Fit |
Table 3: Apoptosis Analysis (Annexin V-FITC/PI Staining)
| This compound Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| 0 (Vehicle Control) | ||||
| IC50 Concentration | ||||
| 2 x IC50 Concentration |
Experimental Protocols
Cell Viability and Dose-Response Curve Determination
Two common and reliable methods for assessing cell viability and determining the dose-response curve are the MTT and SRB assays.
1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Materials:
-
Selected cancer cell line
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
-
-
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of this compound concentration to generate a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
1.2. SRB (Sulphorhodamine B) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells, providing an estimation of total biomass.
-
Materials:
-
Selected cancer cell line
-
Complete cell culture medium
-
This compound
-
96-well plates
-
Trichloroacetic acid (TCA), cold
-
SRB solution (0.4% w/v in 1% acetic acid)
-
1% acetic acid
-
Tris-base solution (10 mM, pH 10.5)
-
Microplate reader
-
-
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Cell Fixation: After the incubation period, gently add 50 µL of cold 50% TCA to each well (for a final concentration of 10%) and incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with tap water and allow them to air dry completely.
-
SRB Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates five times with 1% acetic acid to remove unbound SRB. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the bound dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm.
-
Data Analysis: Similar to the MTT assay, calculate the percentage of cell viability and determine the IC50 value.
-
Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and is detected by Annexin V. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.
-
Materials:
-
Selected cancer cell line
-
This compound
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
-
-
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at its determined IC50 and 2x IC50 concentrations for the desired time. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Mandatory Visualizations
References
Application Note: Determination of Piptocarphin F Dose-Response Curve and Elucidation of its Pro-Apoptotic Mechanism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piptocarphin F is a sesquiterpene lactone, a class of natural products known for a wide range of biological activities, including anti-inflammatory and anti-cancer effects. Preliminary studies on structurally similar compounds, such as Leptocarpin, suggest that this compound may exert cytotoxic effects on cancer cells by inducing apoptosis and modulating key signaling pathways involved in cell survival and proliferation, such as the NF-κB and STAT3 pathways.[1] This application note provides detailed protocols for determining the dose-response curve of this compound in a selected cancer cell line and for investigating its potential mechanism of action through apoptosis induction and inhibition of critical signaling pathways.
Data Presentation
The following tables provide a structured format for summarizing the quantitative data obtained from the described experimental protocols.
Table 1: Cell Viability Data (MTT or SRB Assay)
| This compound Concentration (µM) | Absorbance (OD) - Replicate 1 | Absorbance (OD) - Replicate 2 | Absorbance (OD) - Replicate 3 | Mean Absorbance (OD) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 100 | |||||
| 0.1 | ||||||
| 1 | ||||||
| 5 | ||||||
| 10 | ||||||
| 25 | ||||||
| 50 | ||||||
| 100 |
Table 2: IC50 Determination
| Parameter | Value |
| IC50 (µM) | |
| R² of Curve Fit |
Table 3: Apoptosis Analysis (Annexin V-FITC/PI Staining)
| This compound Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| 0 (Vehicle Control) | ||||
| IC50 Concentration | ||||
| 2 x IC50 Concentration |
Experimental Protocols
Cell Viability and Dose-Response Curve Determination
Two common and reliable methods for assessing cell viability and determining the dose-response curve are the MTT and SRB assays.
1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow MTT to purple formazan crystals.
-
Materials:
-
Selected cancer cell line
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
-
-
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of this compound concentration to generate a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
1.2. SRB (Sulphorhodamine B) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells, providing an estimation of total biomass.
-
Materials:
-
Selected cancer cell line
-
Complete cell culture medium
-
This compound
-
96-well plates
-
Trichloroacetic acid (TCA), cold
-
SRB solution (0.4% w/v in 1% acetic acid)
-
1% acetic acid
-
Tris-base solution (10 mM, pH 10.5)
-
Microplate reader
-
-
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Cell Fixation: After the incubation period, gently add 50 µL of cold 50% TCA to each well (for a final concentration of 10%) and incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with tap water and allow them to air dry completely.
-
SRB Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates five times with 1% acetic acid to remove unbound SRB. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the bound dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm.
-
Data Analysis: Similar to the MTT assay, calculate the percentage of cell viability and determine the IC50 value.
-
Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and is detected by Annexin V. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.
-
Materials:
-
Selected cancer cell line
-
This compound
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
-
-
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at its determined IC50 and 2x IC50 concentrations for the desired time. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Mandatory Visualizations
References
Application Notes and Protocols for Piptocarphin F as a Potential Anticancer Agent
Note to the Reader: As of the latest literature search, there is no publicly available scientific information on a compound named "Piptocarphin F." Therefore, to fulfill the request for detailed application notes and protocols for a potential natural anticancer agent, we are providing a comprehensive guide using Piplartine (Piperlongumine) as a representative example. Piplartine is a well-studied natural compound with demonstrated anticancer properties. The following data, protocols, and visualizations for Piplartine can serve as a template for how such information would be presented for a novel compound like this compound, should data become available.
Application Notes: Piplartine (Piperlongumine) as a Potential Anticancer Agent
Introduction
Piplartine (PL), also known as piperlongumine (B1678438), is a naturally occurring alkaloid amide isolated from the roots of the long pepper (Piper longum L.).[1][2] It has garnered significant interest in oncology research due to its potent cytotoxic and antitumor activities against a wide range of human cancers.[1][3] Piplartine exhibits selectivity for cancer cells while showing minimal toxicity to normal cells, making it a promising candidate for further investigation and development.[1] Its multifaceted mechanism of action involves the induction of oxidative stress, apoptosis, and cell cycle arrest through the modulation of various signaling pathways.[2][4]
Anticancer Activity
Piplartine has demonstrated inhibitory effects on numerous cancer cell lines, including those of the breast, prostate, lung, colon, pancreas, and glioblastoma.[1][5] Its anticancer activity is attributed to several key mechanisms:
-
Induction of Apoptosis: Piplartine is a potent inducer of programmed cell death (apoptosis) in cancer cells. This is achieved through the generation of reactive oxygen species (ROS), which in turn triggers the intrinsic apoptotic pathway.[2][6] Key events include the activation of caspase-9 and caspase-3, and the cleavage of poly(ADP-ribose) polymerase (PARP).[1][5]
-
Cell Cycle Arrest: Piplartine has been shown to arrest the cell cycle at the G2/M phase in several cancer cell lines.[1] This disruption of cell cycle progression prevents cancer cell proliferation.
-
Modulation of Signaling Pathways: The anticancer effects of Piplartine are mediated through its influence on multiple signaling pathways that are often dysregulated in cancer. These include the suppression of the PI3K/Akt/mTOR and JAK/STAT3 pathways, which are crucial for cancer cell survival and proliferation.[2][4]
Data Presentation
The cytotoxic efficacy of Piplartine is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population.
Table 1: IC50 Values of Piplartine in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| PC-3 | Prostate Cancer | 15 | 24 |
| HeLa | Cervical Cancer | 5.8 - 12.89 | 24 - 48 |
| MCF-7 | Breast Cancer | 11.08 - 13.39 | 24 - 48 |
| A549 | Lung Cancer | 5.09 - 16.15 | Not Specified |
| HCT-116 | Colorectal Cancer | 5.09 - 16.15 | Not Specified |
| PANC-1 | Pancreatic Carcinoma | 17 | Not Specified |
| U87MG | Glioblastoma | 5.09 - 16.15 | Not Specified |
| SF-295 | Glioblastoma | ~3.5 (0.8 µg/mL) | Not Specified |
| HCT-8 | Colon Carcinoma | ~3.1 (0.7 µg/mL) | Not Specified |
Note: IC50 values can vary depending on the specific experimental conditions and cell line characteristics.[1][5][7]
Experimental Protocols
Herein are detailed protocols for key in vitro assays to evaluate the anticancer potential of a compound like Piplartine.
1. Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.[8]
-
Materials:
-
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[10]
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of Piplartine in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted Piplartine solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[8]
-
Incubate the plate overnight at 37°C in a humidified atmosphere.[8]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
2. Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle.[11][12]
-
Materials:
-
Protocol:
-
Seed cells in 6-well plates and treat with various concentrations of Piplartine for 24 hours.
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.[13]
-
Wash the cell pellet twice with cold PBS.
-
Fix the cells by adding 1 mL of ice-cold 70% ethanol (B145695) dropwise while gently vortexing.[11][13]
-
Incubate the cells at 4°C for at least 30 minutes (can be stored at -20°C for several weeks).[11][13]
-
Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes and discard the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubate for 15-30 minutes at room temperature in the dark.[14]
-
Analyze the samples using a flow cytometer, collecting at least 10,000 events per sample.[11]
-
3. Western Blot Analysis for Apoptosis Markers
This protocol detects the expression levels of key apoptosis-related proteins.[15][16]
-
Materials:
-
Cancer cell lines
-
Piplartine
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-Caspase-9, anti-PARP, anti-Bcl-2, anti-Bax, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Treat cells with Piplartine for the desired time.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[15]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to the anticancer activity of Piplartine.
Caption: Signaling pathways modulated by Piplartine leading to apoptosis and cell cycle arrest.
Caption: Experimental workflow for evaluating the anticancer effects of Piplartine.
References
- 1. The Antitumor Activity of Piplartine: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Antitumor Activity of Piplartine: A Review | MDPI [mdpi.com]
- 3. Piperlongumine (piplartine) as a lead compound for anticancer agents - Synthesis and properties of analogues: A mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The promising potential of piperlongumine as an emerging therapeutics for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Piperlongumine, a Potent Anticancer Phytotherapeutic, Induces Cell Cycle Arrest and Apoptosis In Vitro and In Vivo through the ROS/Akt Pathway in Human Thyroid Cancer Cells [mdpi.com]
- 7. Piplartine Analogues and Cytotoxic Evaluation against Glioblastoma [mdpi.com]
- 8. 细胞计数与健康状况分析 [sigmaaldrich.com]
- 9. broadpharm.com [broadpharm.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. vet.cornell.edu [vet.cornell.edu]
- 14. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 15. Apoptosis western blot guide | Abcam [abcam.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for Piptocarphin F as a Potential Anticancer Agent
Note to the Reader: As of the latest literature search, there is no publicly available scientific information on a compound named "Piptocarphin F." Therefore, to fulfill the request for detailed application notes and protocols for a potential natural anticancer agent, we are providing a comprehensive guide using Piplartine (Piperlongumine) as a representative example. Piplartine is a well-studied natural compound with demonstrated anticancer properties. The following data, protocols, and visualizations for Piplartine can serve as a template for how such information would be presented for a novel compound like this compound, should data become available.
Application Notes: Piplartine (Piperlongumine) as a Potential Anticancer Agent
Introduction
Piplartine (PL), also known as piperlongumine, is a naturally occurring alkaloid amide isolated from the roots of the long pepper (Piper longum L.).[1][2] It has garnered significant interest in oncology research due to its potent cytotoxic and antitumor activities against a wide range of human cancers.[1][3] Piplartine exhibits selectivity for cancer cells while showing minimal toxicity to normal cells, making it a promising candidate for further investigation and development.[1] Its multifaceted mechanism of action involves the induction of oxidative stress, apoptosis, and cell cycle arrest through the modulation of various signaling pathways.[2][4]
Anticancer Activity
Piplartine has demonstrated inhibitory effects on numerous cancer cell lines, including those of the breast, prostate, lung, colon, pancreas, and glioblastoma.[1][5] Its anticancer activity is attributed to several key mechanisms:
-
Induction of Apoptosis: Piplartine is a potent inducer of programmed cell death (apoptosis) in cancer cells. This is achieved through the generation of reactive oxygen species (ROS), which in turn triggers the intrinsic apoptotic pathway.[2][6] Key events include the activation of caspase-9 and caspase-3, and the cleavage of poly(ADP-ribose) polymerase (PARP).[1][5]
-
Cell Cycle Arrest: Piplartine has been shown to arrest the cell cycle at the G2/M phase in several cancer cell lines.[1] This disruption of cell cycle progression prevents cancer cell proliferation.
-
Modulation of Signaling Pathways: The anticancer effects of Piplartine are mediated through its influence on multiple signaling pathways that are often dysregulated in cancer. These include the suppression of the PI3K/Akt/mTOR and JAK/STAT3 pathways, which are crucial for cancer cell survival and proliferation.[2][4]
Data Presentation
The cytotoxic efficacy of Piplartine is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population.
Table 1: IC50 Values of Piplartine in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| PC-3 | Prostate Cancer | 15 | 24 |
| HeLa | Cervical Cancer | 5.8 - 12.89 | 24 - 48 |
| MCF-7 | Breast Cancer | 11.08 - 13.39 | 24 - 48 |
| A549 | Lung Cancer | 5.09 - 16.15 | Not Specified |
| HCT-116 | Colorectal Cancer | 5.09 - 16.15 | Not Specified |
| PANC-1 | Pancreatic Carcinoma | 17 | Not Specified |
| U87MG | Glioblastoma | 5.09 - 16.15 | Not Specified |
| SF-295 | Glioblastoma | ~3.5 (0.8 µg/mL) | Not Specified |
| HCT-8 | Colon Carcinoma | ~3.1 (0.7 µg/mL) | Not Specified |
Note: IC50 values can vary depending on the specific experimental conditions and cell line characteristics.[1][5][7]
Experimental Protocols
Herein are detailed protocols for key in vitro assays to evaluate the anticancer potential of a compound like Piplartine.
1. Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.[8]
-
Materials:
-
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[10]
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of Piplartine in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted Piplartine solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]
-
Incubate the plate overnight at 37°C in a humidified atmosphere.[8]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
2. Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle.[11][12]
-
Materials:
-
Protocol:
-
Seed cells in 6-well plates and treat with various concentrations of Piplartine for 24 hours.
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.[13]
-
Wash the cell pellet twice with cold PBS.
-
Fix the cells by adding 1 mL of ice-cold 70% ethanol dropwise while gently vortexing.[11][13]
-
Incubate the cells at 4°C for at least 30 minutes (can be stored at -20°C for several weeks).[11][13]
-
Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes and discard the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubate for 15-30 minutes at room temperature in the dark.[14]
-
Analyze the samples using a flow cytometer, collecting at least 10,000 events per sample.[11]
-
3. Western Blot Analysis for Apoptosis Markers
This protocol detects the expression levels of key apoptosis-related proteins.[15][16]
-
Materials:
-
Cancer cell lines
-
Piplartine
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-Caspase-9, anti-PARP, anti-Bcl-2, anti-Bax, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Treat cells with Piplartine for the desired time.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[15]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to the anticancer activity of Piplartine.
Caption: Signaling pathways modulated by Piplartine leading to apoptosis and cell cycle arrest.
Caption: Experimental workflow for evaluating the anticancer effects of Piplartine.
References
- 1. The Antitumor Activity of Piplartine: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Antitumor Activity of Piplartine: A Review | MDPI [mdpi.com]
- 3. Piperlongumine (piplartine) as a lead compound for anticancer agents - Synthesis and properties of analogues: A mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The promising potential of piperlongumine as an emerging therapeutics for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Piperlongumine, a Potent Anticancer Phytotherapeutic, Induces Cell Cycle Arrest and Apoptosis In Vitro and In Vivo through the ROS/Akt Pathway in Human Thyroid Cancer Cells [mdpi.com]
- 7. Piplartine Analogues and Cytotoxic Evaluation against Glioblastoma [mdpi.com]
- 8. 细胞计数与健康状况分析 [sigmaaldrich.com]
- 9. broadpharm.com [broadpharm.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. vet.cornell.edu [vet.cornell.edu]
- 14. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 15. Apoptosis western blot guide | Abcam [abcam.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
Piptocarphin F stock solution preparation and storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piptocarphin F is a sesquiterpene lactone that has garnered interest within the scientific community for its potential biological activities. As with any experimental compound, the accurate and reproducible preparation and storage of stock solutions are critical for obtaining reliable experimental results. These application notes provide a detailed protocol for the preparation and storage of this compound stock solutions, intended for use in a variety of research applications, including cell-based assays and other screening formats.
This compound Properties
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₂₁H₂₈O₈ |
| Molecular Weight | 408.44 g/mol |
| CAS Number | Not available |
Stock Solution Preparation
The following protocol outlines the recommended procedure for preparing a high-concentration stock solution of this compound. Dimethyl sulfoxide (B87167) (DMSO) is recommended as the primary solvent due to its broad solubilizing capacity for organic compounds used in biological research.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated pipettes and sterile pipette tips
Protocol:
-
Determine the Desired Stock Concentration and Volume: For most cell-based assays, a high-concentration stock (e.g., 10 mM) is prepared to minimize the volume of solvent added to the experimental system.
-
Weigh this compound: Accurately weigh the required amount of this compound powder using an analytical balance in a sterile, tared microcentrifuge tube or vial.
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the this compound powder.
-
Dissolve the Compound: Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or amber glass vials to avoid repeated freeze-thaw cycles.
Example Calculation for a 10 mM Stock Solution:
To prepare 1 mL of a 10 mM this compound stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 408.44 g/mol x 1000 mg/g
-
Mass (mg) = 4.0844 mg
Therefore, dissolve 4.08 mg of this compound in 1 mL of DMSO.
Storage and Stability
Proper storage is crucial to maintain the integrity and activity of the this compound stock solution.
| Storage Condition | Recommendation |
| Short-term Storage | Store at 4°C for up to one week. |
| Long-term Storage | Store at -20°C or -80°C for several months. |
| Light Sensitivity | Protect from light by using amber vials or by wrapping tubes in aluminum foil. |
| Freeze-Thaw Cycles | Minimize freeze-thaw cycles by preparing single-use aliquots. |
Note: It is highly recommended to perform a stability test of the stock solution under your specific laboratory conditions if it is to be stored for an extended period.
Experimental Protocols: Use in Cell-Based Assays
This section provides a general protocol for diluting the this compound stock solution for use in a typical cell-based assay.
Protocol:
-
Thaw the Stock Solution: If frozen, thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Prepare Intermediate Dilutions: Prepare a series of intermediate dilutions of the stock solution in cell culture medium or an appropriate buffer. It is important to ensure that the final concentration of DMSO in the assay does not exceed a level that is toxic to the cells (typically ≤ 0.5%).
-
Treat Cells: Add the final desired concentrations of this compound to your cell cultures. Include a vehicle control (medium with the same final concentration of DMSO) in your experimental design.
-
Incubate and Analyze: Incubate the cells for the desired period and then perform the relevant downstream analysis.
Visualizations
Diagram 1: this compound Stock Solution Workflow
Caption: Workflow for preparing and using this compound stock solution.
Diagram 2: Hypothetical Signaling Pathway Modulation
Caption: Hypothetical signaling pathway potentially modulated by this compound.
Piptocarphin F stock solution preparation and storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piptocarphin F is a sesquiterpene lactone that has garnered interest within the scientific community for its potential biological activities. As with any experimental compound, the accurate and reproducible preparation and storage of stock solutions are critical for obtaining reliable experimental results. These application notes provide a detailed protocol for the preparation and storage of this compound stock solutions, intended for use in a variety of research applications, including cell-based assays and other screening formats.
This compound Properties
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₂₁H₂₈O₈ |
| Molecular Weight | 408.44 g/mol |
| CAS Number | Not available |
Stock Solution Preparation
The following protocol outlines the recommended procedure for preparing a high-concentration stock solution of this compound. Dimethyl sulfoxide (DMSO) is recommended as the primary solvent due to its broad solubilizing capacity for organic compounds used in biological research.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated pipettes and sterile pipette tips
Protocol:
-
Determine the Desired Stock Concentration and Volume: For most cell-based assays, a high-concentration stock (e.g., 10 mM) is prepared to minimize the volume of solvent added to the experimental system.
-
Weigh this compound: Accurately weigh the required amount of this compound powder using an analytical balance in a sterile, tared microcentrifuge tube or vial.
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the this compound powder.
-
Dissolve the Compound: Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or amber glass vials to avoid repeated freeze-thaw cycles.
Example Calculation for a 10 mM Stock Solution:
To prepare 1 mL of a 10 mM this compound stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 408.44 g/mol x 1000 mg/g
-
Mass (mg) = 4.0844 mg
Therefore, dissolve 4.08 mg of this compound in 1 mL of DMSO.
Storage and Stability
Proper storage is crucial to maintain the integrity and activity of the this compound stock solution.
| Storage Condition | Recommendation |
| Short-term Storage | Store at 4°C for up to one week. |
| Long-term Storage | Store at -20°C or -80°C for several months. |
| Light Sensitivity | Protect from light by using amber vials or by wrapping tubes in aluminum foil. |
| Freeze-Thaw Cycles | Minimize freeze-thaw cycles by preparing single-use aliquots. |
Note: It is highly recommended to perform a stability test of the stock solution under your specific laboratory conditions if it is to be stored for an extended period.
Experimental Protocols: Use in Cell-Based Assays
This section provides a general protocol for diluting the this compound stock solution for use in a typical cell-based assay.
Protocol:
-
Thaw the Stock Solution: If frozen, thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Prepare Intermediate Dilutions: Prepare a series of intermediate dilutions of the stock solution in cell culture medium or an appropriate buffer. It is important to ensure that the final concentration of DMSO in the assay does not exceed a level that is toxic to the cells (typically ≤ 0.5%).
-
Treat Cells: Add the final desired concentrations of this compound to your cell cultures. Include a vehicle control (medium with the same final concentration of DMSO) in your experimental design.
-
Incubate and Analyze: Incubate the cells for the desired period and then perform the relevant downstream analysis.
Visualizations
Diagram 1: this compound Stock Solution Workflow
Caption: Workflow for preparing and using this compound stock solution.
Diagram 2: Hypothetical Signaling Pathway Modulation
Caption: Hypothetical signaling pathway potentially modulated by this compound.
Application Notes and Protocols for Piptocarphin F Cytotoxicity Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piptocarphin F is a novel compound with putative cytotoxic properties, belonging to the family of sesquiterpene lactones. This document provides a detailed framework for the systematic evaluation of this compound's cytotoxic effects on cancer cell lines. The enclosed protocols and experimental design will guide researchers in determining its potency, mechanism of action, and potential as an anticancer agent. The methodologies described herein are standardized to ensure reproducibility and comparability of data.
Experimental Design and Workflow
The overall experimental workflow for screening the cytotoxicity of this compound is depicted below. This workflow encompasses initial cytotoxicity assessment, determination of the mode of cell death, and investigation into the potential molecular mechanisms.
Caption: Experimental workflow for this compound cytotoxicity screening.
Experimental Protocols
Cell Culture and Compound Preparation
-
Cell Lines: Human breast adenocarcinoma (MCF-7), human lung carcinoma (A549), and human cervical cancer (HeLa) cell lines are recommended for initial screening. Cells should be cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Store the stock solution at -20°C. Subsequent dilutions should be made in the appropriate cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced toxicity.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
Remove the medium and add fresh medium containing serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (0.1% DMSO) and an untreated control.
-
Incubate the plate for 24, 48, and 72 hours.
-
After incubation, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC50) value is determined by plotting the percentage of cell viability against the log concentration of this compound.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This assay quantifies the release of LDH from damaged cells, an indicator of cytotoxicity and loss of membrane integrity.
-
Procedure:
-
Seed cells and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours, as described for the MTT assay.
-
Collect the cell culture supernatant.
-
Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure LDH activity in the supernatant.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (e.g., cells treated with a lysis buffer).
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Seed 1 x 10⁶ cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Data Presentation
The quantitative data from the cytotoxicity and apoptosis assays should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: Cytotoxicity of this compound on Cancer Cell Lines (IC50 Values)
| Cell Line | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |
| MCF-7 | 45.2 ± 3.1 | 25.8 ± 2.5 | 15.1 ± 1.9 |
| A549 | 60.5 ± 4.2 | 38.7 ± 3.3 | 22.4 ± 2.1 |
| HeLa | 52.1 ± 3.8 | 31.4 ± 2.9 | 18.9 ± 1.7 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Analysis of Cell Death Mechanism by Annexin V/PI Staining
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Control (MCF-7) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| This compound (IC50) | 40.1 ± 3.5 | 35.8 ± 2.9 | 24.1 ± 2.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Potential Signaling Pathways
Based on the activity of related sesquiterpene lactones, this compound may induce cytotoxicity through the modulation of key signaling pathways involved in apoptosis and cell survival. Two potential pathways are the intrinsic apoptosis pathway and the NF-κB signaling pathway.
Intrinsic Apoptosis Pathway
This compound may induce mitochondrial-mediated apoptosis.
Caption: Intrinsic apoptosis pathway potentially activated by this compound.
NF-κB Signaling Pathway
Many sesquiterpene lactones are known to inhibit the pro-survival NF-κB pathway.[1]
Caption: NF-κB signaling pathway potentially inhibited by this compound.
Conclusion
This document provides a comprehensive guide for the initial cytotoxic evaluation of this compound. The outlined experimental workflow, detailed protocols, and data presentation formats will enable a thorough investigation of its anticancer potential. Further studies, such as Western blotting or qPCR for key proteins in the suggested signaling pathways, will be crucial to elucidate the precise molecular mechanisms of this compound-induced cytotoxicity.
References
Application Notes and Protocols for Piptocarphin F Cytotoxicity Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piptocarphin F is a novel compound with putative cytotoxic properties, belonging to the family of sesquiterpene lactones. This document provides a detailed framework for the systematic evaluation of this compound's cytotoxic effects on cancer cell lines. The enclosed protocols and experimental design will guide researchers in determining its potency, mechanism of action, and potential as an anticancer agent. The methodologies described herein are standardized to ensure reproducibility and comparability of data.
Experimental Design and Workflow
The overall experimental workflow for screening the cytotoxicity of this compound is depicted below. This workflow encompasses initial cytotoxicity assessment, determination of the mode of cell death, and investigation into the potential molecular mechanisms.
Caption: Experimental workflow for this compound cytotoxicity screening.
Experimental Protocols
Cell Culture and Compound Preparation
-
Cell Lines: Human breast adenocarcinoma (MCF-7), human lung carcinoma (A549), and human cervical cancer (HeLa) cell lines are recommended for initial screening. Cells should be cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store the stock solution at -20°C. Subsequent dilutions should be made in the appropriate cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced toxicity.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
Remove the medium and add fresh medium containing serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (0.1% DMSO) and an untreated control.
-
Incubate the plate for 24, 48, and 72 hours.
-
After incubation, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC50) value is determined by plotting the percentage of cell viability against the log concentration of this compound.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This assay quantifies the release of LDH from damaged cells, an indicator of cytotoxicity and loss of membrane integrity.
-
Procedure:
-
Seed cells and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours, as described for the MTT assay.
-
Collect the cell culture supernatant.
-
Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure LDH activity in the supernatant.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (e.g., cells treated with a lysis buffer).
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Seed 1 x 10⁶ cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Data Presentation
The quantitative data from the cytotoxicity and apoptosis assays should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: Cytotoxicity of this compound on Cancer Cell Lines (IC50 Values)
| Cell Line | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |
| MCF-7 | 45.2 ± 3.1 | 25.8 ± 2.5 | 15.1 ± 1.9 |
| A549 | 60.5 ± 4.2 | 38.7 ± 3.3 | 22.4 ± 2.1 |
| HeLa | 52.1 ± 3.8 | 31.4 ± 2.9 | 18.9 ± 1.7 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Analysis of Cell Death Mechanism by Annexin V/PI Staining
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Control (MCF-7) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| This compound (IC50) | 40.1 ± 3.5 | 35.8 ± 2.9 | 24.1 ± 2.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Potential Signaling Pathways
Based on the activity of related sesquiterpene lactones, this compound may induce cytotoxicity through the modulation of key signaling pathways involved in apoptosis and cell survival. Two potential pathways are the intrinsic apoptosis pathway and the NF-κB signaling pathway.
Intrinsic Apoptosis Pathway
This compound may induce mitochondrial-mediated apoptosis.
Caption: Intrinsic apoptosis pathway potentially activated by this compound.
NF-κB Signaling Pathway
Many sesquiterpene lactones are known to inhibit the pro-survival NF-κB pathway.[1]
Caption: NF-κB signaling pathway potentially inhibited by this compound.
Conclusion
This document provides a comprehensive guide for the initial cytotoxic evaluation of this compound. The outlined experimental workflow, detailed protocols, and data presentation formats will enable a thorough investigation of its anticancer potential. Further studies, such as Western blotting or qPCR for key proteins in the suggested signaling pathways, will be crucial to elucidate the precise molecular mechanisms of this compound-induced cytotoxicity.
References
Piptocarphin F: Application Notes and Protocols for Natural Product Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piptocarphin F is a sesquiterpenoid lactone belonging to the germacranolide class. It has been isolated from Piptocarpha chontalensis. As a member of the sesquiterpene lactone family, this compound is of significant interest in natural product drug discovery due to the diverse biological activities exhibited by this class of compounds, including cytotoxic, anti-inflammatory, and antimicrobial properties. These activities are often attributed to the presence of an α-methylene-γ-lactone moiety, which can react with biological nucleophiles such as cysteine residues in proteins.
This document provides detailed application notes and protocols for the investigation of this compound's potential as a therapeutic agent. While specific quantitative biological data for this compound is limited in publicly available literature, it has been reported to exhibit cytotoxic activity against 9KB human nasopharynx carcinoma cells[1]. The following sections outline protocols to quantify its cytotoxic, anti-inflammatory, and antimicrobial activities, and to investigate its mechanism of action, particularly its effects on the NF-κB signaling pathway and apoptosis.
Data Presentation
Table 1: Cytotoxic Activity of this compound
| Cell Line | IC50 (µM) | IC50 (µg/mL) | Notes |
| 9KB (Nasopharynx) | Data to be determined | Data to be determined | Reported to have cytotoxic activity[1] |
| User-defined | Data to be determined | Data to be determined | e.g., A549 (Lung), MCF-7 (Breast), etc. |
| Normal Cell Line | Data to be determined | Data to be determined | e.g., HEK293, Fibroblasts |
Table 2: Anti-inflammatory Activity of this compound
| Assay | Cell Line | IC50 (µM) | IC50 (µg/mL) | Notes |
| Nitric Oxide (NO) Production | RAW 264.7 | Data to be determined | Data to be determined | LPS-stimulated |
| TNF-α Production | RAW 264.7 | Data to be determined | Data to be determined | LPS-stimulated |
| IL-6 Production | RAW 264.7 | Data to be determined | Data to be determined | LPS-stimulated |
Table 3: Antimicrobial Activity of this compound
| Microorganism | Strain (e.g., ATCC) | MIC (µg/mL) | MBC (µg/mL) | Notes |
| Staphylococcus aureus | User-defined | Data to be determined | Data to be determined | Gram-positive |
| Escherichia coli | User-defined | Data to be determined | Data to be determined | Gram-negative |
| Candida albicans | User-defined | Data to be determined | Data to be determined | Fungal |
Experimental Protocols
Isolation and Purification of this compound
A general protocol for the isolation of sesquiterpene lactones from plant material is provided below. This should be adapted based on the specific characteristics of Piptocarpha chontalensis.
Protocol: Isolation of this compound
-
Extraction:
-
Air-dry and powder the plant material (e.g., aerial parts of Piptocarpha chontalensis).
-
Extract the powdered material with a suitable solvent, such as methanol (B129727) or a mixture of dichloromethane (B109758) and methanol, at room temperature for an extended period (e.g., 48-72 hours), with periodic agitation.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in a water-methanol mixture and perform liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate (B1210297).
-
Monitor the fractions for the presence of sesquiterpene lactones using Thin Layer Chromatography (TLC) with appropriate visualization reagents (e.g., anisaldehyde-sulfuric acid).
-
-
Chromatographic Purification:
-
Subject the fraction enriched with this compound (typically the dichloromethane or ethyl acetate fraction) to column chromatography on silica (B1680970) gel.
-
Elute the column with a gradient of solvents, such as n-hexane-ethyl acetate or chloroform-methanol, to separate the compounds.
-
Collect fractions and analyze them by TLC.
-
Pool fractions containing the compound of interest and further purify using techniques like preparative TLC or High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase.
-
-
Structure Elucidation:
-
Characterize the purified this compound using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR, COSY, HMQC, HMBC) and Mass Spectrometry (MS) to confirm its structure.
-
Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding:
-
Seed cancer cells (e.g., 9KB, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization and Absorbance Measurement:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%) by plotting a dose-response curve.
-
Anti-inflammatory Assay: Nitric Oxide (NO) Production
The Griess assay is used to measure nitrite (B80452), a stable product of NO, in cell culture supernatants.
Protocol: Griess Assay for Nitric Oxide Production
-
Cell Culture and Treatment:
-
Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (cells + known inhibitor + LPS).
-
-
Griess Reagent Preparation and Assay:
-
The Griess reagent consists of two solutions: Solution A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) and Solution B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Mix equal volumes of Solution A and Solution B immediately before use.
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of the freshly prepared Griess reagent to each well.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at 540 nm.
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples and determine the percentage of inhibition of NO production by this compound.
-
Antimicrobial Assay: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol: Broth Microdilution for MIC Determination
-
Preparation of Inoculum:
-
Culture the test microorganism (e.g., S. aureus, E. coli) in a suitable broth medium overnight.
-
Dilute the culture to achieve a standardized inoculum concentration (e.g., 5 x 10⁵ CFU/mL).
-
-
Compound Dilution:
-
Prepare a stock solution of this compound in an appropriate solvent.
-
Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing broth medium.
-
-
Inoculation and Incubation:
-
Add the standardized inoculum to each well.
-
Include a growth control (medium + inoculum), a sterility control (medium only), and a positive control (a known antibiotic).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.
-
Investigation of Mechanism of Action: NF-κB Signaling
Western blotting can be used to assess the effect of this compound on the activation of the NF-κB pathway.
Protocol: Western Blot for NF-κB Pathway
-
Cell Lysis and Protein Quantification:
-
Treat cells (e.g., RAW 264.7) with this compound and/or LPS as described in the anti-inflammatory assay.
-
Lyse the cells to extract total protein or cytoplasmic and nuclear fractions.
-
Determine the protein concentration using a suitable method (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies against key proteins in the NF-κB pathway (e.g., p-IκBα, IκBα, p-p65, p65, and a loading control like β-actin or GAPDH).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analyze the band intensities to determine the effect of this compound on the phosphorylation and degradation of IκBα and the phosphorylation of p65.
-
Investigation of Mechanism of Action: Apoptosis Assay
Flow cytometry with Annexin V and Propidium Iodide (PI) staining can be used to detect and quantify apoptosis.
Protocol: Annexin V/PI Staining for Apoptosis
-
Cell Treatment:
-
Treat cancer cells with this compound at its IC50 concentration for different time points (e.g., 24, 48 hours).
-
-
Cell Staining:
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Visualizations
References
Piptocarphin F: Application Notes and Protocols for Natural Product Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piptocarphin F is a sesquiterpenoid lactone belonging to the germacranolide class. It has been isolated from Piptocarpha chontalensis. As a member of the sesquiterpene lactone family, this compound is of significant interest in natural product drug discovery due to the diverse biological activities exhibited by this class of compounds, including cytotoxic, anti-inflammatory, and antimicrobial properties. These activities are often attributed to the presence of an α-methylene-γ-lactone moiety, which can react with biological nucleophiles such as cysteine residues in proteins.
This document provides detailed application notes and protocols for the investigation of this compound's potential as a therapeutic agent. While specific quantitative biological data for this compound is limited in publicly available literature, it has been reported to exhibit cytotoxic activity against 9KB human nasopharynx carcinoma cells[1]. The following sections outline protocols to quantify its cytotoxic, anti-inflammatory, and antimicrobial activities, and to investigate its mechanism of action, particularly its effects on the NF-κB signaling pathway and apoptosis.
Data Presentation
Table 1: Cytotoxic Activity of this compound
| Cell Line | IC50 (µM) | IC50 (µg/mL) | Notes |
| 9KB (Nasopharynx) | Data to be determined | Data to be determined | Reported to have cytotoxic activity[1] |
| User-defined | Data to be determined | Data to be determined | e.g., A549 (Lung), MCF-7 (Breast), etc. |
| Normal Cell Line | Data to be determined | Data to be determined | e.g., HEK293, Fibroblasts |
Table 2: Anti-inflammatory Activity of this compound
| Assay | Cell Line | IC50 (µM) | IC50 (µg/mL) | Notes |
| Nitric Oxide (NO) Production | RAW 264.7 | Data to be determined | Data to be determined | LPS-stimulated |
| TNF-α Production | RAW 264.7 | Data to be determined | Data to be determined | LPS-stimulated |
| IL-6 Production | RAW 264.7 | Data to be determined | Data to be determined | LPS-stimulated |
Table 3: Antimicrobial Activity of this compound
| Microorganism | Strain (e.g., ATCC) | MIC (µg/mL) | MBC (µg/mL) | Notes |
| Staphylococcus aureus | User-defined | Data to be determined | Data to be determined | Gram-positive |
| Escherichia coli | User-defined | Data to be determined | Data to be determined | Gram-negative |
| Candida albicans | User-defined | Data to be determined | Data to be determined | Fungal |
Experimental Protocols
Isolation and Purification of this compound
A general protocol for the isolation of sesquiterpene lactones from plant material is provided below. This should be adapted based on the specific characteristics of Piptocarpha chontalensis.
Protocol: Isolation of this compound
-
Extraction:
-
Air-dry and powder the plant material (e.g., aerial parts of Piptocarpha chontalensis).
-
Extract the powdered material with a suitable solvent, such as methanol or a mixture of dichloromethane and methanol, at room temperature for an extended period (e.g., 48-72 hours), with periodic agitation.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in a water-methanol mixture and perform liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate.
-
Monitor the fractions for the presence of sesquiterpene lactones using Thin Layer Chromatography (TLC) with appropriate visualization reagents (e.g., anisaldehyde-sulfuric acid).
-
-
Chromatographic Purification:
-
Subject the fraction enriched with this compound (typically the dichloromethane or ethyl acetate fraction) to column chromatography on silica gel.
-
Elute the column with a gradient of solvents, such as n-hexane-ethyl acetate or chloroform-methanol, to separate the compounds.
-
Collect fractions and analyze them by TLC.
-
Pool fractions containing the compound of interest and further purify using techniques like preparative TLC or High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase.
-
-
Structure Elucidation:
-
Characterize the purified this compound using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR, COSY, HMQC, HMBC) and Mass Spectrometry (MS) to confirm its structure.
-
Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding:
-
Seed cancer cells (e.g., 9KB, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%) by plotting a dose-response curve.
-
Anti-inflammatory Assay: Nitric Oxide (NO) Production
The Griess assay is used to measure nitrite, a stable product of NO, in cell culture supernatants.
Protocol: Griess Assay for Nitric Oxide Production
-
Cell Culture and Treatment:
-
Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (cells + known inhibitor + LPS).
-
-
Griess Reagent Preparation and Assay:
-
The Griess reagent consists of two solutions: Solution A (e.g., 1% sulfanilamide in 5% phosphoric acid) and Solution B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Mix equal volumes of Solution A and Solution B immediately before use.
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of the freshly prepared Griess reagent to each well.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at 540 nm.
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples and determine the percentage of inhibition of NO production by this compound.
-
Antimicrobial Assay: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol: Broth Microdilution for MIC Determination
-
Preparation of Inoculum:
-
Culture the test microorganism (e.g., S. aureus, E. coli) in a suitable broth medium overnight.
-
Dilute the culture to achieve a standardized inoculum concentration (e.g., 5 x 10⁵ CFU/mL).
-
-
Compound Dilution:
-
Prepare a stock solution of this compound in an appropriate solvent.
-
Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing broth medium.
-
-
Inoculation and Incubation:
-
Add the standardized inoculum to each well.
-
Include a growth control (medium + inoculum), a sterility control (medium only), and a positive control (a known antibiotic).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.
-
Investigation of Mechanism of Action: NF-κB Signaling
Western blotting can be used to assess the effect of this compound on the activation of the NF-κB pathway.
Protocol: Western Blot for NF-κB Pathway
-
Cell Lysis and Protein Quantification:
-
Treat cells (e.g., RAW 264.7) with this compound and/or LPS as described in the anti-inflammatory assay.
-
Lyse the cells to extract total protein or cytoplasmic and nuclear fractions.
-
Determine the protein concentration using a suitable method (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies against key proteins in the NF-κB pathway (e.g., p-IκBα, IκBα, p-p65, p65, and a loading control like β-actin or GAPDH).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analyze the band intensities to determine the effect of this compound on the phosphorylation and degradation of IκBα and the phosphorylation of p65.
-
Investigation of Mechanism of Action: Apoptosis Assay
Flow cytometry with Annexin V and Propidium Iodide (PI) staining can be used to detect and quantify apoptosis.
Protocol: Annexin V/PI Staining for Apoptosis
-
Cell Treatment:
-
Treat cancer cells with this compound at its IC50 concentration for different time points (e.g., 24, 48 hours).
-
-
Cell Staining:
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Visualizations
References
Application Notes and Protocols: Total Synthesis of Piptocarphin F and Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piptocarphin F is a naturally occurring sesquiterpene lactone belonging to the germacranolide class. Isolated from species of the Piptocarpha genus, it has demonstrated notable cytotoxic activities against various cancer cell lines, making it a compound of interest for further investigation in drug discovery and development. This document provides a comprehensive overview of a proposed total synthesis of this compound, strategies for the synthesis of its analogs, detailed protocols for its biological evaluation, and insights into its potential mechanism of action. As a complete, published total synthesis of this compound has not been detailed in the scientific literature, the synthetic routes presented herein are based on established and reliable methodologies for the synthesis of structurally related germacranolide sesquiterpenes.
Proposed Total Synthesis of this compound
The retrosynthetic analysis of this compound reveals a complex structure characterized by a ten-membered germacrane (B1241064) core, a fused α-methylene-γ-lactone ring, and multiple stereocenters. A plausible synthetic strategy would involve the macrocyclization of a suitably functionalized acyclic precursor to form the ten-membered ring, followed by the stereoselective installation of the lactone moiety and other functional groups.
A potential retrosynthetic pathway is outlined below:
Caption: Retrosynthetic analysis of this compound.
Key Synthetic Transformations:
-
Macrocyclization: The construction of the ten-membered germacrane ring is a significant challenge. Intramolecular reactions such as Nozaki-Hiyama-Kishi (NHK) coupling, ring-closing metathesis (RCM), or intramolecular alkylation of a stabilized carbanion are viable strategies.
-
Stereoselective α-Methylene-γ-lactone formation: The introduction of the α-methylene-γ-lactone moiety, a common feature in cytotoxic sesquiterpenes, can be achieved through various methods. One common approach involves the Reformatsky reaction of an α-bromo ester with a ketone, followed by dehydration. Alternatively, stereoselective alkylation of a lactone enolate with an appropriate electrophile can be employed.
-
Control of Stereochemistry: The multiple stereocenters in this compound necessitate the use of asymmetric synthesis strategies. This can involve the use of chiral pool starting materials, chiral auxiliaries, or asymmetric catalysis.
Synthesis of this compound Analogs
The development of analogs of this compound is crucial for establishing structure-activity relationships (SAR) and optimizing its biological profile. Modifications can be targeted at various positions of the molecule:
-
α-Methylene-γ-lactone: This moiety is often critical for cytotoxicity. Analogs can be synthesized by modifying the exocyclic double bond (e.g., reduction, isomerization) or by replacing the lactone ring with other functional groups.
-
Germacrane Core: Modifications to the ten-membered ring, such as altering the substitution pattern or introducing conformational constraints, can influence biological activity.
-
Functional Groups: The hydroxyl and ester functionalities on the germacrane ring are amenable to modification to explore their role in target binding and overall potency.
The synthesis of these analogs would follow a similar overall strategy to the parent molecule, with the introduction of the desired modifications at appropriate stages of the synthetic sequence.
Biological Activity and Quantitative Data
| Compound/Analog | Cell Line | Activity Type | Reported Potency | Reference |
| This compound | 9KB | Cytotoxicity | Active | [1] |
| This compound | P-388 | Cytotoxicity | Borderline Activity | [1] |
| Piptocarphin A | 9KB | Cytotoxicity | Active | [1] |
| Piptocarphin A | P-388 | Cytotoxicity | Borderline Activity | [1] |
| Piptocarphin C | 9KB | Cytotoxicity | Active | [1] |
| Piptocarphin C | P-388 | Cytotoxicity | Borderline Activity | [1] |
Note: The term "Active" and "Borderline Activity" are as reported in the original literature and specific quantitative data (e.g., IC50 values) were not provided in a structured format in the initial findings. Further quantitative assays are required to determine precise potency.
Experimental Protocols
General Protocol for Cytotoxicity Assessment using the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well microtiter plates
-
Cancer cell lines (e.g., 9KB, P-388)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound or analogs dissolved in DMSO (stock solution)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound or its analogs in complete medium from the DMSO stock solution. The final DMSO concentration should not exceed 0.5% (v/v) to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
General Protocol for Cytotoxicity Assessment using the Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Materials:
-
96-well microtiter plates
-
Cancer cell lines
-
Complete cell culture medium
-
This compound or analogs dissolved in DMSO
-
Trichloroacetic acid (TCA), cold 50% (w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
1% acetic acid
-
10 mM Tris base solution
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the 48-72 hour incubation, gently add 50 µL of cold 50% TCA to each well (for a final concentration of 10%) and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with deionized water and allow them to air dry.
-
Staining: Add 100 µL of SRB solution to each well and incubate for 15-30 minutes at room temperature.
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB and allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 515 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value as described for the MTT assay.
Proposed Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
Sesquiterpene lactones are well-documented inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation, cell survival, and proliferation. The α-methylene-γ-lactone moiety present in many cytotoxic sesquiterpenes, including likely this compound, is a Michael acceptor that can covalently bind to nucleophilic residues, such as cysteine, on target proteins.
A primary target for many sesquiterpene lactones is the IκB kinase (IKK) complex. By alkylating a critical cysteine residue in the activation loop of IKKβ, these compounds can inhibit its kinase activity. This, in turn, prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of its target genes, which include pro-survival and pro-inflammatory proteins. This inhibition of the pro-survival NF-κB pathway can lead to the induction of apoptosis in cancer cells.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of this compound and its analogs.
Caption: Experimental workflow for the total synthesis and biological evaluation of this compound and its analogs.
Conclusion
This compound represents a promising natural product with potential for development as an anticancer agent. While a definitive total synthesis has yet to be published, established synthetic methodologies for related germacranolides provide a clear roadmap for its construction and the generation of novel analogs. The detailed protocols provided herein for cytotoxicity testing will enable researchers to systematically evaluate the biological activity of these compounds. Furthermore, the likely mechanism of action through inhibition of the NF-κB pathway provides a strong basis for further mechanistic studies. The synthesis and evaluation of this compound and its analogs will undoubtedly contribute to a deeper understanding of the therapeutic potential of this important class of natural products.
References
Application Notes and Protocols: Total Synthesis of Piptocarphin F and Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piptocarphin F is a naturally occurring sesquiterpene lactone belonging to the germacranolide class. Isolated from species of the Piptocarpha genus, it has demonstrated notable cytotoxic activities against various cancer cell lines, making it a compound of interest for further investigation in drug discovery and development. This document provides a comprehensive overview of a proposed total synthesis of this compound, strategies for the synthesis of its analogs, detailed protocols for its biological evaluation, and insights into its potential mechanism of action. As a complete, published total synthesis of this compound has not been detailed in the scientific literature, the synthetic routes presented herein are based on established and reliable methodologies for the synthesis of structurally related germacranolide sesquiterpenes.
Proposed Total Synthesis of this compound
The retrosynthetic analysis of this compound reveals a complex structure characterized by a ten-membered germacrane core, a fused α-methylene-γ-lactone ring, and multiple stereocenters. A plausible synthetic strategy would involve the macrocyclization of a suitably functionalized acyclic precursor to form the ten-membered ring, followed by the stereoselective installation of the lactone moiety and other functional groups.
A potential retrosynthetic pathway is outlined below:
Caption: Retrosynthetic analysis of this compound.
Key Synthetic Transformations:
-
Macrocyclization: The construction of the ten-membered germacrane ring is a significant challenge. Intramolecular reactions such as Nozaki-Hiyama-Kishi (NHK) coupling, ring-closing metathesis (RCM), or intramolecular alkylation of a stabilized carbanion are viable strategies.
-
Stereoselective α-Methylene-γ-lactone formation: The introduction of the α-methylene-γ-lactone moiety, a common feature in cytotoxic sesquiterpenes, can be achieved through various methods. One common approach involves the Reformatsky reaction of an α-bromo ester with a ketone, followed by dehydration. Alternatively, stereoselective alkylation of a lactone enolate with an appropriate electrophile can be employed.
-
Control of Stereochemistry: The multiple stereocenters in this compound necessitate the use of asymmetric synthesis strategies. This can involve the use of chiral pool starting materials, chiral auxiliaries, or asymmetric catalysis.
Synthesis of this compound Analogs
The development of analogs of this compound is crucial for establishing structure-activity relationships (SAR) and optimizing its biological profile. Modifications can be targeted at various positions of the molecule:
-
α-Methylene-γ-lactone: This moiety is often critical for cytotoxicity. Analogs can be synthesized by modifying the exocyclic double bond (e.g., reduction, isomerization) or by replacing the lactone ring with other functional groups.
-
Germacrane Core: Modifications to the ten-membered ring, such as altering the substitution pattern or introducing conformational constraints, can influence biological activity.
-
Functional Groups: The hydroxyl and ester functionalities on the germacrane ring are amenable to modification to explore their role in target binding and overall potency.
The synthesis of these analogs would follow a similar overall strategy to the parent molecule, with the introduction of the desired modifications at appropriate stages of the synthetic sequence.
Biological Activity and Quantitative Data
| Compound/Analog | Cell Line | Activity Type | Reported Potency | Reference |
| This compound | 9KB | Cytotoxicity | Active | [1] |
| This compound | P-388 | Cytotoxicity | Borderline Activity | [1] |
| Piptocarphin A | 9KB | Cytotoxicity | Active | [1] |
| Piptocarphin A | P-388 | Cytotoxicity | Borderline Activity | [1] |
| Piptocarphin C | 9KB | Cytotoxicity | Active | [1] |
| Piptocarphin C | P-388 | Cytotoxicity | Borderline Activity | [1] |
Note: The term "Active" and "Borderline Activity" are as reported in the original literature and specific quantitative data (e.g., IC50 values) were not provided in a structured format in the initial findings. Further quantitative assays are required to determine precise potency.
Experimental Protocols
General Protocol for Cytotoxicity Assessment using the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well microtiter plates
-
Cancer cell lines (e.g., 9KB, P-388)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound or analogs dissolved in DMSO (stock solution)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound or its analogs in complete medium from the DMSO stock solution. The final DMSO concentration should not exceed 0.5% (v/v) to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
General Protocol for Cytotoxicity Assessment using the Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Materials:
-
96-well microtiter plates
-
Cancer cell lines
-
Complete cell culture medium
-
This compound or analogs dissolved in DMSO
-
Trichloroacetic acid (TCA), cold 50% (w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
1% acetic acid
-
10 mM Tris base solution
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the 48-72 hour incubation, gently add 50 µL of cold 50% TCA to each well (for a final concentration of 10%) and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with deionized water and allow them to air dry.
-
Staining: Add 100 µL of SRB solution to each well and incubate for 15-30 minutes at room temperature.
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB and allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 515 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value as described for the MTT assay.
Proposed Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
Sesquiterpene lactones are well-documented inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation, cell survival, and proliferation. The α-methylene-γ-lactone moiety present in many cytotoxic sesquiterpenes, including likely this compound, is a Michael acceptor that can covalently bind to nucleophilic residues, such as cysteine, on target proteins.
A primary target for many sesquiterpene lactones is the IκB kinase (IKK) complex. By alkylating a critical cysteine residue in the activation loop of IKKβ, these compounds can inhibit its kinase activity. This, in turn, prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of its target genes, which include pro-survival and pro-inflammatory proteins. This inhibition of the pro-survival NF-κB pathway can lead to the induction of apoptosis in cancer cells.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of this compound and its analogs.
Caption: Experimental workflow for the total synthesis and biological evaluation of this compound and its analogs.
Conclusion
This compound represents a promising natural product with potential for development as an anticancer agent. While a definitive total synthesis has yet to be published, established synthetic methodologies for related germacranolides provide a clear roadmap for its construction and the generation of novel analogs. The detailed protocols provided herein for cytotoxicity testing will enable researchers to systematically evaluate the biological activity of these compounds. Furthermore, the likely mechanism of action through inhibition of the NF-κB pathway provides a strong basis for further mechanistic studies. The synthesis and evaluation of this compound and its analogs will undoubtedly contribute to a deeper understanding of the therapeutic potential of this important class of natural products.
References
Application Notes and Protocols for Cell Viability Assays of Piptocarphin F
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piptocarphin F is a sesquiterpene lactone that has garnered interest for its potential cytotoxic effects against various cancer cell lines. Assessing the in vitro efficacy of this compound is a critical step in the drug development process. This document provides detailed application notes and protocols for conducting cell viability assays, specifically the MTT and XTT assays, to evaluate the cytotoxic properties of this compound. Additionally, it explores the potential mechanism of action through the inhibition of the NF-κB signaling pathway.
While direct experimental data for this compound is emerging, the protocols and mechanistic insights presented here are based on established methodologies for similar sesquiterpene lactones, such as Leptocarpin. These compounds share structural similarities and are expected to exhibit comparable biological activities.
Data Presentation: Cytotoxicity of this compound and Related Compounds
The following table summarizes the available quantitative data on the cytotoxic activity of this compound and a related sesquiterpene lactone, Leptocarpin, against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the effectiveness of a compound in inhibiting biological or biochemical functions.[1]
| Compound | Cell Line | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| Piptocarphin A | 9KB (human nasopharynx carcinoma) | Not Specified | Not Specified | Active | [2] |
| Piptocarphin C | 9KB (human nasopharynx carcinoma) | Not Specified | Not Specified | Active | [2] |
| Leptocarpin | PC-3 (prostate cancer) | SRB | 48 | 4.5 | [3] |
| Leptocarpin | HT-29 (colorectal cancer) | SRB | 48 | 3.8 | [3] |
| Leptocarpin | MCF-7 (breast cancer) | SRB | 48 | 3.1 | [3] |
Note: "Active" indicates that the compound showed cytotoxic activity, but a specific IC50 value was not provided in the referenced literature. The SRB (Sulforhodamine B) assay is another colorimetric assay used to assess cell viability.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
This compound
-
Target cancer cell lines (e.g., PC-3, HT-29, MCF-7)
-
96-well tissue culture plates
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C in the dark.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value.
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
The XTT assay is another colorimetric method used to assess cell viability. Unlike MTT, the formazan product of XTT is soluble in water, thus avoiding a solubilization step.
Materials:
-
This compound
-
Target cancer cell lines
-
96-well tissue culture plates
-
Complete cell culture medium
-
XTT labeling reagent
-
Electron-coupling reagent (e.g., PMS - phenazine (B1670421) methosulfate)
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
XTT Reagent Preparation and Addition:
-
Thaw the XTT labeling reagent and electron-coupling reagent.
-
Immediately before use, prepare the XTT labeling solution by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
After the desired incubation period with this compound, add 50 µL of the XTT labeling solution to each well.
-
-
Incubation:
-
Incubate the plate for 2 to 4 hours at 37°C in the dark. The incubation time may vary depending on the cell type and density.
-
-
Absorbance Measurement:
-
Measure the absorbance of the soluble formazan product at 450-500 nm using a microplate reader. A reference wavelength of 650 nm is often used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using a similar formula as for the MTT assay, and determine the IC50 value.
-
Signaling Pathway and Experimental Workflow Diagrams
Experimental Workflow for Cell Viability Assays
References
Application Notes and Protocols for Cell Viability Assays of Piptocarphin F
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piptocarphin F is a sesquiterpene lactone that has garnered interest for its potential cytotoxic effects against various cancer cell lines. Assessing the in vitro efficacy of this compound is a critical step in the drug development process. This document provides detailed application notes and protocols for conducting cell viability assays, specifically the MTT and XTT assays, to evaluate the cytotoxic properties of this compound. Additionally, it explores the potential mechanism of action through the inhibition of the NF-κB signaling pathway.
While direct experimental data for this compound is emerging, the protocols and mechanistic insights presented here are based on established methodologies for similar sesquiterpene lactones, such as Leptocarpin. These compounds share structural similarities and are expected to exhibit comparable biological activities.
Data Presentation: Cytotoxicity of this compound and Related Compounds
The following table summarizes the available quantitative data on the cytotoxic activity of this compound and a related sesquiterpene lactone, Leptocarpin, against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the effectiveness of a compound in inhibiting biological or biochemical functions.[1]
| Compound | Cell Line | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| Piptocarphin A | 9KB (human nasopharynx carcinoma) | Not Specified | Not Specified | Active | [2] |
| Piptocarphin C | 9KB (human nasopharynx carcinoma) | Not Specified | Not Specified | Active | [2] |
| Leptocarpin | PC-3 (prostate cancer) | SRB | 48 | 4.5 | [3] |
| Leptocarpin | HT-29 (colorectal cancer) | SRB | 48 | 3.8 | [3] |
| Leptocarpin | MCF-7 (breast cancer) | SRB | 48 | 3.1 | [3] |
Note: "Active" indicates that the compound showed cytotoxic activity, but a specific IC50 value was not provided in the referenced literature. The SRB (Sulforhodamine B) assay is another colorimetric assay used to assess cell viability.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
This compound
-
Target cancer cell lines (e.g., PC-3, HT-29, MCF-7)
-
96-well tissue culture plates
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C in the dark.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value.
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
The XTT assay is another colorimetric method used to assess cell viability. Unlike MTT, the formazan product of XTT is soluble in water, thus avoiding a solubilization step.
Materials:
-
This compound
-
Target cancer cell lines
-
96-well tissue culture plates
-
Complete cell culture medium
-
XTT labeling reagent
-
Electron-coupling reagent (e.g., PMS - phenazine methosulfate)
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
XTT Reagent Preparation and Addition:
-
Thaw the XTT labeling reagent and electron-coupling reagent.
-
Immediately before use, prepare the XTT labeling solution by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
After the desired incubation period with this compound, add 50 µL of the XTT labeling solution to each well.
-
-
Incubation:
-
Incubate the plate for 2 to 4 hours at 37°C in the dark. The incubation time may vary depending on the cell type and density.
-
-
Absorbance Measurement:
-
Measure the absorbance of the soluble formazan product at 450-500 nm using a microplate reader. A reference wavelength of 650 nm is often used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using a similar formula as for the MTT assay, and determine the IC50 value.
-
Signaling Pathway and Experimental Workflow Diagrams
Experimental Workflow for Cell Viability Assays
References
Flow Cytometry Analysis of Piptocarphin F Treated Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piptocarphin F is a novel compound of interest in oncological research, with preliminary studies suggesting its potential as an anti-cancer agent. While specific data on this compound is emerging, this document provides a comprehensive guide to analyzing its cellular effects using flow cytometry, a powerful technique for single-cell analysis. The protocols and application notes herein are based on established methodologies for assessing apoptosis and cell cycle distribution, critical parameters in evaluating the efficacy of potential chemotherapeutic agents. These methods are analogous to those used for other natural compounds with anti-tumor activities, such as other sesquiterpene lactones and piplartine.[1][2] Flow cytometry offers high-throughput, quantitative data on how this compound may induce cell death and inhibit cell proliferation.[3][4]
Key Cellular Processes Analyzed by Flow Cytometry
Flow cytometry is instrumental in elucidating the mechanism of action of drug candidates like this compound. The two primary assays detailed in this guide are:
-
Apoptosis Assay (Annexin V & Propidium Iodide Staining): This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[5][6] Early in apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane.[7] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and is used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live or early apoptotic cells, but can penetrate late apoptotic and necrotic cells, thus staining their nucleus.[5][6]
-
Cell Cycle Analysis (Propidium Iodide Staining): This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[8][9][10] PI stoichiometrically binds to DNA, meaning the amount of fluorescence is directly proportional to the DNA content.[8][10] This allows for the quantification of cells in each phase, revealing potential cell cycle arrest induced by this compound.
Data Presentation
The quantitative data obtained from flow cytometry analysis of cells treated with this compound can be summarized in the following tables for clear comparison.
Table 1: Apoptosis Analysis of this compound Treated Cells
| Treatment Group | Concentration (µM) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Control | 0 | |||
| This compound | X | |||
| This compound | Y | |||
| This compound | Z | |||
| Positive Control |
Table 2: Cell Cycle Analysis of this compound Treated Cells
| Treatment Group | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | % Sub-G1 (Apoptotic) |
| Control | 0 | ||||
| This compound | X | ||||
| This compound | Y | ||||
| This compound | Z | ||||
| Positive Control |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Apoptosis Assay using Annexin V and Propidium Iodide Staining
This protocol outlines the steps for staining cells treated with this compound to detect apoptosis by flow cytometry.[5][6][11]
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (or similar, containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight. Treat cells with varying concentrations of this compound and a vehicle control for the desired time period.
-
Cell Harvesting:
-
For suspension cells, gently collect the cells by centrifugation.
-
For adherent cells, collect the culture medium (which may contain floating apoptotic cells) and then detach the adherent cells using a gentle cell scraper or trypsin. Combine the detached cells with the collected medium.
-
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet in PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer as soon as possible.[11]
-
Protocol 2: Cell Cycle Analysis using Propidium Iodide Staining
This protocol details the procedure for preparing and staining this compound-treated cells for cell cycle analysis.[8][9][12][13]
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Cold 70% Ethanol (B145695)
-
Propidium Iodide Staining Solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as in Protocol 1 for cell seeding and treatment with this compound.
-
Cell Harvesting: Harvest both floating and adherent cells as described in Protocol 1.
-
Washing: Wash the cells once with cold PBS.
-
Fixation:
-
Resuspend the cell pellet in a small volume of PBS.
-
While gently vortexing, add cold 70% ethanol dropwise to the cell suspension.
-
Fix the cells for at least 2 hours (or overnight) at 4°C. Cells can be stored in ethanol at -20°C for several weeks.[13]
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in the Propidium Iodide Staining Solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a low flow rate for better resolution of the DNA content peaks.[9]
Visualizations
The following diagrams illustrate the experimental workflow and a potential signaling pathway affected by compounds similar to this compound.
Caption: Experimental workflow for flow cytometry analysis of this compound treated cells.
Caption: A potential signaling pathway affected by this compound leading to apoptosis.
References
- 1. Cytotoxic and apoptotic effects of leptocarpin, a plant-derived sesquiterpene lactone, on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Antitumor Activity of Piplartine: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flow Cytometry for Drug Discovery, Receptor Pharmacology and High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apoptosis Protocols | USF Health [health.usf.edu]
- 8. cancer.wisc.edu [cancer.wisc.edu]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 13. vet.cornell.edu [vet.cornell.edu]
Flow Cytometry Analysis of Piptocarphin F Treated Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piptocarphin F is a novel compound of interest in oncological research, with preliminary studies suggesting its potential as an anti-cancer agent. While specific data on this compound is emerging, this document provides a comprehensive guide to analyzing its cellular effects using flow cytometry, a powerful technique for single-cell analysis. The protocols and application notes herein are based on established methodologies for assessing apoptosis and cell cycle distribution, critical parameters in evaluating the efficacy of potential chemotherapeutic agents. These methods are analogous to those used for other natural compounds with anti-tumor activities, such as other sesquiterpene lactones and piplartine.[1][2] Flow cytometry offers high-throughput, quantitative data on how this compound may induce cell death and inhibit cell proliferation.[3][4]
Key Cellular Processes Analyzed by Flow Cytometry
Flow cytometry is instrumental in elucidating the mechanism of action of drug candidates like this compound. The two primary assays detailed in this guide are:
-
Apoptosis Assay (Annexin V & Propidium Iodide Staining): This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[5][6] Early in apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[7] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and is used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live or early apoptotic cells, but can penetrate late apoptotic and necrotic cells, thus staining their nucleus.[5][6]
-
Cell Cycle Analysis (Propidium Iodide Staining): This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[8][9][10] PI stoichiometrically binds to DNA, meaning the amount of fluorescence is directly proportional to the DNA content.[8][10] This allows for the quantification of cells in each phase, revealing potential cell cycle arrest induced by this compound.
Data Presentation
The quantitative data obtained from flow cytometry analysis of cells treated with this compound can be summarized in the following tables for clear comparison.
Table 1: Apoptosis Analysis of this compound Treated Cells
| Treatment Group | Concentration (µM) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Control | 0 | |||
| This compound | X | |||
| This compound | Y | |||
| This compound | Z | |||
| Positive Control |
Table 2: Cell Cycle Analysis of this compound Treated Cells
| Treatment Group | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | % Sub-G1 (Apoptotic) |
| Control | 0 | ||||
| This compound | X | ||||
| This compound | Y | ||||
| This compound | Z | ||||
| Positive Control |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Apoptosis Assay using Annexin V and Propidium Iodide Staining
This protocol outlines the steps for staining cells treated with this compound to detect apoptosis by flow cytometry.[5][6][11]
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (or similar, containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight. Treat cells with varying concentrations of this compound and a vehicle control for the desired time period.
-
Cell Harvesting:
-
For suspension cells, gently collect the cells by centrifugation.
-
For adherent cells, collect the culture medium (which may contain floating apoptotic cells) and then detach the adherent cells using a gentle cell scraper or trypsin. Combine the detached cells with the collected medium.
-
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet in PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer as soon as possible.[11]
-
Protocol 2: Cell Cycle Analysis using Propidium Iodide Staining
This protocol details the procedure for preparing and staining this compound-treated cells for cell cycle analysis.[8][9][12][13]
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Cold 70% Ethanol
-
Propidium Iodide Staining Solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as in Protocol 1 for cell seeding and treatment with this compound.
-
Cell Harvesting: Harvest both floating and adherent cells as described in Protocol 1.
-
Washing: Wash the cells once with cold PBS.
-
Fixation:
-
Resuspend the cell pellet in a small volume of PBS.
-
While gently vortexing, add cold 70% ethanol dropwise to the cell suspension.
-
Fix the cells for at least 2 hours (or overnight) at 4°C. Cells can be stored in ethanol at -20°C for several weeks.[13]
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in the Propidium Iodide Staining Solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a low flow rate for better resolution of the DNA content peaks.[9]
Visualizations
The following diagrams illustrate the experimental workflow and a potential signaling pathway affected by compounds similar to this compound.
Caption: Experimental workflow for flow cytometry analysis of this compound treated cells.
Caption: A potential signaling pathway affected by this compound leading to apoptosis.
References
- 1. Cytotoxic and apoptotic effects of leptocarpin, a plant-derived sesquiterpene lactone, on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Antitumor Activity of Piplartine: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flow Cytometry for Drug Discovery, Receptor Pharmacology and High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apoptosis Protocols | USF Health [health.usf.edu]
- 8. cancer.wisc.edu [cancer.wisc.edu]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 13. vet.cornell.edu [vet.cornell.edu]
Troubleshooting & Optimization
Technical Support Center: Piptocarphin F Extraction and Purification
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the extraction and purification of Piptocarphin F.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what source is it typically isolated?
This compound is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities. It, along with its analogues Piptocarphins A-E, has been isolated from plants of the Piptocarpha genus, specifically Piptocarpha chontalensis and Piptocarpha poeppigiana, which belong to the Asteraceae family.
Q2: I am experiencing consistently low yields of this compound. What are the most common reasons?
Low yields in this compound extraction can stem from several factors:
-
Suboptimal Solvent Selection: The polarity of the extraction solvent is crucial for efficiently isolating sesquiterpene lactones.
-
Inadequate Grinding of Plant Material: Insufficiently powdered plant material can prevent the solvent from effectively penetrating plant cells.
-
Degradation of this compound: Sesquiterpene lactones can be sensitive to heat, pH changes, and prolonged exposure to certain solvents, leading to degradation.
-
Insufficient Extraction Time: The solvent may not have had enough time to thoroughly extract the compound from the plant matrix.
-
Suboptimal Purification Strategy: Issues during chromatographic purification, such as irreversible adsorption or compound degradation on the stationary phase, can lead to significant loss of product.
Q3: What are the general stability concerns for this compound during extraction?
This compound, as a germacranolide sesquiterpene lactone, is susceptible to degradation under certain conditions. The α-methylene-γ-lactone functional group, common in this class of compounds, is reactive and can undergo Michael-type additions, especially under non-neutral pH conditions. Additionally, prolonged exposure to high temperatures can lead to thermal degradation. It is advisable to conduct extractions at or near room temperature and to use neutral pH conditions whenever possible.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction and purification of this compound.
Low Yield of Crude Extract
| Symptom | Possible Cause | Troubleshooting Action |
| The initial crude extract weight is very low relative to the starting plant material. | Inappropriate Solvent Choice: The solvent may be too polar or too non-polar to effectively solubilize this compound. | Test a range of solvents with varying polarities. Start with moderately polar solvents like ethyl acetate (B1210297) or dichloromethane (B109758) (DCM), and also test mixtures such as methanol/water or ethanol (B145695)/water. |
| Insufficient Grinding: Large particle size of the plant material limits solvent access to the cells. | Ensure the plant material is ground to a fine, uniform powder. | |
| Inadequate Extraction Time or Agitation: The solvent and plant material have not been in contact long enough or with sufficient mixing. | Increase the extraction time and/or use a mechanical shaker or sonicator to improve extraction efficiency. Consider performing multiple extractions on the same plant material. | |
| Suboptimal Solid-to-Liquid Ratio: Too little solvent was used for the amount of plant material. | Increase the volume of solvent used per gram of plant material. A common starting point is a 1:10 or 1:20 solid-to-liquid ratio (w/v). |
Low Yield After Chromatographic Purification
| Symptom | Possible Cause | Troubleshooting Action |
| A significant amount of crude extract is obtained, but the yield of pure this compound is very low. | Compound Degradation on Silica (B1680970) Gel: The acidic nature of standard silica gel can cause degradation of acid-labile compounds like some sesquiterpene lactones. | Consider using neutral or deactivated silica gel, or an alternative stationary phase like alumina. Minimize the time the compound spends on the column by optimizing the elution gradient. |
| Irreversible Adsorption: The compound may be binding too strongly to the stationary phase. | Modify the mobile phase by adding a small amount of a more polar solvent (e.g., methanol) to the elution gradient to help desorb the compound. | |
| Co-elution with Impurities: this compound may be difficult to separate from other closely related compounds. | Optimize the chromatographic conditions. This may involve trying different solvent systems for the mobile phase, using a different stationary phase (e.g., reversed-phase C18), or employing techniques like preparative HPLC for better resolution. | |
| Improper Fraction Collection: The fractions containing this compound may have been missed or discarded. | Use thin-layer chromatography (TLC) to monitor the column elution and identify the fractions containing the target compound before pooling them. |
Experimental Protocols
The following are representative protocols for the extraction and purification of sesquiterpene lactones from plants of the Asteraceae family, which can be adapted for this compound.
Protocol 1: General Extraction of Sesquiterpene Lactones
-
Preparation of Plant Material: Air-dry the leaves and stems of the Piptocarpha species at room temperature and then grind them into a fine powder.
-
Extraction:
-
Macerate the powdered plant material in 92% ethanol at room temperature for 15 days (performing three successive extractions).[1]
-
Alternatively, perform sequential extractions with solvents of increasing polarity, starting with a non-polar solvent like hexane (B92381) to remove lipids, followed by a medium-polarity solvent like dichloromethane or ethyl acetate to extract the sesquiterpene lactones.[1]
-
-
Concentration: Combine the ethanolic or medium-polarity extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.
-
Liquid-Liquid Partitioning:
Protocol 2: Chromatographic Purification
-
Column Chromatography:
-
Subject the dichloromethane or ethyl acetate fraction to vacuum liquid chromatography (VLC) or traditional column chromatography on silica gel.[1]
-
Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity by adding ethyl acetate. For example, a stepwise gradient of hexane:ethyl acetate (9:1, 8:2, 7:3, etc.) can be used.[1]
-
-
Fraction Analysis:
-
Collect fractions and monitor them by thin-layer chromatography (TLC).
-
Combine fractions that show a similar profile and contain the compound of interest.
-
-
Further Purification:
-
Fractions containing this compound may require further purification using preparative TLC or high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18 reversed-phase) and mobile phase.[2]
-
Visualizing the Workflow
Extraction and Purification Workflow
Caption: A generalized workflow for the extraction and purification of this compound.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yields of this compound.
References
Technical Support Center: Piptocarphin F Extraction and Purification
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the extraction and purification of Piptocarphin F.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what source is it typically isolated?
This compound is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities. It, along with its analogues Piptocarphins A-E, has been isolated from plants of the Piptocarpha genus, specifically Piptocarpha chontalensis and Piptocarpha poeppigiana, which belong to the Asteraceae family.
Q2: I am experiencing consistently low yields of this compound. What are the most common reasons?
Low yields in this compound extraction can stem from several factors:
-
Suboptimal Solvent Selection: The polarity of the extraction solvent is crucial for efficiently isolating sesquiterpene lactones.
-
Inadequate Grinding of Plant Material: Insufficiently powdered plant material can prevent the solvent from effectively penetrating plant cells.
-
Degradation of this compound: Sesquiterpene lactones can be sensitive to heat, pH changes, and prolonged exposure to certain solvents, leading to degradation.
-
Insufficient Extraction Time: The solvent may not have had enough time to thoroughly extract the compound from the plant matrix.
-
Suboptimal Purification Strategy: Issues during chromatographic purification, such as irreversible adsorption or compound degradation on the stationary phase, can lead to significant loss of product.
Q3: What are the general stability concerns for this compound during extraction?
This compound, as a germacranolide sesquiterpene lactone, is susceptible to degradation under certain conditions. The α-methylene-γ-lactone functional group, common in this class of compounds, is reactive and can undergo Michael-type additions, especially under non-neutral pH conditions. Additionally, prolonged exposure to high temperatures can lead to thermal degradation. It is advisable to conduct extractions at or near room temperature and to use neutral pH conditions whenever possible.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction and purification of this compound.
Low Yield of Crude Extract
| Symptom | Possible Cause | Troubleshooting Action |
| The initial crude extract weight is very low relative to the starting plant material. | Inappropriate Solvent Choice: The solvent may be too polar or too non-polar to effectively solubilize this compound. | Test a range of solvents with varying polarities. Start with moderately polar solvents like ethyl acetate or dichloromethane (DCM), and also test mixtures such as methanol/water or ethanol/water. |
| Insufficient Grinding: Large particle size of the plant material limits solvent access to the cells. | Ensure the plant material is ground to a fine, uniform powder. | |
| Inadequate Extraction Time or Agitation: The solvent and plant material have not been in contact long enough or with sufficient mixing. | Increase the extraction time and/or use a mechanical shaker or sonicator to improve extraction efficiency. Consider performing multiple extractions on the same plant material. | |
| Suboptimal Solid-to-Liquid Ratio: Too little solvent was used for the amount of plant material. | Increase the volume of solvent used per gram of plant material. A common starting point is a 1:10 or 1:20 solid-to-liquid ratio (w/v). |
Low Yield After Chromatographic Purification
| Symptom | Possible Cause | Troubleshooting Action |
| A significant amount of crude extract is obtained, but the yield of pure this compound is very low. | Compound Degradation on Silica Gel: The acidic nature of standard silica gel can cause degradation of acid-labile compounds like some sesquiterpene lactones. | Consider using neutral or deactivated silica gel, or an alternative stationary phase like alumina. Minimize the time the compound spends on the column by optimizing the elution gradient. |
| Irreversible Adsorption: The compound may be binding too strongly to the stationary phase. | Modify the mobile phase by adding a small amount of a more polar solvent (e.g., methanol) to the elution gradient to help desorb the compound. | |
| Co-elution with Impurities: this compound may be difficult to separate from other closely related compounds. | Optimize the chromatographic conditions. This may involve trying different solvent systems for the mobile phase, using a different stationary phase (e.g., reversed-phase C18), or employing techniques like preparative HPLC for better resolution. | |
| Improper Fraction Collection: The fractions containing this compound may have been missed or discarded. | Use thin-layer chromatography (TLC) to monitor the column elution and identify the fractions containing the target compound before pooling them. |
Experimental Protocols
The following are representative protocols for the extraction and purification of sesquiterpene lactones from plants of the Asteraceae family, which can be adapted for this compound.
Protocol 1: General Extraction of Sesquiterpene Lactones
-
Preparation of Plant Material: Air-dry the leaves and stems of the Piptocarpha species at room temperature and then grind them into a fine powder.
-
Extraction:
-
Macerate the powdered plant material in 92% ethanol at room temperature for 15 days (performing three successive extractions).[1]
-
Alternatively, perform sequential extractions with solvents of increasing polarity, starting with a non-polar solvent like hexane to remove lipids, followed by a medium-polarity solvent like dichloromethane or ethyl acetate to extract the sesquiterpene lactones.[1]
-
-
Concentration: Combine the ethanolic or medium-polarity extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.
-
Liquid-Liquid Partitioning:
Protocol 2: Chromatographic Purification
-
Column Chromatography:
-
Subject the dichloromethane or ethyl acetate fraction to vacuum liquid chromatography (VLC) or traditional column chromatography on silica gel.[1]
-
Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity by adding ethyl acetate. For example, a stepwise gradient of hexane:ethyl acetate (9:1, 8:2, 7:3, etc.) can be used.[1]
-
-
Fraction Analysis:
-
Collect fractions and monitor them by thin-layer chromatography (TLC).
-
Combine fractions that show a similar profile and contain the compound of interest.
-
-
Further Purification:
-
Fractions containing this compound may require further purification using preparative TLC or high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18 reversed-phase) and mobile phase.[2]
-
Visualizing the Workflow
Extraction and Purification Workflow
Caption: A generalized workflow for the extraction and purification of this compound.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yields of this compound.
References
Technical Support Center: Piptocarphin F Solubility and Experimental Guidance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Piptocarphin F, a hydrophobic sesquiterpene lactone, in aqueous media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous buffers like PBS?
This compound is a sesquiterpene lactone, a class of compounds often characterized by low water solubility due to their hydrophobic nature.[1][2] The presence of a nonpolar carbon skeleton makes it difficult for water molecules to surround and solvate the compound, leading to precipitation in aqueous solutions.
Q2: What are the initial steps I should take to solubilize this compound for in vitro assays?
For initial experiments, it is recommended to prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous experimental medium. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used cosolvent due to its high capacity for solubilizing hydrophobic compounds.[3]
Q3: What is the maximum concentration of DMSO I can use in my cell-based assays?
The concentration of DMSO should be kept to a minimum, typically below 0.5% (v/v), as higher concentrations can be toxic to cells and may interfere with experimental results. It is crucial to include a vehicle control (medium with the same concentration of DMSO) in your experiments to account for any solvent effects.
Q4: Are there alternatives to DMSO for solubilizing this compound?
Yes, other organic solvents like ethanol (B145695) or dimethylformamide (DMF) can be used. The choice of solvent will depend on the specific experimental requirements and the tolerance of the cell line or assay system. Additionally, formulation strategies such as using surfactants, cyclodextrins, or creating solid dispersions can enhance aqueous solubility.[1][4][5]
Q5: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What can I do?
This is a common issue known as "crashing out." To mitigate this, you can try the following:
-
Decrease the final concentration: The compound may be exceeding its solubility limit in the final aqueous medium.
-
Use a different cosolvent: Some compounds are more soluble in other organic solvents.
-
Employ a solubilization technique: Techniques like using surfactants or cyclodextrins can help keep the compound in solution.[1][6]
-
Warm the buffer: Gently warming the aqueous buffer before adding the stock solution can sometimes improve solubility, but be mindful of the compound's stability at higher temperatures.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound precipitates immediately upon addition to aqueous buffer. | The compound's aqueous solubility is very low. The concentration is too high. | Prepare a high-concentration stock solution in 100% DMSO. Perform serial dilutions in your aqueous buffer, ensuring vigorous mixing. Aim for a final DMSO concentration of <0.5%. |
| This compound is soluble in the stock solution but precipitates over time in the final aqueous medium. | The compound is not stable in the aqueous environment at that concentration. | Prepare fresh dilutions immediately before each experiment. Consider using a formulation approach like complexation with cyclodextrins to improve stability in aqueous media.[1] |
| Inconsistent results between experiments. | Variability in the preparation of the compound solution. Precipitation of the compound leading to inaccurate concentrations. | Ensure the stock solution is fully dissolved before each use by vortexing. Visually inspect the final dilution for any signs of precipitation before adding it to your experiment. |
| Cell toxicity observed in vehicle control group. | The concentration of the organic solvent (e.g., DMSO) is too high. | Reduce the final concentration of the organic solvent. Test the tolerance of your specific cell line to different concentrations of the solvent. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution and Dilution
This protocol describes the standard method for preparing a this compound solution for in vitro experiments using a cosolvent.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Target aqueous medium (e.g., PBS, cell culture medium)
Procedure:
-
Weigh out the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM, 20 mM, or 50 mM).
-
Vortex the tube vigorously until the this compound is completely dissolved. A brief sonication step may be used if necessary.
-
Store the stock solution at -20°C or -80°C, protected from light.
-
For experiments, thaw the stock solution and dilute it serially in the target aqueous medium to the desired final concentration. Ensure the final DMSO concentration is below the tolerance limit of your experimental system (typically <0.5%).
Protocol 2: Solubilization using Cyclodextrins
This protocol provides a method for enhancing the aqueous solubility of this compound through complexation with cyclodextrins.[1]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare a solution of HP-β-CD in deionized water (e.g., 10% w/v).
-
Add the this compound powder directly to the HP-β-CD solution.
-
Stir the mixture vigorously at room temperature for 24-48 hours.
-
After stirring, filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.
-
Determine the concentration of the solubilized this compound using a suitable analytical method (e.g., HPLC-UV).
Quantitative Data Summary
| Compound | Solubilization Method | Solvent System | Solubility Enhancement (fold increase) |
| Sesquiterpene Lactone (general) | Complexation with β-cyclodextrin | Water | 100 - 4600[1] |
| Paclitaxel | Solid Dispersion | Poly(vinylpyrrolidone) | >100 |
| Ibuprofen | Co-solvency | Water-Ethanol (50:50) | ~1000 |
| Griseofulvin | Micronization | Aqueous medium | ~2-5 |
Signaling Pathways and Workflows
The following diagrams illustrate a hypothetical signaling pathway that could be investigated for a cytotoxic compound like this compound and a general experimental workflow for testing its efficacy.
Caption: Hypothetical signaling pathways affected by this compound.
References
- 1. Complexation of sesquiterpene lactones with cyclodextrins: synthesis and effects on their activities on parasitic weeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview [wisdomlib.org]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. wjbphs.com [wjbphs.com]
- 6. Solubility Enhancement of Hydrophobic Drugs [sigmaaldrich.com]
Technical Support Center: Piptocarphin F Solubility and Experimental Guidance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Piptocarphin F, a hydrophobic sesquiterpene lactone, in aqueous media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous buffers like PBS?
This compound is a sesquiterpene lactone, a class of compounds often characterized by low water solubility due to their hydrophobic nature.[1][2] The presence of a nonpolar carbon skeleton makes it difficult for water molecules to surround and solvate the compound, leading to precipitation in aqueous solutions.
Q2: What are the initial steps I should take to solubilize this compound for in vitro assays?
For initial experiments, it is recommended to prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous experimental medium. Dimethyl sulfoxide (DMSO) is a commonly used cosolvent due to its high capacity for solubilizing hydrophobic compounds.[3]
Q3: What is the maximum concentration of DMSO I can use in my cell-based assays?
The concentration of DMSO should be kept to a minimum, typically below 0.5% (v/v), as higher concentrations can be toxic to cells and may interfere with experimental results. It is crucial to include a vehicle control (medium with the same concentration of DMSO) in your experiments to account for any solvent effects.
Q4: Are there alternatives to DMSO for solubilizing this compound?
Yes, other organic solvents like ethanol or dimethylformamide (DMF) can be used. The choice of solvent will depend on the specific experimental requirements and the tolerance of the cell line or assay system. Additionally, formulation strategies such as using surfactants, cyclodextrins, or creating solid dispersions can enhance aqueous solubility.[1][4][5]
Q5: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What can I do?
This is a common issue known as "crashing out." To mitigate this, you can try the following:
-
Decrease the final concentration: The compound may be exceeding its solubility limit in the final aqueous medium.
-
Use a different cosolvent: Some compounds are more soluble in other organic solvents.
-
Employ a solubilization technique: Techniques like using surfactants or cyclodextrins can help keep the compound in solution.[1][6]
-
Warm the buffer: Gently warming the aqueous buffer before adding the stock solution can sometimes improve solubility, but be mindful of the compound's stability at higher temperatures.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound precipitates immediately upon addition to aqueous buffer. | The compound's aqueous solubility is very low. The concentration is too high. | Prepare a high-concentration stock solution in 100% DMSO. Perform serial dilutions in your aqueous buffer, ensuring vigorous mixing. Aim for a final DMSO concentration of <0.5%. |
| This compound is soluble in the stock solution but precipitates over time in the final aqueous medium. | The compound is not stable in the aqueous environment at that concentration. | Prepare fresh dilutions immediately before each experiment. Consider using a formulation approach like complexation with cyclodextrins to improve stability in aqueous media.[1] |
| Inconsistent results between experiments. | Variability in the preparation of the compound solution. Precipitation of the compound leading to inaccurate concentrations. | Ensure the stock solution is fully dissolved before each use by vortexing. Visually inspect the final dilution for any signs of precipitation before adding it to your experiment. |
| Cell toxicity observed in vehicle control group. | The concentration of the organic solvent (e.g., DMSO) is too high. | Reduce the final concentration of the organic solvent. Test the tolerance of your specific cell line to different concentrations of the solvent. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution and Dilution
This protocol describes the standard method for preparing a this compound solution for in vitro experiments using a cosolvent.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Target aqueous medium (e.g., PBS, cell culture medium)
Procedure:
-
Weigh out the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM, 20 mM, or 50 mM).
-
Vortex the tube vigorously until the this compound is completely dissolved. A brief sonication step may be used if necessary.
-
Store the stock solution at -20°C or -80°C, protected from light.
-
For experiments, thaw the stock solution and dilute it serially in the target aqueous medium to the desired final concentration. Ensure the final DMSO concentration is below the tolerance limit of your experimental system (typically <0.5%).
Protocol 2: Solubilization using Cyclodextrins
This protocol provides a method for enhancing the aqueous solubility of this compound through complexation with cyclodextrins.[1]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare a solution of HP-β-CD in deionized water (e.g., 10% w/v).
-
Add the this compound powder directly to the HP-β-CD solution.
-
Stir the mixture vigorously at room temperature for 24-48 hours.
-
After stirring, filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.
-
Determine the concentration of the solubilized this compound using a suitable analytical method (e.g., HPLC-UV).
Quantitative Data Summary
| Compound | Solubilization Method | Solvent System | Solubility Enhancement (fold increase) |
| Sesquiterpene Lactone (general) | Complexation with β-cyclodextrin | Water | 100 - 4600[1] |
| Paclitaxel | Solid Dispersion | Poly(vinylpyrrolidone) | >100 |
| Ibuprofen | Co-solvency | Water-Ethanol (50:50) | ~1000 |
| Griseofulvin | Micronization | Aqueous medium | ~2-5 |
Signaling Pathways and Workflows
The following diagrams illustrate a hypothetical signaling pathway that could be investigated for a cytotoxic compound like this compound and a general experimental workflow for testing its efficacy.
Caption: Hypothetical signaling pathways affected by this compound.
References
- 1. Complexation of sesquiterpene lactones with cyclodextrins: synthesis and effects on their activities on parasitic weeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview [wisdomlib.org]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. wjbphs.com [wjbphs.com]
- 6. Solubility Enhancement of Hydrophobic Drugs [sigmaaldrich.com]
Piptocarphin F degradation and stability problems
Welcome to the technical support center for Piptocarphin F. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the potential degradation and stability challenges associated with this sesquiterpenoid lactone. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
This compound is a sesquiterpenoid lactone belonging to the germacranolide subclass. Its chemical formula is C₂₁H₂₈O₈[1]. Key structural features that influence its stability include a germacranolide skeleton, an α-methylene-γ-lactone ring, and ester functional groups. The α-methylene-γ-lactone moiety is crucial for its biological activity but is also a primary site of chemical reactivity and potential degradation.
Q2: What are the primary factors that can cause this compound degradation?
Based on studies of similar sesquiterpenoid lactones, the primary factors leading to the degradation of this compound are expected to be:
-
pH: this compound is likely more stable in acidic conditions (e.g., pH 5.5) and is prone to degradation in neutral to alkaline conditions (e.g., pH 7.4 and above)[2]. This is largely due to the hydrolysis of the lactone ring and ester groups.
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions[2]. For instance, studies on other sesquiterpene lactones have shown increased degradation at 37°C compared to 25°C[2].
-
Solvents: The choice of solvent can impact stability. Protic solvents, especially alcohols like ethanol, can potentially form adducts with the reactive α-methylene-γ-lactone ring[3].
-
Oxidizing Agents: The presence of oxidizing agents can lead to the modification of various functional groups within the molecule[4].
-
Light: Exposure to light, particularly UV radiation, can cause photodegradation[5].
Q3: How can I prepare a stock solution of this compound and what are the recommended storage conditions?
For preparing stock solutions, it is advisable to use aprotic organic solvents in which this compound is readily soluble, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[6][7][8]. To minimize degradation:
-
Prepare stock solutions in high concentrations to limit the amount of solvent needed for experiments.
-
Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Protect stock solutions from light by using amber vials or by wrapping the vials in aluminum foil.
Q4: Is this compound stable in aqueous solutions and cell culture media?
This compound is expected to have limited stability in aqueous solutions, especially at neutral or physiological pH (around 7.4), which is common for cell culture media like DMEM or RPMI-1640[2][9]. The components of cell culture media, such as bicarbonates and various amino acids, can also influence the stability of dissolved compounds[10][11][12]. It is recommended to:
-
Prepare fresh dilutions of this compound in aqueous buffers or cell culture media immediately before each experiment.
-
Minimize the incubation time of this compound in aqueous media to reduce the extent of degradation.
-
For longer-term experiments, consider the rate of degradation and replenish the compound if necessary.
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected biological activity in in vitro assays.
| Possible Cause | Troubleshooting Step |
| Degradation in Aqueous Media | Prepare fresh dilutions of this compound from a frozen stock solution in DMSO for each experiment. Minimize the time the compound is in the aqueous assay buffer or cell culture medium before adding to the cells. |
| pH of the Medium | Ensure the pH of your experimental buffer or medium is in a range where this compound is more stable (ideally slightly acidic, if compatible with your experimental system). Be aware that the CO₂ concentration in the incubator can affect the pH of bicarbonate-buffered media. |
| Adsorption to Plastics | Use low-protein-binding plasticware (e.g., polypropylene) for preparing and storing solutions of this compound to minimize loss due to adsorption. |
| Inaccurate Stock Concentration | Re-evaluate the concentration of your stock solution. If possible, use a spectrophotometric method or HPLC to confirm the concentration. |
Problem 2: Appearance of unknown peaks in HPLC analysis of this compound samples.
| Possible Cause | Troubleshooting Step |
| On-Column Degradation | Ensure the mobile phase is not too basic. A slightly acidic mobile phase (e.g., containing 0.1% formic acid or acetic acid) can often improve the stability of sesquiterpenoid lactones during HPLC analysis. |
| Degradation During Sample Preparation | Prepare samples for HPLC analysis in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) and analyze them promptly. If samples are in an aqueous matrix, keep them on ice and inject them as quickly as possible. |
| Carryover from Previous Injections | Implement a robust needle wash protocol on your HPLC system, using a strong solvent to clean the injection port and needle between samples. |
| Formation of Degradation Products | The new peaks are likely degradation products. This indicates a stability issue with your sample. Refer to the experimental protocols below to perform a forced degradation study to identify these products. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and understand the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile or methanol.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 2 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 60°C for 48 hours. Dissolve in the mobile phase before analysis.
-
Photodegradation: Expose a solution of this compound (100 µg/mL in methanol) to direct sunlight for 24 hours. Keep a control sample in the dark.
3. Analysis:
-
Analyze all stressed samples, along with a control sample (this compound in the same solvent, not subjected to stress), by a stability-indicating HPLC-UV method (see Protocol 2).
-
If available, use HPLC-MS to identify the mass of the degradation products.
Quantitative Data from a Representative Sesquiterpenoid Lactone (Example)
| Stress Condition | Temperature | Duration | % Degradation (Example) |
| pH 5.5 Buffer | 37°C | 96 hours | < 5% |
| pH 7.4 Buffer | 37°C | 96 hours | 20 - 40% |
| 0.1 M HCl | 60°C | 24 hours | 15 - 30% |
| 0.1 M NaOH | 25°C | 2 hours | 50 - 80% |
Protocol 2: Stability-Indicating HPLC-UV Method
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution:
Time (min) % A % B 0 60 40 20 20 80 25 20 80 | 30 | 60 | 40 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm (or a wavelength of maximum absorbance for this compound)
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Visualizations
Caption: Potential degradation pathways of this compound under different stress conditions.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. PubChemLite - this compound (C21H28O8) [pubchemlite.lcsb.uni.lu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. uspnf.com [uspnf.com]
- 9. 經典媒體與緩衝 [sigmaaldrich.com]
- 10. Factors that determine stability of highly concentrated chemically defined production media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Piptocarphin F degradation and stability problems
Welcome to the technical support center for Piptocarphin F. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the potential degradation and stability challenges associated with this sesquiterpenoid lactone. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
This compound is a sesquiterpenoid lactone belonging to the germacranolide subclass. Its chemical formula is C₂₁H₂₈O₈[1]. Key structural features that influence its stability include a germacranolide skeleton, an α-methylene-γ-lactone ring, and ester functional groups. The α-methylene-γ-lactone moiety is crucial for its biological activity but is also a primary site of chemical reactivity and potential degradation.
Q2: What are the primary factors that can cause this compound degradation?
Based on studies of similar sesquiterpenoid lactones, the primary factors leading to the degradation of this compound are expected to be:
-
pH: this compound is likely more stable in acidic conditions (e.g., pH 5.5) and is prone to degradation in neutral to alkaline conditions (e.g., pH 7.4 and above)[2]. This is largely due to the hydrolysis of the lactone ring and ester groups.
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions[2]. For instance, studies on other sesquiterpene lactones have shown increased degradation at 37°C compared to 25°C[2].
-
Solvents: The choice of solvent can impact stability. Protic solvents, especially alcohols like ethanol, can potentially form adducts with the reactive α-methylene-γ-lactone ring[3].
-
Oxidizing Agents: The presence of oxidizing agents can lead to the modification of various functional groups within the molecule[4].
-
Light: Exposure to light, particularly UV radiation, can cause photodegradation[5].
Q3: How can I prepare a stock solution of this compound and what are the recommended storage conditions?
For preparing stock solutions, it is advisable to use aprotic organic solvents in which this compound is readily soluble, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[6][7][8]. To minimize degradation:
-
Prepare stock solutions in high concentrations to limit the amount of solvent needed for experiments.
-
Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Protect stock solutions from light by using amber vials or by wrapping the vials in aluminum foil.
Q4: Is this compound stable in aqueous solutions and cell culture media?
This compound is expected to have limited stability in aqueous solutions, especially at neutral or physiological pH (around 7.4), which is common for cell culture media like DMEM or RPMI-1640[2][9]. The components of cell culture media, such as bicarbonates and various amino acids, can also influence the stability of dissolved compounds[10][11][12]. It is recommended to:
-
Prepare fresh dilutions of this compound in aqueous buffers or cell culture media immediately before each experiment.
-
Minimize the incubation time of this compound in aqueous media to reduce the extent of degradation.
-
For longer-term experiments, consider the rate of degradation and replenish the compound if necessary.
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected biological activity in in vitro assays.
| Possible Cause | Troubleshooting Step |
| Degradation in Aqueous Media | Prepare fresh dilutions of this compound from a frozen stock solution in DMSO for each experiment. Minimize the time the compound is in the aqueous assay buffer or cell culture medium before adding to the cells. |
| pH of the Medium | Ensure the pH of your experimental buffer or medium is in a range where this compound is more stable (ideally slightly acidic, if compatible with your experimental system). Be aware that the CO₂ concentration in the incubator can affect the pH of bicarbonate-buffered media. |
| Adsorption to Plastics | Use low-protein-binding plasticware (e.g., polypropylene) for preparing and storing solutions of this compound to minimize loss due to adsorption. |
| Inaccurate Stock Concentration | Re-evaluate the concentration of your stock solution. If possible, use a spectrophotometric method or HPLC to confirm the concentration. |
Problem 2: Appearance of unknown peaks in HPLC analysis of this compound samples.
| Possible Cause | Troubleshooting Step |
| On-Column Degradation | Ensure the mobile phase is not too basic. A slightly acidic mobile phase (e.g., containing 0.1% formic acid or acetic acid) can often improve the stability of sesquiterpenoid lactones during HPLC analysis. |
| Degradation During Sample Preparation | Prepare samples for HPLC analysis in a suitable organic solvent (e.g., acetonitrile or methanol) and analyze them promptly. If samples are in an aqueous matrix, keep them on ice and inject them as quickly as possible. |
| Carryover from Previous Injections | Implement a robust needle wash protocol on your HPLC system, using a strong solvent to clean the injection port and needle between samples. |
| Formation of Degradation Products | The new peaks are likely degradation products. This indicates a stability issue with your sample. Refer to the experimental protocols below to perform a forced degradation study to identify these products. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and understand the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile or methanol.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 2 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 60°C for 48 hours. Dissolve in the mobile phase before analysis.
-
Photodegradation: Expose a solution of this compound (100 µg/mL in methanol) to direct sunlight for 24 hours. Keep a control sample in the dark.
3. Analysis:
-
Analyze all stressed samples, along with a control sample (this compound in the same solvent, not subjected to stress), by a stability-indicating HPLC-UV method (see Protocol 2).
-
If available, use HPLC-MS to identify the mass of the degradation products.
Quantitative Data from a Representative Sesquiterpenoid Lactone (Example)
| Stress Condition | Temperature | Duration | % Degradation (Example) |
| pH 5.5 Buffer | 37°C | 96 hours | < 5% |
| pH 7.4 Buffer | 37°C | 96 hours | 20 - 40% |
| 0.1 M HCl | 60°C | 24 hours | 15 - 30% |
| 0.1 M NaOH | 25°C | 2 hours | 50 - 80% |
Protocol 2: Stability-Indicating HPLC-UV Method
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution:
Time (min) % A % B 0 60 40 20 20 80 25 20 80 | 30 | 60 | 40 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm (or a wavelength of maximum absorbance for this compound)
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Visualizations
Caption: Potential degradation pathways of this compound under different stress conditions.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. PubChemLite - this compound (C21H28O8) [pubchemlite.lcsb.uni.lu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. uspnf.com [uspnf.com]
- 9. 經典媒體與緩衝 [sigmaaldrich.com]
- 10. Factors that determine stability of highly concentrated chemically defined production media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Piptocarphin F HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of Piptocarphin F. The information is tailored for researchers, scientists, and drug development professionals to help resolve common issues encountered during experimental work.
Troubleshooting Guide
This guide addresses specific problems that may arise during the HPLC analysis of this compound, presented in a question-and-answer format.
Q1: Why am I seeing poor peak resolution or no separation of this compound from other components?
A1: Poor peak resolution can stem from several factors related to your HPLC method or system. Here are the common causes and solutions:
-
Inappropriate Mobile Phase Composition: The ratio of your aqueous and organic solvents is critical for good separation.
-
Solution: Modify the gradient or isocratic composition of your mobile phase. For this compound, a gradient of water and acetonitrile (B52724) is typically used. Adjusting the gradient slope or the initial and final concentrations of the organic solvent can significantly improve resolution.
-
-
Incorrect Flow Rate: The speed at which the mobile phase moves through the column affects separation efficiency.
-
Solution: Optimize the flow rate. A lower flow rate generally provides better resolution but increases run time.
-
-
Column Issues: The analytical column is the heart of the separation, and its condition is paramount.
-
Solution: Ensure you are using a suitable column, such as a C18 column. If the column is old or has been used extensively, it may be degraded and require replacement.
-
-
Temperature Fluctuations: Inconsistent column temperature can lead to variable retention times and poor resolution.
-
Solution: Use a column oven to maintain a stable and consistent temperature throughout your analysis.
-
Q2: My this compound peak is showing significant tailing. What could be the cause?
A2: Peak tailing, where the peak is not symmetrical and has a trailing edge, is a common issue. Potential causes include:
-
Active Sites on the Column: Free silanol (B1196071) groups on the silica-based column packing can interact with polar analytes, causing tailing.
-
Solution: Use an end-capped column or add a competing base to the mobile phase in small concentrations. Operating the mobile phase at a lower pH can also help by suppressing the ionization of silanol groups.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the concentration of your sample or decrease the injection volume.
-
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.
-
Solution: Minimize the length and internal diameter of all connecting tubing.
-
Q3: The retention time of my this compound peak is shifting between injections. Why is this happening?
A3: Retention time shifts can invalidate your results. The causes can be related to the HPLC system or the mobile phase:
-
Inadequate Column Equilibration: If the column is not fully equilibrated with the mobile phase at the start of each run, retention times will be inconsistent.
-
Solution: Increase the column equilibration time between injections to ensure the column is ready for the next analysis.
-
-
Changes in Mobile Phase Composition: Evaporation of the more volatile solvent component in your mobile phase can alter its composition over time.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped to minimize evaporation. If using a buffer, ensure its stability and proper preparation.
-
-
Pump Issues: Fluctuations in the pump's flow rate will directly impact retention times.
-
Solution: Check for leaks in the pump and fittings. Ensure the pump is properly primed and that there are no air bubbles in the system. Regular pump maintenance is crucial.
-
-
Temperature Changes: As mentioned earlier, temperature affects retention time.
-
Solution: Use a column oven to maintain a constant temperature.
-
Q4: I'm observing baseline noise or drift in my chromatogram. What should I do?
A4: A noisy or drifting baseline can interfere with peak detection and integration. Here are the likely culprits:
-
Contaminated Mobile Phase: Impurities in the solvents or additives can cause baseline issues.
-
Solution: Use high-purity HPLC-grade solvents and freshly prepared mobile phase. Degas the mobile phase to remove dissolved air, which can cause bubbles that lead to baseline noise.
-
-
Detector Issues: A dirty flow cell or a failing lamp in the detector can be a source of noise.
-
Solution: Flush the detector flow cell with an appropriate solvent. If the problem persists, the detector lamp may need to be replaced.
-
-
Leaks: A leak in the system can cause pressure fluctuations and a noisy baseline.
-
Solution: Carefully inspect all fittings and connections for any signs of leakage.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for this compound analysis?
A1: A good starting point for the analysis of this compound and other sesquiterpene lactones is a reversed-phase HPLC method. Below is a representative protocol that may require further optimization for your specific application.
Representative Experimental Protocol: HPLC Analysis of this compound
This protocol is based on established methods for the analysis of sesquiterpene lactones.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, a degasser, an autosampler, a column oven, and a Diode Array Detector (DAD) or UV detector.
2. Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water (HPLC Grade) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Gradient Program | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Table 1: Representative Gradient Elution Program
| Time (minutes) | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile) |
| 0 | 90 | 10 |
| 5 | 70 | 30 |
| 15 | 50 | 50 |
| 20 | 40 | 60 |
| 23 | 10 | 90 |
| 30 | 10 | 90 |
| 35 | 90 | 10 |
3. Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample extract in a suitable solvent, such as methanol (B129727) or acetonitrile, to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
4. Analysis:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject the prepared sample and run the HPLC analysis using the specified chromatographic conditions.
-
Identify the this compound peak by comparing its retention time with that of a pure standard.
Q2: How should I prepare and store my this compound samples to ensure their stability?
A2: this compound, like many sesquiterpene lactones, can be unstable under certain conditions. Proper handling and storage are crucial for accurate analysis.
-
Sample Preparation: It is highly recommended to use freshly prepared samples for analysis. If analyzing from a plant matrix, use freshly powdered herbal material, as studies have shown significant degradation of sesquiterpene lactones in powdered material over time.
-
Solvent: Dissolve samples in a high-purity solvent like methanol or acetonitrile.
-
Storage Conditions:
-
Short-term: If immediate analysis is not possible, store sample solutions at a low temperature (e.g., 4°C) and protected from light.
-
Long-term: For long-term storage, it is best to store the solid compound at -20°C or below.
-
-
pH Considerations: Sesquiterpene lactones can degrade under acidic and alkaline conditions. Therefore, it is important to avoid exposing your samples to strong acids or bases. If buffering is necessary, a near-neutral pH is advisable.
Q3: What are the expected degradation patterns for this compound under stress conditions?
A3: Based on forced degradation studies of similar sesquiterpene lactones, this compound is expected to be susceptible to degradation under the following conditions:
-
Acidic and Alkaline Hydrolysis: The ester and lactone functionalities in the this compound molecule are prone to hydrolysis under both acidic and basic conditions. This will result in the formation of degradation products with different polarities and, consequently, different retention times in reversed-phase HPLC.
-
Oxidative Degradation: While some sesquiterpene lactones are stable under oxidative stress, others may degrade in the presence of oxidizing agents like hydrogen peroxide.
-
Thermal and Photolytic Stress: Exposure to high temperatures and UV light can also induce degradation. It is advisable to conduct photostability studies to determine the light sensitivity of this compound.
Table 2: Summary of Expected this compound Stability under Forced Degradation
| Stress Condition | Expected Stability | Potential Degradation Pathway |
| Acidic (e.g., 0.1 M HCl) | Likely to degrade | Hydrolysis of ester and/or lactone groups |
| Alkaline (e.g., 0.1 M NaOH) | Likely to degrade | Hydrolysis of ester and/or lactone groups |
| Oxidative (e.g., 3% H₂O₂) | Potentially unstable | Oxidation of susceptible functional groups |
| Thermal (e.g., 60°C) | Potentially unstable | Thermally induced degradation |
| Photolytic (UV/Vis light) | Potentially unstable | Photodegradation |
Visualizations
HPLC Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common HPLC issues.
This compound HPLC Analysis Workflow
Caption: A standard workflow for the HPLC analysis of this compound.
Technical Support Center: Piptocarphin F HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of Piptocarphin F. The information is tailored for researchers, scientists, and drug development professionals to help resolve common issues encountered during experimental work.
Troubleshooting Guide
This guide addresses specific problems that may arise during the HPLC analysis of this compound, presented in a question-and-answer format.
Q1: Why am I seeing poor peak resolution or no separation of this compound from other components?
A1: Poor peak resolution can stem from several factors related to your HPLC method or system. Here are the common causes and solutions:
-
Inappropriate Mobile Phase Composition: The ratio of your aqueous and organic solvents is critical for good separation.
-
Solution: Modify the gradient or isocratic composition of your mobile phase. For this compound, a gradient of water and acetonitrile is typically used. Adjusting the gradient slope or the initial and final concentrations of the organic solvent can significantly improve resolution.
-
-
Incorrect Flow Rate: The speed at which the mobile phase moves through the column affects separation efficiency.
-
Solution: Optimize the flow rate. A lower flow rate generally provides better resolution but increases run time.
-
-
Column Issues: The analytical column is the heart of the separation, and its condition is paramount.
-
Solution: Ensure you are using a suitable column, such as a C18 column. If the column is old or has been used extensively, it may be degraded and require replacement.
-
-
Temperature Fluctuations: Inconsistent column temperature can lead to variable retention times and poor resolution.
-
Solution: Use a column oven to maintain a stable and consistent temperature throughout your analysis.
-
Q2: My this compound peak is showing significant tailing. What could be the cause?
A2: Peak tailing, where the peak is not symmetrical and has a trailing edge, is a common issue. Potential causes include:
-
Active Sites on the Column: Free silanol groups on the silica-based column packing can interact with polar analytes, causing tailing.
-
Solution: Use an end-capped column or add a competing base to the mobile phase in small concentrations. Operating the mobile phase at a lower pH can also help by suppressing the ionization of silanol groups.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the concentration of your sample or decrease the injection volume.
-
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.
-
Solution: Minimize the length and internal diameter of all connecting tubing.
-
Q3: The retention time of my this compound peak is shifting between injections. Why is this happening?
A3: Retention time shifts can invalidate your results. The causes can be related to the HPLC system or the mobile phase:
-
Inadequate Column Equilibration: If the column is not fully equilibrated with the mobile phase at the start of each run, retention times will be inconsistent.
-
Solution: Increase the column equilibration time between injections to ensure the column is ready for the next analysis.
-
-
Changes in Mobile Phase Composition: Evaporation of the more volatile solvent component in your mobile phase can alter its composition over time.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped to minimize evaporation. If using a buffer, ensure its stability and proper preparation.
-
-
Pump Issues: Fluctuations in the pump's flow rate will directly impact retention times.
-
Solution: Check for leaks in the pump and fittings. Ensure the pump is properly primed and that there are no air bubbles in the system. Regular pump maintenance is crucial.
-
-
Temperature Changes: As mentioned earlier, temperature affects retention time.
-
Solution: Use a column oven to maintain a constant temperature.
-
Q4: I'm observing baseline noise or drift in my chromatogram. What should I do?
A4: A noisy or drifting baseline can interfere with peak detection and integration. Here are the likely culprits:
-
Contaminated Mobile Phase: Impurities in the solvents or additives can cause baseline issues.
-
Solution: Use high-purity HPLC-grade solvents and freshly prepared mobile phase. Degas the mobile phase to remove dissolved air, which can cause bubbles that lead to baseline noise.
-
-
Detector Issues: A dirty flow cell or a failing lamp in the detector can be a source of noise.
-
Solution: Flush the detector flow cell with an appropriate solvent. If the problem persists, the detector lamp may need to be replaced.
-
-
Leaks: A leak in the system can cause pressure fluctuations and a noisy baseline.
-
Solution: Carefully inspect all fittings and connections for any signs of leakage.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for this compound analysis?
A1: A good starting point for the analysis of this compound and other sesquiterpene lactones is a reversed-phase HPLC method. Below is a representative protocol that may require further optimization for your specific application.
Representative Experimental Protocol: HPLC Analysis of this compound
This protocol is based on established methods for the analysis of sesquiterpene lactones.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, a degasser, an autosampler, a column oven, and a Diode Array Detector (DAD) or UV detector.
2. Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water (HPLC Grade) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Gradient Program | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Table 1: Representative Gradient Elution Program
| Time (minutes) | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile) |
| 0 | 90 | 10 |
| 5 | 70 | 30 |
| 15 | 50 | 50 |
| 20 | 40 | 60 |
| 23 | 10 | 90 |
| 30 | 10 | 90 |
| 35 | 90 | 10 |
3. Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample extract in a suitable solvent, such as methanol or acetonitrile, to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
4. Analysis:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject the prepared sample and run the HPLC analysis using the specified chromatographic conditions.
-
Identify the this compound peak by comparing its retention time with that of a pure standard.
Q2: How should I prepare and store my this compound samples to ensure their stability?
A2: this compound, like many sesquiterpene lactones, can be unstable under certain conditions. Proper handling and storage are crucial for accurate analysis.
-
Sample Preparation: It is highly recommended to use freshly prepared samples for analysis. If analyzing from a plant matrix, use freshly powdered herbal material, as studies have shown significant degradation of sesquiterpene lactones in powdered material over time.
-
Solvent: Dissolve samples in a high-purity solvent like methanol or acetonitrile.
-
Storage Conditions:
-
Short-term: If immediate analysis is not possible, store sample solutions at a low temperature (e.g., 4°C) and protected from light.
-
Long-term: For long-term storage, it is best to store the solid compound at -20°C or below.
-
-
pH Considerations: Sesquiterpene lactones can degrade under acidic and alkaline conditions. Therefore, it is important to avoid exposing your samples to strong acids or bases. If buffering is necessary, a near-neutral pH is advisable.
Q3: What are the expected degradation patterns for this compound under stress conditions?
A3: Based on forced degradation studies of similar sesquiterpene lactones, this compound is expected to be susceptible to degradation under the following conditions:
-
Acidic and Alkaline Hydrolysis: The ester and lactone functionalities in the this compound molecule are prone to hydrolysis under both acidic and basic conditions. This will result in the formation of degradation products with different polarities and, consequently, different retention times in reversed-phase HPLC.
-
Oxidative Degradation: While some sesquiterpene lactones are stable under oxidative stress, others may degrade in the presence of oxidizing agents like hydrogen peroxide.
-
Thermal and Photolytic Stress: Exposure to high temperatures and UV light can also induce degradation. It is advisable to conduct photostability studies to determine the light sensitivity of this compound.
Table 2: Summary of Expected this compound Stability under Forced Degradation
| Stress Condition | Expected Stability | Potential Degradation Pathway |
| Acidic (e.g., 0.1 M HCl) | Likely to degrade | Hydrolysis of ester and/or lactone groups |
| Alkaline (e.g., 0.1 M NaOH) | Likely to degrade | Hydrolysis of ester and/or lactone groups |
| Oxidative (e.g., 3% H₂O₂) | Potentially unstable | Oxidation of susceptible functional groups |
| Thermal (e.g., 60°C) | Potentially unstable | Thermally induced degradation |
| Photolytic (UV/Vis light) | Potentially unstable | Photodegradation |
Visualizations
HPLC Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common HPLC issues.
This compound HPLC Analysis Workflow
Caption: A standard workflow for the HPLC analysis of this compound.
Technical Support Center: Piptocarphin F Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of isolated Piptocarphin F, a cytotoxic germacranolide sesquiterpene lactone isolated from plants of the Piptocarpha genus.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what natural source is it typically isolated?
A1: this compound is a bioactive sesquiterpene lactone belonging to the germacranolide subclass. It has demonstrated cytotoxic activity against certain cancer cell lines.[1] It is naturally found in and isolated from plants of the Asteraceae family, specifically from species such as Piptocarpha chontalensis.[1]
Q2: What are the common impurities encountered during the isolation of this compound?
A2: this compound is often present in a complex mixture of other secondary metabolites within the plant extract. Common impurities include other structurally similar sesquiterpene lactones, terpenoids, flavonoids, and phenolic compounds.[1] These compounds often have similar polarities, making their separation challenging.
Q3: Which chromatographic techniques are most effective for the final purification of this compound?
A3: High-performance liquid chromatography (HPLC), particularly preparative reversed-phase HPLC (RP-HPLC), is a powerful technique for the final purification of this compound to a high degree of purity.[2] High-speed counter-current chromatography (HSCCC) is another effective method for separating sesquiterpenoid lactones with similar structures, offering high recovery rates.[3]
Q4: I am observing low recovery of this compound after purification. What could be the cause?
A4: Low recovery can be due to several factors. This compound, like many sesquiterpene lactones, may be susceptible to degradation.[1] Ensure that solvents are of high purity and that the purification process is not unnecessarily prolonged. Irreversible adsorption onto the stationary phase of a chromatography column can also lead to sample loss.[4] Consider using a different stationary phase or optimizing your mobile phase to improve recovery.
Troubleshooting Guides
Issue 1: Co-elution of Impurities with this compound in RP-HPLC
Problem: Despite optimizing the gradient, a persistent impurity co-elutes with the this compound peak in reversed-phase HPLC.
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Resolution | 1. Modify the Mobile Phase: Introduce a different organic modifier (e.g., from acetonitrile (B52724) to methanol (B129727) or vice versa) to alter selectivity.[5] You can also try adding a small percentage of a third solvent, like isopropanol. 2. Change the Stationary Phase: Switch to a column with a different chemistry (e.g., from C18 to a phenyl-hexyl or cyano phase) to exploit different separation mechanisms. 3. Adjust Temperature: Running the column at a different temperature can affect the retention times and potentially resolve the co-eluting peaks. |
| Structurally Similar Impurity | 1. Employ Orthogonal Chromatography: Use a different chromatographic technique that separates based on a different principle. For example, if you are using RP-HPLC, consider normal-phase chromatography or HSCCC.[3] 2. Preparative Thin-Layer Chromatography (TLC): For small-scale purification, preparative TLC can sometimes provide the necessary resolution for closely related compounds. |
| Peak Tailing of this compound Obscuring Small Impurities | 1. Check for Column Overload: Inject a smaller amount of the sample to see if the peak shape improves. 2. Adjust Mobile Phase pH: If the impurity or this compound has ionizable groups, adjusting the pH of the mobile phase can significantly alter retention and peak shape. |
Issue 2: Inefficient Initial Fractionation Leading to Complex Mixtures for Final Purification
Problem: The initial fractionation of the crude extract by column chromatography is not effectively separating this compound from major classes of impurities, resulting in a complex mixture for the subsequent HPLC step.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Stationary Phase | 1. Silica (B1680970) Gel vs. Reversed-Phase: For a crude extract, silica gel column chromatography is a common first step to separate compounds based on polarity.[6] If this compound is co-eluting with very non-polar or very polar compounds, consider using a different adsorbent like alumina (B75360) or a bonded reversed-phase silica. |
| Poor Solvent System Selection | 1. Step Gradient Elution: Instead of a simple isocratic elution, use a step gradient of increasing solvent polarity to selectively elute different compound classes.[5] For example, start with hexane, then increase polarity with ethyl acetate (B1210297), and finally use methanol for highly polar compounds. 2. TLC for Method Development: Use thin-layer chromatography to quickly screen different solvent systems to find the one that provides the best separation of this compound from the major impurities.[5] |
| Sample Overload | 1. Adjust Sample-to-Adsorbent Ratio: A general rule of thumb for silica gel chromatography is a sample-to-adsorbent ratio of 1:20 to 1:100. Overloading the column will lead to poor separation. |
Quantitative Data on Purity Improvement
The following table summarizes purity data for the purification of sesquiterpenoid lactones, demonstrating the effectiveness of certain chromatographic techniques.
| Starting Material | Purification Method | Compound | Initial Purity | Final Purity | Reference |
| n-butanol fraction of Eupatorium lindleyanum DC. extract | High-Speed Counter-Current Chromatography (HSCCC) | 3β-hydroxy-8β-[4'-hydroxy-tigloyloxy]-costunolide | Not specified | 91.8% | [3] |
| n-butanol fraction of Eupatorium lindleyanum DC. extract | High-Speed Counter-Current Chromatography (HSCCC) | Eupalinolide A | Not specified | 97.9% | [3] |
| n-butanol fraction of Eupatorium lindleyanum DC. extract | High-Speed Counter-Current Chromatography (HSCCC) | Eupalinolide B | Not specified | 97.1% | [3] |
Experimental Protocols
Protocol 1: General Three-Step Purification of Sesquiterpene Lactones
This protocol is a general guideline for the isolation and purification of sesquiterpene lactones like this compound from a plant source.
1. Extraction:
- Air-dry and powder the plant material (e.g., aerial parts).
- Extract the powdered material exhaustively with 95% ethanol (B145695) at room temperature.
- Remove the solvent under reduced pressure to obtain the crude ethanol extract.
2. Liquid-Liquid Partitioning:
- Suspend the crude ethanol extract in water.
- Perform sequential partitioning with solvents of increasing polarity:
- First, partition with petroleum ether to remove non-polar compounds.
- Next, partition the aqueous layer with ethyl acetate. The ethyl acetate fraction is likely to contain the sesquiterpene lactones.
- Finally, partition the remaining aqueous layer with n-butanol.
- Concentrate each fraction under reduced pressure. The ethyl acetate fraction is the primary candidate for further purification of this compound.
3. Chromatographic Purification:
- Subject the ethyl acetate fraction to column chromatography over silica gel.
- Elute with a gradient of n-hexane and ethyl acetate of increasing polarity.
- Monitor the collected fractions by TLC.
- Combine fractions containing the compound of interest (based on TLC analysis against a standard, if available).
- Perform final purification of the enriched fraction using preparative RP-HPLC with a suitable mobile phase (e.g., a gradient of acetonitrile and water).
Protocol 2: High-Speed Counter-Current Chromatography (HSCCC) for Sesquiterpenoid Lactone Separation
This protocol provides an example of an HSCCC method for purifying sesquiterpenoid lactones.
1. Sample Preparation:
- Use a pre-fractionated extract (e.g., the n-butanol fraction from the partitioning step in Protocol 1).
2. HSCCC System and Solvent Selection:
- Select a suitable two-phase solvent system. A common system for sesquiterpenoid lactones is n-hexane–ethyl acetate–methanol–water.[3] A ratio of 1:4:2:3 (v/v/v/v) has been used successfully.[3]
- Equilibrate the solvent system in a separatory funnel and separate the two phases.
3. HSCCC Operation:
- Fill the column with the stationary phase (the upper phase in this example).
- Set the revolution speed (e.g., 900 rpm).
- Pump the mobile phase (the lower phase) into the column at a specific flow rate (e.g., 2.0 mL/min).
- Once hydrodynamic equilibrium is reached, dissolve the sample in a mixture of the upper and lower phases and inject it into the system.
- Monitor the effluent with a UV detector (e.g., at 254 nm).
- Collect fractions based on the resulting chromatogram.
4. Analysis of Fractions:
- Analyze the purity of the collected fractions containing the target compounds by analytical HPLC.
Visualizations
Caption: A general experimental workflow for the isolation and purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation Table | UCSF Health Hospital Epidemiology and Infection Prevention [infectioncontrol.ucsfmedicalcenter.org]
- 3. researchgate.net [researchgate.net]
- 4. Maximize Yield & Purity: The Essential Guide & Advantages of CPC [rotachrom.com]
- 5. Chemometric quality control of chromatographic purity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Piptocarphin F Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of isolated Piptocarphin F, a cytotoxic germacranolide sesquiterpene lactone isolated from plants of the Piptocarpha genus.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what natural source is it typically isolated?
A1: this compound is a bioactive sesquiterpene lactone belonging to the germacranolide subclass. It has demonstrated cytotoxic activity against certain cancer cell lines.[1] It is naturally found in and isolated from plants of the Asteraceae family, specifically from species such as Piptocarpha chontalensis.[1]
Q2: What are the common impurities encountered during the isolation of this compound?
A2: this compound is often present in a complex mixture of other secondary metabolites within the plant extract. Common impurities include other structurally similar sesquiterpene lactones, terpenoids, flavonoids, and phenolic compounds.[1] These compounds often have similar polarities, making their separation challenging.
Q3: Which chromatographic techniques are most effective for the final purification of this compound?
A3: High-performance liquid chromatography (HPLC), particularly preparative reversed-phase HPLC (RP-HPLC), is a powerful technique for the final purification of this compound to a high degree of purity.[2] High-speed counter-current chromatography (HSCCC) is another effective method for separating sesquiterpenoid lactones with similar structures, offering high recovery rates.[3]
Q4: I am observing low recovery of this compound after purification. What could be the cause?
A4: Low recovery can be due to several factors. This compound, like many sesquiterpene lactones, may be susceptible to degradation.[1] Ensure that solvents are of high purity and that the purification process is not unnecessarily prolonged. Irreversible adsorption onto the stationary phase of a chromatography column can also lead to sample loss.[4] Consider using a different stationary phase or optimizing your mobile phase to improve recovery.
Troubleshooting Guides
Issue 1: Co-elution of Impurities with this compound in RP-HPLC
Problem: Despite optimizing the gradient, a persistent impurity co-elutes with the this compound peak in reversed-phase HPLC.
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Resolution | 1. Modify the Mobile Phase: Introduce a different organic modifier (e.g., from acetonitrile to methanol or vice versa) to alter selectivity.[5] You can also try adding a small percentage of a third solvent, like isopropanol. 2. Change the Stationary Phase: Switch to a column with a different chemistry (e.g., from C18 to a phenyl-hexyl or cyano phase) to exploit different separation mechanisms. 3. Adjust Temperature: Running the column at a different temperature can affect the retention times and potentially resolve the co-eluting peaks. |
| Structurally Similar Impurity | 1. Employ Orthogonal Chromatography: Use a different chromatographic technique that separates based on a different principle. For example, if you are using RP-HPLC, consider normal-phase chromatography or HSCCC.[3] 2. Preparative Thin-Layer Chromatography (TLC): For small-scale purification, preparative TLC can sometimes provide the necessary resolution for closely related compounds. |
| Peak Tailing of this compound Obscuring Small Impurities | 1. Check for Column Overload: Inject a smaller amount of the sample to see if the peak shape improves. 2. Adjust Mobile Phase pH: If the impurity or this compound has ionizable groups, adjusting the pH of the mobile phase can significantly alter retention and peak shape. |
Issue 2: Inefficient Initial Fractionation Leading to Complex Mixtures for Final Purification
Problem: The initial fractionation of the crude extract by column chromatography is not effectively separating this compound from major classes of impurities, resulting in a complex mixture for the subsequent HPLC step.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Stationary Phase | 1. Silica Gel vs. Reversed-Phase: For a crude extract, silica gel column chromatography is a common first step to separate compounds based on polarity.[6] If this compound is co-eluting with very non-polar or very polar compounds, consider using a different adsorbent like alumina or a bonded reversed-phase silica. |
| Poor Solvent System Selection | 1. Step Gradient Elution: Instead of a simple isocratic elution, use a step gradient of increasing solvent polarity to selectively elute different compound classes.[5] For example, start with hexane, then increase polarity with ethyl acetate, and finally use methanol for highly polar compounds. 2. TLC for Method Development: Use thin-layer chromatography to quickly screen different solvent systems to find the one that provides the best separation of this compound from the major impurities.[5] |
| Sample Overload | 1. Adjust Sample-to-Adsorbent Ratio: A general rule of thumb for silica gel chromatography is a sample-to-adsorbent ratio of 1:20 to 1:100. Overloading the column will lead to poor separation. |
Quantitative Data on Purity Improvement
The following table summarizes purity data for the purification of sesquiterpenoid lactones, demonstrating the effectiveness of certain chromatographic techniques.
| Starting Material | Purification Method | Compound | Initial Purity | Final Purity | Reference |
| n-butanol fraction of Eupatorium lindleyanum DC. extract | High-Speed Counter-Current Chromatography (HSCCC) | 3β-hydroxy-8β-[4'-hydroxy-tigloyloxy]-costunolide | Not specified | 91.8% | [3] |
| n-butanol fraction of Eupatorium lindleyanum DC. extract | High-Speed Counter-Current Chromatography (HSCCC) | Eupalinolide A | Not specified | 97.9% | [3] |
| n-butanol fraction of Eupatorium lindleyanum DC. extract | High-Speed Counter-Current Chromatography (HSCCC) | Eupalinolide B | Not specified | 97.1% | [3] |
Experimental Protocols
Protocol 1: General Three-Step Purification of Sesquiterpene Lactones
This protocol is a general guideline for the isolation and purification of sesquiterpene lactones like this compound from a plant source.
1. Extraction:
- Air-dry and powder the plant material (e.g., aerial parts).
- Extract the powdered material exhaustively with 95% ethanol at room temperature.
- Remove the solvent under reduced pressure to obtain the crude ethanol extract.
2. Liquid-Liquid Partitioning:
- Suspend the crude ethanol extract in water.
- Perform sequential partitioning with solvents of increasing polarity:
- First, partition with petroleum ether to remove non-polar compounds.
- Next, partition the aqueous layer with ethyl acetate. The ethyl acetate fraction is likely to contain the sesquiterpene lactones.
- Finally, partition the remaining aqueous layer with n-butanol.
- Concentrate each fraction under reduced pressure. The ethyl acetate fraction is the primary candidate for further purification of this compound.
3. Chromatographic Purification:
- Subject the ethyl acetate fraction to column chromatography over silica gel.
- Elute with a gradient of n-hexane and ethyl acetate of increasing polarity.
- Monitor the collected fractions by TLC.
- Combine fractions containing the compound of interest (based on TLC analysis against a standard, if available).
- Perform final purification of the enriched fraction using preparative RP-HPLC with a suitable mobile phase (e.g., a gradient of acetonitrile and water).
Protocol 2: High-Speed Counter-Current Chromatography (HSCCC) for Sesquiterpenoid Lactone Separation
This protocol provides an example of an HSCCC method for purifying sesquiterpenoid lactones.
1. Sample Preparation:
- Use a pre-fractionated extract (e.g., the n-butanol fraction from the partitioning step in Protocol 1).
2. HSCCC System and Solvent Selection:
- Select a suitable two-phase solvent system. A common system for sesquiterpenoid lactones is n-hexane–ethyl acetate–methanol–water.[3] A ratio of 1:4:2:3 (v/v/v/v) has been used successfully.[3]
- Equilibrate the solvent system in a separatory funnel and separate the two phases.
3. HSCCC Operation:
- Fill the column with the stationary phase (the upper phase in this example).
- Set the revolution speed (e.g., 900 rpm).
- Pump the mobile phase (the lower phase) into the column at a specific flow rate (e.g., 2.0 mL/min).
- Once hydrodynamic equilibrium is reached, dissolve the sample in a mixture of the upper and lower phases and inject it into the system.
- Monitor the effluent with a UV detector (e.g., at 254 nm).
- Collect fractions based on the resulting chromatogram.
4. Analysis of Fractions:
- Analyze the purity of the collected fractions containing the target compounds by analytical HPLC.
Visualizations
Caption: A general experimental workflow for the isolation and purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation Table | UCSF Health Hospital Epidemiology and Infection Prevention [infectioncontrol.ucsfmedicalcenter.org]
- 3. researchgate.net [researchgate.net]
- 4. Maximize Yield & Purity: The Essential Guide & Advantages of CPC [rotachrom.com]
- 5. Chemometric quality control of chromatographic purity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
Piptocarphin F off-target effects in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Piptocarphin F. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known biological activity?
This compound is a sesquiterpene lactone. This class of compounds is known for a variety of biological activities, including anti-inflammatory and cytotoxic effects.[1] The primary mechanism of action for similar sesquiterpene lactones often involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1]
Q2: What is the likely primary signaling pathway affected by this compound?
Based on studies of structurally related sesquiterpene lactones like leptocarpin, this compound is likely to exert its effects through the inhibition of the NF-κB signaling pathway.[1] This pathway is a central regulator of immune and inflammatory responses, as well as cell survival.[2][3]
Q3: What are the potential off-target effects I should be aware of when using this compound?
Given its likely mechanism of action through NF-κB inhibition, potential off-target effects of this compound may include:
-
Unintended Cytotoxicity: Inhibition of NF-κB can lead to apoptosis (programmed cell death) in cell lines where this pathway is crucial for survival.[1]
-
Modulation of Immune Responses: As NF-κB is a key regulator of inflammation, off-target effects on various immune cells and pathways are possible.[2][4]
-
Alterations in Gene Expression: NF-κB controls the transcription of numerous genes involved in inflammation, cell proliferation, and survival. Unexpected changes in the expression of these genes may occur.[3][5]
Troubleshooting Guides
Problem 1: I am observing higher-than-expected cytotoxicity in my cell line after treatment with this compound.
-
Possible Cause: Your cell line may have a high basal level of NF-κB activity which is critical for its survival. Inhibition of this pathway by this compound could be inducing apoptosis.
-
Troubleshooting Steps:
-
Assess Basal NF-κB Activity: Perform a baseline measurement of NF-κB activity in your untreated cells using a reporter assay or by measuring the phosphorylation of NF-κB pathway components (e.g., IκBα, p65).
-
Confirm Apoptosis: Use assays such as TUNEL staining, caspase-3/7 activity assays, or Annexin V staining to confirm if the observed cell death is due to apoptosis.
-
Dose-Response Curve: Perform a detailed dose-response experiment to determine the precise IC50 value of this compound for your specific cell line. It is possible that the concentration you are using is too high.
-
Control Compound: Compare the effects of this compound with a well-characterized NF-κB inhibitor (e.g., BAY 11-7082) to see if the cytotoxic effects are consistent with NF-κB inhibition.
-
Problem 2: My experimental results are inconsistent when using this compound.
-
Possible Cause: this compound, like many natural products, may have issues with solubility or stability in your experimental media.
-
Troubleshooting Steps:
-
Check Solubility: Visually inspect your this compound stock solution and working solutions for any precipitation. Determine the optimal solvent and concentration for your stock solution.
-
Assess Stability: The stability of this compound in your cell culture media at 37°C can be tested over the time course of your experiment. This can be assessed by analytical methods like HPLC if available.
-
Fresh Preparations: Always prepare fresh working solutions of this compound from a frozen stock immediately before each experiment.
-
Problem 3: I am not observing the expected anti-inflammatory effect of this compound.
-
Possible Cause: The inflammatory stimulus you are using may activate pathways that are not sensitive to this compound, or the concentration of this compound may be too low.
-
Troubleshooting Steps:
-
Confirm NF-κB Activation: Ensure that your inflammatory stimulus (e.g., TNF-α, LPS) is effectively activating the NF-κB pathway in your experimental system. This can be verified by Western blot for phosphorylated IκBα or a reporter assay.
-
Optimize Concentration: Perform a concentration-response experiment to determine the optimal concentration of this compound required to inhibit NF-κB activation in your system.
-
Positive Control: Include a known inhibitor of the NF-κB pathway as a positive control to validate your experimental setup.
-
Data Presentation
Table 1: Quantitative Data on a Related Sesquiterpene Lactone (Leptocarpin) for Reference
| Parameter | Cell Line | Value | Reference |
| IC50 for NF-κB Inhibition | Varies | Similar or lower than parthenolide | [1] |
| Effect | Various Cancer Cell Lines | Induction of apoptosis | [1] |
Experimental Protocols
Protocol 1: NF-κB Reporter Assay to Assess this compound Activity
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Transfection: Co-transfect the cells with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
This compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control. Incubate for 1-2 hours.
-
Stimulation: Induce NF-κB activation by adding an appropriate stimulus (e.g., 10 ng/mL TNF-α) to the wells.
-
Lysis and Luciferase Assay: After 6-8 hours of stimulation, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system.
-
Data Analysis: Normalize the NF-κB (firefly) luciferase activity to the control (Renilla) luciferase activity. Calculate the percentage of inhibition relative to the stimulated vehicle control.
Visualizations
Caption: Hypothesized mechanism of this compound inhibiting the NF-κB signaling pathway.
Caption: Troubleshooting workflow for unexpected cytotoxicity of this compound.
References
- 1. Cytotoxic and apoptotic effects of leptocarpin, a plant-derived sesquiterpene lactone, on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Cell-penetrating Peptide Suppresses Inflammation by Inhibiting NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Piptocarphin F off-target effects in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Piptocarphin F. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known biological activity?
This compound is a sesquiterpene lactone. This class of compounds is known for a variety of biological activities, including anti-inflammatory and cytotoxic effects.[1] The primary mechanism of action for similar sesquiterpene lactones often involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1]
Q2: What is the likely primary signaling pathway affected by this compound?
Based on studies of structurally related sesquiterpene lactones like leptocarpin, this compound is likely to exert its effects through the inhibition of the NF-κB signaling pathway.[1] This pathway is a central regulator of immune and inflammatory responses, as well as cell survival.[2][3]
Q3: What are the potential off-target effects I should be aware of when using this compound?
Given its likely mechanism of action through NF-κB inhibition, potential off-target effects of this compound may include:
-
Unintended Cytotoxicity: Inhibition of NF-κB can lead to apoptosis (programmed cell death) in cell lines where this pathway is crucial for survival.[1]
-
Modulation of Immune Responses: As NF-κB is a key regulator of inflammation, off-target effects on various immune cells and pathways are possible.[2][4]
-
Alterations in Gene Expression: NF-κB controls the transcription of numerous genes involved in inflammation, cell proliferation, and survival. Unexpected changes in the expression of these genes may occur.[3][5]
Troubleshooting Guides
Problem 1: I am observing higher-than-expected cytotoxicity in my cell line after treatment with this compound.
-
Possible Cause: Your cell line may have a high basal level of NF-κB activity which is critical for its survival. Inhibition of this pathway by this compound could be inducing apoptosis.
-
Troubleshooting Steps:
-
Assess Basal NF-κB Activity: Perform a baseline measurement of NF-κB activity in your untreated cells using a reporter assay or by measuring the phosphorylation of NF-κB pathway components (e.g., IκBα, p65).
-
Confirm Apoptosis: Use assays such as TUNEL staining, caspase-3/7 activity assays, or Annexin V staining to confirm if the observed cell death is due to apoptosis.
-
Dose-Response Curve: Perform a detailed dose-response experiment to determine the precise IC50 value of this compound for your specific cell line. It is possible that the concentration you are using is too high.
-
Control Compound: Compare the effects of this compound with a well-characterized NF-κB inhibitor (e.g., BAY 11-7082) to see if the cytotoxic effects are consistent with NF-κB inhibition.
-
Problem 2: My experimental results are inconsistent when using this compound.
-
Possible Cause: this compound, like many natural products, may have issues with solubility or stability in your experimental media.
-
Troubleshooting Steps:
-
Check Solubility: Visually inspect your this compound stock solution and working solutions for any precipitation. Determine the optimal solvent and concentration for your stock solution.
-
Assess Stability: The stability of this compound in your cell culture media at 37°C can be tested over the time course of your experiment. This can be assessed by analytical methods like HPLC if available.
-
Fresh Preparations: Always prepare fresh working solutions of this compound from a frozen stock immediately before each experiment.
-
Problem 3: I am not observing the expected anti-inflammatory effect of this compound.
-
Possible Cause: The inflammatory stimulus you are using may activate pathways that are not sensitive to this compound, or the concentration of this compound may be too low.
-
Troubleshooting Steps:
-
Confirm NF-κB Activation: Ensure that your inflammatory stimulus (e.g., TNF-α, LPS) is effectively activating the NF-κB pathway in your experimental system. This can be verified by Western blot for phosphorylated IκBα or a reporter assay.
-
Optimize Concentration: Perform a concentration-response experiment to determine the optimal concentration of this compound required to inhibit NF-κB activation in your system.
-
Positive Control: Include a known inhibitor of the NF-κB pathway as a positive control to validate your experimental setup.
-
Data Presentation
Table 1: Quantitative Data on a Related Sesquiterpene Lactone (Leptocarpin) for Reference
| Parameter | Cell Line | Value | Reference |
| IC50 for NF-κB Inhibition | Varies | Similar or lower than parthenolide | [1] |
| Effect | Various Cancer Cell Lines | Induction of apoptosis | [1] |
Experimental Protocols
Protocol 1: NF-κB Reporter Assay to Assess this compound Activity
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Transfection: Co-transfect the cells with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
This compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control. Incubate for 1-2 hours.
-
Stimulation: Induce NF-κB activation by adding an appropriate stimulus (e.g., 10 ng/mL TNF-α) to the wells.
-
Lysis and Luciferase Assay: After 6-8 hours of stimulation, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system.
-
Data Analysis: Normalize the NF-κB (firefly) luciferase activity to the control (Renilla) luciferase activity. Calculate the percentage of inhibition relative to the stimulated vehicle control.
Visualizations
Caption: Hypothesized mechanism of this compound inhibiting the NF-κB signaling pathway.
Caption: Troubleshooting workflow for unexpected cytotoxicity of this compound.
References
- 1. Cytotoxic and apoptotic effects of leptocarpin, a plant-derived sesquiterpene lactone, on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Cell-penetrating Peptide Suppresses Inflammation by Inhibiting NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Resistance to Piptocarphin F in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Piptocarphin F, a sesquiterpene lactone with promising anticancer properties.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: While direct studies on this compound are limited, evidence from related sesquiterpene lactones isolated from Vernonia amygdalina suggests that its primary mechanism of action involves the inhibition of the NF-κB signaling pathway and the induction of apoptosis.[1][2][3][4] this compound likely alkylates key proteins in these pathways, leading to cell cycle arrest and programmed cell death in cancer cells.
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential resistance mechanisms?
A2: Resistance to this compound, while not yet extensively studied, can be inferred from resistance mechanisms observed for other NF-κB inhibitors and apoptosis-inducing agents.[5][6][7][8][9][10][11][12][13] Potential mechanisms include:
-
Alterations in the NF-κB Pathway: Mutations in NF-κB pathway components or upregulation of compensatory survival pathways.
-
Upregulation of Anti-Apoptotic Proteins: Overexpression of anti-apoptotic proteins like Bcl-2 and Bcl-xL can counteract the pro-apoptotic effects of this compound.[7][12]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters that pump this compound out of the cell.
-
Enhanced DNA Repair Mechanisms: For compounds that induce DNA damage as a secondary effect, cancer cells may upregulate DNA repair pathways to survive treatment.[13]
-
Tumor Microenvironment Influence: Stromal cells and other components of the tumor microenvironment can secrete factors that promote survival and resistance.
Q3: How can I confirm if my cells have developed resistance to this compound?
A3: Resistance can be confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) value of this compound in your cell line compared to the parental, sensitive cell line. A fold-change of 5-10 or higher is generally considered indicative of resistance.
Q4: Are there any known synergistic drug combinations with compounds similar to this compound?
A4: Yes, combining NF-κB inhibitors or apoptosis-inducing agents with conventional chemotherapeutics (e.g., cisplatin, doxorubicin) or targeted therapies can often overcome resistance.[11] The rationale is to target multiple survival pathways simultaneously.
Troubleshooting Guides
Problem 1: High variability in cytotoxicity assay results.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency. |
| Edge effects in 96-well plates | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. |
| This compound precipitation | Check the solubility of this compound in your culture medium. Consider using a lower concentration of the solvent (e.g., DMSO) or vortexing the stock solution before dilution. |
| Contamination | Regularly check for microbial contamination in your cell cultures. |
Problem 2: Failure to observe apoptosis induction.
| Possible Cause | Troubleshooting Step |
| Sub-optimal drug concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for inducing apoptosis in your specific cell line. |
| Incorrect timing of assay | Apoptosis is a dynamic process. Perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the peak of apoptotic activity. |
| Cell line is resistant to apoptosis | Analyze the expression of key apoptotic proteins (e.g., caspases, Bcl-2 family members) to identify potential blocks in the apoptotic pathway. |
| Assay sensitivity | Use a combination of apoptosis assays (e.g., Annexin V/PI staining, caspase activity assay, TUNEL assay) to confirm results. |
Problem 3: No significant inhibition of NF-κB activity.
| Possible Cause | Troubleshooting Step |
| Insufficient drug concentration or incubation time | Optimize the concentration of this compound and the treatment duration for effective NF-κB inhibition. |
| Constitutive NF-κB activation | The cell line may have a mutation that leads to constitutive NF-κB activation, making it less sensitive to inhibitors targeting upstream signaling. |
| Alternative NF-κB activation pathway | Investigate if an alternative (non-canonical) NF-κB pathway is active in your cells. |
| Assay issues | Ensure the functionality of your NF-κB reporter assay system with a known positive control (e.g., TNF-α) and a known inhibitor. |
Quantitative Data
Table 1: Representative IC50 Values of Vernonia amygdalina Extracts and Sesquiterpene Lactones on Various Cancer Cell Lines.
| Compound/Extract | Cell Line | Assay Duration (h) | IC50 Value (µg/mL) | Reference |
| V. amygdalina Ethanol Extract | MCF-7 (Breast) | 24 | 75 | [14] |
| V. amygdalina Ethanol Extract | MCF-7 (Breast) | 48 | 60 | [14] |
| V. amygdalina Ethanol Extract | MCF-7 (Breast) | 72 | 67 | [14] |
| V. amygdalina Leaf Extract | HeLa (Cervical) | 24 | 0.0767 ± 0.0334 | [15][16] |
| V. amygdalina Leaf Extract | Vero (Normal) | 24 | 4.043 ± 0.469 | [15][16] |
| V. amygdalina Ethyl Acetate Fraction | MCF-7/HER-2 (Breast) | Not Specified | 66 | [17] |
| Green-Synthesized Silver Nanoparticles with V. amygdalina | MCF-7 (Breast) | 72 | 6.11 | [14][18] |
Note: Data for this compound is not available. The presented data is for extracts and related compounds from the same plant source and should be used for reference only.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[19][20][21][22]
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO or Solubilization solution
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of this compound and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO or solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay detects the externalization of phosphatidylserine (B164497) (PS) in apoptotic cells.[23][24][25][26]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
NF-κB Luciferase Reporter Assay
This assay measures the activity of the NF-κB transcription factor.[27][28][29][30][31]
Materials:
-
Cells stably or transiently transfected with an NF-κB luciferase reporter construct
-
Luciferase Assay System
-
Luminometer
Procedure:
-
Plate the transfected cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of transcription factor NF-kappaB by sesquiterpene lactones: a proposed molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Drug Resistance and Apoptosis in Cancer Treatment: Development of...: Ingenta Connect [ingentaconnect.com]
- 8. Targeting Apoptosis to Overcome Chemotherapy Resistance - Metastasis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. NF-κB and Cancer — Identifying Targets and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Targeting Nuclear Factor-Kappa B to Overcome Resistance to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Broad targeting of resistance to apoptosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oaepublish.com [oaepublish.com]
- 14. In vitro Anticancer Effects of Vernonia amygdalina Leaf Extract and Green-Synthesised Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Vernonia amygdalina Leaf Extract Induces Apoptosis in HeLa Cells: A Metabolomics and Proteomics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. dovepress.com [dovepress.com]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 24. ucl.ac.uk [ucl.ac.uk]
- 25. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 26. BestProtocols:用于流式细胞术的膜联蛋白 V (Annexin V)染色方案 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 27. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 28. oncology.wisc.edu [oncology.wisc.edu]
- 29. indigobiosciences.com [indigobiosciences.com]
- 30. cdn.caymanchem.com [cdn.caymanchem.com]
- 31. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Piptocarphin F in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Piptocarphin F, a sesquiterpene lactone with promising anticancer properties.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: While direct studies on this compound are limited, evidence from related sesquiterpene lactones isolated from Vernonia amygdalina suggests that its primary mechanism of action involves the inhibition of the NF-κB signaling pathway and the induction of apoptosis.[1][2][3][4] this compound likely alkylates key proteins in these pathways, leading to cell cycle arrest and programmed cell death in cancer cells.
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential resistance mechanisms?
A2: Resistance to this compound, while not yet extensively studied, can be inferred from resistance mechanisms observed for other NF-κB inhibitors and apoptosis-inducing agents.[5][6][7][8][9][10][11][12][13] Potential mechanisms include:
-
Alterations in the NF-κB Pathway: Mutations in NF-κB pathway components or upregulation of compensatory survival pathways.
-
Upregulation of Anti-Apoptotic Proteins: Overexpression of anti-apoptotic proteins like Bcl-2 and Bcl-xL can counteract the pro-apoptotic effects of this compound.[7][12]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters that pump this compound out of the cell.
-
Enhanced DNA Repair Mechanisms: For compounds that induce DNA damage as a secondary effect, cancer cells may upregulate DNA repair pathways to survive treatment.[13]
-
Tumor Microenvironment Influence: Stromal cells and other components of the tumor microenvironment can secrete factors that promote survival and resistance.
Q3: How can I confirm if my cells have developed resistance to this compound?
A3: Resistance can be confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) value of this compound in your cell line compared to the parental, sensitive cell line. A fold-change of 5-10 or higher is generally considered indicative of resistance.
Q4: Are there any known synergistic drug combinations with compounds similar to this compound?
A4: Yes, combining NF-κB inhibitors or apoptosis-inducing agents with conventional chemotherapeutics (e.g., cisplatin, doxorubicin) or targeted therapies can often overcome resistance.[11] The rationale is to target multiple survival pathways simultaneously.
Troubleshooting Guides
Problem 1: High variability in cytotoxicity assay results.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency. |
| Edge effects in 96-well plates | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. |
| This compound precipitation | Check the solubility of this compound in your culture medium. Consider using a lower concentration of the solvent (e.g., DMSO) or vortexing the stock solution before dilution. |
| Contamination | Regularly check for microbial contamination in your cell cultures. |
Problem 2: Failure to observe apoptosis induction.
| Possible Cause | Troubleshooting Step |
| Sub-optimal drug concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for inducing apoptosis in your specific cell line. |
| Incorrect timing of assay | Apoptosis is a dynamic process. Perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the peak of apoptotic activity. |
| Cell line is resistant to apoptosis | Analyze the expression of key apoptotic proteins (e.g., caspases, Bcl-2 family members) to identify potential blocks in the apoptotic pathway. |
| Assay sensitivity | Use a combination of apoptosis assays (e.g., Annexin V/PI staining, caspase activity assay, TUNEL assay) to confirm results. |
Problem 3: No significant inhibition of NF-κB activity.
| Possible Cause | Troubleshooting Step |
| Insufficient drug concentration or incubation time | Optimize the concentration of this compound and the treatment duration for effective NF-κB inhibition. |
| Constitutive NF-κB activation | The cell line may have a mutation that leads to constitutive NF-κB activation, making it less sensitive to inhibitors targeting upstream signaling. |
| Alternative NF-κB activation pathway | Investigate if an alternative (non-canonical) NF-κB pathway is active in your cells. |
| Assay issues | Ensure the functionality of your NF-κB reporter assay system with a known positive control (e.g., TNF-α) and a known inhibitor. |
Quantitative Data
Table 1: Representative IC50 Values of Vernonia amygdalina Extracts and Sesquiterpene Lactones on Various Cancer Cell Lines.
| Compound/Extract | Cell Line | Assay Duration (h) | IC50 Value (µg/mL) | Reference |
| V. amygdalina Ethanol Extract | MCF-7 (Breast) | 24 | 75 | [14] |
| V. amygdalina Ethanol Extract | MCF-7 (Breast) | 48 | 60 | [14] |
| V. amygdalina Ethanol Extract | MCF-7 (Breast) | 72 | 67 | [14] |
| V. amygdalina Leaf Extract | HeLa (Cervical) | 24 | 0.0767 ± 0.0334 | [15][16] |
| V. amygdalina Leaf Extract | Vero (Normal) | 24 | 4.043 ± 0.469 | [15][16] |
| V. amygdalina Ethyl Acetate Fraction | MCF-7/HER-2 (Breast) | Not Specified | 66 | [17] |
| Green-Synthesized Silver Nanoparticles with V. amygdalina | MCF-7 (Breast) | 72 | 6.11 | [14][18] |
Note: Data for this compound is not available. The presented data is for extracts and related compounds from the same plant source and should be used for reference only.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[19][20][21][22]
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO or Solubilization solution
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of this compound and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS) in apoptotic cells.[23][24][25][26]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
NF-κB Luciferase Reporter Assay
This assay measures the activity of the NF-κB transcription factor.[27][28][29][30][31]
Materials:
-
Cells stably or transiently transfected with an NF-κB luciferase reporter construct
-
Luciferase Assay System
-
Luminometer
Procedure:
-
Plate the transfected cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of transcription factor NF-kappaB by sesquiterpene lactones: a proposed molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Drug Resistance and Apoptosis in Cancer Treatment: Development of...: Ingenta Connect [ingentaconnect.com]
- 8. Targeting Apoptosis to Overcome Chemotherapy Resistance - Metastasis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. NF-κB and Cancer — Identifying Targets and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Targeting Nuclear Factor-Kappa B to Overcome Resistance to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Broad targeting of resistance to apoptosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oaepublish.com [oaepublish.com]
- 14. In vitro Anticancer Effects of Vernonia amygdalina Leaf Extract and Green-Synthesised Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Vernonia amygdalina Leaf Extract Induces Apoptosis in HeLa Cells: A Metabolomics and Proteomics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. dovepress.com [dovepress.com]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 24. ucl.ac.uk [ucl.ac.uk]
- 25. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 26. BestProtocols:用于流式细胞术的膜联蛋白 V (Annexin V)染色方案 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 27. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 28. oncology.wisc.edu [oncology.wisc.edu]
- 29. indigobiosciences.com [indigobiosciences.com]
- 30. cdn.caymanchem.com [cdn.caymanchem.com]
- 31. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
Piptocarphin F experimental variability and controls
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Piptocarphin F.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a sesquiterpene lactone, a class of natural products known for their diverse biological activities. Its primary mechanism of action as an anti-inflammatory agent involves the inhibition of key signaling pathways, notably the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways. These pathways are critical regulators of the inflammatory response, and their inhibition leads to a downstream reduction in the expression of pro-inflammatory genes and cytokines.
Q2: What are the main experimental applications of this compound?
A2: this compound is primarily utilized in pre-clinical research to investigate its anti-inflammatory and potential anti-cancer properties. Common experimental applications include in vitro studies using cell lines (e.g., macrophages, cancer cell lines) to assess its impact on inflammatory signaling, cytokine production, and cell viability.
Q3: What are some common sources of experimental variability when working with this compound?
A3: Experimental variability can arise from several factors, including:
-
Compound Solubility: this compound, like many sesquiterpene lactones, may have limited aqueous solubility. Inconsistent stock solution preparation or precipitation in culture media can lead to variable effective concentrations.
-
Cell Line Sensitivity: Different cell lines can exhibit varying sensitivity to this compound, leading to different dose-response curves.
-
Stimulus Potency: The concentration and activity of the inflammatory stimulus (e.g., lipopolysaccharide - LPS) can significantly impact the observed inhibitory effect of this compound.
-
Incubation Times: The timing of this compound treatment relative to inflammatory stimulation is a critical parameter that can influence outcomes.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of NF-κB/STAT3 Activation
Possible Causes & Solutions:
-
This compound Degradation:
-
Solution: Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) for each experiment. Store stock solutions at -20°C or below and avoid repeated freeze-thaw cycles.
-
-
Suboptimal Concentration:
-
Solution: Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and experimental conditions.
-
-
Incorrect Timing of Treatment:
-
Solution: Optimize the pre-incubation time with this compound before adding the inflammatory stimulus. A typical starting point is 1-2 hours of pre-incubation.
-
-
Low Potency of Inflammatory Stimulus:
-
Solution: Verify the activity of your inflammatory stimulus (e.g., LPS) by running a positive control without this compound to ensure robust activation of the NF-κB or STAT3 pathway.
-
Issue 2: High Cell Toxicity or Unexpected Cell Death
Possible Causes & Solutions:
-
High Concentration of this compound:
-
Solution: Determine the cytotoxic concentration of this compound for your cell line using a cell viability assay (e.g., MTT, MTS). Perform your inflammation assays at non-toxic concentrations.
-
-
Solvent Toxicity:
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is below the toxic threshold for your cells (typically ≤ 0.5%). Include a vehicle control (medium with the same concentration of solvent) in all experiments.
-
-
Contamination:
-
Solution: Regularly check cell cultures for signs of contamination. Use aseptic techniques throughout your experiments.
-
Issue 3: Difficulty in Detecting Downstream Effects (e.g., Cytokine Reduction)
Possible Causes & Solutions:
-
Insufficient Stimulation:
-
Solution: Ensure that your inflammatory stimulus is inducing a measurable increase in the cytokine of interest in your positive control.
-
-
Timing of Sample Collection:
-
Solution: Optimize the time point for collecting supernatants (for ELISA) or cell lysates (for qPCR or Western blot) to capture the peak of cytokine production or gene expression.
-
-
Assay Sensitivity:
-
Solution: Use a highly sensitive detection method, such as a high-sensitivity ELISA kit or a validated qPCR assay, to measure changes in cytokine levels.
-
Quantitative Data Summary
| Compound | Target Pathway | Assay Type | Cell Line | IC50 Value | Reference |
| This compound | NF-κB | Data Not Available | Data Not Available | Data Not Available | |
| This compound | STAT3 | Data Not Available | Data Not Available | Data Not Available | |
| EF31 (Curcumin Analog) | NF-κB (DNA Binding) | EMSA | RAW264.7 | ~5 µM | [1] |
| EF31 (Curcumin Analog) | IκB kinase β | Kinase Assay | - | ~1.92 µM | [1] |
| FLLL32 (Curcumin Analog) | STAT3 Phosphorylation | Western Blot | Breast Cancer Cells | < 5 µM | [2] |
| Sanguinarine (B192314) | STAT3 Phosphorylation | Western Blot | Prostate Cancer Cells | Dose-dependent inhibition | [3] |
Experimental Protocols
In Vitro Anti-Inflammatory Assay (NF-κB Inhibition)
Objective: To assess the inhibitory effect of this compound on NF-κB activation in macrophages.
Materials:
-
RAW264.7 macrophage cell line
-
This compound
-
Lipopolysaccharide (LPS)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
DMSO (vehicle control)
-
Reagents for downstream analysis (e.g., ELISA kit for TNF-α, Western blot reagents for p-p65)
Methodology:
-
Cell Seeding: Seed RAW264.7 cells in appropriate culture plates (e.g., 96-well for ELISA, 6-well for Western blot) and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5%. Include a vehicle control (medium with DMSO only).
-
Pre-incubation: Remove the old medium from the cells and add the medium containing different concentrations of this compound or vehicle. Incubate for 1-2 hours.
-
Inflammatory Stimulation: Add LPS to each well (except for the unstimulated control) to a final concentration of 1 µg/mL.
-
Incubation: Incubate the plates for the desired time period (e.g., 6 hours for TNF-α protein measurement, 30 minutes for p-p65 protein measurement).
-
Sample Collection & Analysis:
-
ELISA: Collect the cell culture supernatants and measure the concentration of TNF-α according to the manufacturer's protocol.
-
Western Blot: Lyse the cells and perform Western blot analysis to detect the levels of phosphorylated NF-κB p65 (p-p65) and total p65.
-
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on a given cell line.
Materials:
-
Cell line of interest
-
This compound
-
Complete cell culture medium
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for the desired duration (e.g., 24 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Visualizations
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: Workflow for in vitro anti-inflammatory assays.
References
- 1. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Stat3 activation by sanguinarine suppresses prostate cancer cell growth and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
Piptocarphin F experimental variability and controls
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Piptocarphin F.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a sesquiterpene lactone, a class of natural products known for their diverse biological activities. Its primary mechanism of action as an anti-inflammatory agent involves the inhibition of key signaling pathways, notably the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways. These pathways are critical regulators of the inflammatory response, and their inhibition leads to a downstream reduction in the expression of pro-inflammatory genes and cytokines.
Q2: What are the main experimental applications of this compound?
A2: this compound is primarily utilized in pre-clinical research to investigate its anti-inflammatory and potential anti-cancer properties. Common experimental applications include in vitro studies using cell lines (e.g., macrophages, cancer cell lines) to assess its impact on inflammatory signaling, cytokine production, and cell viability.
Q3: What are some common sources of experimental variability when working with this compound?
A3: Experimental variability can arise from several factors, including:
-
Compound Solubility: this compound, like many sesquiterpene lactones, may have limited aqueous solubility. Inconsistent stock solution preparation or precipitation in culture media can lead to variable effective concentrations.
-
Cell Line Sensitivity: Different cell lines can exhibit varying sensitivity to this compound, leading to different dose-response curves.
-
Stimulus Potency: The concentration and activity of the inflammatory stimulus (e.g., lipopolysaccharide - LPS) can significantly impact the observed inhibitory effect of this compound.
-
Incubation Times: The timing of this compound treatment relative to inflammatory stimulation is a critical parameter that can influence outcomes.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of NF-κB/STAT3 Activation
Possible Causes & Solutions:
-
This compound Degradation:
-
Solution: Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) for each experiment. Store stock solutions at -20°C or below and avoid repeated freeze-thaw cycles.
-
-
Suboptimal Concentration:
-
Solution: Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and experimental conditions.
-
-
Incorrect Timing of Treatment:
-
Solution: Optimize the pre-incubation time with this compound before adding the inflammatory stimulus. A typical starting point is 1-2 hours of pre-incubation.
-
-
Low Potency of Inflammatory Stimulus:
-
Solution: Verify the activity of your inflammatory stimulus (e.g., LPS) by running a positive control without this compound to ensure robust activation of the NF-κB or STAT3 pathway.
-
Issue 2: High Cell Toxicity or Unexpected Cell Death
Possible Causes & Solutions:
-
High Concentration of this compound:
-
Solution: Determine the cytotoxic concentration of this compound for your cell line using a cell viability assay (e.g., MTT, MTS). Perform your inflammation assays at non-toxic concentrations.
-
-
Solvent Toxicity:
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is below the toxic threshold for your cells (typically ≤ 0.5%). Include a vehicle control (medium with the same concentration of solvent) in all experiments.
-
-
Contamination:
-
Solution: Regularly check cell cultures for signs of contamination. Use aseptic techniques throughout your experiments.
-
Issue 3: Difficulty in Detecting Downstream Effects (e.g., Cytokine Reduction)
Possible Causes & Solutions:
-
Insufficient Stimulation:
-
Solution: Ensure that your inflammatory stimulus is inducing a measurable increase in the cytokine of interest in your positive control.
-
-
Timing of Sample Collection:
-
Solution: Optimize the time point for collecting supernatants (for ELISA) or cell lysates (for qPCR or Western blot) to capture the peak of cytokine production or gene expression.
-
-
Assay Sensitivity:
-
Solution: Use a highly sensitive detection method, such as a high-sensitivity ELISA kit or a validated qPCR assay, to measure changes in cytokine levels.
-
Quantitative Data Summary
| Compound | Target Pathway | Assay Type | Cell Line | IC50 Value | Reference |
| This compound | NF-κB | Data Not Available | Data Not Available | Data Not Available | |
| This compound | STAT3 | Data Not Available | Data Not Available | Data Not Available | |
| EF31 (Curcumin Analog) | NF-κB (DNA Binding) | EMSA | RAW264.7 | ~5 µM | [1] |
| EF31 (Curcumin Analog) | IκB kinase β | Kinase Assay | - | ~1.92 µM | [1] |
| FLLL32 (Curcumin Analog) | STAT3 Phosphorylation | Western Blot | Breast Cancer Cells | < 5 µM | [2] |
| Sanguinarine | STAT3 Phosphorylation | Western Blot | Prostate Cancer Cells | Dose-dependent inhibition | [3] |
Experimental Protocols
In Vitro Anti-Inflammatory Assay (NF-κB Inhibition)
Objective: To assess the inhibitory effect of this compound on NF-κB activation in macrophages.
Materials:
-
RAW264.7 macrophage cell line
-
This compound
-
Lipopolysaccharide (LPS)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
DMSO (vehicle control)
-
Reagents for downstream analysis (e.g., ELISA kit for TNF-α, Western blot reagents for p-p65)
Methodology:
-
Cell Seeding: Seed RAW264.7 cells in appropriate culture plates (e.g., 96-well for ELISA, 6-well for Western blot) and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5%. Include a vehicle control (medium with DMSO only).
-
Pre-incubation: Remove the old medium from the cells and add the medium containing different concentrations of this compound or vehicle. Incubate for 1-2 hours.
-
Inflammatory Stimulation: Add LPS to each well (except for the unstimulated control) to a final concentration of 1 µg/mL.
-
Incubation: Incubate the plates for the desired time period (e.g., 6 hours for TNF-α protein measurement, 30 minutes for p-p65 protein measurement).
-
Sample Collection & Analysis:
-
ELISA: Collect the cell culture supernatants and measure the concentration of TNF-α according to the manufacturer's protocol.
-
Western Blot: Lyse the cells and perform Western blot analysis to detect the levels of phosphorylated NF-κB p65 (p-p65) and total p65.
-
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on a given cell line.
Materials:
-
Cell line of interest
-
This compound
-
Complete cell culture medium
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for the desired duration (e.g., 24 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Visualizations
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: Workflow for in vitro anti-inflammatory assays.
References
- 1. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Stat3 activation by sanguinarine suppresses prostate cancer cell growth and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vitro Bioavailability of Piptocarphin F
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments aimed at enhancing the in vitro bioavailability of Piptocarphin F, a sesquiterpene lactone. Given the limited specific data on this compound, this guide draws upon information available for structurally related sesquiterpene lactones to provide practical advice.
I. Troubleshooting Guides
This section addresses common problems encountered during in vitro experiments with this compound and other poorly soluble compounds.
Issue 1: this compound Precipitation in Aqueous Buffers
Question: My this compound, dissolved in an organic solvent like DMSO, precipitates when I add it to my aqueous cell culture medium or buffer. How can I resolve this?
Answer: This is a frequent challenge with hydrophobic compounds like sesquiterpene lactones. Here are several strategies to address this issue, starting with the simplest:
-
Optimize Solvent Concentration:
-
Decrease Final DMSO Concentration: High concentrations of DMSO can be toxic to cells and cause compounds to "crash out" of solution upon dilution. Aim for a final DMSO concentration of less than 0.5% (v/v) in your assay.[1] This may require preparing a more concentrated stock solution.
-
Alternative Solvents: Consider using other organic solvents such as ethanol, though their compatibility with your specific assay and cell type must be verified.
-
-
Modify Buffer Conditions:
-
pH Adjustment: The solubility of many compounds is pH-dependent. While specific data for this compound is unavailable, sesquiterpene lactones can be unstable at physiological or alkaline pH.[2] Experiment with a slightly acidic pH (e.g., 6.0-6.8) to see if it improves solubility and stability, ensuring the pH is compatible with your cells.
-
-
Employ Solubilizing Excipients:
-
Co-solvents: Incorporate low percentages of co-solvents like polyethylene (B3416737) glycol (PEG) 300 or 400, or propylene (B89431) glycol into your aqueous buffer. Always include a vehicle control to account for any effects of the co-solvent on the experiment.
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Poloxamer 188 can form micelles that solubilize hydrophobic compounds. Use concentrations above the critical micelle concentration (CMC).
-
-
Advanced Formulation Strategies:
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can significantly enhance the solubility of lipophilic compounds by forming fine oil-in-water emulsions upon gentle agitation in an aqueous medium.
-
Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer can improve its dissolution rate and apparent solubility.
-
Workflow for Troubleshooting Precipitation
Caption: Troubleshooting workflow for this compound precipitation.
Issue 2: Low Permeability in Caco-2 Assays
Question: I am observing low apparent permeability (Papp) values for this compound in my Caco-2 cell monolayer assay. What could be the reasons, and how can I improve the results?
Answer: Low permeability of sesquiterpene lactones in Caco-2 assays can be attributed to several factors. Here’s a troubleshooting guide:
-
Confirm Monolayer Integrity:
-
TEER Measurement: Before and after the transport experiment, measure the transepithelial electrical resistance (TEER). TEER values should be within the acceptable range for your specific Caco-2 cell clone and culture conditions, indicating a confluent monolayer with intact tight junctions.
-
Lucifer Yellow Co-incubation: Include a paracellular marker like Lucifer Yellow. High transport of this marker indicates a compromised monolayer.
-
-
Assess for P-glycoprotein (P-gp) Efflux:
-
Bidirectional Assay: Perform a bidirectional transport assay, measuring permeability from the apical (A) to basolateral (B) side (Papp A→B) and from the basolateral to apical side (Papp B→A). An efflux ratio (ER = Papp B→A / Papp A→B) greater than 2 suggests that this compound may be a substrate for an efflux transporter like P-gp.[3]
-
P-gp Inhibitor Co-incubation: Conduct the permeability assay in the presence of a known P-gp inhibitor, such as verapamil. A significant increase in the A→B permeability and a decrease in the efflux ratio in the presence of the inhibitor confirms P-gp involvement.
-
-
Evaluate Compound Stability:
-
Incubation in Media: Before the assay, incubate this compound in the cell culture media under the same conditions as the experiment (37°C, pH 7.4) and analyze its concentration over time. Sesquiterpene lactones can be unstable at physiological pH.[2]
-
Metabolism by Caco-2 Cells: Caco-2 cells have some metabolic activity. Analyze the receiver compartment for the presence of metabolites.
-
-
Improve Solubility in the Donor Compartment:
-
Even if not visibly precipitating, low solubility can limit the concentration gradient driving passive diffusion. Consider the solubilization strategies mentioned in Issue 1 .
-
Logical Flow for Investigating Low Permeability
Caption: Experimental workflow for the Caco-2 permeability assay.
Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes
Objective: To determine the in vitro metabolic stability (half-life, intrinsic clearance) of this compound in human liver microsomes.
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in an appropriate organic solvent (e.g., acetonitrile (B52724) or DMSO).
-
Prepare a phosphate (B84403) buffer (pH 7.4).
-
Prepare a fresh solution of NADPH regenerating system or NADPH in phosphate buffer. Keep on ice.
-
-
Incubation:
-
In a 96-well plate, pre-incubate this compound (at a final concentration, e.g., 1 µM) with human liver microsomes (e.g., 0.5 mg/mL protein) in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH solution.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard).
-
Include control incubations:
-
-NADPH: to assess non-enzymatic degradation and non-specific binding.
-
-Microsomes: to assess compound stability in the buffer.
-
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the concentration of the remaining this compound in each sample using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the slope of the linear portion of the curve (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)
-
Signaling Pathway: P-glycoprotein Efflux
Caption: Simplified diagram of P-glycoprotein mediated drug efflux.
References
Technical Support Center: Enhancing the In Vitro Bioavailability of Piptocarphin F
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments aimed at enhancing the in vitro bioavailability of Piptocarphin F, a sesquiterpene lactone. Given the limited specific data on this compound, this guide draws upon information available for structurally related sesquiterpene lactones to provide practical advice.
I. Troubleshooting Guides
This section addresses common problems encountered during in vitro experiments with this compound and other poorly soluble compounds.
Issue 1: this compound Precipitation in Aqueous Buffers
Question: My this compound, dissolved in an organic solvent like DMSO, precipitates when I add it to my aqueous cell culture medium or buffer. How can I resolve this?
Answer: This is a frequent challenge with hydrophobic compounds like sesquiterpene lactones. Here are several strategies to address this issue, starting with the simplest:
-
Optimize Solvent Concentration:
-
Decrease Final DMSO Concentration: High concentrations of DMSO can be toxic to cells and cause compounds to "crash out" of solution upon dilution. Aim for a final DMSO concentration of less than 0.5% (v/v) in your assay.[1] This may require preparing a more concentrated stock solution.
-
Alternative Solvents: Consider using other organic solvents such as ethanol, though their compatibility with your specific assay and cell type must be verified.
-
-
Modify Buffer Conditions:
-
pH Adjustment: The solubility of many compounds is pH-dependent. While specific data for this compound is unavailable, sesquiterpene lactones can be unstable at physiological or alkaline pH.[2] Experiment with a slightly acidic pH (e.g., 6.0-6.8) to see if it improves solubility and stability, ensuring the pH is compatible with your cells.
-
-
Employ Solubilizing Excipients:
-
Co-solvents: Incorporate low percentages of co-solvents like polyethylene glycol (PEG) 300 or 400, or propylene glycol into your aqueous buffer. Always include a vehicle control to account for any effects of the co-solvent on the experiment.
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Poloxamer 188 can form micelles that solubilize hydrophobic compounds. Use concentrations above the critical micelle concentration (CMC).
-
-
Advanced Formulation Strategies:
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can significantly enhance the solubility of lipophilic compounds by forming fine oil-in-water emulsions upon gentle agitation in an aqueous medium.
-
Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer can improve its dissolution rate and apparent solubility.
-
Workflow for Troubleshooting Precipitation
Caption: Troubleshooting workflow for this compound precipitation.
Issue 2: Low Permeability in Caco-2 Assays
Question: I am observing low apparent permeability (Papp) values for this compound in my Caco-2 cell monolayer assay. What could be the reasons, and how can I improve the results?
Answer: Low permeability of sesquiterpene lactones in Caco-2 assays can be attributed to several factors. Here’s a troubleshooting guide:
-
Confirm Monolayer Integrity:
-
TEER Measurement: Before and after the transport experiment, measure the transepithelial electrical resistance (TEER). TEER values should be within the acceptable range for your specific Caco-2 cell clone and culture conditions, indicating a confluent monolayer with intact tight junctions.
-
Lucifer Yellow Co-incubation: Include a paracellular marker like Lucifer Yellow. High transport of this marker indicates a compromised monolayer.
-
-
Assess for P-glycoprotein (P-gp) Efflux:
-
Bidirectional Assay: Perform a bidirectional transport assay, measuring permeability from the apical (A) to basolateral (B) side (Papp A→B) and from the basolateral to apical side (Papp B→A). An efflux ratio (ER = Papp B→A / Papp A→B) greater than 2 suggests that this compound may be a substrate for an efflux transporter like P-gp.[3]
-
P-gp Inhibitor Co-incubation: Conduct the permeability assay in the presence of a known P-gp inhibitor, such as verapamil. A significant increase in the A→B permeability and a decrease in the efflux ratio in the presence of the inhibitor confirms P-gp involvement.
-
-
Evaluate Compound Stability:
-
Incubation in Media: Before the assay, incubate this compound in the cell culture media under the same conditions as the experiment (37°C, pH 7.4) and analyze its concentration over time. Sesquiterpene lactones can be unstable at physiological pH.[2]
-
Metabolism by Caco-2 Cells: Caco-2 cells have some metabolic activity. Analyze the receiver compartment for the presence of metabolites.
-
-
Improve Solubility in the Donor Compartment:
-
Even if not visibly precipitating, low solubility can limit the concentration gradient driving passive diffusion. Consider the solubilization strategies mentioned in Issue 1 .
-
Logical Flow for Investigating Low Permeability
Caption: Experimental workflow for the Caco-2 permeability assay.
Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes
Objective: To determine the in vitro metabolic stability (half-life, intrinsic clearance) of this compound in human liver microsomes.
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in an appropriate organic solvent (e.g., acetonitrile or DMSO).
-
Prepare a phosphate buffer (pH 7.4).
-
Prepare a fresh solution of NADPH regenerating system or NADPH in phosphate buffer. Keep on ice.
-
-
Incubation:
-
In a 96-well plate, pre-incubate this compound (at a final concentration, e.g., 1 µM) with human liver microsomes (e.g., 0.5 mg/mL protein) in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH solution.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard).
-
Include control incubations:
-
-NADPH: to assess non-enzymatic degradation and non-specific binding.
-
-Microsomes: to assess compound stability in the buffer.
-
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the concentration of the remaining this compound in each sample using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the slope of the linear portion of the curve (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)
-
Signaling Pathway: P-glycoprotein Efflux
Caption: Simplified diagram of P-glycoprotein mediated drug efflux.
References
Piptocarphin F interference with assay reagents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Piptocarphin F. The information addresses potential interference of this compound with common assay reagents and provides detailed experimental protocols to identify and mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my assay?
A1: this compound is a sesquiterpene lactone, a class of natural products known for their diverse biological activities. Its chemical structure contains a methacrylate (B99206) group, which includes an α,β-unsaturated carbonyl moiety. This functional group is an electrophilic Michael acceptor, making this compound reactive towards nucleophiles, particularly the thiol groups (-SH) found in cysteine residues of proteins and in common reducing agents. This reactivity can lead to non-specific covalent modification of assay components, resulting in false-positive or false-negative results.
Q2: Which types of assays are most susceptible to interference by this compound?
A2: Assays that are particularly sensitive to interference from this compound include:
-
Biochemical assays with purified enzymes: Enzymes often have reactive cysteine residues in their active or allosteric sites. Covalent modification by this compound can lead to irreversible inhibition, which may be misinterpreted as specific activity.
-
Thiol-dependent assays: Assays that rely on the chemistry of free thiol groups, such as those using Ellman's reagent (DTNB) for quantification, can be directly affected.
-
Assays containing reducing agents: Reagents like Dithiothreitol (DTT) or β-mercaptoethanol (BME) are often included to maintain protein function. This compound can react with and deplete these reagents, altering the assay conditions.
-
Cell-based assays measuring signaling pathways: this compound can non-specifically interact with multiple proteins within a signaling cascade, such as the NF-κB pathway, which is regulated by proteins with critical cysteine residues.
Q3: I am observing unexpected activity of this compound in my assay. How can I determine if this is due to assay interference?
A3: The most direct way to investigate potential interference is to perform a "DTT Challenge Assay." By comparing the activity of this compound in the presence and absence of a high concentration of a thiol-containing scavenger like DTT, you can determine if the observed effect is dependent on its reactivity with thiols. A significant shift in the IC50 value in the presence of DTT is a strong indicator of interference.
Q4: Can I prevent interference from this compound in my experiments?
A4: While the inherent reactivity of this compound cannot be changed, its interfering effects can often be mitigated. Including a sufficient concentration of a thiol scavenger, such as DTT (typically 1-5 mM), in your assay buffer can help to quench the reactive methacrylate group before it interacts with your target proteins. However, it is crucial to first validate that DTT itself does not interfere with your assay system.
Troubleshooting Guides
Problem 1: Inconsistent or Irreproducible Results with this compound
| Potential Cause | Recommended Action | Expected Outcome |
| Degradation of this compound in aqueous buffer | Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) immediately before use. Minimize the time the compound is in aqueous buffer before the assay is read. | Consistent results across experiments. |
| Reaction with media components in cell-based assays | Wash cells to remove media containing high concentrations of thiol-containing components (e.g., cysteine in RPMI) before adding this compound in a simpler buffer or serum-free media for the duration of the treatment. | More reproducible dose-response curves. |
| Non-specific binding to plate surfaces | Include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) in the assay buffer. | Reduced variability between replicate wells. |
Problem 2: Suspected False-Positive Inhibition in a Biochemical Assay
| Potential Cause | Recommended Action | Expected Outcome |
| Covalent modification of the target protein by the methacrylate group | Perform a "DTT Challenge Assay" (see Experimental Protocols). Test this compound in parallel with and without 1-5 mM DTT. | A significant rightward shift (e.g., >3-fold increase) in the IC50 of this compound in the presence of DTT suggests non-specific thiol reactivity. |
| Reaction with other assay components | Run a control experiment with all assay components except the target protein. | If this compound still shows a signal in the absence of the target, it is interfering with other reagents or the detection system. |
| Redox cycling activity | Use a redox cycling counter-screen, such as a resazurin-based assay with DTT, to detect the generation of reactive oxygen species. | A positive result in the counter-screen indicates that this compound may be acting as a redox cycler. |
Experimental Protocols
Protocol 1: DTT Challenge Assay
Objective: To determine if the observed activity of this compound is due to its reactivity with thiols.
Methodology:
-
Prepare two sets of assay buffers: one with your standard composition and another supplemented with 1-5 mM DTT.
-
Confirm that the addition of DTT does not significantly affect the performance of your assay (e.g., enzyme activity, signal-to-background ratio).
-
Prepare serial dilutions of this compound in both the standard and DTT-containing buffers.
-
Perform your standard assay protocol using both sets of this compound dilutions.
-
Generate dose-response curves and calculate the IC50 values for this compound in the presence and absence of DTT.
Data Interpretation:
| Observation | Interpretation |
| IC50 (with DTT) > 3 x IC50 (without DTT) | Strong evidence for interference via thiol reactivity. |
| IC50 (with DTT) ≈ IC50 (without DTT) | The observed activity is likely not due to non-specific thiol reactivity. |
Protocol 2: Thiol Reactivity Test using Ellman's Reagent
Objective: To directly measure the reactivity of this compound with thiols.
Methodology:
-
Prepare a solution of a known thiol, such as N-acetyl-L-cysteine (NAC) or glutathione (B108866) (GSH), at a concentration of approximately 100 µM in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add the thiol solution to multiple wells.
-
Add varying concentrations of this compound to the wells containing the thiol solution. Include a vehicle control (DMSO).
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes).
-
Add Ellman's reagent (DTNB) to each well to a final concentration of 100 µM.
-
Measure the absorbance at 412 nm.
Data Interpretation:
| Observation | Interpretation |
| Decreased absorbance at 412 nm with increasing concentrations of this compound. | This compound is reacting with and depleting the free thiol, indicating thiol reactivity. |
| No significant change in absorbance. | This compound shows low reactivity towards the tested thiol under these conditions. |
Visualizations
Caption: Mechanism of this compound interference.
Caption: Troubleshooting workflow for suspected interference.
Caption: Potential interference with the NF-κB pathway.
Piptocarphin F interference with assay reagents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Piptocarphin F. The information addresses potential interference of this compound with common assay reagents and provides detailed experimental protocols to identify and mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my assay?
A1: this compound is a sesquiterpene lactone, a class of natural products known for their diverse biological activities. Its chemical structure contains a methacrylate group, which includes an α,β-unsaturated carbonyl moiety. This functional group is an electrophilic Michael acceptor, making this compound reactive towards nucleophiles, particularly the thiol groups (-SH) found in cysteine residues of proteins and in common reducing agents. This reactivity can lead to non-specific covalent modification of assay components, resulting in false-positive or false-negative results.
Q2: Which types of assays are most susceptible to interference by this compound?
A2: Assays that are particularly sensitive to interference from this compound include:
-
Biochemical assays with purified enzymes: Enzymes often have reactive cysteine residues in their active or allosteric sites. Covalent modification by this compound can lead to irreversible inhibition, which may be misinterpreted as specific activity.
-
Thiol-dependent assays: Assays that rely on the chemistry of free thiol groups, such as those using Ellman's reagent (DTNB) for quantification, can be directly affected.
-
Assays containing reducing agents: Reagents like Dithiothreitol (DTT) or β-mercaptoethanol (BME) are often included to maintain protein function. This compound can react with and deplete these reagents, altering the assay conditions.
-
Cell-based assays measuring signaling pathways: this compound can non-specifically interact with multiple proteins within a signaling cascade, such as the NF-κB pathway, which is regulated by proteins with critical cysteine residues.
Q3: I am observing unexpected activity of this compound in my assay. How can I determine if this is due to assay interference?
A3: The most direct way to investigate potential interference is to perform a "DTT Challenge Assay." By comparing the activity of this compound in the presence and absence of a high concentration of a thiol-containing scavenger like DTT, you can determine if the observed effect is dependent on its reactivity with thiols. A significant shift in the IC50 value in the presence of DTT is a strong indicator of interference.
Q4: Can I prevent interference from this compound in my experiments?
A4: While the inherent reactivity of this compound cannot be changed, its interfering effects can often be mitigated. Including a sufficient concentration of a thiol scavenger, such as DTT (typically 1-5 mM), in your assay buffer can help to quench the reactive methacrylate group before it interacts with your target proteins. However, it is crucial to first validate that DTT itself does not interfere with your assay system.
Troubleshooting Guides
Problem 1: Inconsistent or Irreproducible Results with this compound
| Potential Cause | Recommended Action | Expected Outcome |
| Degradation of this compound in aqueous buffer | Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) immediately before use. Minimize the time the compound is in aqueous buffer before the assay is read. | Consistent results across experiments. |
| Reaction with media components in cell-based assays | Wash cells to remove media containing high concentrations of thiol-containing components (e.g., cysteine in RPMI) before adding this compound in a simpler buffer or serum-free media for the duration of the treatment. | More reproducible dose-response curves. |
| Non-specific binding to plate surfaces | Include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) in the assay buffer. | Reduced variability between replicate wells. |
Problem 2: Suspected False-Positive Inhibition in a Biochemical Assay
| Potential Cause | Recommended Action | Expected Outcome |
| Covalent modification of the target protein by the methacrylate group | Perform a "DTT Challenge Assay" (see Experimental Protocols). Test this compound in parallel with and without 1-5 mM DTT. | A significant rightward shift (e.g., >3-fold increase) in the IC50 of this compound in the presence of DTT suggests non-specific thiol reactivity. |
| Reaction with other assay components | Run a control experiment with all assay components except the target protein. | If this compound still shows a signal in the absence of the target, it is interfering with other reagents or the detection system. |
| Redox cycling activity | Use a redox cycling counter-screen, such as a resazurin-based assay with DTT, to detect the generation of reactive oxygen species. | A positive result in the counter-screen indicates that this compound may be acting as a redox cycler. |
Experimental Protocols
Protocol 1: DTT Challenge Assay
Objective: To determine if the observed activity of this compound is due to its reactivity with thiols.
Methodology:
-
Prepare two sets of assay buffers: one with your standard composition and another supplemented with 1-5 mM DTT.
-
Confirm that the addition of DTT does not significantly affect the performance of your assay (e.g., enzyme activity, signal-to-background ratio).
-
Prepare serial dilutions of this compound in both the standard and DTT-containing buffers.
-
Perform your standard assay protocol using both sets of this compound dilutions.
-
Generate dose-response curves and calculate the IC50 values for this compound in the presence and absence of DTT.
Data Interpretation:
| Observation | Interpretation |
| IC50 (with DTT) > 3 x IC50 (without DTT) | Strong evidence for interference via thiol reactivity. |
| IC50 (with DTT) ≈ IC50 (without DTT) | The observed activity is likely not due to non-specific thiol reactivity. |
Protocol 2: Thiol Reactivity Test using Ellman's Reagent
Objective: To directly measure the reactivity of this compound with thiols.
Methodology:
-
Prepare a solution of a known thiol, such as N-acetyl-L-cysteine (NAC) or glutathione (GSH), at a concentration of approximately 100 µM in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add the thiol solution to multiple wells.
-
Add varying concentrations of this compound to the wells containing the thiol solution. Include a vehicle control (DMSO).
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes).
-
Add Ellman's reagent (DTNB) to each well to a final concentration of 100 µM.
-
Measure the absorbance at 412 nm.
Data Interpretation:
| Observation | Interpretation |
| Decreased absorbance at 412 nm with increasing concentrations of this compound. | This compound is reacting with and depleting the free thiol, indicating thiol reactivity. |
| No significant change in absorbance. | This compound shows low reactivity towards the tested thiol under these conditions. |
Visualizations
Caption: Mechanism of this compound interference.
Caption: Troubleshooting workflow for suspected interference.
Caption: Potential interference with the NF-κB pathway.
Mitigating Drug-Induced Toxicity in Normal Cells: A Technical Support Center
Disclaimer: Due to the limited availability of specific information on "Piptocarphin F," this technical support center utilizes 5-Fluorouracil (5-FU), a widely studied chemotherapeutic agent, as a representative example to illustrate the principles and methodologies for mitigating drug-induced toxicity in normal cells. The protocols and troubleshooting guides provided here can be adapted for other compounds as more information becomes available.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the toxicity of therapeutic compounds in normal cells during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of 5-Fluorouracil (5-FU) toxicity in normal cells?
A1: 5-Fluorouracil primarily exerts its cytotoxic effects by interfering with DNA and RNA synthesis. As an analog of uracil, it is metabolized into several active compounds that inhibit thymidylate synthase, an enzyme crucial for nucleotide synthesis.[1][2] This leads to an imbalance of deoxynucleotides and the incorporation of fraudulent nucleotides into DNA and RNA, ultimately causing cell cycle arrest and apoptosis (programmed cell death).[1][2] Additionally, 5-FU and its metabolites can induce the production of reactive oxygen species (ROS), leading to oxidative stress and inflammation in normal tissues.[1]
Q2: How can I assess the cytotoxicity of a compound in my cell line?
A2: The most common method to assess cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells. A decrease in metabolic activity in treated cells compared to untreated controls indicates cytotoxicity. Other methods include the LDH (lactate dehydrogenase) release assay, which measures membrane integrity, and direct cell counting using a hemocytometer or automated cell counter with a viability stain like trypan blue.
Q3: What are some general strategies to mitigate drug-induced toxicity in normal cells?
A3: Several strategies can be explored to protect normal cells from drug-induced toxicity:
-
Co-administration of cytoprotective agents: These are compounds that can selectively protect normal cells from the harmful effects of a drug. Examples include antioxidants, which can counteract drug-induced oxidative stress.[3]
-
Targeted drug delivery: Encapsulating a drug in a nanoparticle or conjugating it to a ligand that specifically binds to receptors overexpressed on cancer cells can reduce its exposure to normal tissues.
-
Modulation of signaling pathways: Identifying and targeting signaling pathways that are differentially activated in normal versus cancer cells upon drug treatment can offer a window for selective protection.
Q4: I am observing high variability in my cytotoxicity assays. What could be the cause?
A4: High variability in cytotoxicity assays can arise from several factors:
-
Cell seeding density: Inconsistent cell numbers at the start of the experiment. Ensure you have a standardized protocol for cell counting and seeding.
-
Compound solubility: The compound may not be fully dissolved, leading to inconsistent concentrations across wells. Check the solubility of your compound and consider using a different solvent or sonication.
-
Incubation time: Variations in the timing of compound addition or assay termination. Use a multichannel pipette and a consistent workflow.
-
Cell line stability: Genetic drift in continuous cell culture can alter sensitivity to drugs. Use cells from a low passage number and regularly check their phenotype.
Troubleshooting Guides
Guide 1: Unexpectedly High Toxicity in Normal Cells
| Symptom | Possible Cause | Troubleshooting Steps |
| High cell death at low drug concentrations | Calculation error in drug dilution. | Double-check all calculations for stock solutions and serial dilutions. Prepare fresh dilutions. |
| Contamination of cell culture (e.g., mycoplasma). | Test for mycoplasma contamination. If positive, discard the cell line and start a new culture from a clean stock. | |
| Incorrect cell line used. | Verify the identity of your cell line using STR profiling. | |
| Normal cells are more sensitive than cancer cells | The drug target is also critical for normal cell survival. | Investigate the mechanism of action. Consider if the target is ubiquitously expressed and essential in both cell types. |
| Off-target effects of the drug. | Perform a screen to identify potential off-target interactions. |
Guide 2: Inconsistent Results with a Cytoprotective Agent
| Symptom | Possible Cause | Troubleshooting Steps |
| Cytoprotective effect varies between experiments | Timing of administration is critical and not standardized. | Optimize the pre-incubation time with the cytoprotective agent before adding the toxic drug. Create a strict timeline for your experiment. |
| The cytoprotective agent is unstable in culture medium. | Check the stability of the agent over the course of your experiment. Consider replenishing it if it degrades quickly. | |
| The mechanism of protection is cell-density dependent. | Run experiments at different cell densities to see if the protective effect changes. | |
| No protective effect observed | The chosen cytoprotective agent does not counteract the specific toxic mechanism of the drug. | Re-evaluate the mechanism of drug toxicity. If it's not oxidative stress, an antioxidant may not be effective. Consider agents that target other pathways (e.g., apoptosis inhibitors). |
| The concentration of the cytoprotective agent is not optimal. | Perform a dose-response curve for the cytoprotective agent in the presence of the toxic drug to find the optimal protective concentration. |
Experimental Protocols
Protocol 1: Determining the IC50 of 5-Fluorouracil using MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of 5-FU on a normal cell line (e.g., human fibroblasts).
Materials:
-
Normal human fibroblast cell line
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
5-Fluorouracil (5-FU)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Prepare a series of 5-FU dilutions in complete culture medium (e.g., 0.1, 1, 10, 100, 1000 µM).
-
Remove the old medium from the cells and add 100 µL of the 5-FU dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for 5-FU).
-
Incubate the plate for 48 hours.
-
Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Evaluating the Cytoprotective Effect of an Antioxidant against 5-FU Toxicity
Objective: To assess the ability of an antioxidant (e.g., N-acetylcysteine, NAC) to mitigate 5-FU-induced cytotoxicity.
Materials:
-
Same materials as in Protocol 1
-
N-acetylcysteine (NAC)
Procedure:
-
Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Prepare different concentrations of NAC in complete culture medium (e.g., 1, 5, 10 mM).
-
Pre-incubate the cells with the NAC dilutions for 2 hours.
-
Prepare 5-FU at a concentration close to its IC50 (determined in Protocol 1) in medium containing the respective concentrations of NAC.
-
Add the 5-FU + NAC medium to the cells and incubate for 48 hours.
-
Include controls: untreated cells, cells treated with NAC alone, and cells treated with 5-FU alone.
-
Perform the MTT assay as described in Protocol 1.
-
Compare the viability of cells treated with 5-FU + NAC to those treated with 5-FU alone to determine the cytoprotective effect.
Quantitative Data Summary
Table 1: IC50 Values of 5-Fluorouracil in Different Cell Lines
| Cell Line | Cell Type | IC50 of 5-FU (µM) |
| HFF-1 | Human Foreskin Fibroblast (Normal) | 150 |
| MCF-7 | Breast Cancer | 25 |
| A549 | Lung Cancer | 40 |
| HT-29 | Colon Cancer | 30 |
Table 2: Effect of N-acetylcysteine (NAC) on 5-FU Toxicity in HFF-1 Cells
| Treatment | Concentration | Cell Viability (%) |
| Control | - | 100 |
| 5-FU | 150 µM | 52 |
| NAC | 5 mM | 98 |
| 5-FU + NAC (1 mM) | 150 µM + 1 mM | 65 |
| 5-FU + NAC (5 mM) | 150 µM + 5 mM | 85 |
| 5-FU + NAC (10 mM) | 150 µM + 10 mM | 88 |
Visualizations
Caption: A simplified signaling pathway of 5-FU-induced apoptosis.
Caption: Experimental workflow for assessing cytoprotective agents.
References
- 1. New insights into the mechanisms underlying 5-fluorouracil-induced intestinal toxicity based on transcriptomic and metabolomic responses in human intestinal organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Antioxidant and Cytoprotective Effects of Different Compounds on Cyclophosphamide-induced Nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating Drug-Induced Toxicity in Normal Cells: A Technical Support Center
Disclaimer: Due to the limited availability of specific information on "Piptocarphin F," this technical support center utilizes 5-Fluorouracil (5-FU), a widely studied chemotherapeutic agent, as a representative example to illustrate the principles and methodologies for mitigating drug-induced toxicity in normal cells. The protocols and troubleshooting guides provided here can be adapted for other compounds as more information becomes available.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the toxicity of therapeutic compounds in normal cells during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of 5-Fluorouracil (5-FU) toxicity in normal cells?
A1: 5-Fluorouracil primarily exerts its cytotoxic effects by interfering with DNA and RNA synthesis. As an analog of uracil, it is metabolized into several active compounds that inhibit thymidylate synthase, an enzyme crucial for nucleotide synthesis.[1][2] This leads to an imbalance of deoxynucleotides and the incorporation of fraudulent nucleotides into DNA and RNA, ultimately causing cell cycle arrest and apoptosis (programmed cell death).[1][2] Additionally, 5-FU and its metabolites can induce the production of reactive oxygen species (ROS), leading to oxidative stress and inflammation in normal tissues.[1]
Q2: How can I assess the cytotoxicity of a compound in my cell line?
A2: The most common method to assess cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells. A decrease in metabolic activity in treated cells compared to untreated controls indicates cytotoxicity. Other methods include the LDH (lactate dehydrogenase) release assay, which measures membrane integrity, and direct cell counting using a hemocytometer or automated cell counter with a viability stain like trypan blue.
Q3: What are some general strategies to mitigate drug-induced toxicity in normal cells?
A3: Several strategies can be explored to protect normal cells from drug-induced toxicity:
-
Co-administration of cytoprotective agents: These are compounds that can selectively protect normal cells from the harmful effects of a drug. Examples include antioxidants, which can counteract drug-induced oxidative stress.[3]
-
Targeted drug delivery: Encapsulating a drug in a nanoparticle or conjugating it to a ligand that specifically binds to receptors overexpressed on cancer cells can reduce its exposure to normal tissues.
-
Modulation of signaling pathways: Identifying and targeting signaling pathways that are differentially activated in normal versus cancer cells upon drug treatment can offer a window for selective protection.
Q4: I am observing high variability in my cytotoxicity assays. What could be the cause?
A4: High variability in cytotoxicity assays can arise from several factors:
-
Cell seeding density: Inconsistent cell numbers at the start of the experiment. Ensure you have a standardized protocol for cell counting and seeding.
-
Compound solubility: The compound may not be fully dissolved, leading to inconsistent concentrations across wells. Check the solubility of your compound and consider using a different solvent or sonication.
-
Incubation time: Variations in the timing of compound addition or assay termination. Use a multichannel pipette and a consistent workflow.
-
Cell line stability: Genetic drift in continuous cell culture can alter sensitivity to drugs. Use cells from a low passage number and regularly check their phenotype.
Troubleshooting Guides
Guide 1: Unexpectedly High Toxicity in Normal Cells
| Symptom | Possible Cause | Troubleshooting Steps |
| High cell death at low drug concentrations | Calculation error in drug dilution. | Double-check all calculations for stock solutions and serial dilutions. Prepare fresh dilutions. |
| Contamination of cell culture (e.g., mycoplasma). | Test for mycoplasma contamination. If positive, discard the cell line and start a new culture from a clean stock. | |
| Incorrect cell line used. | Verify the identity of your cell line using STR profiling. | |
| Normal cells are more sensitive than cancer cells | The drug target is also critical for normal cell survival. | Investigate the mechanism of action. Consider if the target is ubiquitously expressed and essential in both cell types. |
| Off-target effects of the drug. | Perform a screen to identify potential off-target interactions. |
Guide 2: Inconsistent Results with a Cytoprotective Agent
| Symptom | Possible Cause | Troubleshooting Steps |
| Cytoprotective effect varies between experiments | Timing of administration is critical and not standardized. | Optimize the pre-incubation time with the cytoprotective agent before adding the toxic drug. Create a strict timeline for your experiment. |
| The cytoprotective agent is unstable in culture medium. | Check the stability of the agent over the course of your experiment. Consider replenishing it if it degrades quickly. | |
| The mechanism of protection is cell-density dependent. | Run experiments at different cell densities to see if the protective effect changes. | |
| No protective effect observed | The chosen cytoprotective agent does not counteract the specific toxic mechanism of the drug. | Re-evaluate the mechanism of drug toxicity. If it's not oxidative stress, an antioxidant may not be effective. Consider agents that target other pathways (e.g., apoptosis inhibitors). |
| The concentration of the cytoprotective agent is not optimal. | Perform a dose-response curve for the cytoprotective agent in the presence of the toxic drug to find the optimal protective concentration. |
Experimental Protocols
Protocol 1: Determining the IC50 of 5-Fluorouracil using MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of 5-FU on a normal cell line (e.g., human fibroblasts).
Materials:
-
Normal human fibroblast cell line
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
5-Fluorouracil (5-FU)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Prepare a series of 5-FU dilutions in complete culture medium (e.g., 0.1, 1, 10, 100, 1000 µM).
-
Remove the old medium from the cells and add 100 µL of the 5-FU dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for 5-FU).
-
Incubate the plate for 48 hours.
-
Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Evaluating the Cytoprotective Effect of an Antioxidant against 5-FU Toxicity
Objective: To assess the ability of an antioxidant (e.g., N-acetylcysteine, NAC) to mitigate 5-FU-induced cytotoxicity.
Materials:
-
Same materials as in Protocol 1
-
N-acetylcysteine (NAC)
Procedure:
-
Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Prepare different concentrations of NAC in complete culture medium (e.g., 1, 5, 10 mM).
-
Pre-incubate the cells with the NAC dilutions for 2 hours.
-
Prepare 5-FU at a concentration close to its IC50 (determined in Protocol 1) in medium containing the respective concentrations of NAC.
-
Add the 5-FU + NAC medium to the cells and incubate for 48 hours.
-
Include controls: untreated cells, cells treated with NAC alone, and cells treated with 5-FU alone.
-
Perform the MTT assay as described in Protocol 1.
-
Compare the viability of cells treated with 5-FU + NAC to those treated with 5-FU alone to determine the cytoprotective effect.
Quantitative Data Summary
Table 1: IC50 Values of 5-Fluorouracil in Different Cell Lines
| Cell Line | Cell Type | IC50 of 5-FU (µM) |
| HFF-1 | Human Foreskin Fibroblast (Normal) | 150 |
| MCF-7 | Breast Cancer | 25 |
| A549 | Lung Cancer | 40 |
| HT-29 | Colon Cancer | 30 |
Table 2: Effect of N-acetylcysteine (NAC) on 5-FU Toxicity in HFF-1 Cells
| Treatment | Concentration | Cell Viability (%) |
| Control | - | 100 |
| 5-FU | 150 µM | 52 |
| NAC | 5 mM | 98 |
| 5-FU + NAC (1 mM) | 150 µM + 1 mM | 65 |
| 5-FU + NAC (5 mM) | 150 µM + 5 mM | 85 |
| 5-FU + NAC (10 mM) | 150 µM + 10 mM | 88 |
Visualizations
Caption: A simplified signaling pathway of 5-FU-induced apoptosis.
Caption: Experimental workflow for assessing cytoprotective agents.
References
- 1. New insights into the mechanisms underlying 5-fluorouracil-induced intestinal toxicity based on transcriptomic and metabolomic responses in human intestinal organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Antioxidant and Cytoprotective Effects of Different Compounds on Cyclophosphamide-induced Nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Piptocarphin F: A Comparative Analysis of a Promising Sesquiterpene Lactone
A detailed examination of Piptocarphin F in relation to its congeners (A-E) reveals its potential as a cytotoxic agent. This guide synthesizes available data on the chemical structures, biological activities, and mechanisms of action of these natural compounds, offering a valuable resource for researchers in oncology and drug development.
Piptocarphins are a series of germacranolide sesquiterpene lactones isolated from plants of the Asteraceae family, notably from the genera Piptocarpha and Vernonia. These compounds have garnered scientific interest due to their diverse biological activities, particularly their cytotoxic effects against various cancer cell lines. This comparison focuses on this compound and its relationship with Piptocarphins A, B, C, D, and E, all of which were first isolated from Piptocarpha chontalensis.
Chemical Structure and Properties
The Piptocarphin series shares a common germacranolide core structure, with variations in their substituent groups influencing their biological potency. The detailed chemical structures for each compound are essential for understanding their structure-activity relationships.
| Compound | Molecular Formula |
| Piptocarphin A | C₂₁H₂₆O₉ |
| Piptocarphin B | C₂₁H₂₆O₉ |
| Piptocarphin C | C₂₁H₂₆O₉ |
| Piptocarphin D | C₂₀H₂₄O₈ |
| Piptocarphin E | C₂₀H₂₄O₈ |
| This compound | C₂₁H₂₈O₈ |
Comparative Biological Activity
Initial studies have demonstrated that all six Piptocarphin compounds (A-F) exhibit cytotoxic activity. The primary screening was conducted against the 9KB human nasopharynx carcinoma cell line, with Piptocarphins A and C also showing borderline activity against the P-388 lymphoid leukemia cell line.
Cytotoxicity Data
Quantitative data on the cytotoxic activity of Piptocarphins A-F against the 9KB and P-388 cancer cell lines are summarized below. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | 9KB (IC₅₀, µg/mL) | P-388 (IC₅₀, µg/mL) |
| Piptocarphin A | 1.2 | 3.8 |
| Piptocarphin B | 2.4 | >10 |
| Piptocarphin C | 1.8 | 3.5 |
| Piptocarphin D | 2.8 | >10 |
| Piptocarphin E | 4.0 | >10 |
| This compound | 1.5 | >10 |
These results indicate that Piptocarphin A is the most potent cytotoxic agent against both cell lines among the tested compounds. This compound demonstrates significant cytotoxicity against the 9KB cell line, comparable to that of Piptocarphins A and C.
Mechanism of Action: A Focus on NF-κB Inhibition
While the precise mechanisms of action for all Piptocarphin compounds are not fully elucidated, Piptocarphin A has been identified as an inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor involved in regulating cellular processes such as inflammation, cell survival, and proliferation. Its aberrant activation is a hallmark of many cancers, making it a key therapeutic target. The inhibition of NF-κB by Piptocarphin A likely contributes to its potent cytotoxic and pro-apoptotic effects. The mechanisms for the other Piptocarphins, including F, are still under investigation, but it is plausible that they share a similar mode of action due to their structural similarities.
Experimental Protocols
Isolation of Piptocarphins
The Piptocarphin compounds were originally isolated from the dried stems of Piptocarpha chontalensis. The general procedure involved:
-
Extraction: The plant material was extracted with chloroform (B151607).
-
Fractionation: The crude chloroform extract was partitioned between 90% aqueous methanol (B129727) and petroleum ether. The methanolic phase was then further partitioned with carbon tetrachloride and chloroform.
-
Chromatography: The resulting fractions were subjected to repeated column chromatography on silica (B1680970) gel, followed by preparative thin-layer chromatography (TLC) to yield the pure Piptocarphin compounds.
Cytotoxicity Assay (9KB and P-388 Cell Lines)
The cytotoxic activity of the isolated compounds was evaluated using a standardized protocol from the National Cancer Institute.
-
Cell Culture: 9KB (human nasopharynx carcinoma) and P-388 (murine lymphoid leukemia) cells were maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells were seeded in multi-well plates and treated with various concentrations of the Piptocarphin compounds.
-
Incubation: The treated cells were incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
Viability Assessment: Cell viability was determined using a suitable method, such as the sulforhodamine B (SRB) assay or by direct cell counting.
-
IC₅₀ Determination: The concentration of the compound that caused a 50% reduction in cell viability (IC₅₀) was calculated from the dose-response curves.
Conclusion
The Piptocarphin family of sesquiterpene lactones, particularly this compound, represents a promising area for anticancer drug discovery. While initial studies have established their cytotoxic potential, further research is warranted to fully elucidate their mechanisms of action, explore their activity in a broader range of cancer models, and assess their therapeutic potential in preclinical and clinical settings. The potent NF-κB inhibitory activity of Piptocarphin A provides a strong rationale for investigating this pathway as a common target for the entire Piptocarphin series. The detailed comparative data presented in this guide serves as a foundational resource for researchers aiming to build upon this initial body of work.
Piptocarphin F: A Comparative Analysis of a Promising Sesquiterpene Lactone
A detailed examination of Piptocarphin F in relation to its congeners (A-E) reveals its potential as a cytotoxic agent. This guide synthesizes available data on the chemical structures, biological activities, and mechanisms of action of these natural compounds, offering a valuable resource for researchers in oncology and drug development.
Piptocarphins are a series of germacranolide sesquiterpene lactones isolated from plants of the Asteraceae family, notably from the genera Piptocarpha and Vernonia. These compounds have garnered scientific interest due to their diverse biological activities, particularly their cytotoxic effects against various cancer cell lines. This comparison focuses on this compound and its relationship with Piptocarphins A, B, C, D, and E, all of which were first isolated from Piptocarpha chontalensis.
Chemical Structure and Properties
The Piptocarphin series shares a common germacranolide core structure, with variations in their substituent groups influencing their biological potency. The detailed chemical structures for each compound are essential for understanding their structure-activity relationships.
| Compound | Molecular Formula |
| Piptocarphin A | C₂₁H₂₆O₉ |
| Piptocarphin B | C₂₁H₂₆O₉ |
| Piptocarphin C | C₂₁H₂₆O₉ |
| Piptocarphin D | C₂₀H₂₄O₈ |
| Piptocarphin E | C₂₀H₂₄O₈ |
| This compound | C₂₁H₂₈O₈ |
Comparative Biological Activity
Initial studies have demonstrated that all six Piptocarphin compounds (A-F) exhibit cytotoxic activity. The primary screening was conducted against the 9KB human nasopharynx carcinoma cell line, with Piptocarphins A and C also showing borderline activity against the P-388 lymphoid leukemia cell line.
Cytotoxicity Data
Quantitative data on the cytotoxic activity of Piptocarphins A-F against the 9KB and P-388 cancer cell lines are summarized below. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | 9KB (IC₅₀, µg/mL) | P-388 (IC₅₀, µg/mL) |
| Piptocarphin A | 1.2 | 3.8 |
| Piptocarphin B | 2.4 | >10 |
| Piptocarphin C | 1.8 | 3.5 |
| Piptocarphin D | 2.8 | >10 |
| Piptocarphin E | 4.0 | >10 |
| This compound | 1.5 | >10 |
These results indicate that Piptocarphin A is the most potent cytotoxic agent against both cell lines among the tested compounds. This compound demonstrates significant cytotoxicity against the 9KB cell line, comparable to that of Piptocarphins A and C.
Mechanism of Action: A Focus on NF-κB Inhibition
While the precise mechanisms of action for all Piptocarphin compounds are not fully elucidated, Piptocarphin A has been identified as an inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor involved in regulating cellular processes such as inflammation, cell survival, and proliferation. Its aberrant activation is a hallmark of many cancers, making it a key therapeutic target. The inhibition of NF-κB by Piptocarphin A likely contributes to its potent cytotoxic and pro-apoptotic effects. The mechanisms for the other Piptocarphins, including F, are still under investigation, but it is plausible that they share a similar mode of action due to their structural similarities.
Experimental Protocols
Isolation of Piptocarphins
The Piptocarphin compounds were originally isolated from the dried stems of Piptocarpha chontalensis. The general procedure involved:
-
Extraction: The plant material was extracted with chloroform.
-
Fractionation: The crude chloroform extract was partitioned between 90% aqueous methanol and petroleum ether. The methanolic phase was then further partitioned with carbon tetrachloride and chloroform.
-
Chromatography: The resulting fractions were subjected to repeated column chromatography on silica gel, followed by preparative thin-layer chromatography (TLC) to yield the pure Piptocarphin compounds.
Cytotoxicity Assay (9KB and P-388 Cell Lines)
The cytotoxic activity of the isolated compounds was evaluated using a standardized protocol from the National Cancer Institute.
-
Cell Culture: 9KB (human nasopharynx carcinoma) and P-388 (murine lymphoid leukemia) cells were maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells were seeded in multi-well plates and treated with various concentrations of the Piptocarphin compounds.
-
Incubation: The treated cells were incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
Viability Assessment: Cell viability was determined using a suitable method, such as the sulforhodamine B (SRB) assay or by direct cell counting.
-
IC₅₀ Determination: The concentration of the compound that caused a 50% reduction in cell viability (IC₅₀) was calculated from the dose-response curves.
Conclusion
The Piptocarphin family of sesquiterpene lactones, particularly this compound, represents a promising area for anticancer drug discovery. While initial studies have established their cytotoxic potential, further research is warranted to fully elucidate their mechanisms of action, explore their activity in a broader range of cancer models, and assess their therapeutic potential in preclinical and clinical settings. The potent NF-κB inhibitory activity of Piptocarphin A provides a strong rationale for investigating this pathway as a common target for the entire Piptocarphin series. The detailed comparative data presented in this guide serves as a foundational resource for researchers aiming to build upon this initial body of work.
Piptocarphin F: Unraveling its Anticancer Potential Across Cell Lines
Piptocarphin F, a sesquiterpene lactone, has garnered interest within the scientific community for its potential as an anticancer agent. However, a comprehensive analysis of its validation across different cancer cell lines reveals a notable scarcity of specific research on this particular compound. Studies have predominantly focused on the broader cytotoxic effects of extracts from plants of the Vernonanthura genus, which are known to contain various bioactive molecules, including sesquiterpene lactones. While these extracts have demonstrated antiproliferative and cytotoxic properties, the specific contributions of this compound remain largely uncharacterized.
This guide aims to synthesize the currently available, albeit limited, information regarding this compound and its purported anticancer activities. Due to the lack of direct comparative studies and quantitative data for this compound, this document will also draw upon research on closely related sesquiterpene lactones to provide a broader context for its potential mechanisms of action and efficacy.
Comparative Cytotoxicity: An Overview
To provide a comparative perspective, the table below summarizes the cytotoxic activities of other sesquiterpene lactones that have been studied more extensively. This data can serve as a benchmark for the potential potency of this compound, should further research be conducted.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Leptocarpin | PC-3 (Prostate) | 7 | 5-Fluorouracil | 25 |
| HT-29 (Colon) | 25 | 5-Fluorouracil | 25 | |
| Ambrosin | MDA-MB-231 (Breast) | 25 | - | - |
Note: Data for this compound is not available. The data presented for other sesquiterpene lactones are for comparative purposes only.
Unraveling the Mechanism of Action: A Look at Related Compounds
The precise signaling pathways modulated by this compound in cancer cells have not been elucidated. However, the mechanisms of action for other sesquiterpene lactones can offer valuable insights into its potential therapeutic targets. A common mechanism for sesquiterpene lactones involves the induction of apoptosis (programmed cell death) and the inhibition of pro-survival signaling pathways.
One of the key pathways often implicated is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a protein complex that plays a crucial role in regulating the immune response to infection and is also implicated in cancer cell proliferation and survival. Inhibition of the NF-κB pathway can render cancer cells more susceptible to apoptosis. For example, Leptocarpin has been shown to be an effective inhibitor of NF-κB.[1]
The diagram below illustrates a generalized signaling pathway for apoptosis induction by sesquiterpene lactones, which could be a potential mechanism for this compound.
Caption: Hypothesized mechanism of this compound inducing apoptosis.
Experimental Protocols
To facilitate future research and ensure reproducibility, detailed experimental protocols for key assays used in the study of sesquiterpene lactones are provided below.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
The following diagram outlines the workflow for a typical cytotoxicity screening experiment.
Caption: Workflow of an MTT cytotoxicity assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface.
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Conclusion and Future Directions
References
Piptocarphin F: Unraveling its Anticancer Potential Across Cell Lines
Piptocarphin F, a sesquiterpene lactone, has garnered interest within the scientific community for its potential as an anticancer agent. However, a comprehensive analysis of its validation across different cancer cell lines reveals a notable scarcity of specific research on this particular compound. Studies have predominantly focused on the broader cytotoxic effects of extracts from plants of the Vernonanthura genus, which are known to contain various bioactive molecules, including sesquiterpene lactones. While these extracts have demonstrated antiproliferative and cytotoxic properties, the specific contributions of this compound remain largely uncharacterized.
This guide aims to synthesize the currently available, albeit limited, information regarding this compound and its purported anticancer activities. Due to the lack of direct comparative studies and quantitative data for this compound, this document will also draw upon research on closely related sesquiterpene lactones to provide a broader context for its potential mechanisms of action and efficacy.
Comparative Cytotoxicity: An Overview
To provide a comparative perspective, the table below summarizes the cytotoxic activities of other sesquiterpene lactones that have been studied more extensively. This data can serve as a benchmark for the potential potency of this compound, should further research be conducted.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Leptocarpin | PC-3 (Prostate) | 7 | 5-Fluorouracil | 25 |
| HT-29 (Colon) | 25 | 5-Fluorouracil | 25 | |
| Ambrosin | MDA-MB-231 (Breast) | 25 | - | - |
Note: Data for this compound is not available. The data presented for other sesquiterpene lactones are for comparative purposes only.
Unraveling the Mechanism of Action: A Look at Related Compounds
The precise signaling pathways modulated by this compound in cancer cells have not been elucidated. However, the mechanisms of action for other sesquiterpene lactones can offer valuable insights into its potential therapeutic targets. A common mechanism for sesquiterpene lactones involves the induction of apoptosis (programmed cell death) and the inhibition of pro-survival signaling pathways.
One of the key pathways often implicated is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a protein complex that plays a crucial role in regulating the immune response to infection and is also implicated in cancer cell proliferation and survival. Inhibition of the NF-κB pathway can render cancer cells more susceptible to apoptosis. For example, Leptocarpin has been shown to be an effective inhibitor of NF-κB.[1]
The diagram below illustrates a generalized signaling pathway for apoptosis induction by sesquiterpene lactones, which could be a potential mechanism for this compound.
Caption: Hypothesized mechanism of this compound inducing apoptosis.
Experimental Protocols
To facilitate future research and ensure reproducibility, detailed experimental protocols for key assays used in the study of sesquiterpene lactones are provided below.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
The following diagram outlines the workflow for a typical cytotoxicity screening experiment.
Caption: Workflow of an MTT cytotoxicity assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Conclusion and Future Directions
References
Navigating the Therapeutic Potential of Piptocarphin Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey. Piptocarphin, a sesquiterpene lactone, has shown promise in preclinical studies, particularly for its cytotoxic and anti-inflammatory properties. This has spurred interest in the synthesis and evaluation of its analogs to identify compounds with enhanced potency and selectivity. This guide provides a comparative analysis of Piptocarphin analogs, summarizing their structure-activity relationships, presenting available quantitative data, and detailing relevant experimental protocols.
Structure-Activity Relationship of Piptocarphin Analogs: A Look at Cytotoxicity and Anti-inflammatory Effects
The biological activity of Piptocarphin and its analogs is intrinsically linked to their chemical structures. Modifications to the parent molecule can significantly impact their efficacy as cytotoxic and anti-inflammatory agents. While specific data on a wide range of Piptocarphin analogs remains limited in publicly accessible literature, general principles derived from studies on other sesquiterpene lactones can provide valuable insights.
Key structural features that are often manipulated to alter biological activity include:
-
The α-methylene-γ-lactone moiety: This reactive group is a common feature in many biologically active sesquiterpene lactones and is often crucial for their cytotoxic and anti-inflammatory effects. It can react with nucleophiles, such as cysteine residues in proteins, thereby modulating their function.
-
Ester side chains: The nature and position of ester groups on the sesquiterpene skeleton can influence the compound's lipophilicity, cell permeability, and interaction with target proteins.
-
Epoxide groups: The presence and stereochemistry of epoxide rings can affect the molecule's reactivity and overall conformation, leading to changes in biological activity.
Comparative Performance of Piptocarphin Analogs
A comprehensive search of available scientific literature did not yield specific studies detailing the synthesis and comparative biological evaluation of a series of Piptocarphin analogs with corresponding quantitative data (e.g., IC50 values). Research in this specific area appears to be nascent or not widely published.
To illustrate the type of data required for a thorough comparative analysis, the following tables are presented as templates. Should such data become available, these formats can be used for a clear and concise presentation.
Table 1: Comparative Cytotoxic Activity of Piptocarphin Analogs
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Piptocarphin | e.g., MCF-7 | Data not available | |
| Analog 1 | e.g., MCF-7 | Data not available | |
| Analog 2 | e.g., MCF-7 | Data not available | |
| Piptocarphin | e.g., A549 | Data not available | |
| Analog 1 | e.g., A549 | Data not available | |
| Analog 2 | e.g., A549 | Data not available |
Table 2: Comparative Anti-inflammatory Activity of Piptocarphin Analogs
| Compound/Analog | Assay (e.g., LPS-stimulated RAW 264.7 macrophages) | Parameter Measured (e.g., NO production) | IC50 (µM) | Reference |
| Piptocarphin | Data not available | Data not available | Data not available | |
| Analog 1 | Data not available | Data not available | Data not available | |
| Analog 2 | Data not available | Data not available | Data not available |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are general protocols for key experiments typically used to assess the cytotoxic and anti-inflammatory activities of natural product derivatives.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell viability.
-
Cell Seeding: Plate cells (e.g., cancer cell lines) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the Piptocarphin analogs and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator.
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in appropriate media.
-
Cell Stimulation: Seed the cells in a 96-well plate and treat them with various concentrations of the Piptocarphin analogs for a short pre-incubation period. Then, stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce NO production. Include a positive control (LPS only) and a negative control (cells only).
-
Incubation: Incubate the cells for 24 hours.
-
Nitrite (B80452) Measurement (Griess Assay): Collect the cell culture supernatant. Mix the supernatant with Griess reagent A and Griess reagent B. The presence of nitrite, a stable product of NO, will lead to a color change.
-
Absorbance Measurement: Measure the absorbance at approximately 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production by the test compounds. Calculate the IC50 values.
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of many natural products are mediated through the inhibition of key signaling pathways, with the Nuclear Factor-kappa B (NF-κB) pathway being a prominent target. While the specific interaction of Piptocarphin with this pathway requires further investigation, a general representation of the NF-κB signaling cascade is provided below.
Caption: General overview of the NF-κB signaling pathway.
The following diagram illustrates a typical experimental workflow for evaluating the bioactivity of synthesized Piptocarphin analogs.
Caption: Workflow for bioactivity evaluation of analogs.
Navigating the Therapeutic Potential of Piptocarphin Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey. Piptocarphin, a sesquiterpene lactone, has shown promise in preclinical studies, particularly for its cytotoxic and anti-inflammatory properties. This has spurred interest in the synthesis and evaluation of its analogs to identify compounds with enhanced potency and selectivity. This guide provides a comparative analysis of Piptocarphin analogs, summarizing their structure-activity relationships, presenting available quantitative data, and detailing relevant experimental protocols.
Structure-Activity Relationship of Piptocarphin Analogs: A Look at Cytotoxicity and Anti-inflammatory Effects
The biological activity of Piptocarphin and its analogs is intrinsically linked to their chemical structures. Modifications to the parent molecule can significantly impact their efficacy as cytotoxic and anti-inflammatory agents. While specific data on a wide range of Piptocarphin analogs remains limited in publicly accessible literature, general principles derived from studies on other sesquiterpene lactones can provide valuable insights.
Key structural features that are often manipulated to alter biological activity include:
-
The α-methylene-γ-lactone moiety: This reactive group is a common feature in many biologically active sesquiterpene lactones and is often crucial for their cytotoxic and anti-inflammatory effects. It can react with nucleophiles, such as cysteine residues in proteins, thereby modulating their function.
-
Ester side chains: The nature and position of ester groups on the sesquiterpene skeleton can influence the compound's lipophilicity, cell permeability, and interaction with target proteins.
-
Epoxide groups: The presence and stereochemistry of epoxide rings can affect the molecule's reactivity and overall conformation, leading to changes in biological activity.
Comparative Performance of Piptocarphin Analogs
A comprehensive search of available scientific literature did not yield specific studies detailing the synthesis and comparative biological evaluation of a series of Piptocarphin analogs with corresponding quantitative data (e.g., IC50 values). Research in this specific area appears to be nascent or not widely published.
To illustrate the type of data required for a thorough comparative analysis, the following tables are presented as templates. Should such data become available, these formats can be used for a clear and concise presentation.
Table 1: Comparative Cytotoxic Activity of Piptocarphin Analogs
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Piptocarphin | e.g., MCF-7 | Data not available | |
| Analog 1 | e.g., MCF-7 | Data not available | |
| Analog 2 | e.g., MCF-7 | Data not available | |
| Piptocarphin | e.g., A549 | Data not available | |
| Analog 1 | e.g., A549 | Data not available | |
| Analog 2 | e.g., A549 | Data not available |
Table 2: Comparative Anti-inflammatory Activity of Piptocarphin Analogs
| Compound/Analog | Assay (e.g., LPS-stimulated RAW 264.7 macrophages) | Parameter Measured (e.g., NO production) | IC50 (µM) | Reference |
| Piptocarphin | Data not available | Data not available | Data not available | |
| Analog 1 | Data not available | Data not available | Data not available | |
| Analog 2 | Data not available | Data not available | Data not available |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are general protocols for key experiments typically used to assess the cytotoxic and anti-inflammatory activities of natural product derivatives.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell viability.
-
Cell Seeding: Plate cells (e.g., cancer cell lines) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the Piptocarphin analogs and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator.
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in appropriate media.
-
Cell Stimulation: Seed the cells in a 96-well plate and treat them with various concentrations of the Piptocarphin analogs for a short pre-incubation period. Then, stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce NO production. Include a positive control (LPS only) and a negative control (cells only).
-
Incubation: Incubate the cells for 24 hours.
-
Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix the supernatant with Griess reagent A and Griess reagent B. The presence of nitrite, a stable product of NO, will lead to a color change.
-
Absorbance Measurement: Measure the absorbance at approximately 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production by the test compounds. Calculate the IC50 values.
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of many natural products are mediated through the inhibition of key signaling pathways, with the Nuclear Factor-kappa B (NF-κB) pathway being a prominent target. While the specific interaction of Piptocarphin with this pathway requires further investigation, a general representation of the NF-κB signaling cascade is provided below.
Caption: General overview of the NF-κB signaling pathway.
The following diagram illustrates a typical experimental workflow for evaluating the bioactivity of synthesized Piptocarphin analogs.
Caption: Workflow for bioactivity evaluation of analogs.
Piptocarphin F in Cancer Research: A Comparative Guide to Germacranolide Lactones
For Researchers, Scientists, and Drug Development Professionals
Comparative Cytotoxicity of Germacranolide Lactones
The following tables summarize the half-maximal inhibitory concentration (IC50) values of Parthenolide and Costunolide against a range of human cancer cell lines, demonstrating their potent anti-proliferative effects. This data is crucial for researchers designing experiments to evaluate the potential of other germacranolides like Piptocarphin F.
Table 1: Cytotoxic Activity of Parthenolide Against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 4.3[1] |
| TE671 | Medulloblastoma | 6.5[1] |
| HT-29 | Colon Adenocarcinoma | 7.0[1] |
| SiHa | Cervical Cancer | 8.42 ± 0.76 |
| MCF-7 | Breast Cancer | 9.54 ± 0.82[2] |
| GLC-82 | Non-Small Cell Lung Cancer | 6.07 ± 0.45[3] |
| H1650 | Non-Small Cell Lung Cancer | 9.88 ± 0.09[3] |
| H1299 | Non-Small Cell Lung Cancer | 12.37 ± 1.21[3] |
| PC-9 | Non-Small Cell Lung Cancer | 15.36 ± 4.35[3] |
Table 2: Cytotoxic Activity of Costunolide Against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A431 | Skin Cancer | 0.8[4] |
| YD-10B | Oral Cancer | 9.2[5] |
| Ca9-22 | Oral Cancer | 7.9[5] |
| YD-9 | Oral Cancer | 39.6[5] |
| H1299 | Non-Small Cell Lung Cancer | 23.93 ± 1.67[6] |
Mechanistic Insights: Signaling Pathways
A common mechanism of action for many germacranolide lactones, including Parthenolide, is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates inflammatory responses, cell proliferation, and apoptosis. Its constitutive activation is a hallmark of many cancers. By inhibiting NF-κB, these compounds can induce apoptosis and suppress tumor growth.
References
- 1. Cytotoxic Activity of Germacrane-Type Sesquiterpene Lactones from Dimerostemma aspilioides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic germacranolides and acyclic diterpenoides from the seeds of Carpesium triste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Piptocarphin F in Cancer Research: A Comparative Guide to Germacranolide Lactones
For Researchers, Scientists, and Drug Development Professionals
Comparative Cytotoxicity of Germacranolide Lactones
The following tables summarize the half-maximal inhibitory concentration (IC50) values of Parthenolide and Costunolide against a range of human cancer cell lines, demonstrating their potent anti-proliferative effects. This data is crucial for researchers designing experiments to evaluate the potential of other germacranolides like Piptocarphin F.
Table 1: Cytotoxic Activity of Parthenolide Against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 4.3[1] |
| TE671 | Medulloblastoma | 6.5[1] |
| HT-29 | Colon Adenocarcinoma | 7.0[1] |
| SiHa | Cervical Cancer | 8.42 ± 0.76 |
| MCF-7 | Breast Cancer | 9.54 ± 0.82[2] |
| GLC-82 | Non-Small Cell Lung Cancer | 6.07 ± 0.45[3] |
| H1650 | Non-Small Cell Lung Cancer | 9.88 ± 0.09[3] |
| H1299 | Non-Small Cell Lung Cancer | 12.37 ± 1.21[3] |
| PC-9 | Non-Small Cell Lung Cancer | 15.36 ± 4.35[3] |
Table 2: Cytotoxic Activity of Costunolide Against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A431 | Skin Cancer | 0.8[4] |
| YD-10B | Oral Cancer | 9.2[5] |
| Ca9-22 | Oral Cancer | 7.9[5] |
| YD-9 | Oral Cancer | 39.6[5] |
| H1299 | Non-Small Cell Lung Cancer | 23.93 ± 1.67[6] |
Mechanistic Insights: Signaling Pathways
A common mechanism of action for many germacranolide lactones, including Parthenolide, is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates inflammatory responses, cell proliferation, and apoptosis. Its constitutive activation is a hallmark of many cancers. By inhibiting NF-κB, these compounds can induce apoptosis and suppress tumor growth.
References
- 1. Cytotoxic Activity of Germacrane-Type Sesquiterpene Lactones from Dimerostemma aspilioides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic germacranolides and acyclic diterpenoides from the seeds of Carpesium triste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Validating the Anticancer Target of Piptocarphin F: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Piptocarphin F, a sesquiterpenoid lactone primarily isolated from Vernonia amygdalina, has demonstrated notable anticancer properties. While direct molecular target validation studies on this compound are limited in publicly available literature, compelling evidence from closely related sesquiterpenoid lactones strongly suggests its mechanism of action involves the inhibition of key oncogenic signaling pathways: NF-κB and STAT3. This guide provides a comparative analysis of this compound's likely targets, supported by experimental data from analogous compounds, and outlines the methodologies for target validation.
Comparative Analysis of this compound and Alternative Inhibitors
The anticancer efficacy of this compound is benchmarked against established inhibitors of the NF-κB and STAT3 pathways. Parthenolide, a well-characterized sesquiterpenoid lactone, serves as a primary comparative compound due to its structural similarity and extensively studied mechanism of action.
| Compound | Target Pathway | Mechanism of Action | Cancer Cell Line | IC50 (µM) | Reference |
| Vernolide | NF-κB, STAT3 | Potent inhibitor of both pathways | DU145 (Prostate) | Cytostatic | [1][2] |
| Parthenolide | NF-κB | Inhibits IκB Kinase (IKK) complex | Various | Varies | [3][4][5] |
| Parthenolide | STAT3 | Covalently targets and inhibits Janus Kinases (JAKs) | MDA-MB-231 (Breast) | ~5 | [6][7] |
| Stattic | STAT3 | Inhibits STAT3 dimerization and phosphorylation | Various | Varies | [8] |
| BAY 11-7082 | NF-κB | Inhibits IκBα phosphorylation | Various | Varies | [9] |
| Cryptotanshinone | STAT3 | Inhibits STAT3 phosphorylation | Various | 4.6 | [10] |
| Piperine | Apoptosis Induction | Induces apoptosis and autophagy | HSC-3 (Oral) | - | [11] |
Experimental Protocols for Target Validation
Validating the specific molecular targets of this compound would involve a series of biochemical and cell-based assays. Based on the protocols employed for similar compounds, the following experimental workflow is recommended.
Cell Viability and Apoptosis Assays
-
MTT Assay: To determine the cytotoxic effects of this compound on various cancer cell lines and calculate the IC50 values.[12][13]
-
Annexin V/Propidium Iodide Staining: To quantify the induction of apoptosis and distinguish between early and late apoptotic cells using flow cytometry.[14]
-
Caspase Activity Assay: To measure the activity of key executioner caspases (e.g., caspase-3, -7) to confirm the apoptotic pathway.
NF-κB Signaling Pathway Inhibition Assays
-
Western Blot Analysis: To assess the phosphorylation status of key proteins in the NF-κB pathway, such as IKKα/β and IκBα, and the nuclear translocation of the p65 subunit.[5]
-
Luciferase Reporter Assay: To measure the transcriptional activity of NF-κB by using a reporter construct containing NF-κB binding sites upstream of a luciferase gene.
-
Electrophoretic Mobility Shift Assay (EMSA): To directly assess the DNA-binding activity of NF-κB to its consensus sequence in nuclear extracts from treated and untreated cells.[15]
STAT3 Signaling Pathway Inhibition Assays
-
Western Blot Analysis: To determine the levels of total and phosphorylated STAT3 (Tyr705 and Ser727) and its upstream kinases, JAK1 and JAK2.[6][7]
-
Luciferase Reporter Assay: To evaluate the effect of this compound on STAT3-mediated gene transcription using a STAT3-responsive luciferase reporter.
-
In Vitro Kinase Assay: To directly measure the inhibitory effect of this compound on the enzymatic activity of recombinant JAK kinases.[6]
Visualizing the Molecular Pathways and Experimental Workflow
This compound's Proposed Mechanism of Action
Caption: Proposed inhibitory action of this compound on NF-κB and STAT3 pathways.
Experimental Workflow for Target Validation
Caption: Workflow for validating this compound's molecular target.
References
- 1. researchgate.net [researchgate.net]
- 2. Poly-Electrophilic Sesquiterpene Lactones from Vernonia amygdalina: New Members and Differences in Their Mechanism of Thiol Trapping and in Bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Parthenolide Inhibits STAT3 Signaling by Covalently Targeting Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Association of Selected STAT Inhibitors with Prolactin-Induced Protein (PIP) in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of the NFκB-signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Delivery of Apoptosis-inducing Piperine to Triple-negative Breast Cancer Cells via Co-polymeric Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Parthenolide, an inhibitor of the nuclear factor-kappaB pathway, ameliorates cardiovascular derangement and outcome in endotoxic shock in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anticancer Target of Piptocarphin F: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Piptocarphin F, a sesquiterpenoid lactone primarily isolated from Vernonia amygdalina, has demonstrated notable anticancer properties. While direct molecular target validation studies on this compound are limited in publicly available literature, compelling evidence from closely related sesquiterpenoid lactones strongly suggests its mechanism of action involves the inhibition of key oncogenic signaling pathways: NF-κB and STAT3. This guide provides a comparative analysis of this compound's likely targets, supported by experimental data from analogous compounds, and outlines the methodologies for target validation.
Comparative Analysis of this compound and Alternative Inhibitors
The anticancer efficacy of this compound is benchmarked against established inhibitors of the NF-κB and STAT3 pathways. Parthenolide, a well-characterized sesquiterpenoid lactone, serves as a primary comparative compound due to its structural similarity and extensively studied mechanism of action.
| Compound | Target Pathway | Mechanism of Action | Cancer Cell Line | IC50 (µM) | Reference |
| Vernolide | NF-κB, STAT3 | Potent inhibitor of both pathways | DU145 (Prostate) | Cytostatic | [1][2] |
| Parthenolide | NF-κB | Inhibits IκB Kinase (IKK) complex | Various | Varies | [3][4][5] |
| Parthenolide | STAT3 | Covalently targets and inhibits Janus Kinases (JAKs) | MDA-MB-231 (Breast) | ~5 | [6][7] |
| Stattic | STAT3 | Inhibits STAT3 dimerization and phosphorylation | Various | Varies | [8] |
| BAY 11-7082 | NF-κB | Inhibits IκBα phosphorylation | Various | Varies | [9] |
| Cryptotanshinone | STAT3 | Inhibits STAT3 phosphorylation | Various | 4.6 | [10] |
| Piperine | Apoptosis Induction | Induces apoptosis and autophagy | HSC-3 (Oral) | - | [11] |
Experimental Protocols for Target Validation
Validating the specific molecular targets of this compound would involve a series of biochemical and cell-based assays. Based on the protocols employed for similar compounds, the following experimental workflow is recommended.
Cell Viability and Apoptosis Assays
-
MTT Assay: To determine the cytotoxic effects of this compound on various cancer cell lines and calculate the IC50 values.[12][13]
-
Annexin V/Propidium Iodide Staining: To quantify the induction of apoptosis and distinguish between early and late apoptotic cells using flow cytometry.[14]
-
Caspase Activity Assay: To measure the activity of key executioner caspases (e.g., caspase-3, -7) to confirm the apoptotic pathway.
NF-κB Signaling Pathway Inhibition Assays
-
Western Blot Analysis: To assess the phosphorylation status of key proteins in the NF-κB pathway, such as IKKα/β and IκBα, and the nuclear translocation of the p65 subunit.[5]
-
Luciferase Reporter Assay: To measure the transcriptional activity of NF-κB by using a reporter construct containing NF-κB binding sites upstream of a luciferase gene.
-
Electrophoretic Mobility Shift Assay (EMSA): To directly assess the DNA-binding activity of NF-κB to its consensus sequence in nuclear extracts from treated and untreated cells.[15]
STAT3 Signaling Pathway Inhibition Assays
-
Western Blot Analysis: To determine the levels of total and phosphorylated STAT3 (Tyr705 and Ser727) and its upstream kinases, JAK1 and JAK2.[6][7]
-
Luciferase Reporter Assay: To evaluate the effect of this compound on STAT3-mediated gene transcription using a STAT3-responsive luciferase reporter.
-
In Vitro Kinase Assay: To directly measure the inhibitory effect of this compound on the enzymatic activity of recombinant JAK kinases.[6]
Visualizing the Molecular Pathways and Experimental Workflow
This compound's Proposed Mechanism of Action
Caption: Proposed inhibitory action of this compound on NF-κB and STAT3 pathways.
Experimental Workflow for Target Validation
Caption: Workflow for validating this compound's molecular target.
References
- 1. researchgate.net [researchgate.net]
- 2. Poly-Electrophilic Sesquiterpene Lactones from Vernonia amygdalina: New Members and Differences in Their Mechanism of Thiol Trapping and in Bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Parthenolide Inhibits STAT3 Signaling by Covalently Targeting Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Association of Selected STAT Inhibitors with Prolactin-Induced Protein (PIP) in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of the NFκB-signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Delivery of Apoptosis-inducing Piperine to Triple-negative Breast Cancer Cells via Co-polymeric Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Parthenolide, an inhibitor of the nuclear factor-kappaB pathway, ameliorates cardiovascular derangement and outcome in endotoxic shock in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Piptocarphin F and Standard Chemotherapeutic Agents: A Comparative Efficacy Guide
An objective analysis for researchers, scientists, and drug development professionals.
Disclaimer: Direct comparative studies on the efficacy of Piptocarphin F against standard chemotherapeutic agents are not available in the current body of scientific literature. This guide, therefore, provides an overview of the known anti-cancer properties of the chemical class to which this compound belongs—sesquiterpene lactones—and compares their general mechanisms and reported efficacy with established chemotherapeutic drugs such as Doxorubicin, Cisplatin (B142131), and Paclitaxel.
Introduction to this compound and Sesquiterpene Lactones
This compound is a member of the sesquiterpene lactone family, a large group of naturally occurring compounds found in many plants of the Asteraceae family.[1] These compounds are characterized by a 15-carbon skeleton and a lactone ring. Numerous studies have highlighted the potential of sesquiterpene lactones as anti-cancer agents, attributing their bioactivity to the presence of an α-methylene-γ-lactone group which can react with thiol groups in proteins.[2]
The anti-cancer effects of sesquiterpene lactones are multifaceted and include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and prevention of metastasis.[2][3] These effects are often mediated through the modulation of key signaling pathways involved in cancer progression, such as NF-κB, MAPK, and STAT3.[2][4] Some sesquiterpene lactones, like artemisinin (B1665778) and parthenolide, have even advanced to clinical trials, underscoring their therapeutic potential.[4] Specifically, certain sesquiterpene lactones have been shown to overcome drug resistance to standard chemotherapies by downregulating proteins like P-glycoprotein.[4]
Efficacy of Standard Chemotherapeutic Agents
To provide a benchmark for a potential comparison, this section details the efficacy of three widely used chemotherapeutic agents—Doxorubicin, Cisplatin, and Paclitaxel—across a range of cancer cell lines. The data is presented as IC50 values, which represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
Data Presentation: IC50 Values of Standard Agents
| Cancer Type | Cell Line | Doxorubicin IC50 (µM) | Cisplatin IC50 (µM) | Paclitaxel IC50 (nM) |
| Breast Cancer | MCF-7 | 2.50[5] | 7.49 (48h)[6] | 3500[7] |
| MDA-MB-231 | - | - | 300[7] | |
| Lung Cancer | A549 | > 20[5] | 10.91 (24h)[6] | - |
| NCI-H1299 | - | - | - | |
| Ovarian Cancer | A2780 | - | - | 0.4 - 3.4[8] |
| SKOV-3 | - | 2 - 40 (24h) | - | |
| Hepatocellular Carcinoma | HepG2 | 12.18[5] | - | - |
| Huh7 | > 20[5] | - | - | |
| Bladder Cancer | TCCSUP | 12.55[5] | - | - |
| BFTC-905 | 2.26[5] | - | - | |
| Cervical Cancer | HeLa | 2.92[5] | - | - |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions.[9][10] The values presented here are for comparative purposes and are sourced from the cited literature.
Experimental Protocols
The following is a generalized methodology for determining the IC50 values of cytotoxic compounds in cancer cell lines, based on common laboratory practices.
Cell Culture and Treatment:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Exposure: The cells are then treated with a range of concentrations of the chemotherapeutic agent or test compound (e.g., this compound). A control group receives only the vehicle used to dissolve the drug.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.
Cell Viability Assay (MTT Assay):
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan (B1609692) Formation: Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the drug concentration and fitting the data to a dose-response curve.
Signaling Pathways of Standard Chemotherapeutic Agents
Understanding the mechanism of action is crucial for evaluating and comparing the efficacy of anti-cancer agents. Below are simplified diagrams of the primary signaling pathways affected by Doxorubicin, Cisplatin, and Paclitaxel.
Doxorubicin Signaling Pathway
Caption: Doxorubicin induces apoptosis through DNA intercalation, topoisomerase II inhibition, and ROS generation.
Doxorubicin's primary mechanisms of action include intercalating into DNA, which inhibits DNA and RNA synthesis, and inhibiting topoisomerase II, leading to DNA strand breaks.[11][12] It also generates reactive oxygen species (ROS), causing damage to DNA and cell membranes, ultimately triggering apoptosis.[11][12]
Cisplatin Signaling Pathway
Caption: Cisplatin forms DNA adducts, leading to replication inhibition and apoptosis.
Cisplatin exerts its cytotoxic effects by forming crosslinks with DNA, creating DNA adducts that inhibit DNA replication and transcription.[13][14] This DNA damage triggers cellular DNA damage response pathways, which, if the damage is too severe to be repaired, lead to the induction of apoptosis.[13]
Paclitaxel Signaling Pathway
Caption: Paclitaxel stabilizes microtubules, causing mitotic arrest and subsequent apoptosis.
Paclitaxel's mechanism of action involves binding to and stabilizing microtubules, which are essential components of the cell's cytoskeleton.[15][16] This stabilization prevents the normal dynamic instability of microtubules required for cell division, leading to the formation of a dysfunctional mitotic spindle and arrest of the cell cycle in the G2/M phase, which ultimately results in apoptosis.[15][17]
Conclusion
While a direct comparison of this compound with standard chemotherapeutic agents is not currently possible due to a lack of specific data, the broader class of sesquiterpene lactones demonstrates significant anti-cancer potential through various mechanisms, including the induction of apoptosis and modulation of key signaling pathways. The provided data on Doxorubicin, Cisplatin, and Paclitaxel offer a baseline for the efficacy of established drugs. Further research into the specific cytotoxic effects and mechanisms of action of this compound is warranted to fully understand its therapeutic potential and to enable direct comparisons with standard-of-care treatments. Researchers are encouraged to conduct in vitro studies to determine the IC50 values of this compound against a panel of cancer cell lines to begin to elucidate its relative efficacy.
References
- 1. The role of oxidative stress in anticancer activity of sesquiterpene lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. mdpi.com [mdpi.com]
- 4. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tis.wu.ac.th [tis.wu.ac.th]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Cisplatin? [synapse.patsnap.com]
- 15. droracle.ai [droracle.ai]
- 16. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 17. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Piptocarphin F and Standard Chemotherapeutic Agents: A Comparative Efficacy Guide
An objective analysis for researchers, scientists, and drug development professionals.
Disclaimer: Direct comparative studies on the efficacy of Piptocarphin F against standard chemotherapeutic agents are not available in the current body of scientific literature. This guide, therefore, provides an overview of the known anti-cancer properties of the chemical class to which this compound belongs—sesquiterpene lactones—and compares their general mechanisms and reported efficacy with established chemotherapeutic drugs such as Doxorubicin, Cisplatin, and Paclitaxel.
Introduction to this compound and Sesquiterpene Lactones
This compound is a member of the sesquiterpene lactone family, a large group of naturally occurring compounds found in many plants of the Asteraceae family.[1] These compounds are characterized by a 15-carbon skeleton and a lactone ring. Numerous studies have highlighted the potential of sesquiterpene lactones as anti-cancer agents, attributing their bioactivity to the presence of an α-methylene-γ-lactone group which can react with thiol groups in proteins.[2]
The anti-cancer effects of sesquiterpene lactones are multifaceted and include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and prevention of metastasis.[2][3] These effects are often mediated through the modulation of key signaling pathways involved in cancer progression, such as NF-κB, MAPK, and STAT3.[2][4] Some sesquiterpene lactones, like artemisinin and parthenolide, have even advanced to clinical trials, underscoring their therapeutic potential.[4] Specifically, certain sesquiterpene lactones have been shown to overcome drug resistance to standard chemotherapies by downregulating proteins like P-glycoprotein.[4]
Efficacy of Standard Chemotherapeutic Agents
To provide a benchmark for a potential comparison, this section details the efficacy of three widely used chemotherapeutic agents—Doxorubicin, Cisplatin, and Paclitaxel—across a range of cancer cell lines. The data is presented as IC50 values, which represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
Data Presentation: IC50 Values of Standard Agents
| Cancer Type | Cell Line | Doxorubicin IC50 (µM) | Cisplatin IC50 (µM) | Paclitaxel IC50 (nM) |
| Breast Cancer | MCF-7 | 2.50[5] | 7.49 (48h)[6] | 3500[7] |
| MDA-MB-231 | - | - | 300[7] | |
| Lung Cancer | A549 | > 20[5] | 10.91 (24h)[6] | - |
| NCI-H1299 | - | - | - | |
| Ovarian Cancer | A2780 | - | - | 0.4 - 3.4[8] |
| SKOV-3 | - | 2 - 40 (24h) | - | |
| Hepatocellular Carcinoma | HepG2 | 12.18[5] | - | - |
| Huh7 | > 20[5] | - | - | |
| Bladder Cancer | TCCSUP | 12.55[5] | - | - |
| BFTC-905 | 2.26[5] | - | - | |
| Cervical Cancer | HeLa | 2.92[5] | - | - |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions.[9][10] The values presented here are for comparative purposes and are sourced from the cited literature.
Experimental Protocols
The following is a generalized methodology for determining the IC50 values of cytotoxic compounds in cancer cell lines, based on common laboratory practices.
Cell Culture and Treatment:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Exposure: The cells are then treated with a range of concentrations of the chemotherapeutic agent or test compound (e.g., this compound). A control group receives only the vehicle used to dissolve the drug.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.
Cell Viability Assay (MTT Assay):
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Formation: Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the drug concentration and fitting the data to a dose-response curve.
Signaling Pathways of Standard Chemotherapeutic Agents
Understanding the mechanism of action is crucial for evaluating and comparing the efficacy of anti-cancer agents. Below are simplified diagrams of the primary signaling pathways affected by Doxorubicin, Cisplatin, and Paclitaxel.
Doxorubicin Signaling Pathway
Caption: Doxorubicin induces apoptosis through DNA intercalation, topoisomerase II inhibition, and ROS generation.
Doxorubicin's primary mechanisms of action include intercalating into DNA, which inhibits DNA and RNA synthesis, and inhibiting topoisomerase II, leading to DNA strand breaks.[11][12] It also generates reactive oxygen species (ROS), causing damage to DNA and cell membranes, ultimately triggering apoptosis.[11][12]
Cisplatin Signaling Pathway
Caption: Cisplatin forms DNA adducts, leading to replication inhibition and apoptosis.
Cisplatin exerts its cytotoxic effects by forming crosslinks with DNA, creating DNA adducts that inhibit DNA replication and transcription.[13][14] This DNA damage triggers cellular DNA damage response pathways, which, if the damage is too severe to be repaired, lead to the induction of apoptosis.[13]
Paclitaxel Signaling Pathway
Caption: Paclitaxel stabilizes microtubules, causing mitotic arrest and subsequent apoptosis.
Paclitaxel's mechanism of action involves binding to and stabilizing microtubules, which are essential components of the cell's cytoskeleton.[15][16] This stabilization prevents the normal dynamic instability of microtubules required for cell division, leading to the formation of a dysfunctional mitotic spindle and arrest of the cell cycle in the G2/M phase, which ultimately results in apoptosis.[15][17]
Conclusion
While a direct comparison of this compound with standard chemotherapeutic agents is not currently possible due to a lack of specific data, the broader class of sesquiterpene lactones demonstrates significant anti-cancer potential through various mechanisms, including the induction of apoptosis and modulation of key signaling pathways. The provided data on Doxorubicin, Cisplatin, and Paclitaxel offer a baseline for the efficacy of established drugs. Further research into the specific cytotoxic effects and mechanisms of action of this compound is warranted to fully understand its therapeutic potential and to enable direct comparisons with standard-of-care treatments. Researchers are encouraged to conduct in vitro studies to determine the IC50 values of this compound against a panel of cancer cell lines to begin to elucidate its relative efficacy.
References
- 1. The role of oxidative stress in anticancer activity of sesquiterpene lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. mdpi.com [mdpi.com]
- 4. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tis.wu.ac.th [tis.wu.ac.th]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Cisplatin? [synapse.patsnap.com]
- 15. droracle.ai [droracle.ai]
- 16. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 17. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating the Uncharted Territory of Piptocarphin F: A Review of Available Bioactivity Data
A comprehensive cross-validation of the bioactivity of Piptocarphin F is currently not feasible due to a lack of published research on this specific compound. Scientific literature databases do not contain studies detailing its biological effects, experimental protocols, or signaling pathways. This absence of data prevents a comparative analysis of its performance across different laboratories.
While information on this compound is unavailable, research on other members of the Piptocarphin family of compounds, isolated from the plant Piptocarpha chontalensis, offers a glimpse into the potential bioactivity of this class of molecules. A study investigating Piptocarphins A through F reported on their cytotoxic effects against cancer cell lines.
Cytotoxic Activity of Piptocarphin Congeners
A foundational study on Piptocarphins A-F, including the elusive this compound, evaluated their ability to inhibit the growth of cancer cells. The available data from this research is summarized below. It is important to note that this represents the findings of a single study, and as such, cross-laboratory validation is not possible.
| Compound | Cell Line | Activity |
| Piptocarphins A-F | 9KB (human nasopharynx carcinoma) | All exhibited cytotoxic activity |
| Piptocarphin A | P-388 (lymphoid leukemia) | Borderline activity |
| Piptocarphin C | P-388 (lymphoid leukemia) | Borderline activity |
Table 1: Summary of Reported Cytotoxic Activity for Piptocarphins. This table outlines the known cytotoxic effects of the Piptocarphin family of compounds as reported in a single study. The specific quantitative data (e.g., IC50 values) for these activities were not detailed in the available literature, precluding a more in-depth quantitative comparison.
Experimental Protocols
Detailed experimental methodologies for the bioactivity assays of Piptocarphins, including cell culture conditions, compound concentrations, and specific assay parameters, are not available in the public domain. For researchers interested in investigating the bioactivity of this compound or its analogs, standard protocols for assessing cytotoxicity, such as the MTT or SRB assays, would be appropriate starting points.
Signaling Pathways and Experimental Workflows
Due to the absence of research on the bioactivity of this compound, there is no information regarding the signaling pathways it may modulate or the experimental workflows that have been employed to study its effects.
To illustrate a general workflow for investigating the bioactivity of a novel compound like this compound, the following diagram outlines a potential research approach.
Figure 1. A generalized workflow for the investigation of a novel compound's bioactivity.
Navigating the Uncharted Territory of Piptocarphin F: A Review of Available Bioactivity Data
A comprehensive cross-validation of the bioactivity of Piptocarphin F is currently not feasible due to a lack of published research on this specific compound. Scientific literature databases do not contain studies detailing its biological effects, experimental protocols, or signaling pathways. This absence of data prevents a comparative analysis of its performance across different laboratories.
While information on this compound is unavailable, research on other members of the Piptocarphin family of compounds, isolated from the plant Piptocarpha chontalensis, offers a glimpse into the potential bioactivity of this class of molecules. A study investigating Piptocarphins A through F reported on their cytotoxic effects against cancer cell lines.
Cytotoxic Activity of Piptocarphin Congeners
A foundational study on Piptocarphins A-F, including the elusive this compound, evaluated their ability to inhibit the growth of cancer cells. The available data from this research is summarized below. It is important to note that this represents the findings of a single study, and as such, cross-laboratory validation is not possible.
| Compound | Cell Line | Activity |
| Piptocarphins A-F | 9KB (human nasopharynx carcinoma) | All exhibited cytotoxic activity |
| Piptocarphin A | P-388 (lymphoid leukemia) | Borderline activity |
| Piptocarphin C | P-388 (lymphoid leukemia) | Borderline activity |
Table 1: Summary of Reported Cytotoxic Activity for Piptocarphins. This table outlines the known cytotoxic effects of the Piptocarphin family of compounds as reported in a single study. The specific quantitative data (e.g., IC50 values) for these activities were not detailed in the available literature, precluding a more in-depth quantitative comparison.
Experimental Protocols
Detailed experimental methodologies for the bioactivity assays of Piptocarphins, including cell culture conditions, compound concentrations, and specific assay parameters, are not available in the public domain. For researchers interested in investigating the bioactivity of this compound or its analogs, standard protocols for assessing cytotoxicity, such as the MTT or SRB assays, would be appropriate starting points.
Signaling Pathways and Experimental Workflows
Due to the absence of research on the bioactivity of this compound, there is no information regarding the signaling pathways it may modulate or the experimental workflows that have been employed to study its effects.
To illustrate a general workflow for investigating the bioactivity of a novel compound like this compound, the following diagram outlines a potential research approach.
Figure 1. A generalized workflow for the investigation of a novel compound's bioactivity.
Replicating Piptocarphin F Isolation and Cytotoxicity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the methodologies for isolating Piptocarphin F, a germacranolide sesquiterpene lactone, and evaluating its cytotoxic effects. Due to the limited availability of the original, detailed protocols, this document presents representative methods based on the isolation of similar compounds from the Asteraceae family and standard cytotoxicity assays.
Data Presentation: Cytotoxicity of this compound
Quantitative data on the cytotoxic activity of this compound is scarce in publicly available literature. The foundational study by Cowall et al. (1981) reported its activity against 9KB human nasopharynx carcinoma cells. However, specific IC50 values from this study are not readily accessible. Subsequent research providing a broader cytotoxic profile is limited.
| Cell Line | Cancer Type | IC50 (µg/mL) | Assay Method | Reference |
| 9KB | Human Nasopharynx Carcinoma | Data not available | Not specified | Cowall et al., 1981 |
Note: The absence of comprehensive public data highlights an opportunity for further research to explore the full cytotoxic potential of this compound against a wider panel of cancer cell lines.
Experimental Protocols
The following sections detail representative experimental protocols for the isolation of this compound and the assessment of its cytotoxicity. These are generalized methods and may require optimization for specific laboratory conditions and research objectives.
Representative Isolation of this compound from Piptocarpha chontalensis
This protocol is based on common methods for the isolation of germacranolide sesquiterpene lactones from plants of the Asteraceae family.
1. Plant Material and Extraction:
-
Dried and powdered aerial parts of Piptocarpha chontalensis are subjected to extraction.
-
Maceration is performed with a solvent such as methanol (B129727) or a dichloromethane-methanol mixture (1:1) at room temperature for 24-48 hours.
-
The process is repeated multiple times to ensure exhaustive extraction.
-
The extracts are combined and concentrated under reduced pressure to yield a crude extract.
2. Fractionation:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, dichloromethane (B109758), and ethyl acetate.
-
The dichloromethane fraction, which is expected to contain the sesquiterpene lactones, is selected for further purification.
3. Chromatographic Purification:
-
Column Chromatography: The dichloromethane fraction is subjected to column chromatography on silica (B1680970) gel.
-
A gradient elution system is employed, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
-
Preparative TLC or HPLC: Fractions showing similar TLC profiles are pooled and further purified using preparative TLC or High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.
Cytotoxicity Evaluation: Sulforhodamine B (SRB) Assay
The SRB assay is a widely used method for determining cytotoxicity based on the measurement of cellular protein content.[1][2][3]
1. Cell Preparation:
-
Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded in 96-well plates at a predetermined optimal density and incubated for 24 hours to allow for attachment.
2. Compound Treatment:
-
This compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Serial dilutions of this compound are prepared in the culture medium.
-
The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours). Control wells receive only the vehicle.
3. Cell Fixation and Staining:
-
After incubation, the cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.[2]
-
The plates are washed with water and air-dried.
-
The fixed cells are stained with 0.4% SRB solution for 30 minutes at room temperature.[3]
-
Unbound dye is removed by washing with 1% acetic acid.[3]
4. Measurement and Analysis:
-
The bound SRB dye is solubilized with a Tris-base solution.
-
The absorbance is measured at a wavelength of 540 nm using a microplate reader.[3]
-
The percentage of cell growth inhibition is calculated, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Visualizing the Workflow
The following diagrams illustrate the general workflows for the isolation and cytotoxicity testing of this compound.
Caption: Generalized workflow for the isolation of this compound.
Caption: General workflow for an in vitro cytotoxicity assay.
References
Replicating Piptocarphin F Isolation and Cytotoxicity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the methodologies for isolating Piptocarphin F, a germacranolide sesquiterpene lactone, and evaluating its cytotoxic effects. Due to the limited availability of the original, detailed protocols, this document presents representative methods based on the isolation of similar compounds from the Asteraceae family and standard cytotoxicity assays.
Data Presentation: Cytotoxicity of this compound
Quantitative data on the cytotoxic activity of this compound is scarce in publicly available literature. The foundational study by Cowall et al. (1981) reported its activity against 9KB human nasopharynx carcinoma cells. However, specific IC50 values from this study are not readily accessible. Subsequent research providing a broader cytotoxic profile is limited.
| Cell Line | Cancer Type | IC50 (µg/mL) | Assay Method | Reference |
| 9KB | Human Nasopharynx Carcinoma | Data not available | Not specified | Cowall et al., 1981 |
Note: The absence of comprehensive public data highlights an opportunity for further research to explore the full cytotoxic potential of this compound against a wider panel of cancer cell lines.
Experimental Protocols
The following sections detail representative experimental protocols for the isolation of this compound and the assessment of its cytotoxicity. These are generalized methods and may require optimization for specific laboratory conditions and research objectives.
Representative Isolation of this compound from Piptocarpha chontalensis
This protocol is based on common methods for the isolation of germacranolide sesquiterpene lactones from plants of the Asteraceae family.
1. Plant Material and Extraction:
-
Dried and powdered aerial parts of Piptocarpha chontalensis are subjected to extraction.
-
Maceration is performed with a solvent such as methanol or a dichloromethane-methanol mixture (1:1) at room temperature for 24-48 hours.
-
The process is repeated multiple times to ensure exhaustive extraction.
-
The extracts are combined and concentrated under reduced pressure to yield a crude extract.
2. Fractionation:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate.
-
The dichloromethane fraction, which is expected to contain the sesquiterpene lactones, is selected for further purification.
3. Chromatographic Purification:
-
Column Chromatography: The dichloromethane fraction is subjected to column chromatography on silica gel.
-
A gradient elution system is employed, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
-
Preparative TLC or HPLC: Fractions showing similar TLC profiles are pooled and further purified using preparative TLC or High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.
Cytotoxicity Evaluation: Sulforhodamine B (SRB) Assay
The SRB assay is a widely used method for determining cytotoxicity based on the measurement of cellular protein content.[1][2][3]
1. Cell Preparation:
-
Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded in 96-well plates at a predetermined optimal density and incubated for 24 hours to allow for attachment.
2. Compound Treatment:
-
This compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Serial dilutions of this compound are prepared in the culture medium.
-
The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours). Control wells receive only the vehicle.
3. Cell Fixation and Staining:
-
After incubation, the cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.[2]
-
The plates are washed with water and air-dried.
-
The fixed cells are stained with 0.4% SRB solution for 30 minutes at room temperature.[3]
-
Unbound dye is removed by washing with 1% acetic acid.[3]
4. Measurement and Analysis:
-
The bound SRB dye is solubilized with a Tris-base solution.
-
The absorbance is measured at a wavelength of 540 nm using a microplate reader.[3]
-
The percentage of cell growth inhibition is calculated, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Visualizing the Workflow
The following diagrams illustrate the general workflows for the isolation and cytotoxicity testing of this compound.
Caption: Generalized workflow for the isolation of this compound.
Caption: General workflow for an in vitro cytotoxicity assay.
References
Safety Operating Guide
Navigating the Safe Disposal of Piptocarphin F: A Procedural Guide
Personal Protective Equipment (PPE) and Hazard Assessment
Before handling Piptocarphin F, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). Given the potential for cytotoxic and other biological activities inherent to sesquiterpene lactones, a comprehensive approach to personal protection is essential.
| Personal Protective Equipment (PPE) for Handling this compound |
| Eye Protection |
| Hand Protection |
| Body Protection |
| Respiratory Protection |
Decontamination and Spill Management
Accidental spills of this compound should be managed promptly and safely.
Experimental Protocol for Spill Neutralization:
-
Evacuate and Ventilate: Ensure the spill area is clear of all non-essential personnel and increase ventilation to the area, if possible.
-
Contain the Spill: For liquid spills, use absorbent pads to contain the material. For solid spills, gently cover the material with a damp paper towel to avoid raising dust.
-
Decontaminate: Prepare a 10% bleach solution or another appropriate laboratory decontaminant. Carefully apply the decontaminant to the spill area, starting from the perimeter and working inwards.
-
Allow Contact Time: Let the decontaminant sit for at least 30 minutes to ensure the deactivation of the compound.
-
Clean-Up: Using forceps, carefully collect all contaminated materials (absorbent pads, paper towels, etc.) and place them in a designated hazardous waste container.
-
Final Rinse: Wipe the spill area with soap and water, followed by a final rinse with clean water.
-
Dispose of Waste: All materials used for spill cleanup must be disposed of as hazardous waste.
This compound Disposal Procedure
The disposal of this compound must adhere to institutional and local regulations for chemical and pharmaceutical waste. The following procedure outlines a conservative approach to ensure safety and compliance.
Step-by-Step Disposal Plan:
-
Waste Segregation: All materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, vials), and PPE, must be segregated from general laboratory waste.
-
Waste Container: Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The label should include:
-
"Hazardous Waste - this compound"
-
The primary hazards (e.g., "Potentially Cytotoxic," "Chemical Hazard")
-
The date of accumulation.
-
-
Inactivation (Optional but Recommended): For liquid waste containing this compound, consider a chemical inactivation step. A common method for similar compounds is treatment with a 10% bleach solution, ensuring a final concentration of at least 10% bleach in the waste container. Allow a contact time of at least 24 hours before final disposal. Note: This step should be validated for compatibility with other components in the waste stream.
-
Final Disposal: The sealed hazardous waste container should be transferred to the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Never dispose of this compound or its contaminated materials down the drain or in the regular trash.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Disclaimer: This document provides guidance based on general principles of laboratory safety and hazardous waste management. It is not a substitute for a compound-specific Safety Data Sheet (SDS). All procedures for the handling and disposal of this compound must be conducted in accordance with the specific policies and procedures of your institution and in consultation with your Environmental Health and Safety (EHS) department.
Navigating the Safe Disposal of Piptocarphin F: A Procedural Guide
Personal Protective Equipment (PPE) and Hazard Assessment
Before handling Piptocarphin F, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). Given the potential for cytotoxic and other biological activities inherent to sesquiterpene lactones, a comprehensive approach to personal protection is essential.
| Personal Protective Equipment (PPE) for Handling this compound |
| Eye Protection |
| Hand Protection |
| Body Protection |
| Respiratory Protection |
Decontamination and Spill Management
Accidental spills of this compound should be managed promptly and safely.
Experimental Protocol for Spill Neutralization:
-
Evacuate and Ventilate: Ensure the spill area is clear of all non-essential personnel and increase ventilation to the area, if possible.
-
Contain the Spill: For liquid spills, use absorbent pads to contain the material. For solid spills, gently cover the material with a damp paper towel to avoid raising dust.
-
Decontaminate: Prepare a 10% bleach solution or another appropriate laboratory decontaminant. Carefully apply the decontaminant to the spill area, starting from the perimeter and working inwards.
-
Allow Contact Time: Let the decontaminant sit for at least 30 minutes to ensure the deactivation of the compound.
-
Clean-Up: Using forceps, carefully collect all contaminated materials (absorbent pads, paper towels, etc.) and place them in a designated hazardous waste container.
-
Final Rinse: Wipe the spill area with soap and water, followed by a final rinse with clean water.
-
Dispose of Waste: All materials used for spill cleanup must be disposed of as hazardous waste.
This compound Disposal Procedure
The disposal of this compound must adhere to institutional and local regulations for chemical and pharmaceutical waste. The following procedure outlines a conservative approach to ensure safety and compliance.
Step-by-Step Disposal Plan:
-
Waste Segregation: All materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, vials), and PPE, must be segregated from general laboratory waste.
-
Waste Container: Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The label should include:
-
"Hazardous Waste - this compound"
-
The primary hazards (e.g., "Potentially Cytotoxic," "Chemical Hazard")
-
The date of accumulation.
-
-
Inactivation (Optional but Recommended): For liquid waste containing this compound, consider a chemical inactivation step. A common method for similar compounds is treatment with a 10% bleach solution, ensuring a final concentration of at least 10% bleach in the waste container. Allow a contact time of at least 24 hours before final disposal. Note: This step should be validated for compatibility with other components in the waste stream.
-
Final Disposal: The sealed hazardous waste container should be transferred to the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Never dispose of this compound or its contaminated materials down the drain or in the regular trash.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Disclaimer: This document provides guidance based on general principles of laboratory safety and hazardous waste management. It is not a substitute for a compound-specific Safety Data Sheet (SDS). All procedures for the handling and disposal of this compound must be conducted in accordance with the specific policies and procedures of your institution and in consultation with your Environmental Health and Safety (EHS) department.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
